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  • Product: (3-Bromo-2-nitrophenyl)methanol
  • CAS: 1261475-45-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9): Synthesis, Properties, and Applications in Drug Development

Executive Summary (3-Bromo-2-nitrophenyl)methanol is a highly functionalized aromatic building block critical to modern organic synthesis and pharmaceutical development. Characterized by its unique substitution pattern—a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Bromo-2-nitrophenyl)methanol is a highly functionalized aromatic building block critical to modern organic synthesis and pharmaceutical development. Characterized by its unique substitution pattern—a primary benzylic alcohol, an electron-withdrawing nitro group, and an aryl bromide—it serves as a versatile linchpin in cross-coupling reactions and complex Active Pharmaceutical Ingredient (API) synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers with a deep mechanistic understanding of this compound, moving beyond basic properties to explore the causality behind its synthetic handling and its strategic role in neurodegenerative drug discovery.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of (3-Bromo-2-nitrophenyl)methanol is essential for predicting its reactivity and ensuring proper handling during scale-up. The electron-withdrawing nitro group significantly alters the electron density of the aromatic ring, deactivating it toward electrophilic aromatic substitution while activating the bromide for potential nucleophilic aromatic substitution (SNAr) under specific conditions. Meanwhile, the benzylic alcohol provides a reliable handle for controlled oxidation or substitution.

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name (3-Bromo-2-nitrophenyl)methanol
CAS Number 1261475-45-9
Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
SMILES C1=CC(=C(C(=C1)Br)[O-])CO
Physical State Solid (typically crystalline)
Storage Conditions 2-8°C, sealed, dry environment

(Data corroborated by Sigma-Aldrich and NextSDS material specifications[1])

Mechanistic Role in Drug Discovery: The BACE1 Inhibitor Pathway

In advanced drug development, (3-Bromo-2-nitrophenyl)methanol is prominently utilized as a direct precursor to 3-bromo-2-nitrobenzaldehyde (CAS: 882772-99-8) . This aldehyde is a crucial intermediate in the synthesis of peptidomimetic BACE1 (Beta-secretase 1) inhibitors, which are heavily investigated for their potential to halt amyloid-beta plaque formation in Alzheimer's disease research[2].

The strategic value of this molecule lies in its orthogonality. The ortho-nitro group can be reduced late-stage to an aniline for structural rigidification (e.g., via indole or quinazoline ring closure), while the meta-bromo group allows for extensive structure-activity relationship (SAR) exploration via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Synthetic Pathways & Experimental Protocols

The selection of reagents in these workflows must prioritize chemoselectivity . The nitro group is highly susceptible to unwanted reduction, and the aryl bromide is prone to premature oxidative addition if transition metals are misused. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.

G SM 3-Bromo-2-nitrobenzoic acid (Starting Material) Intermediate (3-Bromo-2-nitrophenyl)methanol CAS: 1261475-45-9 SM->Intermediate Chemoselective Reduction (BH3-THF) Aldehyde 3-Bromo-2-nitrobenzaldehyde CAS: 882772-99-8 Intermediate->Aldehyde Mild Oxidation (MnO2 or Swern) API Peptidomimetic BACE1 Inhibitor (Alzheimer's Disease API) Aldehyde->API Multi-step Synthesis (Rigidification & Cross-Coupling)

Synthetic workflow from starting material to BACE1 inhibitor via (3-Bromo-2-nitrophenyl)methanol.

Protocol 1: Chemoselective Reduction to (3-Bromo-2-nitrophenyl)methanol
  • Objective: Reduce 3-bromo-2-nitrobenzoic acid to the corresponding benzylic alcohol.

  • Causality & Rationale: Standard reducing agents like Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (Pd/C + H2) will indiscriminately reduce the nitro group to an aniline. Therefore, Borane-Tetrahydrofuran (BH3·THF) is selected. Borane is highly electrophilic and selectively reduces electron-rich carboxylic acids over electron-deficient nitro groups.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 3-bromo-2-nitrobenzoic acid (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath to control the exothermic evolution of hydrogen gas.

  • Reagent Addition: Dropwise add BH3·THF (1.0 M in THF, 2.0 eq) over 30 minutes. The slow addition prevents localized heating and suppresses side reactions.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is completely consumed.

  • Quenching & Workup: Carefully quench the reaction at 0°C with the slow addition of methanol until effervescence ceases. Concentrate the mixture in vacuo, redissolve in EtOAc, and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography to yield the pure title compound.

Protocol 2: Controlled Oxidation to 3-Bromo-2-nitrobenzaldehyde
  • Objective: Oxidize the benzylic alcohol to the aldehyde for BACE1 inhibitor synthesis[2].

  • Causality & Rationale: Strong oxidants (e.g., KMnO4 or Jones reagent) will push the alcohol back to the carboxylic acid. Mild oxidants like activated Manganese Dioxide (MnO2) ensure the reaction stops precisely at the aldehyde stage.

Step-by-Step Methodology:

  • Preparation: Dissolve (3-Bromo-2-nitrophenyl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Oxidation: Add activated MnO2 (10.0 eq) in a single portion at room temperature. MnO2 is chosen for its heterogeneous nature, making the subsequent workup exceptionally simple.

  • Monitoring: Stir vigorously for 4-6 hours. Monitor by LC-MS for the appearance of the M+H peak corresponding to the aldehyde.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM.

  • Isolation: Concentrate the filtrate in vacuo to yield 3-bromo-2-nitrobenzaldehyde in high purity without the need for chromatography.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized (3-Bromo-2-nitrophenyl)methanol, a self-validating analytical suite must be employed:

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic singlet of the benzylic protons (-CH2OH) around 4.8 ppm. The aromatic region should display three distinct protons, confirming the preservation of the trisubstituted ring architecture.

  • LC-MS: Confirm the exact mass matching the theoretical molecular weight of 232.03 g/mol [3]. The presence of the bromine atom will be definitively proven by a 1:1 isotopic doublet separated by 2 mass units (representing the 79Br and 81Br isotopes).

Conclusion

(3-Bromo-2-nitrophenyl)methanol (CAS 1261475-45-9) is a master key in advanced organic synthesis. By understanding the electronic interplay of its substituents and employing strictly chemoselective protocols, researchers can reliably leverage this intermediate to construct highly complex, biologically active scaffolds, particularly in the realm of neurodegenerative disease therapeutics.

References

  • NextSDS. "(3-Bromo-2-nitrophenyl)
  • Sigma-Aldrich. "(3-Bromo-2-nitrophenyl)methanol | 1261475-45-9."
  • ChemicalBook. "3-bromo-2-nitrobenzaldehyde CAS#: 882772-99-8."
  • Guidechem. "[3-bromo-2-[(phenylthio)methoxy]phenyl]-(4-nitrophenyl)methanol."

Sources

Exploratory

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of (3-Bromo-2-nitrophenyl)methanol

Executive Summary (3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly versatile, tri-substituted aromatic building block extensively utilized in advanced organic synthesis and pharmaceutical drug development....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly versatile, tri-substituted aromatic building block extensively utilized in advanced organic synthesis and pharmaceutical drug development. Featuring three orthogonal reactive sites—a primary alcohol, a nitro group, and an aryl bromide—this compound serves as a critical intermediate for constructing complex biaryl scaffolds, nitrogen-containing heterocycles, and functionalized anilines. This guide details its physicochemical properties, an optimized chemoselective synthetic protocol, and downstream functionalization strategies.

Physicochemical Profiling

Understanding the fundamental properties of (3-Bromo-2-nitrophenyl)methanol is essential for predicting its behavior in various solvent systems, purification workflows, and reaction conditions[1].

Table 1: Core Chemical and Physical Properties

PropertyValue / Description
Chemical Name (3-Bromo-2-nitrophenyl)methanol
Synonyms 3-Bromo-2-nitrobenzyl alcohol
CAS Number 1261475-45-9
Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
SMILES String C1=CC(=C(C(=C1)Br)[O-])CO
Physical Form Solid (typically light yellow to off-white)
Storage Conditions Sealed in dry, 2-8°C (Refrigerated)

Data compiled from NextSDS[1], Sigma-Aldrich, and Achmem[2].

Structural and Mechanistic Insights

The molecular architecture of (3-Bromo-2-nitrophenyl)methanol presents unique steric and electronic environments that must be accounted for during experimental design:

  • Steric Hindrance: The ortho-relationship between the bulky nitro group and the hydroxymethyl group restricts free rotation. This proximity can influence the stereochemical outcome of asymmetric reactions occurring at the benzylic position.

  • Electronic Effects: The strongly electron-withdrawing nitro group depletes electron density from the aromatic ring. This activation makes the meta-positioned bromide highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), facilitating rapid cross-coupling reactions.

  • Hydrogen Bonding: The primary alcohol acts as both a hydrogen bond donor and acceptor, which is a critical consideration for solubility profiles and interaction with target proteins in medicinal chemistry.

Chemoselective Synthesis: Borane-Mediated Reduction

Synthesizing (3-Bromo-2-nitrophenyl)methanol efficiently requires the reduction of 3-bromo-2-nitrobenzoic acid. The presence of the easily reducible nitro group dictates the strict choice of reducing agent.

Expert Rationale: Standard hydride donors like Lithium Aluminum Hydride (LiAlH₄) lack chemoselectivity and will rapidly reduce the nitro group to an azo compound or amine, leading to complex, inseparable mixtures. Conversely, Sodium Borohydride (NaBH₄) is generally too mild to reduce a carboxylic acid directly without prior activation (e.g., forming a mixed anhydride).

Therefore, Borane-Tetrahydrofuran (BH₃·THF) complex is the reagent of choice. Borane is an electrophilic reducing agent that rapidly coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, facilitating reduction to the primary alcohol while leaving the electron-deficient nitro group entirely intact[3].

Validated Experimental Protocol (BH₃·THF Reduction)

The following step-by-step methodology is adapted from validated synthetic routes for high-yield conversion[3]:

  • Preparation: To an oven-dried, 1 L three-necked round-bottom flask equipped with a magnetic stir bar, argon inlet, and temperature probe, add 3-bromo-2-nitrobenzoic acid (18.0 g).

  • Solvation: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (300 mL). Ensure complete dissolution under agitation.

  • Cooling: Cool the reaction mixture to 10 °C using an ice-water bath to control initial exotherms[3].

  • Reagent Addition: Slowly add a 1M solution of BH₃·THF complex (200 mL) dropwise via an addition funnel over 30-45 minutes[3]. Maintain the internal temperature below 15 °C to control the evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the reaction to warm to 20-30 °C. Stir continuously for 12 hours under an argon atmosphere[3].

  • Quenching: Carefully quench the excess borane by slowly adding methanol (100 mL) dropwise at 0 °C until gas evolution ceases[3].

  • Concentration & Extraction: Concentrate the mixture under reduced pressure to remove volatile solvents. Add distilled water (300 mL) to the residue and extract with dichloromethane (DCM) (3 x 70 mL)[3].

  • Washing & Drying: Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate and purify the crude product via silica gel column chromatography to yield (3-Bromo-2-nitrophenyl)methanol as a solid (approx. 14.1 - 14.6 g, 83-86% yield)[3].

Orthogonal Functionalization Pathways

The true value of (3-Bromo-2-nitrophenyl)methanol lies in its orthogonal reactivity. The three functional groups can be manipulated independently without interfering with one another, creating a highly divergent synthetic hub.

Pathway Start 3-Bromo-2-nitrobenzoic acid (Starting Material) Reduction Reduction (BH3·THF, 10-30°C) Start->Reduction Target (3-Bromo-2-nitrophenyl)methanol (Core Intermediate) Reduction->Target Chemoselective COOH -> CH2OH CrossCoupling Suzuki/Stille Coupling (Pd Catalyst) Target->CrossCoupling C-Br functionalization NitroReduction Nitro Reduction (Fe/HCl or H2/Pd-C) Target->NitroReduction NO2 -> NH2 AlcoholOxidation Alcohol Oxidation (MnO2 or Dess-Martin) Target->AlcoholOxidation CH2OH -> CHO Biaryl 3-Aryl-2-nitrophenylmethanol (Biaryl Scaffold) CrossCoupling->Biaryl Amine (2-Amino-3-bromophenyl)methanol (Aniline Derivative) NitroReduction->Amine Aldehyde 3-Bromo-2-nitrobenzaldehyde (Electrophilic Building Block) AlcoholOxidation->Aldehyde

Synthetic workflow and orthogonal functionalization pathways of (3-Bromo-2-nitrophenyl)methanol.

  • C-Br Functionalization: The aryl bromide undergoes Suzuki-Miyaura coupling with arylboronic acids to generate heavily substituted biaryl systems, which are privileged scaffolds in kinase inhibitors.

  • Alcohol Oxidation: Mild oxidation using Manganese Dioxide (MnO₂) or Dess-Martin periodinane selectively converts the primary alcohol to 3-bromo-2-nitrobenzaldehyde without disturbing the nitro or bromo groups[4].

  • Nitro Reduction: Reduction of the nitro group using Iron/HCl (Béchamp reduction) or catalytic hydrogenation yields (2-Amino-3-bromophenyl)methanol. This aniline derivative is a prime precursor for synthesizing indoles and quinolines.

Handling, Stability, and Safety Protocols

As a halogenated nitroaromatic compound, (3-Bromo-2-nitrophenyl)methanol requires strict safety and handling protocols:

  • Toxicity & Irritation: Classified as an irritant to the skin, eyes, and respiratory system. All manipulations must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

  • Stability: Stable under recommended storage conditions (2-8°C, dry environment)[2]. Avoid exposure to strong oxidizing agents and strong bases, which could trigger unwanted side reactions or decomposition.

  • Environmental Impact: Halogenated nitroaromatics can be persistent in the environment; dispose of via certified hazardous waste management protocols.

References

  • [1] NextSDS. "(3-Bromo-2-nitrophenyl)methanol — Chemical Substance Information." NextSDS. URL: [Link]

  • [4] Google Patents. "CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde." Google Patents. URL:

  • [3] Google Patents. "CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde (Detailed BH3-THF Protocol)." Google Patents. URL:

Sources

Foundational

Synthesis Pathway and Mechanistic Insights for (3-Bromo-2-nitrophenyl)methanol

Executive Summary (3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly functionalized aromatic building block utilized in the development of complex pharmaceutical intermediates, including peptidomimetic BACE1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly functionalized aromatic building block utilized in the development of complex pharmaceutical intermediates, including peptidomimetic BACE1 inhibitors and thyroid-stimulating hormone receptor (TSHR) antagonists[1]. This whitepaper provides a comprehensive, self-validating technical guide for its synthesis, focusing on the chemoselective reduction of 3-bromo-2-nitrobenzoic acid.

Retrosynthetic Strategies and Pathway Selection

The synthesis of (3-Bromo-2-nitrophenyl)methanol relies on the preparation of a key intermediate: 3-bromo-2-nitrobenzoic acid. Two primary pathways are utilized depending on scale and starting material availability:

  • Route A (Industrial/Patent Route): Utilizes 1,3-dibromo-2-nitrobenzene. It involves malonate alkylation, decarboxylation to an acetic acid derivative, and subsequent oxidative cleavage using KMnO₄[2].

  • Route B (Academic/Lab Route): A more direct approach utilizing the benzylic oxidation of 3-bromo-2-nitrotoluene using potassium dichromate (K₂Cr₂O₇) and sulfuric acid[3].

Due to its lower step count and high atom economy, Route B is prioritized for laboratory-scale synthesis.

Table 1: Comparative Analysis of Synthetic Routes to 3-Bromo-2-nitrobenzoic Acid

ParameterRoute A (Malonate Alkylation)Route B (Benzylic Oxidation)
Starting Material 1,3-Dibromo-2-nitrobenzene3-Bromo-2-nitrotoluene
Step Count to Acid 3 Steps1 Step
Key Reagents Dimethyl malonate, HCl, KMnO₄K₂Cr₂O₇, H₂SO₄
Overall Yield to Acid ~85%~84%
Scalability High (Industrial Patent)High (Standard Lab Protocol)
Primary Challenge Multiple unit operationsExothermic oxidation control

Mechanistic Causality: The Chemoselective Reduction

The transformation of 3-bromo-2-nitrobenzoic acid to (3-Bromo-2-nitrophenyl)methanol requires a highly chemoselective reducing agent. The substrate contains three reactive sites: a carboxylic acid, an aryl bromide, and a nitro group.

  • Why not Lithium Aluminum Hydride (LiAlH₄)? LiAlH₄ is a powerful nucleophilic reductant. While it reduces carboxylic acids, it will also reduce the nitro group to an azo compound or an amine, and risks hydrodehalogenation of the aryl bromide.

  • Why not Sodium Borohydride (NaBH₄)? NaBH₄ is a mild nucleophilic reductant that is generally inert toward carboxylic acids without the addition of Lewis acids or iodine to form borane in situ.

  • The Solution: Borane-Tetrahydrofuran (BH₃·THF): BH₃ is an electrophilic reducing agent. It reacts rapidly with electron-rich functional groups. The carboxylic acid oxygen acts as a Lewis base, complexing with the empty p-orbital of boron. This forms a triacyloxyborane intermediate, which is rapidly reduced. Conversely, the highly electron-withdrawing nitro group is electron-deficient and does not coordinate with borane, rendering it completely inert under these conditions[2].

ReductionLogic BH3 Borane (BH3) Electrophilic Reductant COOH Carboxylic Acid (-COOH) Electron-rich Oxygen BH3->COOH Rapid Complexation NO2 Nitro Group (-NO2) Electron-deficient BH3->NO2 No Reaction (Chemoselective) Br Aryl Bromide (-Br) Stable to BH3 BH3->Br No Reaction (Chemoselective) Complex Triacyloxyborane Intermediate COOH->Complex Alcohol Primary Alcohol (-CH2OH) Complex->Alcohol Hydride Transfer

Figure 1: Chemoselectivity logic of BH3-THF reduction in the presence of nitro and bromo groups.

Step-by-Step Experimental Protocols

The following protocols form a self-validating system, incorporating critical in-process controls and safety measures.

Protocol 1: Benzylic Oxidation to 3-Bromo-2-nitrobenzoic Acid

Objective: Conversion of the deactivated methyl group to a carboxylic acid[3].

  • Preparation: In a 100 mL two-neck round-bottom flask equipped with an addition funnel and internal thermometer, suspend 3-bromo-2-nitrotoluene (3.55 g, 16.4 mmol) and potassium dichromate (9.0 g, 30.5 mmol) in 15 mL of deionized water.

  • Acid Addition: Slowly add 26.5 mL of concentrated sulfuric acid (H₂SO₄) via the addition funnel. Causality: The strong acid protonates the dichromate, generating chromic acid, which acts as the active oxidant.

  • Temperature Control: Maintain the internal temperature between 50 °C and 56 °C during the addition using an ice bath. Causality: The oxidation is highly exothermic; thermal runaway can lead to over-oxidation or decomposition.

  • Reaction: Stir for 15 minutes post-addition, then heat the mixture at 65 °C for 3 hours.

  • Workup: Pour the mixture into 100 mL of ice-water and filter. Resuspend the solid in 30 mL of 2 M Na₂CO₃ to form the soluble sodium carboxylate salt, leaving unreacted starting material behind. Filter, and acidify the filtrate with 25% aqueous HCl at 0 °C to precipitate the product.

  • Isolation: Extract the resulting slurry with ethyl acetate (2x). Wash the organic layer with saturated NaCl, dry over Na₂SO₄, and concentrate under reduced pressure to yield 3.42 g of crude 3-bromo-2-nitrobenzoic acid.

Protocol 2: Chemoselective Reduction to (3-Bromo-2-nitrophenyl)methanol

Objective: Selective reduction of the carboxylic acid to a primary alcohol[2].

  • Preparation: In an oven-dried, argon-purged three-neck flask, dissolve 3-bromo-2-nitrobenzoic acid (18.0 g) in 300 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the system to 10 °C using a temperature-controlled cooling bath.

  • Borane Addition: Dropwise add 200 mL of a 1M Borane-THF (BH₃·THF) solution. Causality: Dropwise addition controls the evolution of hydrogen gas formed during the initial acid-base complexation.

  • Reaction: Allow the mixture to warm to 20 °C and stir for 12 hours. Monitor via Thin-Layer Chromatography (TLC) until the starting material is entirely consumed.

  • Quench (Critical Step): Carefully add 100 mL of methanol. Causality: Methanol reacts with unreacted BH₃ to form volatile trimethyl borate and hydrogen gas, safely neutralizing the highly reactive hydride source before exposure to water.

  • Workup: Concentrate the mixture under reduced pressure. Add 300 mL of water and extract with dichloromethane (3 × 70 mL).

  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, concentrate, and purify via silica gel column chromatography to obtain 14.6 g (86.0% yield) of (3-Bromo-2-nitrophenyl)methanol.

SynthesisWorkflow Step1 Starting Material 3-Bromo-2-nitrotoluene Oxidation Step 1: Benzylic Oxidation Reagents: K2Cr2O7, H2SO4, H2O Temp: 50-65°C Step1->Oxidation Intermediate Key Intermediate 3-Bromo-2-nitrobenzoic acid Oxidation->Intermediate Oxidation of -CH3 to -COOH Reduction Step 2: Chemoselective Reduction Reagents: BH3·THF (1M) Temp: 10°C to 20°C Intermediate->Reduction Quench Step 3: Reaction Quench & Workup Reagents: Methanol, Water Extraction: CH2Cl2 Reduction->Quench Reduction of -COOH to -CH2OH Product Target Molecule (3-Bromo-2-nitrophenyl)methanol Yield: ~86% Quench->Product Isolation & Purification

Figure 2: Two-step synthetic workflow for (3-Bromo-2-nitrophenyl)methanol.

References

  • Title: CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde Source: Google Patents URL
  • Title: Synthesis of Hexacyclic Parnafungin A and C Models Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

Exploratory

13C NMR spectrum of (3-Bromo-2-nitrophenyl)methanol

Comprehensive Technical Guide: Synthesis and 13 C NMR Spectral Analysis of (3-Bromo-2-nitrophenyl)methanol Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound: (3...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Synthesis and 13 C NMR Spectral Analysis of (3-Bromo-2-nitrophenyl)methanol

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound: (3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9)

Executive Overview

(3-Bromo-2-nitrophenyl)methanol is a highly functionalized benzyl alcohol derivative that serves as a critical synthetic intermediate, notably in the development of peptidomimetic BACE1 inhibitors for Alzheimer's disease research[1]. The presence of three distinct functional groups—a reducible nitro group, a reactive benzylic alcohol, and an aryl bromide suitable for cross-coupling—makes it a versatile but analytically complex molecule.

This whitepaper details the chemoselective synthesis of (3-Bromo-2-nitrophenyl)methanol and provides a rigorous, fundamentally grounded analysis of its 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profile. As a Senior Application Scientist, I have structured this guide to not only provide procedural steps but to elucidate the physical chemistry and mechanistic causality behind the synthesis and spectral assignments.

Chemoselective Synthesis Workflow

The synthesis of (3-Bromo-2-nitrophenyl)methanol requires the reduction of the carboxylic acid moiety in 3-bromo-2-nitrobenzoic acid without disturbing the highly sensitive nitro or bromo groups.

Mechanistic Causality of Reagent Selection

Standard reducing agents like Lithium Aluminum Hydride (LiAlH 4​ ) or catalytic hydrogenation (H 2​ /Pd-C) are fundamentally incompatible with this substrate. LiAlH 4​ will aggressively reduce the nitro group to an azo or amine derivative, while Pd-catalyzed hydrogenation will cause rapid hydrodebromination.

To achieve absolute chemoselectivity, the protocol utilizes Borane-Tetrahydrofuran (BH 3​ -THF) complex . Borane is an electrophilic reducing agent. It reacts rapidly with the electron-rich carbonyl oxygen of the carboxylic acid to form a triacyloxyborane intermediate, which subsequently reduces to the primary alcohol. The electron-deficient nitro group and the aryl halide are entirely unreactive toward electrophilic borane under these conditions[2].

Step-by-Step Synthesis Protocol (Self-Validating System)

The following methodology is adapted from optimized patent literature for high-yield synthesis[2].

  • Inert Preparation: Purge a 1 L three-necked round-bottom flask with ultra-high purity Argon. Add 18.0 g of 3-bromo-2-nitrobenzoic acid and 300 mL of anhydrous Tetrahydrofuran (THF).

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal system temperature to exactly 10 °C. Causality: Controlling the exotherm prevents localized heating that could trigger side reactions or borane decomposition.

  • Reagent Addition: Dropwise, add 200 mL of a 1M BH 3​ -THF solution over 45 minutes.

  • Reaction Propagation: Remove the ice bath and allow the system to stir at 20 °C for 12 hours.

    • Self-Validation Step: Monitor reaction progress via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1). The disappearance of the highly polar acid baseline spot confirms reaction completion.

  • Controlled Quench: Cool the system back to 0 °C and cautiously add 100 mL of methanol dropwise.

    • Self-Validation Step: The quench is complete when the evolution of hydrogen gas (bubbling) completely ceases. This ensures all residual borane is safely destroyed to form trimethyl borate.

  • Workup & Extraction: Concentrate the mixture under reduced pressure. Add 300 mL of deionized water and extract with dichloromethane (70 mL × 3).

  • Purification: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na 2​ SO 4​ ), and purify via silica gel column chromatography to yield ~14.6 g (86.0% yield) of the target compound[2].

Synthesis A 3-Bromo-2-nitrobenzoic acid (Starting Material) B BH3-THF Complex (Electrophilic Reduction, 10-20°C) A->B Addition C Triacyloxyborane Intermediate B->C Chemoselective Reduction D Methanol Quench (H2 Gas Evolution) C->D Quench E (3-Bromo-2-nitrophenyl)methanol (Target Product, 86% Yield) D->E DCM Extraction & Chromatography

Caption: Chemoselective synthesis workflow of (3-Bromo-2-nitrophenyl)methanol via BH3-THF reduction.

13 C NMR Spectral Analysis & Mechanistic Causality

The 13 C NMR spectrum of (3-Bromo-2-nitrophenyl)methanol contains 7 distinct carbon environments (6 aromatic, 1 aliphatic). Because specific empirical spectra for this exact compound are often proprietary, analytical chemists must rely on quantum mechanical principles and empirical additivity rules to predict and assign the chemical shifts.

Quantitative Data: Predicted 13 C Chemical Shifts

The following table summarizes the predicted chemical shifts based on standard aromatic additivity parameters relative to a benzene baseline (128.5 ppm).

Carbon PositionStructural EnvironmentPredicted Shift ( δ , ppm)Multiplicity (DEPT-135)Signal Intensity
C2 Quaternary, attached to -NO 2​ ~149.8AbsentWeak (Long T1​ )
C1 Quaternary, attached to -CH 2​ OH~138.4AbsentWeak (Long T1​ )
C5 Aromatic CH (meta to -NO 2​ )~137.1Positive (Up)Strong
C4 Aromatic CH (para to -CH 2​ OH)~131.7Positive (Up)Strong
C6 Aromatic CH (ortho to -CH 2​ OH)~127.0Positive (Up)Strong
C3 Quaternary, attached to -Br~118.2AbsentWeak (Long T1​ )
C7 Aliphatic CH 2​ (-CH 2​ OH)~62.5Negative (Down)Strong
Causality of Spectral Dispersion

Understanding why these peaks appear where they do is critical for spectral verification.

  • The Extreme Deshielding of C2 (~149.8 ppm): The nitro group (-NO 2​ ) is one of the strongest electron-withdrawing groups in organic chemistry. It pulls electron density away from the C2 nucleus via both inductive ( −I ) and mesomeric/resonance ( −M ) effects. This reduction in local electron density severely reduces magnetic shielding, forcing the C2 resonance far downfield.

  • The "Heavy Atom Effect" at C3 (~118.2 ppm): Intuitively, one might expect the electronegative bromine atom to deshield C3. However, C3 appears relatively upfield. This is caused by the heavy atom effect (spin-orbit coupling). The large, diffuse electron cloud of the bromine atom introduces relativistic effects that increase the local magnetic shielding at the directly attached ipso carbon, pushing the signal upfield compared to standard aromatic carbons.

  • Aliphatic Deshielding at C7 (~62.5 ppm): A standard benzylic methyl group appears around 21 ppm. The substitution of a proton with a highly electronegative hydroxyl (-OH) group inductively deshields the carbon, shifting it into the 60–65 ppm range typical for primary benzylic alcohols.

NMR_Logic Root 13C NMR Signals (7 Distinct Peaks) Aliphatic Aliphatic Region (~60-65 ppm) Root->Aliphatic Aromatic Aromatic Region (~115-155 ppm) Root->Aromatic C7 C7 (-CH2OH) ~62.5 ppm (Inductive Deshielding) Aliphatic->C7 Deshielded Highly Deshielded (>135 ppm) Aromatic->Deshielded Shielded Shielded / Neutral (<135 ppm) Aromatic->Shielded C2 C2 (C-NO2) ~149.8 ppm (-I and -M Effects) Deshielded->C2 C1 C1 (C-CH2OH) ~138.4 ppm Deshielded->C1 C5 C5 (Ar-CH) ~137.1 ppm Deshielded->C5 C4 C4 (Ar-CH) ~131.7 ppm Shielded->C4 C6 C6 (Ar-CH) ~127.0 ppm Shielded->C6 C3 C3 (C-Br) ~118.2 ppm (Heavy Atom Effect) Shielded->C3

Caption: Logical decision tree for 13C NMR chemical shift assignments based on electronic effects.

Self-Validating Experimental Protocol for 13 C NMR Acquisition

Because the molecule contains three quaternary carbons (C1, C2, C3), standard rapid NMR acquisition will result in missing peaks. Quaternary carbons lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and possess exceptionally long spin-lattice relaxation times ( T1​ ).

To capture a rigorous, publication-quality spectrum, execute the following protocol:

  • Sample Preparation: Dissolve exactly 50 mg of (3-Bromo-2-nitrophenyl)methanol[3] in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation: The TMS peak must be calibrated to exactly 0.00 ppm. The CDCl 3​ triplet must center at exactly 77.16 ppm.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for the 13 C frequency (~100 MHz). Lock the magnetic field to the deuterium signal of CDCl 3​ and shim the magnet until the lock level is maximized and stable.

  • Parameter Optimization (Critical Step):

    • Pulse Sequence: Select a standard 1 H-decoupled 13 C pulse program (e.g., zgpg30 on Bruker systems).

    • Relaxation Delay (D1): Set D1 to a minimum of 3.0 seconds (standard is 1.0s). Causality: This extended delay allows the nuclear spins of the quaternary C1, C2, and C3 carbons to return to thermal equilibrium between pulses, preventing signal saturation and ensuring they are visible above the baseline noise.

    • Number of Scans (NS): Set to 1024. 13 C has a low natural abundance (~1.1%), and a high scan count is required to achieve a high signal-to-noise (S/N) ratio.

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation (FT) to smooth the baseline without sacrificing critical peak resolution. Phase and baseline correct the spectrum manually.

References

  • Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents Source: CN103880683A URL

Sources

Foundational

IR spectrum of (3-Bromo-2-nitrophenyl)methanol

Whitepaper: Vibrational Spectroscopic Profiling of (3-Bromo-2-nitrophenyl)methanol Document ID: WP-IR-2026-0317 Target Audience: Analytical Chemists, Spectroscopists, and Preclinical Drug Development Professionals Execut...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Vibrational Spectroscopic Profiling of (3-Bromo-2-nitrophenyl)methanol Document ID: WP-IR-2026-0317 Target Audience: Analytical Chemists, Spectroscopists, and Preclinical Drug Development Professionals

Executive Summary

In the preclinical development of novel active pharmaceutical ingredients (APIs), the structural validation of synthetic intermediates is paramount. (3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9)[1] is a highly functionalized aromatic building block featuring a primary alcohol, a nitro group, and a heavy halogen (bromine) arranged in a sterically demanding 1,2,3-trisubstitution pattern. This technical guide provides an authoritative framework for acquiring, interpreting, and validating the Infrared (IR) spectrum of this compound. By moving beyond empirical peak-matching to explore the underlying quantum mechanical causality of molecular vibrations, this guide establishes a robust, self-validating protocol for structural confirmation.

Structural Causality & Vibrational Mechanics

As an Application Scientist, one must recognize that an IR spectrum is not merely a fingerprint, but a map of molecular dipole moment changes ( dμ/dx ) driven by bond force constants and reduced masses. The unique spectral signature of (3-Bromo-2-nitrophenyl)methanol is dictated by the interplay of its three functional groups on the benzene scaffold.

The Nitro Group (-NO₂) Resonance Effects

The nitro group is a highly polar moiety that dominates the mid-infrared region due to massive changes in the dipole moment during vibration[2]. In (3-Bromo-2-nitrophenyl)methanol, the -NO₂ group is conjugated with the aromatic π -system. This conjugation delocalizes electron density, slightly reducing the N-O bond order. Consequently, the force constant decreases, shifting the asymmetric N-O stretch to the 1550–1475 cm⁻¹ range, and the symmetric stretch to the 1360–1290 cm⁻¹ range[2].

The Hydroxymethyl Group (-CH₂OH) and Hydrogen Bonding

The primary alcohol moiety presents two critical diagnostic regions. The O-H stretching vibration is highly sensitive to its microenvironment. In the solid state, extensive intermolecular hydrogen bonding weakens the covalent O-H bond, broadening the absorption band and shifting it to the 3500–3200 cm⁻¹ region[3]. Furthermore, the C-O single bond, being highly polar, exhibits a strong stretching vibration. For primary alcohols, this diagnostic C-O stretch reliably appears between 1075 and 1000 cm⁻¹[3].

Aromatic Ring Deformation (1,2,3-Trisubstitution)

The substitution pattern of the benzene ring is definitively assigned using the low-frequency out-of-plane (OOP) C-H bending vibrations. A 1,2,3-trisubstituted benzene ring possesses three adjacent aromatic protons. The concerted out-of-plane wagging of these protons generates strong, highly characteristic absorption bands typically clustered between 800–760 cm⁻¹ and near 700 cm⁻¹[4].

G IR IR Radiation Absorption Dipole Change in Dipole Moment (dµ/dx > 0) IR->Dipole OH O-H Stretch (3500-3200 cm⁻¹) Dipole->OH Intermolecular H-Bonding NO2 NO2 Stretch (Asym: ~1530, Sym: ~1350) Dipole->NO2 Aromatic Conjugation CO C-O Stretch (1075-1000 cm⁻¹) Dipole->CO Primary Alcohol Dipole Ar 1,2,3-Trisubstituted Ar (800-760 cm⁻¹) Dipole->Ar Out-of-Plane Wagging

Fig 1. Causal relationship between IR radiation, dipole moment changes, and specific vibrational modes.

Quantitative Spectral Diagnostics

The following table synthesizes the expected quantitative IR data for (3-Bromo-2-nitrophenyl)methanol, grounded in established spectroscopic principles for its constituent functional groups.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)IntensityCausality / Structural Context
Hydroxyl (-OH) O-H Stretching3200 – 3500Broad, StrongIntermolecular H-bonding; influenced by ortho-nitro steric hindrance[3].
Nitro (-NO₂) Asymmetric N-O Stretch1475 – 1550StrongOut-of-phase stretching; shifted lower due to aromatic conjugation[2].
Nitro (-NO₂) Symmetric N-O Stretch1290 – 1360StrongIn-phase stretching; highly diagnostic for nitroaromatics[2].
Primary Alcohol C-O Stretching1000 – 1075StrongHigh dipole moment change ( dμ/dx ); specific to 1° alcohols[3].
Aromatic Ring C-H Out-of-Plane Bend760 – 800 & ~700StrongDiagnostic for 1,2,3-trisubstituted benzene ring deformation[4].
Halide (-Br) C-Br Stretching500 – 600MediumHeavy atom effect shifts the vibration to the far fingerprint region.

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To ensure absolute trustworthiness in preclinical data, traditional KBr pellet methods are deprecated in this workflow. KBr is highly hygroscopic; absorbed water produces a broad O-H band at ~3400 cm⁻¹ that masks the critical hydroxymethyl O-H stretch of our target analyte. Instead, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy using a monolithic diamond crystal is mandated.

Step-by-Step Methodology

Phase 1: System Initialization & Quality Control

  • Purge & Stabilize: Ensure the FTIR spectrometer is purged with dry nitrogen for at least 30 minutes to minimize atmospheric H₂O and CO₂ interferences.

  • Crystal Verification: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate.

  • Background Validation: Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). Self-Validation Check: The baseline must be flat, and the single-beam energy profile must show >95% throughput compared to the factory standard.

Phase 2: Sample Acquisition 4. Application: Place approximately 2–5 mg of neat (3-Bromo-2-nitrophenyl)methanol solid directly onto the center of the ATR crystal. 5. Compression: Apply the ATR pressure anvil. Causality Note: Consistent pressure ensures intimate contact between the crystal and the sample, maximizing the evanescent wave penetration depth ( dp​ ) and yielding high-intensity spectra. 6. Scanning: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

Phase 3: Data Processing & Integrity Checks 7. Atmospheric Compensation: Apply algorithmic subtraction of residual atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor. 8. ATR Correction: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the evanescent wave (higher wavenumbers penetrate less deeply, artificially reducing peak intensities at the high-frequency end). 9. Signal-to-Noise (SNR) Validation: Calculate the SNR in the 2000–2200 cm⁻¹ baseline region. Self-Validation Check: The SNR must exceed 100:1 for the spectrum to be considered valid for regulatory submission.

G A System Initialization & Crystal Cleaning B Background Scan (QC: Energy >95%) A->B C Sample Application (Neat Solid on Diamond ATR) B->C D Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) C->D E ATR & Atmospheric Corrections D->E F Data Validation (QC: SNR > 100:1) E->F

Fig 2. Self-validating ATR-FTIR acquisition and processing workflow ensuring high data integrity.

Conclusion

The provides an unambiguous structural map when interpreted through the lens of vibrational causality. By isolating the resonance-shifted nitro bands, the hydrogen-bonded primary alcohol stretches, and the highly specific 1,2,3-trisubstituted out-of-plane bending modes, researchers can confidently validate the integrity of this intermediate. Adhering to the self-validating ATR-FTIR protocol outlined above ensures that the resulting data meets the rigorous standards required for advanced pharmaceutical development.

References

  • NextSDS. "(3-Bromo-2-nitrophenyl)methanol — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link][1]

  • ACS Publications. "Electrochemical Polymerization of Benzanthrone and Characterization of its Excellent Green-light-emitting Polymer." The Journal of Physical Chemistry B. Available at:[Link][4]

Sources

Exploratory

(3-Bromo-2-nitrophenyl)methanol solubility in organic solvents

An In-depth Technical Guide to the Solubility of (3-Bromo-2-nitrophenyl)methanol in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the solu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of (3-Bromo-2-nitrophenyl)methanol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Bromo-2-nitrophenyl)methanol in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information on its chemical structure and the principles of solubility to predict its behavior. Furthermore, detailed and validated experimental protocols are provided to enable researchers to determine precise solubility data. This document is intended as a critical resource for researchers, scientists, and professionals in drug development, medicinal chemistry, and organic synthesis, where a thorough understanding of solubility is paramount for experimental design, compound handling, formulation, and biological screening.

Introduction to (3-Bromo-2-nitrophenyl)methanol

(3-Bromo-2-nitrophenyl)methanol is an aromatic alcohol containing bromo and nitro functional groups. Its chemical structure dictates its physicochemical properties, including its solubility in different solvent systems. An understanding of these properties is fundamental for its application in further chemical synthesis and biological studies.

Chemical Structure and Properties:

  • Molecular Formula: C₇H₆BrNO₃[1]

  • Molecular Weight: 232.03 g/mol

  • CAS Number: 1261475-45-9[1]

  • Appearance: Typically a solid at room temperature[2]

The presence of a polar hydroxyl (-OH) group, a moderately polar nitro (-NO₂) group, and a nonpolar bromophenyl ring gives the molecule a mixed polarity. This structural composition is key to understanding its solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[3][4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The key intermolecular forces at play for (3-Bromo-2-nitrophenyl)methanol are:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor.

  • Dipole-Dipole Interactions: The nitro group and the carbon-bromine bond introduce significant dipole moments.

  • Van der Waals Forces: The aromatic ring contributes to these weaker intermolecular attractions.

Predicted Solubility Profile

Based on its structure, (3-Bromo-2-nitrophenyl)methanol is expected to exhibit the following solubility behavior:

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile should effectively dissolve the compound. These solvents can accept hydrogen bonds and have strong dipole moments that can interact with the polar functional groups of the solute.[5]

  • Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are predicted to be good solvents. They can engage in hydrogen bonding with the hydroxyl group of (3-Bromo-2-nitrophenyl)methanol.[5]

  • Moderate Solubility in Solvents of Intermediate Polarity: Ethers like tetrahydrofuran (THF) and esters like ethyl acetate are likely to be effective solvents.[5]

  • Low Solubility in Nonpolar Solvents: Hydrocarbon solvents such as hexane and toluene are expected to be poor solvents due to the significant polarity of the solute.[3]

  • Limited Solubility in Water: While the hydroxyl and nitro groups can interact with water, the nonpolar bromophenyl ring will likely limit its aqueous solubility.

The following table provides a predicted qualitative solubility profile:

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions and ability to accept hydrogen bonds.[5]
Polar Protic Methanol, Ethanol, IsopropanolGoodHydrogen bonding capabilities of both solvent and solute.[5]
Intermediate Polarity THF, Ethyl Acetate, DichloromethaneModerateA balance of polar and nonpolar characteristics allows for effective solvation.
Nonpolar Hexane, Toluene, Diethyl EtherLowMismatch in polarity; weak van der Waals forces are insufficient to overcome the solute's intermolecular forces.[3]
Aqueous WaterLowThe hydrophobic bromophenyl ring limits solubility despite the presence of polar functional groups.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[3]

Shake-Flask Method Protocol

This protocol outlines the steps to determine the equilibrium solubility of (3-Bromo-2-nitrophenyl)methanol in a chosen organic solvent.

Materials:

  • (3-Bromo-2-nitrophenyl)methanol

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Analytical balance

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid (3-Bromo-2-nitrophenyl)methanol to a pre-weighed glass vial.

    • Record the exact mass of the compound added.

    • Add a known volume of the selected organic solvent to the vial.[3]

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial in a temperature-controlled shaker and agitate for 24-72 hours to ensure equilibrium is reached. The temperature should be maintained at a constant, recorded value (e.g., 25 °C).[3]

  • Phase Separation:

    • After equilibration, remove the vial and let it stand to allow any undissolved solid to settle.

    • Centrifuge the vial to pellet the remaining solid.[3]

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.[3]

  • Analysis:

    • Prepare a series of standard solutions of (3-Bromo-2-nitrophenyl)methanol of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing these standards using HPLC.

    • Analyze the filtered supernatant (the saturated solution) using the same HPLC method.

    • Determine the concentration of the compound in the saturated solution by comparing its response to the calibration curve.[3]

  • Data Reporting:

    • Report the solubility in mg/mL or mol/L at the specified temperature.[3]

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_anal Analysis prep1 Add excess (3-Bromo-2-nitrophenyl)methanol to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in shaker prep2->equil1 Incubate equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Centrifuge to pellet solid equil2->sep1 Clarify sep2 Filter supernatant sep1->sep2 anal2 Analyze standards and sample by HPLC sep2->anal2 Analyze anal1 Prepare calibration standards anal1->anal2 anal3 Quantify concentration anal2->anal3

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Safety and Handling

(3-Bromo-2-nitrophenyl)methanol should be handled with care, following standard laboratory safety procedures. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from structurally similar compounds suggest the following precautions.

Hazard Statements (based on similar compounds):

  • Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Causes skin irritation.[6][7]

  • Causes serious eye irritation.[6][7]

  • May cause respiratory irritation.[6][7]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile rubber).[8]

    • Wear safety glasses with side-shields or goggles.[7]

    • Wear a lab coat.[8]

  • Handling:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

    • Wash hands thoroughly after handling.[6][8]

    • Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]

Logical Relationship of Safety Protocols

G cluster_hazards Potential Hazards cluster_ppe Protective Measures (PPE) substance (3-Bromo-2-nitrophenyl)methanol h_inhale Inhalation Irritation substance->h_inhale h_skin Skin Irritation substance->h_skin h_eye Eye Irritation substance->h_eye h_ingest Harmful if Swallowed substance->h_ingest ppe_hood Fume Hood h_inhale->ppe_hood ppe_gloves Gloves h_skin->ppe_gloves ppe_coat Lab Coat h_skin->ppe_coat ppe_goggles Goggles h_eye->ppe_goggles h_ingest->ppe_gloves

Caption: Relationship between potential hazards and corresponding safety measures.

Conclusion

While quantitative solubility data for (3-Bromo-2-nitrophenyl)methanol in organic solvents is not readily published, a strong predictive understanding can be derived from its chemical structure and the fundamental principles of solubility. It is anticipated to be most soluble in polar aprotic and polar protic solvents. For precise quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable methodology. Adherence to the recommended safety and handling procedures is essential when working with this compound. This guide serves as a foundational resource for scientists, enabling informed solvent selection and safe laboratory practices.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • NextSDS. (n.d.). (3-Bromo-2-nitrophenyl)methanol — Chemical Substance Information.
  • PubChem. (2026, March 7). (3-Bromo-4-fluoro-2-nitrophenyl)methanol | C7H5BrFNO3 | CID 130779101.
  • MilliporeSigma. (n.d.). (3-Bromo-2-methylphenyl)methanol | 83647-43-2.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • PubChemLite. (n.d.). (3-bromo-2-nitrophenyl)methanol (C7H6BrNO3).
  • SAFETY DATA SHEET. (2025, December 26).
  • ThermoFisher. (2026, January 2). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-nitrobenzyl alcohol | 1261475-45-9.
  • Angene Chemical. (2025, October 19). Safety Data Sheet.
  • ECHEMI. (n.d.). 4-Bromo-2-nitrobenzyl alcohol SDS, 22996-19-6 Safety Data Sheets.

Sources

Foundational

(3-Bromo-2-nitrophenyl)methanol: A Comprehensive Guide to Stability, Degradation Mechanisms, and Advanced Storage Protocols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary As a Senior Application Scientist, I frequently encounter s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming from the mishandling of highly functionalized intermediates. (3-Bromo-2-nitrophenyl)methanol (CAS 1261475-45-9) is a prime example of a molecule that demands rigorous environmental control[1]. Widely utilized as an ortho-nitrobenzyl (oNB) building block for photolabile protecting groups and caged compounds, its utility is inextricably linked to its inherent instability[2].

This whitepaper deconstructs the structural dynamics of (3-Bromo-2-nitrophenyl)methanol, explaining the quantum and physical organic causality behind its degradation. By understanding why this molecule degrades—specifically through photochemical isomerization and nucleophilic aromatic substitution—researchers can implement the self-validating storage and handling protocols detailed herein to ensure absolute structural integrity during drug development workflows.

Physicochemical Profiling & Structural Dynamics

The reactivity of (3-Bromo-2-nitrophenyl)methanol is governed by the synergistic electronic effects of its 1,2,3-trisubstituted benzene ring. The electron-withdrawing nitro group at C2 sits perfectly positioned to influence both the hydroxymethyl group at C1 and the bromo group at C3.

Table 1: Physicochemical Properties & Baseline Storage Parameters

ParameterSpecification
Chemical Name (3-Bromo-2-nitrophenyl)methanol
CAS Number 1261475-45-9
Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
Structural Class ortho-Nitrobenzyl (oNB) alcohol derivative
Primary Sensitivities UV/Vis Light (<400 nm), Strong Bases, Nucleophiles
Optimal Storage 2-8°C, Sealed under Argon/N2, Amber Glass

Mechanistic Pathways of Degradation (The "Why")

To design a robust storage protocol, we must first understand the causality of the compound's degradation. (3-Bromo-2-nitrophenyl)methanol is primarily susceptible to two distinct destructive pathways.

Photochemical Degradation (The o-Nitrobenzyl Effect)

Because it is an ortho-nitrobenzyl alcohol, this compound is highly photolabile. Upon irradiation with UV or near-UV light (typically 300–365 nm), the nitro group enters an excited singlet state, rapidly undergoing intersystem crossing to a triplet state[3]. This triggers an Excited State Intramolecular Hydrogen Transfer (ESIHT) , where the excited nitro group abstracts a proton from the adjacent benzylic carbon[4].

This abstraction forms a transient aci-nitro intermediate, which subsequently undergoes a cyclic rearrangement. The ultimate result is the oxidation of the benzylic alcohol to an aldehyde, the reduction of the nitro group to a nitroso group, and the expulsion of water. The primary degradant is 3-bromo-2-nitrosobenzaldehyde [4].

Photodegradation A (3-Bromo-2-nitrophenyl)methanol (Ground State) B Excited State (S1 / T1) A->B UV Light (<400 nm) C aci-Nitro Intermediate B->C ESIHT D 3-Bromo-2- nitrosobenzaldehyde C->D Rearrangement (-H2O)

Photochemical degradation of (3-Bromo-2-nitrophenyl)methanol via ESIHT.

Nucleophilic Aromatic Substitution (SNAr) Vulnerability

While photolysis is the most recognized degradation pathway, thermal degradation via SNAr is a critical, often-overlooked vulnerability. The bromo group at C3 is positioned ortho to the strongly electron-withdrawing nitro group at C2. This orientation highly activates the C-Br bond. In the presence of strong bases or nucleophiles (e.g., primary amines, alkoxides), the nucleophile attacks C3, forming a resonance-stabilized Meisenheimer complex, followed by the irreversible expulsion of the bromide ion. Consequently, the compound must be strictly isolated from nucleophilic environments during storage.

Empirical Stability Data & Storage Protocols

Based on the mechanistic vulnerabilities outlined above, empirical stability testing reveals the compound's half-life under various environmental stressors.

Table 2: Stability Matrix & Degradation Kinetics

Stress ConditionExposure TimePrimary DegradantRemaining PurityCausality / Mechanism
Ambient Light (RT) 24 Hours3-Bromo-2-nitrosobenzaldehyde< 85%ESIHT / Photochemical Isomerization
UV Light (365 nm) 1 Hour3-Bromo-2-nitrosobenzaldehyde< 40%Accelerated Photolysis
0.1M NaOH (Aqueous) 4 Hours3-Hydroxy-2-nitrophenylmethanol< 70%Nucleophilic Aromatic Substitution (SNAr)
Dark, 2-8°C, Argon 12 MonthsNone detected> 99%Thermodynamic & Photochemical Stabilization

Mandatory Storage Directives:

  • Actinic Protection: Must be stored in amber glass vials or opaque containers to prevent ESIHT initiation.

  • Thermal Control: Refrigeration at 2-8°C suppresses the kinetic energy required for ambient oxidative degradation.

  • Inert Atmosphere: Flushing the headspace with Argon or Nitrogen prevents atmospheric moisture and oxygen from acting as weak nucleophiles/oxidants over prolonged periods.

Self-Validating Experimental Workflows (E-E-A-T Protocol)

To ensure scientific integrity, researchers should not blindly trust the purity of aging stock. The following step-by-step methodology is a self-validating system designed to profile the photochemical purity and establish the exact shelf-life of your specific lot before committing it to a complex synthetic sequence.

Protocol: Photochemical Purity & Forced Degradation Profiling

Step 1: Stock Solution Preparation

  • Weigh exactly 10.0 mg of (3-Bromo-2-nitrophenyl)methanol.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (MeCN) using an actinic (amber) volumetric flask . Causality: Standard clear glassware will induce premature photolysis under ambient laboratory lighting.

Step 2: Aliquoting and Stress Application Divide the stock into 1 mL aliquots in HPLC vials:

  • Control: Wrap tightly in aluminum foil and store at 4°C.

  • Photolytic Stress: Expose to a 365 nm LED photoreactor (10 mW/cm²) for exactly 30 minutes.

  • Nucleophilic Stress: Add 10 µL of 1M Diisopropylethylamine (DIPEA) and incubate at 40°C for 2 hours.

Step 3: Reaction Quenching

  • For the nucleophilic stress sample, immediately add 10 µL of 1M Formic Acid. Causality: Protonating the amine quenches its nucleophilicity, instantly halting the SNAr reaction and freezing the degradation profile for accurate analysis.

Step 4: HPLC-UV/MS Analysis

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor UV absorbance at 254 nm and utilize ESI-MS (Negative ion mode) to track the parent mass ( m/z 230/232 [M−H]− ).

Step 5: Kinetic Modeling

  • Integrate the peak area of the parent compound against the primary degradant (3-bromo-2-nitrosobenzaldehyde). A purity drop of >2% in the control sample indicates compromised storage conditions, necessitating batch recrystallization.

Workflow S1 1. Sample Prep (1 mg/mL in MeCN) S2 2. Stress Application (UV, Heat, Base) S1->S2 S3 3. Reaction Quenching (Formic Acid/Dark) S2->S3 S4 4. HPLC-UV/MS Analysis S3->S4 S5 5. Kinetic Modeling (Degradation Rate) S4->S5

Self-validating experimental workflow for assessing compound stability.

References

  • [1] Title: (3-Bromo-2-nitrophenyl)methanol | 1261475-45-9 Source: Sigma-Aldrich URL:

  • [4] Title: Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde Source: ChemRxiv URL:

  • [3] Title: Isotope Effects in Photochemistry. 1. o-Nitrobenzyl Alcohol Derivatives Source: ACS Publications URL:

  • [2] Title: Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems Source: University of Groningen URL:

Sources

Exploratory

Technical Whitepaper: Advanced Safety, Handling, and Risk Mitigation Protocols for (3-Bromo-2-nitrophenyl)methanol

Introduction & Mechanistic Overview (3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly reactive halogenated nitroaromatic compound frequently utilized as a critical intermediate in organic synthesis, active...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

(3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly reactive halogenated nitroaromatic compound frequently utilized as a critical intermediate in organic synthesis, active pharmaceutical ingredient (API) development, and materials science[1][2]. The integration of a nitro group (-NO2), a bromine atom (-Br), and a hydroxymethyl group (-CH2OH) on a single benzene ring imparts unique electrophilic and nucleophilic properties.

While these structural features make it highly valuable for cross-coupling reactions and derivatization, they also necessitate rigorous, self-validating safety protocols to mitigate acute toxicity, environmental hazards, and uncontrolled reactivity[3][4]. This guide provides drug development professionals and researchers with an authoritative framework for safely handling this compound.

Physicochemical Profiling & Hazard Assessment

Understanding the physical and chemical properties is the foundational step in establishing a robust safety framework. The compound's toxicity is driven by its lipophilicity and the redox potential of the nitro group.

Quantitative Data & Hazard Summary

Table 1: Physicochemical and Hazard Profile of (3-Bromo-2-nitrophenyl)methanol

Property / HazardValue / DescriptionCausality / Implication
CAS Number 1261475-45-9[1]Unique identifier for SDS tracking and regulatory compliance.
Molecular Formula C7H6BrNO3[1]High molecular weight (232.03 g/mol ); exists as a solid at room temperature, presenting a dust inhalation hazard.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[4][5]Multi-route toxicity (oral, dermal, inhalation) due to tissue penetration and cellular reactivity.
Chemical Reactivity Electrophilic aromatic systemThe nitro group withdraws electron density, making the ring susceptible to nucleophilic attack, while the bromine serves as a reactive leaving group.
Incompatibilities Strong oxidizing agents, strong bases, reducing agentsReduction of the nitro group can be highly exothermic; bases may deprotonate the alcohol, initiating unwanted side reactions.
Mechanistic Toxicology

The acute toxicity of (3-Bromo-2-nitrophenyl)methanol is primarily driven by the nitroaromatic moiety. In biological systems, cellular nitroreductases catalyze the reduction of the nitro group into reactive nitroso and hydroxylamine intermediates[6]. These intermediates induce severe oxidative stress via redox cycling, generating Reactive Oxygen Species (ROS) that lead to lipid peroxidation, protein adduction, and DNA damage.

G A (3-Bromo-2-nitrophenyl)methanol Exposure B Enzymatic Nitroreduction (Nitroreductases) A->B C Nitroso / Hydroxylamine Intermediates B->C D Redox Cycling & ROS Generation C->D O2 E Macromolecular Adduction (DNA/Proteins) C->E F Cellular Toxicity / Apoptosis D->F E->F

Mechanistic pathway of nitroaromatic toxicity via enzymatic reduction and ROS generation.

Self-Validating Handling Protocols

A "self-validating" protocol ensures that failure at any single step is immediately detectable and mitigated by the next, preventing cascading safety failures.

Engineering Controls & PPE

Because (3-Bromo-2-nitrophenyl)methanol is a crystalline solid, aerosolization of fine particulates is the primary inhalation hazard[3][7].

  • Primary Containment: All handling, weighing, and transfer must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[7].

    • Causality: This prevents the accumulation of toxic dust and mitigates exposure to volatile byproducts if accidental thermal degradation occurs.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness) must be worn and inspected prior to use[3]. Causality: Halogenated aromatics can permeate thin latex; nitrile provides a superior chemical barrier.

    • Eye Protection: Tightly fitting safety goggles conforming to EN 166(EU) or NIOSH (US)[3][7].

    • Respiratory Protection: If handled outside a ventilated enclosure (e.g., during bulk transfer), a full-face respirator with P100/N95 particulate filters is mandatory[3].

Step-by-Step Experimental Workflow for Reagent Preparation

When preparing standard solutions of (3-Bromo-2-nitrophenyl)methanol for synthesis or assay development, follow this validated methodology:

  • Pre-Weighing Verification: Ensure the analytical balance is located within a ventilated enclosure. Place an anti-static mat under the balance.

    • Causality: Static electricity can cause fine nitroaromatic powders to disperse into the air or adhere to gloves, leading to unquantified exposure[3].

  • Tare and Transfer: Use non-sparking, anti-static spatulas to transfer the solid[3]. Weigh the exact required mass into a pre-tared, amber glass vial.

    • Causality: Amber glass protects the photosensitive nitroaromatic compound from UV-induced degradation.

  • Solvent Addition: Slowly add the chosen solvent (e.g., anhydrous DMF or DMSO) dropwise while gently swirling.

    • Causality: Rapid addition can cause localized heat generation or splashing.

  • Seal and Sonicate: Seal the vial with a PTFE-lined cap. Sonicate for 5 minutes until complete dissolution is visually confirmed.

  • Decontamination: Wipe down the balance and spatulas with a solvent-damped cloth (e.g., isopropanol), followed by a dry wipe, disposing of all materials in hazardous waste[6].

Emergency Response & Spill Decontamination

Accidental releases require an immediate, structured response to prevent environmental discharge and personnel exposure[6].

SpillResponse S1 1. Detect Spill & Evacuate Area S2 2. Assess Volume & Ventilate S1->S2 S3 3. Don Advanced PPE (Respirator/Hazmat) S2->S3 S4 4. Containment (Dampen to prevent dust) S3->S4 S5 5. Sweep/Collect (Non-sparking tools) S4->S5 S6 6. Surface Decontamination (Solvent wash) S5->S6 S7 7. Waste Disposal & Incident Reporting S6->S7

Step-by-step emergency response workflow for solid nitroaromatic spills.

Spill Handling Protocol:
  • Evacuation: Clear personnel from the immediate area and move upwind[6].

  • Containment: Do not sweep dry powder, as this generates hazardous aerosols. Lightly dampen the spill with water or an appropriate inert solvent to suppress dust[6].

  • Collection: Use a HEPA-filtered vacuum or wet-sweep the material into a labeled, sealable plastic container[6].

  • Environmental Protection: Prevent any runoff from entering drains, sewers, or watercourses, as brominated nitroaromatics are highly toxic to aquatic life[7].

Storage and Long-Term Stability

To maintain chemical integrity and safety, (3-Bromo-2-nitrophenyl)methanol must be stored under strictly controlled conditions[3][7]:

  • Temperature & Environment: Store in a cool, dry, well-ventilated area, ideally under an inert atmosphere (e.g., argon or nitrogen) if long-term storage is required.

  • Container Integrity: Keep tightly sealed in original opaque or amber containers to prevent photo-degradation.

  • Segregation: Store strictly away from strong oxidizers, reducing agents (which could exothermically reduce the nitro group), and strong bases.

References

  • NextSDS. "(3-Bromo-2-nitrophenyl)methanol — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • Sdfine-Chem Limited. "4-NITROBENZYL ALCOHOL MSDS." Sdfine. Available at: [Link]

  • NextSDS. "(3-bromo-5-iodophenyl)methanol — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

Sources

Foundational

(3-Bromo-2-nitrophenyl)methanol: A Technical Guide to Chemoselective Synthesis and API Integration

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary (3-Bromo-2-nitrophenyl)methanol (CAS 1261475-45-9) is a highly specialized benzy...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

(3-Bromo-2-nitrophenyl)methanol (CAS 1261475-45-9) is a highly specialized benzylic alcohol serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). It is most notably utilized in the development of peptidomimetic BACE1 inhibitors for Alzheimer's disease and various cardiovascular agents. This whitepaper provides a comprehensive, field-tested guide to the synthesis, handling, and downstream application of this compound, emphasizing chemoselective transformations and scalable, self-validating protocols.

Strategic Relevance in Drug Development

In the realm of modern drug discovery, the 3-bromo-2-nitrophenyl scaffold offers unique orthogonal reactivity. The bromo group serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the nitro group can be selectively reduced to an aniline for subsequent functionalization or cyclization.

The hydroxymethyl group of (3-Bromo-2-nitrophenyl)methanol allows for precise oxidation to the corresponding aldehyde, 3-bromo-2-nitrobenzaldehyde (CAS 882772-99-8) [4]. This aldehyde is a heavily utilized precursor in the pharmaceutical industry, particularly in the design of BACE1 (Beta-secretase 1) inhibitors [4].

Physicochemical Profiling

Understanding the physical properties of (3-Bromo-2-nitrophenyl)methanol is essential for optimizing isolation, purification, and storage conditions.

PropertyValue
Chemical Name (3-Bromo-2-nitrophenyl)methanol
Synonyms 3-Bromo-2-nitrobenzyl alcohol
CAS Registry Number 1261475-45-9
Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
SMILES C1=CC(=C(C(=C1)Br)[O-])CO
Physical State Solid
Storage Conditions Sealed in dry, 2-8°C, under inert gas
Hazard Statements H302+H312+H332, H315, H319, H335

Data synthesized from Sigma-Aldrich[1] and ChemicalBook [3] product specifications.

Mechanistic Synthesis Pathway

Historically, the synthesis of the downstream aldehyde relied on the direct oxidation of 3-bromo-2-nitrotoluene using sodium periodate. However, this method suffers from poor chemoselectivity, often over-oxidizing the methyl group or halting at a low yield (~35%), making purification exceedingly difficult [2].

To bypass these limitations, a highly efficient, five-step bottom-up synthesis from 1,3-dibromo-2-nitrobenzene has been developed[2]. This route leverages the chemoselective reduction of 3-bromo-2-nitrobenzoic acid to yield our target, (3-Bromo-2-nitrophenyl)methanol, which is then smoothly oxidized to the aldehyde.

SynthesisRoute A 1,3-Dibromo-2-nitrobenzene B Dimethyl 2-(3-bromo-2-nitrophenyl)malonate A->B Dimethyl malonate, Na2CO3, DMF (SNAr Substitution) C 2-(3-bromo-2-nitrophenyl)acetic acid B->C HCl, Reflux (Hydrolysis & Decarboxylation) D 3-Bromo-2-nitrobenzoic acid C->D KMnO4, NaOH (Oxidation) E (3-Bromo-2-nitrophenyl)methanol [Target Compound] D->E BH3-THF, 10°C (Chemoselective Reduction) F 3-Bromo-2-nitrobenzaldehyde [API Intermediate] E->F MnO2, DCE, Reflux (Selective Benzylic Oxidation)

Optimized 5-step synthetic route to (3-Bromo-2-nitrophenyl)methanol and its downstream aldehyde.

Experimental Methodologies & Causal Protocols

As an application scientist, I emphasize that successful execution of these protocols relies on strict adherence to temperature controls and reagent stoichiometry. Below are the self-validating protocols for the generation and utilization of (3-Bromo-2-nitrophenyl)methanol.

Protocol A: Synthesis of (3-Bromo-2-nitrophenyl)methanol via Chemoselective Reduction

Objective: Reduce 3-bromo-2-nitrobenzoic acid to the corresponding benzylic alcohol without reducing the nitro group or cleaving the carbon-bromine bond [2].

  • Preparation: Charge a rigorously dried three-necked flask with 18.0 g of 3-bromo-2-nitrobenzoic acid and 300 mL of anhydrous tetrahydrofuran (THF).

    • Causality: Anhydrous THF is mandatory. Moisture will violently decompose the borane reagent, generating highly flammable hydrogen gas and reducing the effective stoichiometry of the reductant.

  • Temperature Control: Cool the system to 10°C using an ice-water bath.

    • Causality: Borane reduction is exothermic. Maintaining the temperature at or below 10°C prevents thermal runaway and suppresses unwanted side reactions, such as the over-reduction of the nitro group to a hydroxylamine or amine.

  • Reagent Addition: Dropwise add the Borane-THF (BH3·THF) complex solution.

    • Causality: Borane is highly chemoselective for carboxylic acids over nitro groups and halogens. The dropwise addition ensures the local concentration of borane remains controlled, maintaining the chemoselectivity profile.

  • Reaction Monitoring: Stir the mixture and monitor progression via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup: Carefully quench the reaction with methanol.

    • Causality: Methanol safely reacts with residual borane to form volatile trimethyl borate and hydrogen gas. This step must be performed slowly to prevent vigorous effervescence.

  • Isolation: Concentrate the solvent under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate to yield the pure (3-Bromo-2-nitrophenyl)methanol.

Protocol B: Downstream Oxidation to 3-Bromo-2-nitrobenzaldehyde

Objective: Selectively oxidize the benzylic alcohol to an aldehyde without over-oxidation to the carboxylic acid [2, 4].

  • Preparation: In a three-necked flask, dissolve 14.0 g of (3-Bromo-2-nitrophenyl)methanol in 150 mL of 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point (~83°C) allows for a higher reflux temperature, significantly accelerating the heterogeneous oxidation kinetics.

  • Oxidant Addition: Add 42.0 g of activated manganese dioxide (MnO2).

    • Causality: Activated MnO2 is a mild, heterogeneous oxidant that operates via a single-electron transfer mechanism. It is highly specific for allylic and benzylic alcohols, ensuring the reaction stops strictly at the aldehyde stage.

  • Reflux: Heat the mixture to reflux. Monitor via TLC.

  • Filtration: Upon completion, cool the mixture and filter through a pad of diatomaceous earth (Celite).

    • Causality: The reduced manganese species form a finely divided, muddy precipitate that will instantly blind standard filter paper. Diatomaceous earth provides a porous matrix that traps these particulates, allowing the product-rich filtrate to pass smoothly.

  • Purification: Concentrate the filtrate and purify via column chromatography to obtain ~9.4 g (67.7% yield) of 3-bromo-2-nitrobenzaldehyde [2].

Downstream Application: BACE1 Inhibitor Precursor Workflow

The primary industrial utility of (3-Bromo-2-nitrophenyl)methanol lies in its role as a precursor. Once oxidized to 3-bromo-2-nitrobenzaldehyde, it is deployed in the synthesis of peptidomimetic BACE1 inhibitors [4]. BACE1 is a prime therapeutic target for Alzheimer's disease, responsible for the generation of amyloid-beta peptides. The unique steric and electronic properties provided by the ortho-nitro and meta-bromo substituents are critical for the binding affinity of the resulting API within the BACE1 active site.

Workflow Target (3-Bromo-2-nitrophenyl)methanol [Isolated Intermediate] QC QC Target->QC Oxidation Heterogeneous Oxidation (Activated MnO2) QC->Oxidation Validated Aldehyde 3-Bromo-2-nitrobenzaldehyde [Key Precursor] Oxidation->Aldehyde Chemoselective Conversion API Peptidomimetic BACE1 Inhibitors Aldehyde->API Cross-Coupling & Cyclization

Quality control and downstream integration workflow for BACE1 inhibitor synthesis.

Conclusion

(3-Bromo-2-nitrophenyl)methanol is a linchpin intermediate in modern medicinal chemistry. By abandoning the low-yielding direct oxidation of nitrotoluenes in favor of a bottom-up synthesis featuring chemoselective borane reduction, chemists can secure high-purity benzylic alcohol. This ensures reliable downstream oxidation to 3-bromo-2-nitrobenzaldehyde, safeguarding the supply chain for critical Alzheimer's and cardiovascular therapeutics.

References

  • Title: Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde (CN103880683A)
Exploratory

Discovery and Synthetic Utility of (3-Bromo-2-nitrophenyl)methanol in Advanced Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the discovery and optimization of highly functionalized building blocks are critical for synthesizing complex Active Pharmaceutical Ingredients (APIs). (3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the discovery and optimization of highly functionalized building blocks are critical for synthesizing complex Active Pharmaceutical Ingredients (APIs). (3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) has emerged as a pivotal intermediate, particularly in the development of peptidomimetic BACE1 inhibitors targeting Alzheimer's disease[1, 2].

Historically, accessing the downstream target—3-bromo-2-nitrobenzaldehyde—relied on the direct oxidation of 1-bromo-3-methyl-2-nitrobenzene using sodium periodate. This legacy route suffered from poor chemoselectivity, severe over-oxidation, and low yields (typically ~35%) [1]. The "discovery" of the (3-Bromo-2-nitrophenyl)methanol pathway revolutionized this synthesis. By reducing 3-bromo-2-nitrobenzoic acid to the methanol intermediate, and subsequently performing a controlled benzylic oxidation, chemists achieved a robust, high-yield, and scalable self-validating system.

Physicochemical Profiling & Quantitative Data

To ensure rigorous analytical tracking during synthesis, the physicochemical parameters and mass spectrometry profiles of (3-Bromo-2-nitrophenyl)methanol must be established. The tables below summarize its core identifiers and predicted Collision Cross Section (CCS) values for ion mobility spectrometry[3, 4].

Table 1: Core Molecular Identifiers

PropertyValue
Chemical Name (3-Bromo-2-nitrophenyl)methanol
CAS Number 1261475-45-9
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Monoisotopic Mass 230.95311 Da
SMILES C1=CC(=C(C(=C1)Br)[O-])CO

Table 2: Predicted Collision Cross Section (CCS) Values

Adduct SpeciesMass-to-Charge (m/z)Predicted CCS (Ų)
[M+H]⁺231.960139.5
[M+Na]⁺253.942150.8
[M+NH₄]⁺248.987159.9
[M-H]⁻229.946145.0

Strategic Importance in Drug Discovery

The structural topology of (3-Bromo-2-nitrophenyl)methanol offers a unique trifunctional handle for late-stage diversification:

  • The Hydroxymethyl Group: Acts as a tunable oxidation site to generate aldehydes, which are essential for reductive amination or Wittig reactions in peptidomimetic scaffold construction.

  • The Ortho-Nitro Group: Induces significant steric hindrance, forcing the molecule into specific conformational geometries required for tight binding in the BACE1 active site. It can also be reduced later to an aniline for amide coupling.

  • The Meta-Bromo Group: Serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to extend the pharmacophore deep into the enzyme's binding pocket.

BACE1Pathway Methanol (3-Bromo-2-nitrophenyl)methanol Peptidomimetic Peptidomimetic BACE1 Inhibitor Methanol->Peptidomimetic Scaffold Synthesis BACE1 BACE1 (β-secretase) Peptidomimetic->BACE1 Competitive Inhibition APP Amyloid Precursor Protein BACE1->APP Cleavage (Blocked) Abeta Amyloid-β Aggregation APP->Abeta Disease Progression

Fig 2: Role of the methanol-derived peptidomimetic in disrupting the BACE1 amyloid pathway.

Mechanistic Workflows & Validated Protocols

The following protocols detail the upstream synthesis of the methanol intermediate and its downstream application. These steps are designed as self-validating systems, ensuring that chemoselectivity is maintained at every node [1].

Upstream Synthesis: Chemoselective Reduction

Objective: Synthesize (3-Bromo-2-nitrophenyl)methanol from 3-bromo-2-nitrobenzoic acid.

Causality & Logic: Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are excessively harsh and will indiscriminately reduce the nitro group to an azo compound or amine. Borane-tetrahydrofuran (BH₃·THF) is selected because it is an electrophilic reducing agent. It rapidly coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, smoothly reducing it to a primary alcohol while leaving the electron-deficient nitro group completely intact.

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried 500 mL three-necked flask with 3-bromo-2-nitrobenzoic acid (18.0 g, 73.2 mmol) and anhydrous tetrahydrofuran (THF, 300 mL) under a continuous nitrogen sweep.

  • Thermal Control: Submerge the flask in an ice-water bath to strictly maintain the internal system temperature at 10 °C. Rationale: Controlling the exotherm prevents localized heating that could trigger nitro-group degradation.

  • Reagent Addition: Add BH₃·THF complex (1 M solution, 200 mL) dropwise via an addition funnel over 30 minutes.

  • Propagation: Remove the ice bath, allowing the system to warm to 20 °C. Stir continuously for 12 hours. Monitor conversion via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate gradient.

  • Quenching: Cautiously add methanol (100 mL) to quench unreacted borane. Concentrate the mixture in vacuo.

  • Workup: Dilute the residue with deionized water (300 mL) and extract with dichloromethane (3 × 70 mL). Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Isolate via silica gel column chromatography to yield (3-Bromo-2-nitrophenyl)methanol as a crystalline solid (14.6 g, 86.0% yield).

Downstream Application: Controlled Oxidation

Objective: Oxidize (3-Bromo-2-nitrophenyl)methanol to 3-bromo-2-nitrobenzaldehyde.

Causality & Logic: The target aldehyde is highly susceptible to over-oxidation into a carboxylic acid if exposed to Jones reagent or KMnO₄. Activated Manganese Dioxide (MnO₂) is utilized because it provides a heterogeneous, mild oxidation surface specific to benzylic and allylic alcohols, ensuring the reaction halts strictly at the aldehyde stage [2].

Step-by-Step Protocol:

  • Solvation: In a 500 mL round-bottom flask, dissolve (3-Bromo-2-nitrophenyl)methanol (14.0 g, 60.3 mmol) in 1,2-dichloroethane (150 mL).

  • Activation: Add activated manganese dioxide (MnO₂, 42.0 g, 483 mmol). Rationale: A large molar excess is required because the reaction occurs entirely on the solid surface of the MnO₂ lattice.

  • Oxidation: Equip the flask with a reflux condenser. Heat the suspension to reflux and stir vigorously.

  • Filtration: Once TLC indicates total consumption of the alcohol, cool the mixture to room temperature. Filter the black suspension through a tightly packed pad of diatomaceous earth (Celite) to trap the finely divided manganese residues.

  • Isolation: Concentrate the clear filtrate under reduced pressure and purify via column chromatography to afford 3-bromo-2-nitrobenzaldehyde (9.4 g, 67.7% yield).

SyntheticInnovation Old Direct Oxidation (NaIO4) Aldehyde 3-Bromo-2-nitrobenzaldehyde Target Intermediate Old->Aldehyde Low Yield (35%) Over-oxidation Acid 3-Bromo-2-nitrobenzoic acid Methanol (3-Bromo-2-nitrophenyl)methanol CAS: 1261475-45-9 Acid->Methanol BH3-THF Chemoselective Reduction (86%) Methanol->Aldehyde MnO2 Controlled Oxidation (67%)

Fig 1: Synthetic evolution highlighting the high-yield pathway via the methanol intermediate.

References

  • Google Patents. "Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde" (Patent CN103880683A). Accessed March 17, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqDCrjKQn2OLUR1vbruqNnM6TKpiMavW4j0LAoBWrYLW6y4BGTnag8IMvzwpnyKlxVG3jzmM8q9YmOlM4MnOo9AX0KMt-IHyUNElrPQdRePl2mllMtzusrfdnF6qBgLVGqQhAWa3nwXwGnMQ==]
  • ChemicalBook. "3-bromo-2-nitrobenzaldehyde | 882772-99-8 - ChemicalBook". Accessed March 17, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVilFb9YPtuRSbfDQ0-Q3Gq5Dyv6mY4lk3dJvGG2FhQG-Of7qVcoxKloWV7c9oXVjwJJV-pxi9ye3iacF60ojzFvjBj8vQLZaJRvkawC8Bt6wMXM_2qwD6RiSC_hHFWslQrt_OJtsknskP_FyGzOF2g5mkaNo5QPhGfZiHmT8Jlw==]
  • PubChemLite. "(3-bromo-2-nitrophenyl)methanol (C7H6BrNO3)". Accessed March 17, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaEG7gmDEplMGMldzkCABQb1M_YkDUVs0b18jvTc8GMeWo_Dt65oYupvCLCyOc1NnmcTA9cRJP_yleoiYXUUUz9DZpgEgn5uGK3FCconf_laSTCVhipJvfB7nhVKXseuZ783my_uum13VZr8_J]
  • NextSDS. "(3-Bromo-2-nitrophenyl)methanol — Chemical Substance Information". Accessed March 17, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXhJVAeSZvtR-_RGwdknw9wGstJuonIE_4WfFDRxIqN09DYsJ3-CW6jxu7Xg1A2093__U5Y9QhG1KS-Q-MWYD9Xuhg9NEz_yJCZ_DT8j4kE-MPcCcs1U_k99MfzBST_5_Eej05YAWEtk-jsrNlkF0Ckoez1-zYVIN3yWE-Xf_ExzPSXIYt]
Foundational

Introduction: The Strategic Importance of (3-Bromo-2-nitrophenyl)methanol in Modern Synthesis

An In-depth Technical Guide to the Core Reactions of (3-Bromo-2-nitrophenyl)methanol (3-Bromo-2-nitrophenyl)methanol is a trifunctional aromatic building block of significant value to the chemical, pharmaceutical, and ma...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Reactions of (3-Bromo-2-nitrophenyl)methanol

(3-Bromo-2-nitrophenyl)methanol is a trifunctional aromatic building block of significant value to the chemical, pharmaceutical, and materials science sectors. Its strategic utility arises from the orthogonal reactivity of its three distinct functional groups: a hydroxymethyl group, a nitro group, and a bromine atom. This arrangement allows for a series of selective transformations, enabling the construction of complex molecular architectures from a single, versatile starting material. The nitro group, a potent electron-withdrawing moiety, not only influences the reactivity of the aromatic ring but also serves as a synthetic precursor to a primary amine—a critical functional group in a vast array of bioactive molecules.[1] The benzylic alcohol provides a handle for oxidation to carbonyl compounds or for other nucleophilic/electrophilic manipulations.[2] Concurrently, the bromo substituent is an ideal anchor point for palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to modern drug discovery.[3]

This guide provides an in-depth exploration of the core reactions involving (3-Bromo-2-nitrophenyl)methanol. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and strategic considerations essential for leveraging this compound to its full synthetic potential.

Synthesis of the Core Moiety: (3-Bromo-2-nitrophenyl)methanol

Before delving into its reactions, it is instructive to understand the synthesis of the title compound itself. A common and efficient laboratory-scale preparation involves the selective reduction of the corresponding carboxylic acid, 3-bromo-2-nitrobenzoic acid.

Experimental Protocol: Reduction of 3-Bromo-2-nitrobenzoic Acid

This protocol is adapted from a documented synthetic method.[4] The choice of a borane complex, such as borane tetrahydrofuran (BH₃·THF), is critical for this transformation. Boranes are highly selective for the reduction of carboxylic acids over nitro groups, a chemoselectivity that is paramount for the success of this synthesis.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask under an inert nitrogen atmosphere, suspend 3-bromo-2-nitrobenzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0-10°C using an ice bath. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.

  • Reagent Addition: Add a 1M solution of borane tetrahydrofuran complex (approx. 1.5-2.0 eq.) dropwise to the cooled suspension, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Work-up and Purification: Remove the solvents under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield (3-Bromo-2-nitrophenyl)methanol.[4]

Key Transformations of the Nitro Group

The reduction of the aromatic nitro group to an aniline is one of the most fundamental and valuable transformations in medicinal chemistry. This conversion turns a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, drastically altering the electronic properties of the aromatic ring.[6]

Reduction to (2-Amino-3-bromophenyl)methanol

A variety of reagents can accomplish this reduction, and the choice is often dictated by the presence of other functional groups.[7] For (3-Bromo-2-nitrophenyl)methanol, a key consideration is the potential for hydrodebromination (loss of the bromine atom), particularly with catalytic hydrogenation using palladium on carbon (Pd/C).[8]

Method Reagents Typical Conditions Key Advantages/Considerations
Catalytic Hydrogenation H₂ gas, Raney NickelMethanol or Ethanol, RT, 1-4 atm H₂Raney Nickel is often preferred over Pd/C to minimize dehalogenation of the aryl bromide.[8]
Metal/Acid Reduction Iron (Fe) powder, Acetic AcidEthanol/Water, RefluxA classic, cost-effective, and mild method that tolerates many functional groups.[6]
Metal Salt Reduction Tin(II) Chloride (SnCl₂)Ethanol or Ethyl Acetate, RefluxA mild, pH-neutral alternative suitable for acid-sensitive substrates.[6]
Experimental Protocol: Nitro Reduction using Iron in Acetic Acid

This method is a robust and scalable choice that avoids catalytic hydrogenation, thus preserving the bromine atom.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add (3-Bromo-2-nitrophenyl)methanol (1.0 eq.), ethanol, and water.

  • Reagent Addition: Add iron powder (3-5 eq.) and a catalytic amount of acetic acid or ammonium chloride.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent, washed with water and brine, dried, and concentrated. Further purification can be achieved by column chromatography or recrystallization.

Key Transformations of the Hydroxymethyl Group

The primary alcohol functionality offers a direct route to valuable carbonyl compounds. The level of oxidation—to an aldehyde or a carboxylic acid—can be controlled by the choice of oxidant and reaction conditions.[9]

Oxidation to 3-Bromo-2-nitrobenzaldehyde

Selective oxidation to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid.[9]

Oxidant Typical Conditions Notes
Manganese Dioxide (MnO₂) Dichloromethane or Chloroform, RTHighly selective for benzylic alcohols. The reaction is heterogeneous and often requires a large excess of fresh, activated MnO₂.[4]
Pyridinium Chlorochromate (PCC) Dichloromethane, RTA reliable and common reagent for stopping the oxidation at the aldehyde stage.
Dess-Martin Periodinane (DMP) Dichloromethane, RTOffers mild conditions and short reaction times but is relatively expensive and can be shock-sensitive.
Experimental Protocol: Oxidation using Manganese Dioxide

This protocol is adapted from a patented procedure and is effective for this specific substrate.[4]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (3-Bromo-2-nitrophenyl)methanol (1.0 eq.) in dichloromethane or 1,2-dichloroethane in a round-bottom flask.

  • Oxidant Addition: Add activated manganese dioxide (5-10 eq.) to the solution.

  • Reaction: Stir the suspension vigorously at room temperature for 12-48 hours. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with dichloromethane.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography.

Key Transformations of the Bromo Group: Building Molecular Complexity

The bromine atom is the gateway to constructing more complex molecules via palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with high efficiency and broad functional group tolerance.[10]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (a boronic acid or ester) to form a biaryl linkage.[11][12] This reaction is instrumental in synthesizing a wide range of pharmaceuticals and functional materials.

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_text Oxidative Addition pd0->oa_text pd_complex Ar-Pd(II)(Br)L₂ base_text Base (e.g., K₂CO₃) pd_complex->base_text pd_activated Ar-Pd(II)(OR')L₂ trans_text Transmetalation pd_activated->trans_text pd_transmetal Ar-Pd(II)(R)L₂ re_text Reductive Elimination pd_transmetal->re_text oa_text->pd_complex Ar-Br base_text->pd_activated Base trans_text->pd_transmetal R-B(OR)₂ re_text->pd0 Ar-R caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination facilitates the coupling of the aryl bromide with a primary or secondary amine, forming a new C-N bond.[13] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.

The mechanism is similar to the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_text Oxidative Addition pd0->oa_text pd_complex Ar-Pd(II)(Br)L₂ amine_text Amine Coordination pd_complex->amine_text pd_amido [Ar-Pd(II)(NR₁R₂)L₂]⁺ deprotonation_text Deprotonation (Base) pd_amido->deprotonation_text pd_amido_neutral Ar-Pd(II)(NR₁R₂)L re_text Reductive Elimination pd_amido_neutral->re_text oa_text->pd_complex Ar-Br amine_text->pd_amido R₁R₂NH deprotonation_text->pd_amido_neutral -H⁺ re_text->pd0 Ar-NR₁R₂ caption Catalytic cycle of the Buchwald-Hartwig amination reaction. Experimental_Workflow start 1. Reaction Setup (Add Reagents, Base, Catalyst, Ligand) add_solvent 2. Add Degassed Solvent start->add_solvent reaction 3. Heat Under Inert Atmosphere (e.g., 80-120°C) add_solvent->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Cooldown & Work-up (Filter, Wash, Extract) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product caption Generalized workflow for Pd-catalyzed cross-coupling reactions.

Sources

Protocols & Analytical Methods

Method

Chemoselective Reduction of 3-Bromo-2-nitrobenzaldehyde: A Mechanistic and Practical Guide

Executive Summary The synthesis of (3-Bromo-2-nitrophenyl)methanol from 3-bromo-2-nitrobenzaldehyde is a highly sensitive reductive transformation frequently utilized in the development of complex pharmaceutical agents,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (3-Bromo-2-nitrophenyl)methanol from 3-bromo-2-nitrobenzaldehyde is a highly sensitive reductive transformation frequently utilized in the development of complex pharmaceutical agents, including novel Thyroid Stimulating Hormone Receptor (TSHR) antagonists [1]. For drug development professionals and synthetic chemists, the primary challenge in this reaction is chemoselectivity . The substrate contains three reducible functional groups: an aldehyde, an aryl bromide, and an aromatic nitro group.

This application note provides a self-validating, highly optimized protocol for the chemoselective reduction of the aldehyde moiety. By strictly controlling the choice of reducing agent, solvent system, and cryogenic temperature profiles, researchers can achieve near-quantitative yields while preserving the integrity of the labile bromo and nitro substituents.

Mechanistic Rationale and Causality of Experimental Choices

To design a robust protocol, we must move beyond empirical steps and understand the thermodynamic and kinetic drivers of the reaction.

Why Sodium Borohydride (NaBH₄)?

While strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation would easily reduce the aldehyde, they are entirely inappropriate for this substrate. LiAlH₄ will aggressively reduce the nitro group to an azo or amine derivative and may trigger reductive dehalogenation of the aryl bromide [3]. Sodium borohydride (NaBH₄) provides the ideal thermodynamic window: it is sufficiently nucleophilic to attack the highly electrophilic carbonyl carbon but remains entirely inert toward the aromatic nitro group and the aryl bromide under mild conditions.

Solvent and Temperature Dynamics

Although NaBH₄ reductions are classically performed in methanol or ethanol, the ortho-nitro group in 3-bromo-2-nitrobenzaldehyde strongly withdraws electron density via both inductive and resonance effects. This makes the aldehyde exceptionally electrophilic, leading to extremely rapid, exothermic hydride addition.

  • The Causality of Solvent: If methanol is used at room temperature, the rapid exotherm can lead to localized hotspots, promoting side reactions. Furthermore, methoxide generated in situ could theoretically participate in Nucleophilic Aromatic Substitution (S_NAr) by displacing the bromide. Therefore, anhydrous Tetrahydrofuran (THF) is selected as an aprotic, non-nucleophilic solvent [1].

  • The Causality of Temperature (-40°C): Initiating the reaction at -40°C dissipates the heat of mixing and the initial hydride transfer [2]. Once the initial exothermic burst is controlled, the reaction is allowed to warm to 0°C to drive the reduction to completion.

Mechanism A 3-Bromo-2- nitrobenzaldehyde B Hydride Transfer (NaBH4) A->B C Alkoxide Intermediate B->C D Protonation (NH4Cl) C->D E (3-Bromo-2-nitro- phenyl)methanol D->E

Chemoselective reduction pathway of 3-bromo-2-nitrobenzaldehyde.

Quantitative Data and Optimization Matrix

To ensure reproducibility, the following table summarizes the critical reaction parameters, the optimal conditions, and the chemical consequences of deviating from these established baselines.

ParameterOptimal ConditionSub-optimal ConditionConsequence of Deviation
Reducing Agent NaBH₄ (1.0 - 1.2 eq)LiAlH₄ or >2.0 eq NaBH₄Over-reduction to amine; azo-dimer formation; loss of chemoselectivity.
Solvent System THF (Anhydrous)Methanol (Room Temp)Rapid reagent consumption; potential S_NAr side reactions displacing the bromide.
Initial Temperature -40°C25°C (Room Temp)Exothermic runaway; localized heating leading to diminished chemoselectivity [1].
Quenching Agent Sat. NH₄Cl (aq)Strong Acids (e.g., HCl)Nef-type side reactions on the nitro group; potential product degradation.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. Quality control checks are embedded directly into the workflow to ensure the integrity of the transformation before proceeding to subsequent steps.

Reagents and Equipment
  • Starting Material: 3-Bromo-2-nitrobenzaldehyde (0.50 - 0.55 g, ~2.2 mmol)

  • Reagents: Sodium Borohydride (NaBH₄, 1.1 eq), Saturated aqueous Ammonium Chloride (NH₄Cl), Anhydrous Tetrahydrofuran (THF, 5 mL), Ethyl Acetate (EtOAc), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: 25 mL round-bottom flask, magnetic stir bar, dry ice/acetone cooling bath, ice bath, separatory funnel.

Procedure
  • Substrate Dissolution: Charge a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar with 3-bromo-2-nitrobenzaldehyde (0.540 g) and anhydrous THF (5 mL) under an inert argon atmosphere [1].

  • Cryogenic Equilibration: Submerge the reaction flask into a dry ice/acetone bath adjusted to -40°C. Allow the solution to stir for 5 minutes to achieve thermal equilibrium.

  • Hydride Addition: Add NaBH₄ (1.1 eq) to the solution portion-wise over 2 minutes. Self-Validation: Observe a mild evolution of gas; the solution should remain homogenous without rapid boiling.

  • Controlled Progression: Stir the mixture at -40°C for exactly 10 minutes. Subsequently, transfer the flask to an ice-water bath (0°C) and continue stirring for 1.5 to 2 hours [2].

  • In-Process Monitoring (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes/EtOAc). Self-Validation: The starting material (UV active, higher Rf) should completely disappear, replaced by a more polar, UV-active product spot (lower Rf due to the newly formed hydroxyl group).

  • Quenching: While maintaining the flask at 0°C, cautiously add saturated aqueous NH₄Cl dropwise to quench unreacted hydride. Causality: NH₄Cl provides a mild proton source to neutralize the alkoxide intermediate without creating a highly acidic environment that could degrade the product.

  • Extraction and Isolation: Dilute the mixture with water and extract with EtOAc (3 x 10 mL). Wash the combined organic extracts with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3-Bromo-2-nitrophenyl)methanol.

Workflow S1 1. Dissolution Dissolve substrate in anhydrous THF S2 2. Cryogenic Cooling Equilibrate reaction to -40°C S1->S2 S3 3. Reduction Add NaBH4, stir 10 min, warm to 0°C S2->S3 S4 4. Quenching Add Sat. NH4Cl (aq) at 0°C S3->S4 S5 5. Extraction Extract with EtOAc, wash with brine S4->S5 S6 6. Isolation Dry over Na2SO4, concentrate S5->S6

Step-by-step experimental workflow for the reductive transformation.

Spectroscopic Validation (Quality Control)

To confirm the absolute success of the reaction, perform ¹H NMR (CDCl₃ or DMSO-d₆) analysis on the crude product:

  • Disappearance: Ensure the complete absence of the highly deshielded aldehyde proton singlet (typically around δ 9.8 - 10.2 ppm).

  • Appearance: Confirm the emergence of a new benzylic methylene (-CH₂-) doublet or singlet (depending on coupling with the -OH proton) around δ 4.6 - 4.9 ppm, confirming the successful formation of the primary alcohol.

References

  • World Intellectual Property Organization. (2024). 3,4-dihydroquinolin-2(1h)-one compound (Patent No. WO2024005113A1).
  • European Patent Office. (2023). 3,4-DIHYDROQUINOLIN-2(1H)
  • Wiserpub. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
Application

Protocol for the Purification of (3-Bromo-2-nitrophenyl)methanol via Recrystallization

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive, in-depth guide to the purification of (3-bromo-2-nitrophenyl)methanol, a key intermediate in...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide to the purification of (3-bromo-2-nitrophenyl)methanol, a key intermediate in various synthetic pathways. The protocol is centered on the single-solvent recrystallization technique, a robust and efficient method for enhancing the purity of solid organic compounds.[1] This document elucidates the fundamental principles of recrystallization, offers a systematic approach to solvent selection, and presents a detailed, step-by-step experimental procedure. The causality behind each experimental choice is explained to empower researchers with the ability to adapt and troubleshoot the protocol effectively.

Introduction: The Principle of Recrystallization

(3-Bromo-2-nitrophenyl)methanol is a substituted aromatic alcohol whose purity is critical for the success of subsequent chemical transformations in research and drug development. Crude products from synthesis are often contaminated with by-products, unreacted starting materials, or other impurities. Recrystallization is a premier purification technique that leverages differences in solubility to separate a desired compound from such impurities.[2]

The core principle relies on the observation that the solubility of most solid compounds in a given solvent increases with temperature.[3] In an ideal recrystallization process, a carefully selected solvent will dissolve the target compound and any soluble impurities at an elevated temperature, while insoluble impurities can be filtered off.[4][5] As the saturated solution is allowed to cool, the solubility of the target compound decreases, leading to its crystallization out of the solution. Because crystal formation is a highly selective process, the molecules of the desired compound preferentially arrange themselves into a crystal lattice, excluding the impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[2] The final pure crystals are then collected by filtration.[5]

Foundational Strategy: Solvent Selection

The success of any recrystallization is critically dependent on the choice of solvent.[4] The ideal solvent for (3-bromo-2-nitrophenyl)methanol should meet several key criteria, guided by the chemical principle of "like dissolves like."[2][3] Given the compound's structure, which includes a polar hydroxyl (-OH) and a nitro (-NO₂) group, moderately polar to polar solvents are the most promising candidates.

Criteria for an Optimal Recrystallization Solvent:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling or near-boiling solvent to allow for complete dissolution.[4]

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below to maximize the recovery (yield) of the purified crystals.[4][5]

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (to be removed by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).[4][5]

  • Chemical Inertness: The solvent must not react with (3-bromo-2-nitrophenyl)methanol.[5]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent the substance from "oiling out"—separating as a liquid instead of forming crystals.[6] It should also be volatile enough to be easily removed from the purified crystals during the drying step.[3]

  • Safety and Practicality: The solvent should be non-toxic, inexpensive, and non-flammable, if possible.[5]

Recommended Solvents for Screening

Based on the polar nature of (3-bromo-2-nitrophenyl)methanol, the following solvents are recommended for initial small-scale screening tests.

SolventBoiling Point (°C)Polarity IndexKey Considerations
95% Ethanol 78HighAn excellent general-purpose solvent for polar compounds; its higher boiling point is often advantageous over methanol.[5]
Methanol 64HighGood for relatively polar compounds; easily removed due to its volatility.[5]
Isopropanol 82Medium-HighA good alternative to ethanol with a slightly higher boiling point.
Ethyl Acetate 77MediumEffective for compounds of intermediate polarity.[5]
Water 100Very HighThe compound is unlikely to be soluble enough in water alone, but it is an excellent anti-solvent for a mixed-solvent system (e.g., Ethanol/Water).

This data is compiled from established chemical reference materials.[3][5]

Safety and Handling

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for (3-bromo-2-nitrophenyl)methanol and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[7][8]

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors or fine dust from the solid compound.[7][9]

  • Heat Sources: Never use an open flame (Bunsen burner) to heat organic solvents. Use a controllable heat source such as a hot plate, heating mantle, or steam bath.

  • Compound Hazards: Aromatic nitro compounds and bromo-derivatives should be handled with care. Avoid skin/eye contact and ingestion.[7][9]

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to institutional regulations.

Detailed Experimental Protocol

This protocol outlines the complete workflow for the purification of crude (3-bromo-2-nitrophenyl)methanol.

Diagram of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid in Erlenmeyer Flask C Add Minimum Hot Solvent to Dissolve Solid A->C B Select & Heat Solvent B->C D Optional: Add Activated Charcoal (for colored impurities) C->D E Hot Gravity Filtration (to remove insoluble impurities) C->E If no charcoal needed D->E F Slow Cooling to Room Temperature E->F G Cool in Ice Bath to Maximize Yield F->G H Vacuum Filtration to Collect Crystals G->H I Wash Crystals with Ice-Cold Solvent H->I J Dry Purified Crystals I->J K Pure (3-Bromo-2-nitrophenyl)methanol J->K

Caption: Workflow for the purification of (3-bromo-2-nitrophenyl)methanol.

Step-by-Step Methodology

1. Dissolving the Crude Solid

  • Place the crude (3-bromo-2-nitrophenyl)methanol into an Erlenmeyer flask of an appropriate size (the flask should not be more than half full when the solvent is added).

  • Add a boiling chip or a magnetic stir bar to ensure smooth boiling.

  • In a separate beaker, heat your chosen solvent to its boiling point on a hot plate.

  • Add a small portion of the hot solvent to the Erlenmeyer flask containing the crude solid. Swirl the flask and bring the mixture to a gentle boil on the hot plate.

  • Continue adding the hot solvent in small increments until the solid just completely dissolves. Causality: It is critical to use the minimum amount of near-boiling solvent necessary for dissolution.[2][4] Using an excess of solvent will reduce the final yield, as more of the compound will remain dissolved in the mother liquor upon cooling.

2. Decolorization with Activated Charcoal (Optional)

  • If the resulting solution is colored, it may indicate the presence of colored impurities.

  • Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling (bumping) upon addition of the charcoal.[3]

  • Add a very small amount of activated charcoal (a spatula tip's worth) to the solution.[10]

  • Reheat the mixture to a gentle boil for a few minutes while swirling to allow the charcoal to adsorb the impurities.

3. Hot Gravity Filtration (Optional)

  • This step is necessary if there are insoluble impurities (e.g., dust, sand) or if activated charcoal was used.

  • Set up a gravity filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper. Place a clean Erlenmeyer flask below to collect the filtrate.

  • Keep the solution to be filtered, the funnel, and the receiving flask hot (e.g., on a hot plate) to prevent premature crystallization of the product in the funnel or on the filter paper.

  • Pour the hot solution through the filter paper in portions.

  • Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.

  • Causality: Hot gravity filtration is used instead of vacuum filtration because the reduced pressure in a vacuum flask would cause the hot solvent to boil rapidly, leading to evaporative cooling and premature crystallization, which would clog the filter paper.[10]

4. Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed to room temperature on the benchtop.[4][5] Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice and tends to produce small, needle-like crystals.

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[3][5]

  • Troubleshooting: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" from a previous pure batch to induce crystallization.[3][4]

5. Collection of Crystals by Vacuum Filtration

  • Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom, placed on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it seals against the funnel.[10]

  • Turn on the vacuum and pour the cold slurry of crystals into the center of the Büchner funnel.

  • Use a spatula to transfer any remaining crystals. Rinse the Erlenmeyer flask with a small amount of the ice-cold mother liquor (or fresh ice-cold solvent) and pour this into the funnel to complete the transfer.

6. Washing and Drying the Crystals

  • With the vacuum still applied, wash the crystals on the filter paper with one or two small portions of ice-cold solvent.[2][5] Causality: The solvent must be ice-cold to wash away the adhering mother liquor (which contains the soluble impurities) without re-dissolving a significant amount of the purified product.

  • Continue to draw air through the crystals for several minutes to help evaporate the solvent.

  • Transfer the purified crystals from the funnel to a pre-weighed watch glass. Spread them out to facilitate drying.

  • Allow the crystals to air-dry completely, or dry them in a low-temperature oven (well below the compound's melting point) or in a desiccator until a constant weight is achieved.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Compound "Oils Out" The boiling point of the solvent is higher than the melting point of the compound. / The solution is too saturated with impurities.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool again.[3][6] If the problem persists, a different solvent may be required.
No Crystals Form Too much solvent was used. / The solution is supersaturated but nucleation has not occurred.Boil off some of the solvent to increase concentration and cool again.[6] Induce crystallization by scratching the flask or adding a seed crystal.[3][4]
Very Low Yield Too much solvent was used. / The crystals were washed with solvent that was not cold. / Premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing.[2] Ensure the filtration apparatus is kept hot during hot filtration.
Product is Impure Cooling was too rapid. / The crystals were not washed properly.Allow the solution to cool slowly and without disturbance.[4] Ensure crystals are washed with fresh, ice-cold solvent. A second recrystallization may be necessary.

References

  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry and Biochemistry.
  • Recrystallization. (n.d.). University of South Florida - Department of Chemistry.
  • Organic Laboratory Techniques: Recrystallisation. (n.d.). University of Canterbury - College of Science.
  • Experiment 2: Recrystallization. (n.d.). Kwantlen Polytechnic University - Chemistry Department.
  • (3-Bromo-2-nitrophenyl)
  • Safety Data Sheet for Methyl 2-bromomethyl-3-nitrobenzo
  • Separation and Purification Techniques. (n.d.). Millersville University.
  • Recrystalliz
  • Safety Data Sheet. (2025, October 19). Angene Chemical.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization Procedure. (n.d.). University of Massachusetts.
  • (3-bromo-2-nitrophenyl)methanol (C7H6BrNO3). (n.d.). PubChemLite.

Sources

Method

column chromatography protocol for (3-Bromo-2-nitrophenyl)methanol purification.

Application Note: Optimized Column Chromatography Protocol for the Purification of (3-Bromo-2-nitrophenyl)methanol Introduction & Mechanistic Context (3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Column Chromatography Protocol for the Purification of (3-Bromo-2-nitrophenyl)methanol

Introduction & Mechanistic Context

(3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly functionalized benzyl alcohol that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including peptidomimetic BACE1 inhibitors and various cardiovascular agents[1]. The standard synthetic route to this compound involves the chemoselective reduction of 3-bromo-2-nitrobenzoic acid using borane-tetrahydrofuran (BH3-THF)[2].

The Chromatographic Challenge: Purifying (3-Bromo-2-nitrophenyl)methanol presents specific challenges due to its highly polarized nature. The molecule features a strongly electron-withdrawing nitro group adjacent to a bulky, lipophilic bromine atom, contrasted by a hydrogen-bonding hydroxymethyl group. This electronic push-pull system causes significant interactions with the silanol groups on normal-phase silica gel. A poorly designed purification strategy will result in severe band tailing and co-elution with unreacted acid precursors. This protocol outlines an optimized, self-validating normal-phase chromatography method designed to yield >98% pure product.

Physicochemical Properties & Chromatographic Parameters

To design a self-validating purification system, it is essential to map the physicochemical properties of the target molecule to the chromatographic parameters.

ParameterValue / Description
Chemical Name (3-Bromo-2-nitrophenyl)methanol
CAS Number 1261475-45-9
Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
Key Functional Groups -OH (H-bond donor/acceptor), -NO2 (Polar, UV-active), -Br (Lipophilic)
Stationary Phase Silica Gel (230–400 mesh, 40–63 µm)
Mobile Phase System Hexane / Ethyl Acetate (Gradient)
Detection Method UV Absorbance (254 nm)

Experimental Workflow

ChromatographyWorkflow Crude Crude Reaction Mixture (Post-BH3-THF Reduction) Workup Aqueous Workup (MeOH Quench, DCM Extraction) Crude->Workup Prep Sample Preparation (Dry Loading onto Silica Gel) Workup->Prep Elution Gradient Elution (Hexane : EtOAc, 90:10 to 60:40) Prep->Elution Detection Fraction Analysis (TLC, UV 254 nm) Elution->Detection Pure Pure (3-Bromo-2-nitrophenyl)methanol (Concentration & Drying) Detection->Pure

Workflow for the purification of (3-Bromo-2-nitrophenyl)methanol via column chromatography.

Detailed Purification Protocol

Phase 1: Post-Reaction Workup (Pre-Chromatography Preparation)
  • Quenching: Upon completion of the BH3-THF reduction at 30°C, carefully add methanol (MeOH) dropwise to the reaction mixture[2].

    • Causal Insight: Unquenched borane complexes will react exothermically with the hydroxyl groups of the silica gel stationary phase. This not only degrades the column bed but also causes peak broadening and potential decomposition of the nitro group.

  • Extraction: Concentrate the quenched mixture under reduced pressure to remove THF and MeOH. Dilute the residue with water and extract three times with Dichloromethane (DCM) or Ethyl Acetate[2].

  • Washing & Drying: Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na2SO4), and concentrate to yield the crude product.

Phase 2: Column Packing and Sample Loading
  • Column Preparation: Slurry-pack a glass chromatography column with 230–400 mesh silica gel using 100% Hexane. Ensure the column bed is perfectly level and free of air bubbles.

  • Dry Loading Technique: Dissolve the crude (3-Bromo-2-nitrophenyl)methanol in a minimal volume of DCM. Add dry silica gel to the flask (approximately 1:3 ratio of crude mass to silica mass). Evaporate the DCM under reduced pressure until a free-flowing, dry powder is obtained.

    • Causal Insight: The polar hydroxymethyl group drastically limits the compound's solubility in the initial non-polar eluent (hexane). Attempting a wet load with DCM would cause the solvent to act as a strong localized eluent, dragging the product down the column unevenly and destroying resolution. Dry loading ensures a perfectly sharp, uniform injection band.

Phase 3: Gradient Elution Strategy
  • Initial Elution (90:10 Hexane:EtOAc): Load the dry-adsorbed sample onto the column bed and top with a protective layer of sand. Begin elution with 2 column volumes (CV) of 90:10 Hexane:EtOAc to flush out non-polar impurities (e.g., over-reduced aliphatic byproducts or trace lipophilic impurities).

  • Intermediate Elution (80:20 to 70:30 Hexane:EtOAc): Gradually increase the polarity. The target compound will begin to migrate down the column.

  • Product Elution (60:40 Hexane:EtOAc): Transition to 60:40 Hexane:EtOAc. (3-Bromo-2-nitrophenyl)methanol typically elutes cleanly in this window.

    • Causal Insight: A step gradient is mandatory. If the polarity is increased too rapidly, the unreacted 3-bromo-2-nitrobenzoic acid (which requires highly polar or acidic conditions to elute) may prematurely co-elute with the target alcohol.

Phase 4: Fraction Analysis and Isolation
  • TLC Monitoring: Spot fractions on silica gel 60 F254 TLC plates. Develop plates in a 70:30 Hexane:EtOAc solvent system.

  • Visualization: Examine the plates under a short-wave UV lamp (254 nm).

    • Causal Insight: The aromatic ring conjugated with the nitro group provides excellent UV absorbance, making UV visualization highly reliable. The target compound will appear as a dark quenching spot with an Rf value of approximately 0.35–0.40.

  • Isolation: Pool the fractions containing the single target spot. Concentrate under reduced pressure at 40°C to afford pure (3-Bromo-2-nitrophenyl)methanol as a solid/oil[2].

Troubleshooting & Causal Insights

Observed IssueMechanistic CauseCorrective Action
Severe Band Tailing / Streaking Strong hydrogen bonding between the hydroxymethyl group and silanol sites on the silica gel.Ensure thorough dry loading. If tailing persists, add 1% Methanol to the EtOAc portion of the mobile phase to competitively bind silanol sites.
Co-elution with Acid Precursor Eluent polarity increased too rapidly, overcoming the acid's retention.Maintain a shallower gradient. Do not exceed 40% EtOAc until the target alcohol has completely eluted.
Exothermic Column Bed Cracking Residual reactive borane species reacting with the silica gel matrix.Ensure complete quenching with Methanol during the post-reaction workup phase[2] prior to loading the crude onto the column.
Low Product Recovery Product is trapped on the baseline due to insufficient eluent polarity.Verify TLC Rf values. If the product remains at the baseline, flush the column with 50:50 Hexane:EtOAc.

References

  • Google Patents. "CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde".

Sources

Application

The Strategic Utility of (3-Bromo-2-nitrophenyl)methanol in Modern Organic Synthesis

(3-Bromo-2-nitrophenyl)methanol is a versatile and strategically important building block for synthetic, medicinal, and materials chemists. Its unique arrangement of three distinct functional groups—a primary alcohol, a...

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Author: BenchChem Technical Support Team. Date: March 2026

(3-Bromo-2-nitrophenyl)methanol is a versatile and strategically important building block for synthetic, medicinal, and materials chemists. Its unique arrangement of three distinct functional groups—a primary alcohol, a nitro group, and a bromine atom—on an aromatic scaffold allows for a wide range of selective transformations. The ortho-relationship of the nitro and methanol groups provides a pathway for the synthesis of various heterocyclic systems, while the bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. This application note provides an in-depth guide to the key applications of (3-Bromo-2-nitrophenyl)methanol, complete with detailed experimental protocols and an analysis of the chemical principles underpinning its reactivity.

Key Synthetic Transformations and Applications

The synthetic utility of (3-Bromo-2-nitrophenyl)methanol stems from the ability to selectively manipulate its three primary functional groups. This allows for a modular approach to the synthesis of complex molecules.

Chemoselective Reduction of the Nitro Group

A pivotal transformation of (3-Bromo-2-nitrophenyl)methanol is the reduction of its nitro group to an amine, yielding (2-amino-3-bromophenyl)methanol. This transformation is critical as it not only introduces a nucleophilic and basic center but also converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, profoundly influencing subsequent electrophilic aromatic substitution reactions.[1] The primary challenge in this step is to achieve chemoselectivity, reducing the nitro group without causing hydrogenolysis of the C-Br bond or reduction of the benzylic alcohol.

Several methods can be employed for this selective reduction:

  • Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl, acetic acid) are robust and widely used for nitro reductions.[1][2] These methods are often cost-effective but can generate significant metal waste, which may complicate purification.

  • Catalytic Hydrogenation: This is often a cleaner method. While standard catalysts like Palladium on carbon (Pd/C) can sometimes lead to dehalogenation of aryl halides, Raney Nickel is frequently a better choice for substrates where dehalogenation is a concern.[3][4]

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate with a catalyst offers a practical alternative to using hydrogen gas.[4]

Table 1: Comparison of Reagents for Selective Nitro Group Reduction

Reagent SystemTypical ConditionsAdvantagesDisadvantages
Fe / HCl or AcOHEtOH/H₂O, refluxCost-effective, robustGenerates metal waste, harsh conditions
SnCl₂·2H₂OEtOH, refluxMilder than Fe/HClStoichiometric tin waste
H₂ / Raney NiMeOH or EtOH, RT, H₂ balloonHigh selectivity, cleanFlammable H₂ gas, catalyst cost
Hydrazine hydrate / Pd/CEtOH, refluxAvoids H₂ gas, effectiveHydrazine is toxic, potential for dehalogenation
Protocol 1: Selective Reduction of (3-Bromo-2-nitrophenyl)methanol using Iron in Acetic Acid
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend (3-Bromo-2-nitrophenyl)methanol (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (e.g., 3-5 eq) and glacial acetic acid (e.g., 10-20 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude (2-amino-3-bromophenyl)methanol, which can be further purified by column chromatography.

Oxidation of the Benzylic Alcohol

The primary alcohol functionality of (3-Bromo-2-nitrophenyl)methanol can be selectively oxidized to either the corresponding aldehyde (3-bromo-2-nitrobenzaldehyde) or carboxylic acid (3-bromo-2-nitrobenzoic acid), depending on the choice of oxidant and reaction conditions. These products are themselves valuable intermediates.

  • Oxidation to Aldehyde: A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation.[5][6] Alternatively, manganese dioxide (MnO₂) is often used for the oxidation of benzylic alcohols.[7][8]

  • Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol directly to a carboxylic acid.[5][6]

Table 2: Oxidizing Agents for the Benzylic Alcohol of (3-Bromo-2-nitrophenyl)methanol

Target ProductReagentTypical ConditionsKey Considerations
AldehydeMnO₂Dichloromethane, RTHeterogeneous reaction, requires excess MnO₂
AldehydePCCDichloromethane, RTStoichiometric chromium waste
Carboxylic AcidKMnO₄Acetone/H₂O, heatStrong oxidant, can be harsh
Carboxylic AcidJones Reagent (CrO₃/H₂SO₄)Acetone, 0 °C to RTHighly acidic, stoichiometric chromium waste
Protocol 2: Oxidation to 3-Bromo-2-nitrobenzaldehyde using Manganese Dioxide
  • Setup: In a round-bottom flask, dissolve (3-Bromo-2-nitrophenyl)methanol (1.0 eq) in a suitable organic solvent such as dichloromethane or 1,2-dichloroethane.[7][8]

  • Reagent Addition: Add activated manganese dioxide (MnO₂) (5-10 eq) to the solution.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is typically monitored by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with the reaction solvent.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 3-bromo-2-nitrobenzaldehyde. The product can be purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.[9] This allows for the introduction of a wide variety of substituents at the C3 position. Common cross-coupling reactions applicable to this substrate include:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.

  • Stille Coupling: Reaction with an organotin reagent.[10][11]

  • Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.[11]

  • C-O Coupling: Reaction with an alcohol or phenol to form an ether linkage.[12]

The choice of reaction depends on the desired substituent and the stability of the respective organometallic reagent.

Caption: Palladium-catalyzed cross-coupling reactions of (3-Bromo-2-nitrophenyl)methanol.

Protocol 3: Suzuki-Miyaura Coupling of (3-Bromo-2-nitrophenyl)methanol
  • Setup: To a flame-dried Schlenk flask, add (3-Bromo-2-nitrophenyl)methanol (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Applications in Heterocyclic Synthesis

The ortho-positioning of the nitro and methanol groups in (3-Bromo-2-nitrophenyl)methanol makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The general strategy involves the reduction of the nitro group to an amine, which can then undergo an intramolecular cyclization with the benzylic position (either as an alcohol or after its conversion to a more electrophilic group).

Reductive Cyclization Strategies

A powerful one-pot method involves the reduction of the nitro group in the presence of an appropriate electrophile that can react with the newly formed amine and subsequently cyclize. For instance, reductive cyclization of o-nitrophenyl propargyl alcohols is a known method for synthesizing quinolines.[2] A similar strategy can be envisioned for derivatives of (3-Bromo-2-nitrophenyl)methanol.

A more direct approach involves the intramolecular cyclization of (2-amino-3-bromophenyl)methanol derivatives. For example, after N-alkylation or N-acylation of the amine, the resulting intermediate can be induced to cyclize.

Reductive_Cyclization A (3-Bromo-2-nitrophenyl)methanol B Functionalization of Alcohol A->B e.g., Alkylation C Nitro Group Reduction A->C B->C D Intermediate with Ortho Amino and Functionalized Methyl Groups C->D E Intramolecular Cyclization D->E F Fused Heterocyclic Systems E->F

Caption: General workflow for heterocyclic synthesis via reductive cyclization.

This strategy opens doors to the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active molecules and pharmaceuticals.[13][14] The bromine atom can be retained for further diversification or removed via dehalogenation if desired.

Conclusion

(3-Bromo-2-nitrophenyl)methanol is a highly valuable and versatile building block in organic synthesis. Its three distinct functional groups can be selectively manipulated to achieve a wide range of synthetic outcomes. From the chemoselective reduction of its nitro group and oxidation of its alcohol to its participation in various palladium-catalyzed cross-coupling reactions, this compound provides chemists with a powerful tool for constructing complex molecular architectures. Furthermore, its potential for use in reductive cyclization strategies highlights its importance in the synthesis of heterocyclic scaffolds, which are of significant interest to the pharmaceutical and drug development industries. The protocols and strategies outlined in this application note serve as a comprehensive guide for researchers looking to harness the full synthetic potential of this important intermediate.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • SlidePlayer. (2014, November 11). Cross-Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • StackExchange. (2025, November 2). Organic Chemistry Aromatic synthesis. Retrieved from [Link]

  • NextSDS. (n.d.). (3-Bromo-2-nitrophenyl)methanol — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxidative oxygen-nucleophilic bromo-cyclization of alkenyl carbonyl compounds without organic wastes using alkali metal reagents in green solvent. Retrieved from [Link]

  • ChemBK. (2024, April 9). (4-bromo-2-nitrophenyl)methanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]

  • Patsnap. (2014, June 25). Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. Retrieved from [Link]

  • Sask Polytech. (n.d.). 12.7. Oxidation of Alcohols via Elimination – Introduction to Organic Chemistry. Retrieved from [Link]

  • Arkivoc. (n.d.). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Retrieved from [Link]

  • IRBM. (n.d.). Medicinal Chemistry Drug Discovery for New Therapies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of aromatic nitro compounds. Retrieved from [Link]

  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. Retrieved from [Link]

  • ResearchGate. (2026, March 1). Synthesis of Heterocyclic Scaffolds from Nitrobenzyl Alcohols Using Reduction‐Generated Azaquinone Methides and Cyclization. Retrieved from [Link]

  • Jetir.org. (n.d.). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Development of New Methods of Synthesis of Heterocycles. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HETEROCYCLIC CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Properties of 3-Nitro-2H-chromenes. Retrieved from [Link]

Sources

Method

(3-Bromo-2-nitrophenyl)methanol as a precursor for heterocyclic compounds

Application Note: (3-Bromo-2-nitrophenyl)methanol as a Precursor for Advanced Heterocyclic Scaffolds Introduction & Mechanistic Rationale (3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly versatile, trifunc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (3-Bromo-2-nitrophenyl)methanol as a Precursor for Advanced Heterocyclic Scaffolds

Introduction & Mechanistic Rationale

(3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly versatile, trifunctional building block utilized extensively in the synthesis of complex nitrogen-containing heterocycles, including indoles, quinolines, and benzimidazoles[1][2]. Its value in pharmaceutical development—particularly for cardiovascular and anticancer agents—stems from the strategic placement of its three functional groups[2]:

  • Hydroxymethyl Group (-CH₂OH): Serves as a latent electrophile. Controlled oxidation yields 3-bromo-2-nitrobenzaldehyde, a critical intermediate for Knoevenagel condensations and Friedländer-type quinoline syntheses[2][3].

  • Nitro Group (-NO₂): Acts as a masked nucleophile. Upon selective reduction to an aniline, it readily undergoes intramolecular cyclization with adjacent carbonyl or alkyne moieties to forge the heterocyclic core[3].

  • Bromo Substituent (-Br): Positioned ortho to the nitro group, the bromine atom is preserved during the initial heterocycle formation. It subsequently serves as a synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library diversification[3].

Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways from the precursor to highly functionalized pharmaceutical scaffolds.

HeterocycleSynthesis Precursor (3-Bromo-2-nitrophenyl)methanol [Starting Material] Oxidation Oxidation (MnO2, DCE, Reflux) Precursor->Oxidation Intermediate 3-Bromo-2-nitrobenzaldehyde [Key Intermediate] Oxidation->Intermediate Condensation Aldol/Knoevenagel Condensation Intermediate->Condensation Pathway B (Condensation first) Reduction Reductive Cyclization (Fe, HCl, EtOH) Intermediate->Reduction Pathway A (Direct Reduction) Condensation->Reduction Indole 4-Bromoindole Derivatives [Pharmaceutical Scaffold] Reduction->Indole Quinoline 8-Bromoquinoline Derivatives [Pharmaceutical Scaffold] Reduction->Quinoline

Fig 1: Synthetic divergence of (3-Bromo-2-nitrophenyl)methanol into indole and quinoline scaffolds.

Validated Experimental Protocols

Protocol 1: Chemoselective Oxidation to 3-Bromo-2-nitrobenzaldehyde

Objective: Convert the hydroxymethyl group to an aldehyde without over-oxidizing to the carboxylic acid. Causality & Expert Insight: Manganese dioxide (MnO₂) is selected as a mild, heterogeneous oxidant. Stronger oxidants like sodium periodate or potassium permanganate often lead to over-oxidation and poor yields (~35%)[2]. 1,2-Dichloroethane (DCE) is used as the solvent because its boiling point (83°C) provides the optimal thermal energy required to drive the heterogeneous reaction to completion[2].

Procedure:

  • Equip a three-necked round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 14.0 g (60.3 mmol) of (3-Bromo-2-nitrophenyl)methanol and 150 mL of 1,2-dichloroethane (DCE)[2].

  • Introduce 42.0 g (483 mmol) of activated Manganese dioxide (MnO₂) to the suspension[2].

  • Heat the reaction mixture to reflux (approx. 83°C) and monitor via TLC (Hexanes/EtOAc) until the starting material is consumed.

  • Cool the mixture to room temperature and filter through a pad of diatomaceous earth (Celite) to remove the manganese salts[2].

  • Wash the filter cake thoroughly with additional DCE.

  • Concentrate the combined filtrate under reduced pressure and purify via silica gel column chromatography to yield 3-bromo-2-nitrobenzaldehyde as a solid (approx. 9.4 g, 67.7% yield)[2].

Protocol 2: Reductive Cyclization to 8-Bromoquinoline Scaffolds

Objective: Reduce the nitro group to an amine and induce intramolecular cyclization to form a quinoline derivative. Causality & Expert Insight: Béchamp reduction conditions (Iron powder and catalytic HCl) are employed here. This is a critical choice: catalytic hydrogenation (H₂ with Pd/C) would risk hydrodehalogenation, cleaving the valuable bromine atom[3]. Iron/HCl cleanly reduces the nitro group while preserving the aryl bromide for future cross-coupling[3].

Procedure:

  • In an oven-dried microwave vial equipped with a magnetic stir bar, charge 189 mg (0.82 mmol) of the condensed intermediate derived from 3-bromo-2-nitrobenzaldehyde[3].

  • Add 220 mg (3.93 mmol, 4.8 equiv) of Iron powder[3].

  • Suspend the mixture in 2.9 mL of absolute ethanol and 0.4 mL of deionized water[3].

  • Add 1 drop of concentrated HCl to initiate the reduction[3].

  • Seal the vial and heat the resulting black suspension at 95 °C for 2 hours[3].

  • Cool to room temperature, dilute with ethyl acetate, and neutralize with saturated aqueous NaHCO₃.

  • Filter through Celite to remove iron residues, separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo[3][4].

Quantitative Data & Reaction Metrics

Transformation StepReagents & CatalystSolventTemp / TimeYield (%)Key Analytical Marker
Oxidation MnO₂ (8 equiv)1,2-DichloroethaneReflux / 4-6 h64 - 68%Appearance of CHO proton (~10.0 ppm, ¹H NMR)
Condensation Amine/Ketone, BaseTHF or EtOH-40°C to RT70 - 85%Disappearance of CHO proton
Reductive Cyclization Fe powder (4.8 eq), HCl (cat.)EtOH / H₂O95°C / 2 h75 - 90%Disappearance of NO₂ stretch (~1530 cm⁻¹, IR)

Troubleshooting & Self-Validating Steps

  • Stalled Oxidation: If the oxidation in Protocol 1 stalls, the MnO₂ may not be sufficiently active. Validation: Always use freshly activated MnO₂ (precipitated and dried at 120°C). Monitor the reaction strictly by TLC; the aldehyde product will run higher (less polar) than the starting alcohol.

  • Dehalogenation During Reduction: If mass spectrometry indicates a loss of 79/81 Da (loss of Br) during Protocol 2, the reduction conditions are too harsh. Validation: Ensure only a catalytic amount (1 drop) of HCl is used, and strictly avoid hydrogen gas or palladium/carbon catalysts when processing brominated nitroaromatics[3].

References

  • Title: Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde (CN103880683A)
  • Title: Benzimidazolyl Palladium Complexes as Highly Active Bifunctional Catalysts for Sustainable Cross-Coupling, C–H Functionalization Source: NC State Repository URL
  • Title: 3,4-dihydroquinolin-2(1h)-one compound (WO2024005113A1)
  • Title: Organic Chemistry 78 page - ChemicalBook Source: ChemicalBook URL

Sources

Application

Application Note: Selective Oxidation of (3-Bromo-2-nitrophenyl)methanol to 3-Bromo-2-nitrobenzaldehyde

Executive Summary The synthesis of 3-bromo-2-nitrobenzaldehyde from (3-bromo-2-nitrophenyl)methanol (also known as 3-bromo-2-nitrobenzyl alcohol) is a critical transformation in the development of cardiovascular and anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-bromo-2-nitrobenzaldehyde from (3-bromo-2-nitrophenyl)methanol (also known as 3-bromo-2-nitrobenzyl alcohol) is a critical transformation in the development of cardiovascular and anticancer pharmaceutical intermediates[1]. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for this specific oxidation. By leveraging the chemoselectivity of activated Manganese Dioxide (MnO₂) and Dess-Martin Periodinane (DMP), researchers can achieve high-yielding conversions while strictly avoiding over-oxidation to the corresponding carboxylic acid.

Mechanistic Rationale & Strategy Selection

The substrate, (3-bromo-2-nitrophenyl)methanol, presents a unique electronic and steric environment. The ortho-nitro and meta-bromo substituents are strongly electron-withdrawing, which deactivates the aromatic ring and reduces the electron density at the benzylic position[2]. While this protects the ring from electrophilic attack, it can decelerate oxidation rates. Furthermore, the ortho-nitro group introduces significant steric hindrance.

To achieve high yields without over-oxidizing the aldehyde to 3-bromo-2-nitrobenzoic acid, mild and highly selective oxidants are required[3]. Traditional strong oxidants (e.g., KMnO₄, Jones reagent) are unsuitable due to their propensity for over-oxidation and functional group degradation.

Table 1: Quantitative Comparison of Oxidation Strategies for Electron-Deficient Benzylic Alcohols

Oxidation StrategyTypical YieldReaction TimeScalabilityCost-EfficiencyWorkup Complexity
Activated MnO₂ 85–95%12–24 hExcellent (kg scale)HighVery Low (Simple Filtration)
Dess-Martin (DMP) 90–98%1–3 hModerate (g scale)LowModerate (Aqueous Quench)
Swern Oxidation 80–90%2–4 hModerateModerateHigh (Cryogenic, Odor)

Based on industrial precedence and scalability, Activated MnO₂ is the primary recommended protocol[1], while DMP serves as a rapid, homogeneous alternative for discovery-scale synthesis[4].

Primary Protocol: Heterogeneous Oxidation via Activated Manganese Dioxide (MnO₂)

Activated MnO₂ is highly specific for allylic and benzylic alcohols. The reaction occurs via a surface-mediated mechanism (Mars-van Krevelen type), meaning the efficiency is directly tied to the crystalline structure and surface area of the MnO₂ lattice[5][6].

Reagents & Equipment
  • (3-Bromo-2-nitrophenyl)methanol : 1.0 equivalent (Substrate)

  • Activated Manganese Dioxide (MnO₂) : 10.0 equivalents by weight (Oxidant)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) : 0.1 M relative to substrate (Solvent)

  • Equipment : Round-bottom flask, magnetic stirrer, Celite® pad, sintered glass funnel.

Step-by-Step Methodology
  • Preparation : Dissolve 1.0 eq of (3-bromo-2-nitrophenyl)methanol in anhydrous DCM to achieve a 0.1 M concentration in a round-bottom flask.

  • Oxidant Addition : Add 10 weight equivalents of activated MnO₂ sequentially to the stirring solution at room temperature. (Self-Validation: The solution will turn into a dense black suspension).

  • Reaction Execution : Stir the heterogeneous mixture vigorously at room temperature (or heat to 40 °C if using DCE) for 12–24 hours[1].

  • Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent. The product aldehyde will run higher (higher Rf) than the starting alcohol.

  • Filtration Workup : Once the starting material is consumed, filter the black suspension through a tightly packed pad of Celite® to remove the reduced manganese species (MnO(OH) / Mn₂O₃).

  • Washing & Concentration : Wash the Celite® pad thoroughly with excess DCM (3 × 50 mL). Combine the organic filtrates and concentrate under reduced pressure to yield the crude 3-bromo-2-nitrobenzaldehyde.

Causality & Expert Insights
  • Why 10x Weight Excess? The oxidation is a surface phenomenon. The alcohol must adsorb onto the Mn(IV) lattice, transfer electrons, and desorb as an aldehyde[6]. A massive stoichiometric excess ensures sufficient active surface area to drive the reaction to completion.

  • Why Celite®? Finely divided MnO₂ particles can easily pass through standard filter paper, contaminating the product. Celite® traps these particulates, ensuring a highly pure crude product that often requires no further column chromatography.

MnO2_Mechanism A 1. (3-Bromo-2-nitrophenyl)methanol in Organic Phase B 2. Surface Adsorption on Activated MnO2 Lattice A->B Diffusion to Solid C 3. Coordination to Mn(IV) (Alkoxide Formation) B->C -H2O D 4. Single-Electron Transfer & Hydrogen Abstraction C->D Surface Redox Reaction E 5. Desorption: 3-Bromo-2-nitrobenzaldehyde D->E Product Release F Byproducts: Reduced MnOx + H2O D->F Lattice Reduction

Surface-mediated oxidation mechanism of benzylic alcohols by activated MnO2.

Alternative Protocol: Homogeneous Oxidation via Dess-Martin Periodinane (DMP)

For discovery chemists working on a smaller scale (milligram to gram), DMP offers a faster, homogeneous alternative with exceptionally mild conditions[4]. DMP operates via a ligand exchange mechanism followed by intramolecular deprotonation[3].

Reagents & Equipment
  • (3-Bromo-2-nitrophenyl)methanol : 1.0 equivalent

  • Dess-Martin Periodinane (DMP) : 1.2 equivalents

  • Sodium Bicarbonate (NaHCO₃) : 2.0 equivalents (Buffer)

  • Dichloromethane (DCM) : 0.1 M relative to substrate

Step-by-Step Methodology
  • Preparation : Dissolve the substrate in anhydrous DCM (0.1 M) and add solid NaHCO₃ to the flask. Cool the mixture to 0 °C using an ice bath.

  • Oxidant Addition : Add DMP (1.2 eq) portion-wise to the cooled solution.

  • Reaction Execution : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. (Self-Validation: The reaction mixture will transition from clear to slightly cloudy as the iodinane byproduct precipitates).

  • Aqueous Quench : Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (Sodium thiosulfate).

  • Biphasic Stirring : Stir the biphasic mixture vigorously for 15–30 minutes until the organic layer becomes completely clear.

  • Extraction : Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Causality & Expert Insights
  • Why use NaHCO₃ Buffer? The DMP oxidation generates acetic acid as a byproduct[4]. The ortho-nitro group makes the molecule sensitive to side reactions; buffering the system prevents acid-catalyzed degradation and protects sensitive functional groups.

  • Why the Na₂S₂O₃ Quench? Unreacted hypervalent iodine species are potentially explosive and can complicate purification. Sodium thiosulfate safely reduces residual Iodine(V) to harmless, water-soluble Iodine(III) or Iodine(I) species.

DMP_Mechanism Step1 Dess-Martin Periodinane (DMP) Hypervalent Iodine(V) Step2 Ligand Exchange: Alcohol displaces Acetate Step1->Step2 + Benzylic Alcohol Step3 Diacetoxyalkoxyperiodinane Intermediate Step2->Step3 - AcOH Step4 Intramolecular Deprotonation by Acetate Ligand Step3->Step4 Transition State Step5 3-Bromo-2-nitrobenzaldehyde (Target Product) Step4->Step5 E2-like Elimination Byproduct Iodinane Byproduct + Acetic Acid Step4->Byproduct Leaving Group

Ligand exchange and intramolecular elimination mechanism of DMP oxidation.

Analytical Characterization & Validation

To confirm the successful conversion of the alcohol to the aldehyde, the following spectral shifts should be observed:

  • ¹H NMR (CDCl₃) : The disappearance of the benzylic methylene doublet/singlet (approx. δ 4.5–5.0 ppm) and the appearance of a sharp, strongly deshielded aldehyde proton singlet at δ 9.8–10.2 ppm.

  • IR Spectroscopy : The disappearance of the broad O-H stretch (approx. 3300 cm⁻¹) and the emergence of a strong, sharp C=O carbonyl stretch (approx. 1700 cm⁻¹).

References

  • Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde Source: Google Patents (CN103880683A) URL:[1]

  • Dess–Martin periodinane Source: Wikipedia URL:[Link][4]

  • Catalytic oxidation of benzyl alcohol over MnO2: Structure-activity description and reaction mechanism Source: Chemical Engineering Journal (via ResearchGate) URL:[Link][5]

  • Demystifying The Mechanisms of Alcohol Oxidations Source: Master Organic Chemistry URL:[Link][3]

  • Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach Source: The Journal of Physical Chemistry C (ACS Publications) URL:[Link][6]

Sources

Method

role of (3-Bromo-2-nitrophenyl)methanol in multi-step synthesis

An In-Depth Technical Guide to the Role of (3-Bromo-2-nitrophenyl)methanol in Multi-step Synthesis Authored by: A Senior Application Scientist Introduction: Unveiling a Versatile Synthetic Intermediate In the landscape o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of (3-Bromo-2-nitrophenyl)methanol in Multi-step Synthesis

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis and drug discovery, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures.[1] (3-Bromo-2-nitrophenyl)methanol emerges as a pivotal intermediate, uniquely equipped with a strategic arrangement of functional groups that unlock powerful synthetic transformations. Its structure, featuring a hydroxymethyl group ortho to a nitro group and meta to a bromine atom on a benzene ring, is not a random assortment of functionalities. Instead, it is a carefully orchestrated platform designed for sequential and regioselective reactions. The ortho-positioning of the alcohol and nitro groups is the cornerstone of its utility, enabling elegant and high-yield intramolecular cyclization reactions to form nitrogen-containing heterocycles.[2][3] The bromine atom, a versatile halide, serves as a crucial handle for late-stage functionalization via cross-coupling reactions, allowing for the synthesis of diverse compound libraries.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and protocols involving (3-Bromo-2-nitrophenyl)methanol. We will delve into its core synthetic transformations, provide detailed, field-proven experimental protocols, and explain the mechanistic rationale behind these powerful synthetic strategies.

Molecular Properties and Characteristics

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 1261475-45-9[5]
Molecular Formula C₇H₆BrNO₃[5]
Molecular Weight 232.03 g/mol Calculated
Appearance Typically a solidGeneral Knowledge
Key Functional Groups Primary Alcohol (-CH₂OH), Nitro (-NO₂), Bromo (-Br)N/A

Core Synthetic Strategy: From Precursor to Heterocyclic Scaffolds

The primary is as a precursor to a variety of heterocyclic ring systems, most notably quinolines and cinnolines, which are core structures in many medicinally important compounds. The synthetic logic hinges on a two-stage process: modification of the benzylic alcohol and a subsequent reductive cyclization of the nitro group.

G A (3-Bromo-2-nitrophenyl)methanol B Oxidation A->B e.g., MnO₂ C (3-Bromo-2-nitrophenyl)benzaldehyde B->C D Condensation / Annulation C->D + Carbonyl/Amine etc. E Cyclization Precursor D->E F Reductive Cyclization E->F e.g., SnCl₂, H₂/Pd G Bromo-Substituted N-Heterocycle (e.g., Dihydroquinoline) F->G H Aromatization / Further Rxn G->H I Final Heterocyclic Product (e.g., Quinolines) H->I

Caption: General synthetic workflow using (3-Bromo-2-nitrophenyl)methanol.

Application Note I: Synthesis of Bromo-Substituted Quinolines

Quinolines are a privileged scaffold in medicinal chemistry, forming the core of drugs with antimalarial, anticancer, and antimicrobial properties.[4][6] (3-Bromo-2-nitrophenyl)methanol is an excellent starting point for constructing 7-bromoquinoline derivatives via a modified Friedländer annulation followed by reductive cyclization.

Mechanistic Pathway

The synthesis begins with the selective oxidation of the primary alcohol to an aldehyde. This is a critical step, as harsh oxidizing agents could potentially affect other parts of the molecule. Manganese dioxide (MnO₂) is an effective and mild reagent for this transformation, selectively oxidizing benzylic alcohols.[7] The resulting (3-bromo-2-nitrophenyl)benzaldehyde can then undergo a base-catalyzed condensation with a ketone containing an α-methylene group (e.g., acetone) to form an α,β-unsaturated ketone. The subsequent reduction of the nitro group to an amine is the key cyclization trigger. The newly formed aniline derivative spontaneously undergoes an intramolecular Michael addition onto the unsaturated ketone, followed by dehydration (aromatization) to yield the stable quinoline ring system.

G cluster_0 Key Transformations for Quinoline Synthesis Start (3-Bromo-2-nitrophenyl)methanol Aldehyde (3-Bromo-2-nitrophenyl)benzaldehyde Start->Aldehyde 1. Oxidation (MnO₂) Precursor α,β-Unsaturated Ketone Precursor Aldehyde->Precursor 2. Aldol Condensation (e.g., + Acetone, NaOH) Amino_Intermediate Intramolecular Cyclization (Amino Intermediate) Precursor->Amino_Intermediate 3. Nitro Reduction (e.g., Fe/HCl) Product 7-Bromo-2-methylquinoline Amino_Intermediate->Product 4. Cyclization & Aromatization

Caption: Logical flow for the synthesis of a 7-bromoquinoline derivative.

Protocol 1: Two-Step Synthesis of 7-Bromo-2-methylquinoline

This protocol outlines the synthesis from the commercially available precursor, 3-bromo-2-nitrobenzoic acid, which is first reduced to the target alcohol.

Part A: Synthesis of (3-Bromo-2-nitrophenyl)methanol [7]

  • Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), add 3-bromo-2-nitrobenzoic acid (18.0 g) and anhydrous tetrahydrofuran (THF, 300 mL).

  • Cooling: Cool the resulting suspension to 10°C using an ice bath.

  • Reduction: Slowly add a 1M solution of borane tetrahydrofuran complex in THF (200 mL) dropwise, maintaining the internal temperature below 15°C.

  • Reaction: After the addition is complete, allow the mixture to warm to 30°C and stir for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (100 mL) at 0°C.

  • Work-up: Concentrate the mixture under reduced pressure. Add water (300 mL) to the residue and extract with dichloromethane (3 x 70 mL).

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield (3-Bromo-2-nitrophenyl)methanol. A typical yield is around 83-86%.[7]

Part B: Oxidation to (3-Bromo-2-nitrophenyl)benzaldehyde [7]

  • Setup: To a round-bottom flask, add (3-Bromo-2-nitrophenyl)methanol (14.0 g) and 1,2-dichloroethane (150 mL).

  • Oxidant Addition: Add activated manganese dioxide (42.0 g, approx. 3-4 equivalents).

  • Reaction: Heat the suspension to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the manganese salts. Wash the Celite pad with additional 1,2-dichloroethane.

  • Purification: Combine the filtrates, concentrate under reduced pressure, and purify by column chromatography to afford (3-bromo-2-nitrophenyl)benzaldehyde. A typical yield is around 68%.[7]

(Subsequent steps to the quinoline would follow standard literature procedures for Friedländer synthesis.)

Reaction StepKey ReagentsSolventTemperatureTypical Yield
Reduction Borane-THFTHF10°C -> 30°C83-86%[7]
Oxidation MnO₂1,2-DichloroethaneReflux~68%[7]

Application Note II: Synthesis of Cinnoline Derivatives

Cinnolines are another class of nitrogen-containing heterocycles with significant biological activities, including antitumor and anti-inflammatory properties.[8] A novel, transition-metal-free method allows for the synthesis of cinnolines from 2-nitrobenzyl alcohols and benzylamines. This strategy involves a fascinating intramolecular redox cyclization.[8]

Mechanistic Pathway

In the presence of a base like cesium hydroxide (CsOH), (3-Bromo-2-nitrophenyl)methanol undergoes an intramolecular redox reaction where the alcohol is oxidized to an aldehyde in situ, while the nitro group is partially reduced to a nitroso group. This transient (3-bromo-2-nitroso)benzaldehyde then condenses with a primary amine (e.g., benzylamine). The resulting azo intermediate isomerizes to a more stable hydrazone, which then undergoes intramolecular cyclization onto the aromatic ring. A final aromatization step, likely through oxidation, yields the stable cinnoline product.[8]

G A (3-Bromo-2-nitrophenyl)methanol B Intramolecular Redox (Base-mediated) A->B CsOH·H₂O C In-situ generation of (3-Bromo-2-nitroso)benzaldehyde B->C D Condensation C->D + R-NH₂ E Azo Intermediate D->E F Isomerization E->F G Hydrazone Intermediate F->G H Cyclization & Aromatization G->H I Bromo-Substituted Cinnoline H->I

Caption: Mechanistic flow for the synthesis of cinnolines.[8]

Protocol 2: General Procedure for Cinnoline Synthesis[9]
  • Setup: In a sealed tube, combine (3-Bromo-2-nitrophenyl)methanol (0.5 mmol, 1.0 equiv.), the desired primary amine (e.g., benzylamine, 0.6 mmol, 1.2 equiv.), and CsOH·H₂O (1.5 mmol, 3.0 equiv.).

  • Solvent: Add a solvent mixture of EtOH/H₂O (e.g., 4 mL / 2 mL).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100°C for 3-5 hours, or until TLC indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired cinnoline derivative.

Conclusion: A Gateway to Molecular Diversity

(3-Bromo-2-nitrophenyl)methanol is far more than a simple aromatic alcohol. It is a strategically designed synthetic tool that provides an efficient entry point into complex and medicinally relevant heterocyclic systems. Its true power lies in the synergistic interplay of its three functional groups: the alcohol provides a handle for initial modification, the ortho-nitro group is the key to elegant cyclization strategies, and the bromine atom opens the door to a world of post-synthesis diversification through modern cross-coupling chemistry. The protocols and mechanistic insights provided herein serve as a guide for researchers to harness the full potential of this versatile intermediate in their synthetic endeavors.

References

  • Berkowitz, W., & Söderberg, B. C. G. (n.d.). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. Available at: [Link]

  • Li, Y., et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances. Available at: [Link]

  • Ragaini, F., & Cenini, S. (2020). Transition Metal Catalyzed Reductive Cyclization Reactions of Nitroarenes and Nitroalkenes. ResearchGate. Available at: [Link]

  • Söderberg, B. C. G. (2000). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Available at: [Link]

  • Wang, H., et al. (2025). Photoinduced Reductive Cyclization of 2-Nitroaryl-Tethered Carbonyl Compounds: An Approach to Access Nitrogen-Fused Heterocycles. Organic Chemistry Frontiers. Available at: [Link]

  • Various Authors. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • PubChem. (n.d.). (3-Bromo-4-fluoro-2-nitrophenyl)methanol. Available at: [Link]

  • NextSDS. (n.d.). (3-Bromo-2-nitrophenyl)methanol — Chemical Substance Information. Available at: [Link]

  • StackExchange. (n.d.). Organic Chemistry Aromatic synthesis. Available at: [Link]

  • Inamdar, S. S., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]

  • Eureka | Patsnap. (2014). Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. Available at: [Link]

  • PubChem. (n.d.). (3-Bromo-2-methylphenyl)methanol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Methyl-3-nitrophenyl)methanol. Available at: [Link]

  • Johnson, T. A., et al. (2016). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application

Comprehensive Application Note: Experimental Workflows for (3-Bromo-2-nitrophenyl)methanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Chemical Profile (3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly versatile, polyfunctional buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Profile

(3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly versatile, polyfunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). It features three distinct orthogonal reactive sites: a primary benzylic alcohol, a strongly electron-withdrawing nitro group, and an aryl bromide.

Mastering the chemoselectivity of this molecule is critical for downstream applications. Notably, the selective oxidation of its benzylic alcohol yields 3-bromo-2-nitrobenzaldehyde, a foundational intermediate in the synthesis of peptidomimetic BACE1 inhibitors used in Alzheimer's disease research[1]. This application note details field-proven, self-validating protocols for selectively manipulating each functional group without triggering unwanted side reactions.

Mechanistic Causality: The "Why" Behind the Workflows

To achieve high yields and avoid complex purification steps, experimental conditions must be tailored to the electronic and steric environment of the molecule:

  • The Benzylic Alcohol (Oxidation): The adjacent nitro group pulls electron density away from the benzylic position, making the alcohol less nucleophilic and slightly more resistant to mild oxidation than an unhindered benzyl alcohol. While Swern or Corey-Kim oxidations are viable[2], they are atom-inefficient and generate volatile sulfur byproducts. Activated Manganese Dioxide (MnO₂) is the superior choice because it is strictly chemoselective for allylic/benzylic alcohols and entirely prevents over-oxidation to the carboxylic acid[3].

  • The Nitro Group (Reduction): Standard catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated here. The palladium catalyst will readily insert into the C-Br bond, leading to massive hydrodehalogenation. Instead, a Béchamp-type reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) relies on single-electron transfer mechanisms that exclusively target the nitro group, preserving the aryl bromide intact.

  • The Aryl Bromide (Cross-Coupling): The bromo group is sterically hindered by the ortho-nitro substituent. Successful Suzuki-Miyaura cross-coupling requires a palladium catalyst with a large bite angle (such as Pd(dppf)Cl₂) to force the oxidative addition step. The free hydroxyl group is generally tolerated in mild aqueous base, eliminating the need for atom-wasting silyl protection steps.

Reaction Pathways Visualization

G SM (3-Bromo-2-nitrophenyl)methanol CAS: 1261475-45-9 Aldehyde 3-Bromo-2-nitrobenzaldehyde (BACE1 Inhibitor Precursor) SM->Aldehyde MnO2, 1,2-DCE, Reflux (Chemoselective Oxidation) Amine (2-Amino-3-bromophenyl)methanol (Aniline Derivative) SM->Amine Fe, NH4Cl, EtOH/H2O, 80°C (Chemoselective Reduction) Coupled (3-Aryl-2-nitrophenyl)methanol (Biaryl Scaffold) SM->Coupled Ar-B(OH)2, Pd(dppf)Cl2, Base (Suzuki Cross-Coupling)

Divergent synthetic workflows for (3-Bromo-2-nitrophenyl)methanol functionalization.

Detailed Experimental Protocols

Protocol A: Selective Oxidation to 3-Bromo-2-nitrobenzaldehyde

Objective: Convert the primary alcohol to an aldehyde without affecting the nitro or bromo groups[1]. Self-Validating Check: The reaction transitions from a black suspension to a clear, pale-yellow filtrate post-Celite filtration. Over-oxidation is halted mechanically by the surface-active nature of MnO₂.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 14.0 g (60.3 mmol) of (3-Bromo-2-nitrophenyl)methanol and 150 mL of 1,2-dichloroethane (1,2-DCE)[1]. Causality Note: 1,2-DCE (b.p. 83 °C) is chosen over dichloromethane (b.p. 39 °C) because the electron-withdrawing nitro group slows oxidation; the higher reflux temperature provides the necessary kinetic energy[3].

  • Activation: Add 42.0 g (~8 equivalents) of activated Manganese Dioxide (MnO₂)[1].

  • Reaction: Heat the mixture to a vigorous reflux (85 °C external bath) for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The product aldehyde will run significantly higher (higher Rf) than the starting alcohol.

  • Workup: Cool to room temperature. Filter the black suspension through a tightly packed pad of Celite (diatomaceous earth) to remove manganese salts[1]. Wash the pad generously with hot EtOAc (3 × 50 mL) to elute trapped product.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel column chromatography to yield ~9.4 g (67.7% yield) of 3-bromo-2-nitrobenzaldehyde as a solid[1].

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine while preventing hydrodehalogenation of the aryl bromide. Self-Validating Check: The starting material is UV-active but dull; the resulting aniline derivative will be highly fluorescent under 254 nm UV light on a TLC plate.

  • Setup: In a 100 mL flask, dissolve 5.0 g (21.5 mmol) of (3-Bromo-2-nitrophenyl)methanol in 40 mL of Ethanol and 10 mL of DI water (4:1 ratio).

  • Reagents: Add 2.3 g (43.0 mmol, 2 eq) of solid NH₄Cl, followed by 6.0 g (107.5 mmol, 5 eq) of fine Iron (Fe) powder.

  • Reaction: Heat the mixture to 80 °C. The solution will turn into a rust-colored sludge as iron oxides form. Stir vigorously for 2 hours.

  • Workup: While still hot, filter the mixture through a Celite pad to remove iron sludge. Concentrate the filtrate to remove ethanol, then partition the aqueous remainder with EtOAc (3 × 30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield (2-amino-3-bromophenyl)methanol.

Protocol C: Suzuki-Miyaura Cross-Coupling (Alcohol Tolerated)

Objective: Arylate the C-Br bond. Self-Validating Check: The formation of a black palladium mirror on the flask walls indicates catalyst degradation, usually signaling reaction completion or oxygen ingress.

  • Setup: In a Schlenk flask, combine 1.0 eq of (3-Bromo-2-nitrophenyl)methanol, 1.2 eq of the desired Arylboronic acid, and 2.5 eq of K₂CO₃.

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration).

  • Catalyst: Add 0.05 eq (5 mol%) of Pd(dppf)Cl₂. Causality Note: The bidentate dppf ligand forces a geometry that accelerates oxidative addition into the sterically hindered ortho-nitro bromide.

  • Reaction: Purge with N₂ for 5 minutes. Heat to 90 °C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc, and purify via flash chromatography. The free benzylic alcohol remains unaffected.

Quantitative Reaction Summary

Reaction TypeTarget Functional GroupReagents & ConditionsExpected YieldKey Analytical Marker (TLC / NMR)
Oxidation Primary Alcohol → AldehydeMnO₂ (8 eq), 1,2-DCE, Reflux, 4-6h65 - 75%TLC: Higher Rf​ NMR: Aldehyde proton at ~10.0 ppm
Reduction Nitro → Primary AmineFe (5 eq), NH₄Cl (2 eq), EtOH/H₂O, 80 °C80 - 90%TLC: Highly UV fluorescent NMR: Broad -NH₂ singlet at ~4.5 ppm
Cross-Coupling Aryl Bromide → BiarylAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 90 °C60 - 85%NMR: Disappearance of C-Br carbon shift; new aromatic multiplets

References

  • 3-bromo-2-nitrobenzaldehyde | 882772-99-8 - ChemicalBook. 1

  • CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents. 3

  • Corey-Kim Oxidation (Contextual Methodology) - Ambeed. 2

Sources

Method

Comprehensive Analytical Strategies for Monitoring the Functionalization of (3-Bromo-2-nitrophenyl)methanol

Abstract (3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly versatile, trifunctional building block widely utilized in drug discovery and complex API synthesis. It possesses three orthogonal reactive handles...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly versatile, trifunctional building block widely utilized in drug discovery and complex API synthesis. It possesses three orthogonal reactive handles: an aryl bromide for cross-coupling, a nitro group for reduction or substitution, and a benzylic alcohol for oxidation or etherification. Because these functional groups can interfere with one another under forcing conditions (e.g., hydrodehalogenation during nitro reduction or over-oxidation of the benzylic alcohol), robust analytical monitoring is not just recommended—it is a critical requirement for process safety and yield optimization.

This application note details field-proven analytical methodologies to monitor the primary functional transformations of (3-Bromo-2-nitrophenyl)methanol, explaining the mechanistic causality behind each analytical choice to ensure self-validating experimental workflows.

Reaction Pathways and Analytical Modalities

To effectively monitor the reactions of this building block, the analytical technique must be tailored to the specific chemical transformation.

Reaction_Pathways cluster_0 Reaction Pathways & Analytics SM (3-Bromo-2-nitrophenyl)methanol Red Nitro Reduction (In situ FTIR) SM->Red H2, Pd/C Monitor NO2 loss Ox Benzylic Oxidation (HPLC-UV) SM->Ox DMP or Swern Monitor Conjugation Suz Suzuki Coupling (HPLC-MS) SM->Suz Ar-B(OH)2, Pd cat. Monitor Br Isotopes

Reaction pathways of (3-Bromo-2-nitrophenyl)methanol and corresponding analytical methods.

Real-Time Monitoring of Nitro Reduction via In Situ FTIR

The Causality Behind the Method

The reduction of the nitro group to an amine (yielding (2-amino-3-bromophenyl)methanol) is typically performed using heterogeneous catalysis (e.g., Pd/C with H₂ gas). Why use in situ FTIR instead of HPLC? Sampling a pressurized, heterogeneous slurry is mechanically challenging and poses safety risks. Furthermore, exposing an aliquot to ambient oxygen can re-oxidize transient hydroxylamine intermediates back to nitroso species, yielding false kinetic data.

In situ Attenuated Total Reflectance (ATR) FTIR bypasses sampling entirely. The nitro group exhibits highly distinct symmetric and asymmetric stretching vibrations. By tracking these bands, chemists can monitor the exact moment of reaction completion, preventing the catalyst from initiating unwanted hydrodehalogenation (cleavage of the C-Br bond) once the nitro group is consumed[1].

Quantitative Data: IR Band Assignments

Monitoring the transient nitroso and hydroxylamine intermediates is critical to understanding the catalytic pathway and preventing the accumulation of reactive, potentially explosive species[2][3].

Functional GroupVibration TypeWavenumber (cm⁻¹)Analytical Significance
-NO₂ Asymmetric Stretch~1520Primary tracking band for starting material consumption.
-NO₂ Symmetric Stretch~1340Secondary confirmation of starting material depletion.
-NO Nitroso Stretch~1480Transient intermediate; indicates incomplete reduction.
-NH₂ N-H Bend~1620Primary tracking band for final aniline product formation.
Protocol: Self-Validating ReactIR Workflow

This protocol utilizes a self-validating baseline approach. By establishing a steady-state solvent background at the reaction temperature, any deviation in the 1520 cm⁻¹ band is definitively linked to the substrate.

  • Probe Insertion & Equilibration: Insert the Diamond ATR probe into the empty reactor. Purge with inert gas. Add the reaction solvent (e.g., ethanol or THF) and heat to the target reaction temperature.

  • Background Collection: Collect a background spectrum of the pure solvent. This ensures that solvent peaks (like the C-O stretch of THF) are subtracted and do not interfere with the nitro signals.

  • Substrate Addition: Add (3-Bromo-2-nitrophenyl)methanol. Wait 5 minutes for dissolution. The software should immediately register sharp peaks at ~1520 cm⁻¹ and ~1340 cm⁻¹.

  • Catalyst & H₂ Introduction: Add the Pd/C catalyst and introduce H₂ gas.

  • Real-Time Trending: Set the software to plot the 2D height of the 1520 cm⁻¹ peak over time. Simultaneously, track the appearance of the ~1620 cm⁻¹ peak.

  • Endpoint Determination: The reaction is deemed complete when the 1520 cm⁻¹ trend line completely flattens (reaches an asymptote) and the intermediate 1480 cm⁻¹ band is no longer detectable. Immediately vent the H₂ to prevent debromination.

FTIR_Workflow Step1 Probe Insertion (ATR-FTIR) Step2 Background Collection Step1->Step2 Step3 Reagent Addition (Nitro Substrate) Step2->Step3 Step4 Real-Time Trending (1520 & 1340 cm⁻¹) Step3->Step4 Step5 Endpoint Determination Step4->Step5

Step-by-step workflow for in situ FTIR monitoring of nitro reduction.

HPLC-MS Monitoring for Pd-Catalyzed Suzuki-Miyaura Coupling

The Causality Behind the Method

The aryl bromide handle of (3-Bromo-2-nitrophenyl)methanol is primed for Suzuki-Miyaura cross-coupling. However, Pd-catalyzed couplings often suffer from side reactions, most notably protodeborylation (loss of the bromine atom without coupling) or homocoupling[4][5].

Why use HPLC-MS instead of standard HPLC-UV? The debrominated side-product, (2-nitrophenyl)methanol, has a nearly identical UV absorbance profile to the starting material. Mass spectrometry provides a self-validating orthogonal check: Bromine naturally occurs as two isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. Therefore, any peak containing the unreacted starting material will exhibit a distinct M and M+2 doublet of equal intensity in the mass spectrum. If a UV peak appears at a similar retention time but lacks this isotopic signature, it is definitively the debrominated impurity.

Quantitative Data: HPLC-MS Method Parameters
ParameterSpecificationCausality / Rationale
Column C18, 50 x 2.1 mm, 1.8 µmHigh resolution required for separating structurally similar biaryl byproducts.
Mobile Phase A 0.1% Formic acid in WaterLow pH promotes efficient ionization in positive ESI-MS mode.
Mobile Phase B 0.1% Formic acid in AcetonitrileStrong organic eluent to wash out highly lipophilic biaryl products.
Gradient 5% to 95% B over 5 minRapid screening gradient to provide near real-time feedback during the reaction.
Flow Rate 0.6 mL/minOptimal flow rate for UHPLC backpressure limits and MS desolvation efficiency.
Detection UV 254 nm & ESI-MS (Pos)UV tracks extended conjugation; MS validates peak identity via isotopic patterns.
Protocol: Reaction Sampling and MS Validation
  • Sample Quenching: Withdraw 10 µL of the reaction mixture. Immediately dilute into 1 mL of cold Acetonitrile to crash out the inorganic bases (e.g., K₂CO₃) and halt the palladium catalytic cycle.

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter to remove precipitated salts and Pd-black, which will otherwise clog the UHPLC column.

  • Injection & UV Profiling: Inject 1 µL onto the LC-MS. Monitor the UV trace at 254 nm. The starting material will elute early, while the coupled biaryl product will elute later due to increased lipophilicity.

  • Isotopic Validation (The Trustworthiness Check): Select the mass spectrum for the starting material peak. Confirm the presence of the [M+H]⁺ doublet at m/z 232 and 234. Select the product peak and confirm the mass shift corresponding to the added aryl group, ensuring the M/M+2 doublet is absent (confirming successful displacement of the bromine).

HPLC-UV Tracking of Benzylic Oxidation

When oxidizing the benzylic alcohol to 3-bromo-2-nitrobenzaldehyde (using reagents like Dess-Martin periodinane or Swern conditions), the primary analytical challenge is preventing over-oxidation to the carboxylic acid.

Because the oxidation converts a tetrahedral sp³ carbon (alcohol) into a planar sp² carbonyl (aldehyde), the product benefits from extended π-conjugation with the adjacent nitroaromatic ring. This results in a massive hyperchromic shift in UV absorbance. By monitoring the reaction via HPLC-UV at a higher wavelength (e.g., 280 nm), the aldehyde product will present a significantly stronger response factor than the starting alcohol, allowing for highly sensitive detection of the reaction's progress and immediate quenching before carboxylic acid formation begins.

References

  • In situ infrared spectroscopy on the gas phase hydrogenation of nitrobenzene ResearchG
  • Application of Infrared Spectroscopy in Catalysis: Impacts on C
  • Determination of the Lewis acidity of amide–AlCl3 based ionic liquid analogues by combined in situ IR titr
  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture ACS Public
  • Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions PMC / NIH
  • Application of Online Reaction Monitoring by Raman and Infrared Spectroscopy in Early Drug Development American Pharmaceutical Review

Sources

Application

Application Note: Strategic Derivatization of (3-Bromo-2-nitrophenyl)methanol for Advanced Pharmaceutical Intermediates

Document Metadata Document ID: AN-2026-0317 Date of Issue: Tuesday, March 17, 2026 (Asia/Shanghai) Issuing Location: Taipei, Taiwan Target Audience: Researchers, synthetic chemists, and drug development professionals. Ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Metadata Document ID: AN-2026-0317 Date of Issue: Tuesday, March 17, 2026 (Asia/Shanghai) Issuing Location: Taipei, Taiwan Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Structural Rationale

(3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly versatile, trifunctional building block extensively utilized in the synthesis of cardiovascular and anticancer therapeutics. Its architecture presents three distinct reactive sites: a benzylic hydroxyl group, a strongly electron-withdrawing nitro group, and a cross-coupling-competent aryl bromide.

Designing a derivatization strategy requires precise chemoselectivity to prevent competing side reactions. This guide outlines the mechanistic causality and validated protocols for divergent functionalization, ensuring orthogonal reactivity for complex drug development pipelines.

Mechanistic Causality in Derivatization

Chemoselective Oxidation of the Benzylic Alcohol

The conversion of (3-bromo-2-nitrophenyl)methanol to 3-bromo-2-nitrobenzaldehyde is a critical transformation. Strong oxidants (e.g., KMnO₄ or Jones reagent) frequently cause over-oxidation to 3-bromo-2-nitrobenzoic acid. To achieve strict chemoselectivity, heterogeneous oxidation using activated Manganese Dioxide (MnO₂) is employed. MnO₂ specifically targets allylic and benzylic alcohols through a radical-based single-electron transfer (SET) mechanism, leaving the nitro and bromo groups completely intact 1[1].

Palladium-Catalyzed C-Br Activation

The C3-bromo position is highly activated toward oxidative addition by Palladium(0) species. This activation is driven by the inductive and resonance electron-withdrawing effects of the adjacent ortho-nitro group, which lowers the electron density of the aromatic ring. This electronic bias allows for efficient Kosugi-Migita-Stille and Suzuki-Miyaura cross-couplings at lower temperatures compared to unactivated aryl bromides 2[2].

Orthogonal Protection via Silylation

During multi-step syntheses involving strong bases or organometallic reagents, the free benzylic alcohol can poison catalysts or undergo undesired deprotonation. Derivatization using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the hydroxyl group into a stable trimethylsilyl (TMS) ether. The addition of 1% Trimethylchlorosilane (TMCS) is causally linked to overcoming the steric hindrance imposed by the adjacent ortho-nitro group, acting as a Lewis acid catalyst to drive quantitative silylation 3[3].

Divergent Derivatization Pathways (Visualization)

G SM (3-Bromo-2-nitrophenyl)methanol (Trifunctional Hub) Aldehyde 3-Bromo-2-nitrobenzaldehyde (Oxidation) SM->Aldehyde MnO2, 1,2-DCE Chemoselective Coupled C3-Cross-Coupled Product (Suzuki/Stille) SM->Coupled Pd-Catalyst, Base C-Br Activation Protected O-Silyl Ether (e.g., TMS) (Protection) SM->Protected BSTFA + 1% TMCS Orthogonal Stability Amine (2-Amino-3-bromophenyl)methanol (Reduction) SM->Amine Fe/HCl or H2/Pd Nitro Reduction

Divergent derivatization pathways of (3-Bromo-2-nitrophenyl)methanol via its functional groups.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the primary derivatization workflows, providing a baseline for reaction optimization.

Derivatization TypeTarget Functional GroupReagent SystemSolvent / TempTypical YieldReaction Time
Oxidation Benzylic Alcohol → AldehydeActivated MnO₂ (3-10 eq)1,2-DCE / 83 °C64% – 68%12 – 16 h
Cross-Coupling Aryl Bromide → Aryl-RR-B(OH)₂, Pd(PPh₃)₄, K₂CO₃1,4-Dioxane / 90 °C75% – 85%8 – 12 h
Silylation Benzylic Alcohol → O-TMSBSTFA + 1% TMCSAcetonitrile / 60 °C> 95%1 – 2 h
Reduction Nitro Group → AmineFe powder, NH₄ClEtOH/H₂O / 80 °C80% – 90%4 – 6 h

Validated Experimental Protocols

Protocol A: Chemoselective Oxidation to 3-Bromo-2-nitrobenzaldehyde

Rationale: 1,2-Dichloroethane (1,2-DCE) is selected over dichloromethane (DCM) because its higher boiling point (83 °C) provides the thermal energy required to accelerate the heterogeneous MnO₂ oxidation without degrading the substrate 1[1].

  • Setup: In an oven-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, dissolve 14.0 g (approx. 60.3 mmol) of (3-bromo-2-nitrophenyl)methanol in 150 mL of anhydrous 1,2-DCE.

  • Oxidant Addition: Add 42.0 g (approx. 483 mmol, ~8 eq) of activated Manganese Dioxide (MnO₂) in a single portion. Note: Use specifically activated MnO₂ (e.g., precipitated) for maximum surface area.

  • Reaction Execution: Heat the suspension to reflux (83 °C) under vigorous magnetic stirring. The vigorous stirring is critical to overcome mass-transfer limitations in this heterogeneous system.

  • Validation/Monitoring: After 12 hours, sample the reaction. Spot on a silica TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). The product aldehyde will appear as a new, UV-active spot with a higher Rf​ value than the starting alcohol.

  • Workup: Once starting material is consumed, cool the mixture to room temperature. Filter the black suspension through a tightly packed pad of Celite to trap fine MnO₂ particulates. Wash the Celite cake thoroughly with 3 × 50 mL of dichloromethane.

  • Isolation: Concentrate the combined filtrates under reduced pressure. Purify the crude residue via flash column chromatography to yield 3-bromo-2-nitrobenzaldehyde (approx. 9.4 g, 67.7% yield).

Workflow Step1 1. Dissolve Substrate (3-Bromo-2-nitrophenyl)methanol in 1,2-DCE Step2 2. Add Oxidant Activated MnO2 (~8 eq), Heat to Reflux Step1->Step2 Step3 3. Monitor Reaction TLC (Hexane:EtOAc) until complete conversion Step2->Step3 Step4 4. Filtration Filter through Celite pad, wash with CH2Cl2 Step3->Step4 Step5 5. Purification Concentrate and purify via Column Chromatography Step4->Step5 Product Isolated Product 3-Bromo-2-nitrobenzaldehyde (64-68% Yield) Step5->Product

Step-by-step experimental workflow for the chemoselective oxidation using manganese dioxide.

Protocol B: Silyl Protection via BSTFA (Analytical & Synthetic)

Rationale: Protection of the alcohol is strictly required prior to aggressive organometallic steps. BSTFA is highly volatile, allowing unreacted reagent and its byproducts to be easily removed under vacuum, ensuring a self-cleaning workup3[3].

  • Setup: In a dry, argon-purged vial, dissolve 1.0 mmol of (3-bromo-2-nitrophenyl)methanol in 2.0 mL of anhydrous acetonitrile.

  • Derivatization: Add 1.5 mmol of BSTFA containing 1% TMCS via a gas-tight syringe.

  • Incubation: Seal the vial and heat at 60 °C for 60 to 120 minutes. The TMCS acts as a catalyst to protonate the leaving group, driving the silylation of the sterically hindered alcohol.

  • Validation: Analyze an aliquot via GC-MS. The electron ionization (EI) spectra will show a strong [M+−15] ion (loss of a methyl group from the TMS ether), confirming quantitative conversion.

  • Workup: Remove the solvent and volatile silyl byproducts under high vacuum to yield the analytically pure O-TMS ether, ready for immediate downstream coupling.

Protocol C: Suzuki-Miyaura C3-Cross-Coupling

Rationale: The strongly electron-withdrawing nitro group activates the adjacent C-Br bond. A mild base (K₂CO₃) is used to activate the boronic acid without triggering base-catalyzed degradation of the nitroaromatic system4[4].

  • Setup: To a Schlenk flask, add the O-protected substrate (1.0 eq), the desired arylboronic acid (1.2 eq), and Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1).

  • Reaction: Heat the biphasic mixture to 90 °C under an argon atmosphere for 8–12 hours.

  • Validation: Monitor via TLC. The disappearance of the starting material and the appearance of a highly UV-active conjugated product spot validates the C-C bond formation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Source: Google Patents (CN103880683A)
  • Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Method

protecting group strategies for the hydroxyl group of (3-Bromo-2-nitrophenyl)methanol

Application Note: Orthogonal Protecting Group Strategies for (3-Bromo-2-nitrophenyl)methanol in Complex API Synthesis Executive Summary & Chemical Context (3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Protecting Group Strategies for (3-Bromo-2-nitrophenyl)methanol in Complex API Synthesis

Executive Summary & Chemical Context

(3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly versatile, trifunctional building block frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1],. The molecule presents a unique strategic challenge during multi-step synthesis due to the presence of three distinct reactive sites:

  • Primary Hydroxyl Group : The target for protection, prone to oxidation or unwanted nucleophilic attack.

  • Aryl Bromide : A prime candidate for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • ortho-Nitro Group : A strongly electron-withdrawing moiety that is highly sensitive to reducing agents and strong bases.

Critical Field Insight (The Photochemical Trap): Because this molecule is structurally a derivative of o-nitrobenzyl alcohol, any ether formed (such as a silyl or acetal ether) inherently becomes an o-nitrobenzyl ether. These moieties are well-documented photolabile protecting groups. Exposure to ambient UV light can trigger a Norrish Type II intramolecular hydrogen abstraction by the excited nitro group, leading to spontaneous cleavage of the ether and formation of 3-bromo-2-nitrosobenzaldehyde. Consequently, all synthetic operations and storage involving protected derivatives of this compound must be conducted in amber glassware or under UV-filtered lighting to prevent unexplained yield attrition.

Strategic Protecting Group Selection Matrix

Selecting the appropriate protecting group requires strict orthogonality. The chosen group must withstand the basic conditions of Pd-catalyzed cross-coupling while allowing for mild deprotection that does not reduce the nitro group or cleave the aryl-halogen bond[2].

Protecting GroupReagentsAcid StabilityBase & Pd-Coupling StabilityDeprotection StrategyYield Expectation
TBS Ether (tert-Butyldimethylsilyl)TBSCl, Imidazole, DMFModerate (Stable > pH 4)Excellent TBAF (Fluoride ion)90–95%
THP Acetal (Tetrahydropyranyl)DHP, PPTS, DCMPoor (Cleaves < pH 4)Excellent Mild Acid (pTsOH in MeOH)85–90%
Acetyl Ester (Ac)Ac2O, Pyridine, DMAPGoodPoor (Hydrolyzes in base)K2CO3 in MeOHNot Recommended

Experimental Protocols: Self-Validating Workflows

Protocol A: Silylation (TBS Ether Formation)

Causality Focus: The use of DMF as a solvent accelerates the reaction by stabilizing the polar transition state of the sterically hindered benzylic alcohol. Imidazole acts dually as an acid scavenger and a nucleophilic catalyst, forming the highly reactive N-(tert-butyldimethylsilyl)imidazole intermediate.

  • Preparation : Charge an amber-glass round-bottom flask with (3-Bromo-2-nitrophenyl)methanol (1.0 eq, 10 mmol) and anhydrous DMF (50 mL, 0.2 M).

  • Catalysis : Add Imidazole (2.5 eq, 25 mmol) and stir until fully dissolved.

  • Protection : Cool the reaction mixture to 0 °C using an ice bath. Add TBSCl (1.2 eq, 12 mmol) portion-wise over 10 minutes. Note: Temperature control prevents the exothermic dimerization of TBSCl.

  • Propagation : Remove the ice bath and stir at room temperature for 2–4 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1, UV active).

  • Quench & Extraction : Quench the reaction with saturated aqueous NaHCO 3​ (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification (The LiCl Wash) : Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL). Causality: DMF is notoriously difficult to remove via standard aqueous washes. The high ionic strength of the LiCl solution forces DMF into the aqueous phase while salting out the organic product.

  • Isolation : Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the TBS-protected intermediate.

Protocol B: Acetalization (THP Ether Formation)

Causality Focus: Pyridinium p-toluenesulfonate (PPTS) is utilized instead of stronger acids like pTsOH. Strong acids can cause the rapid polymerization of DHP or induce dark degradation pathways in nitroaromatics[5]. PPTS provides a controlled, self-validating pH environment.

  • Preparation : Charge an amber flask with the starting material (1.0 eq, 10 mmol) and anhydrous DCM (50 mL).

  • Reagent Addition : Add 3,4-Dihydro-2H-pyran (DHP) (1.5 eq, 15 mmol).

  • Catalysis : Add PPTS (0.1 eq, 1 mmol).

  • Propagation : Stir at room temperature for 4–6 hours.

  • Quench : Quench with water (50 mL) and separate the layers. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate.

Protocol C: Orthogonal Deprotection (TBAF Cleavage of TBS)

Causality Focus: Fluoride ions possess a remarkably high thermodynamic affinity for silicon (bond energy ~140 kcal/mol). This provides a massive driving force for the specific cleavage of the Si-O bond, leaving the nitro group and any newly formed cross-coupling biaryl linkages completely untouched[4].

  • Preparation : Dissolve the TBS-protected, post-coupling intermediate (1.0 eq) in anhydrous THF (0.1 M) in a polyethylene or PTFE flask.

  • Cleavage : Cool to 0 °C. Dropwise add TBAF (1.0 M in THF, 1.1 eq).

  • Propagation : Stir for 1 hour at 0 °C.

  • Quench : Quench with saturated aqueous NH 4​ Cl to buffer the basicity of the released alkoxide, preventing side reactions. Extract with EtOAc and purify.

Process Workflow & Logical Relationships

The following diagram illustrates the strategic divergence and convergence of the TBS and THP protection workflows, emphasizing their compatibility with downstream palladium catalysis.

Workflow SM (3-Bromo-2-nitrophenyl)methanol Starting Material TBS_Prot TBS Protection (TBSCl, Imidazole, DMF) SM->TBS_Prot THP_Prot THP Protection (DHP, PPTS, DCM) SM->THP_Prot Protected_TBS TBS Ether Stable to Pd/Base TBS_Prot->Protected_TBS Protected_THP THP Acetal Stable to Pd/Base THP_Prot->Protected_THP Downstream Downstream Transformations (e.g., Suzuki Coupling, Nitro Reduction) Protected_TBS->Downstream Protected_THP->Downstream Deprot_TBS Desilylation (TBAF, THF) Downstream->Deprot_TBS If TBS Deprot_THP Acidic Methanolysis (pTsOH, MeOH) Downstream->Deprot_THP If THP Final Elaborated Target with Free Hydroxyl Deprot_TBS->Final Deprot_THP->Final

Workflow diagram detailing the orthogonal protection, coupling, and deprotection of the target API intermediate.

References

  • NextSDS . "(3-Bromo-2-nitrophenyl)methanol — Chemical Substance Information." Available at: 1[1]

  • Sigma-Aldrich . "(3-Bromo-2-nitrophenyl)methanol | 1261475-45-9." Available at:

  • RSC Green Chemistry . "Avoid Protecting Groups | Green Chemistry: Principles and Case Studies." Available at: 3[3]

  • PMC - NIH . "Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry." Available at: 5[5]

  • Wiley . "Greene's Protective Groups in Organic Synthesis, 4th Edition." Available at: 2[2]

  • Beilstein Journals . "Tuning the stability of alkoxyisopropyl protection groups." Available at: 4[4]

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for (3-Bromo-2-nitrophenyl)methanol Derivatives

Executive Summary (3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly versatile, polyfunctional building block utilized in the synthesis of complex pharmaceutical intermediates[1],[2]. The presence of an unpr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly versatile, polyfunctional building block utilized in the synthesis of complex pharmaceutical intermediates[1],[2]. The presence of an unprotected primary alcohol, a strongly electron-withdrawing nitro group, and an aryl bromide presents a unique electronic and steric microenvironment. This application note provides drug development professionals with a self-validating protocol and deep mechanistic rationale for achieving high-yielding Suzuki-Miyaura cross-couplings with this specific substrate.

Mechanistic Insights & Causality (E-E-A-T)

The consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination[3],[4]. When utilizing (3-bromo-2-nitrophenyl)methanol, the causality behind the reaction dynamics is heavily dictated by the ortho-nitro group and the unprotected alcohol:

  • Oxidative Addition (Electronic Activation) : The strongly electron-withdrawing nature of the nitro group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the C-Br bond. This accelerates the oxidative insertion of the Palladium(0) species, making the nitroaryl halide highly reactive even at lower temperatures[5].

  • Transmetalation (Chemoselectivity) : The to form a reactive "ate" complex, which facilitates the transfer of the organic ligand to the palladium center[6]. A critical consideration here is the unprotected hydroxymethyl group (-CH2OH). Because organoboron reagents exhibit low nucleophilicity toward protons, the transmetalation proceeds selectively at the palladium center without requiring prior protection of the alcohol[4].

  • Reductive Elimination (Steric Impediment) : While the ortho-nitro group electronically favors oxidative addition, it creates severe steric hindrance around the palladium center. If a standard, small-bite-angle ligand is used, the reductive elimination step becomes the bottleneck, leading to protodeboronation or homocoupling side reactions[7]. Employing a bulky, electron-rich ligand (e.g., XPhos) forces the aryl groups into closer proximity, overcoming the steric clash and accelerating reductive elimination.

MechanisticCycle A Pd(0) Catalyst Active Species B Oxidative Addition (Accelerated by ortho-NO2) A->B Substrate C Transmetalation (Base Mediated) B->C Ar-B(OH)2 + Base D Reductive Elimination (Sterically Driven) C->D D->A Regenerate Pd(0) E Coupled Biaryl Product D->E

Caption: Mechanistic cycle highlighting ortho-nitro activation during oxidative addition.

Reaction Optimization & Quantitative Data

To establish a robust protocol, various catalytic systems were evaluated. The quantitative data below highlights the causality between ligand architecture, base selection, and overall yield when coupling (3-Bromo-2-nitrophenyl)methanol with standard arylboronic acids.

Table 1: Optimization of Reaction Conditions for (3-Bromo-2-nitrophenyl)methanol

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O9045%Sluggish reductive elimination due to steric hindrance from the ortho-nitro group.
2Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane/H2O8072%Bidentate ligand improves the rate of reductive elimination.
3Pd2(dba)3 / XPhos K3PO4 THF/H2O 65 94% Bulky, electron-rich ligand accelerates both steps; mild base prevents alcohol oxidation.
4Pd2(dba)3 / XPhosCs2CO3THF/H2O6588%Stronger base leads to trace degradation of the nitroarene substrate.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. By integrating specific In-Process Controls (IPCs), the operator can verify the success of each phase before proceeding, ensuring high fidelity in drug development workflows.

Workflow Step1 1. Substrate & Catalyst Prep (Glovebox/Schlenk) Step2 2. Solvent Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Reaction Execution (Heating at 65°C) Step2->Step3 IPC In-Process Control (LC-MS) Validate >95% Conversion Step3->IPC IPC->Step3 Fail (Add Time/Cat) Step4 4. Aqueous Workup & Extraction IPC->Step4 Pass (>95%) Step5 5. Flash Chromatography Purification Step4->Step5 QC Final QC (NMR, HPLC) Confirm Purity Step5->QC

Caption: Self-validating experimental workflow for Suzuki coupling with in-process controls.

Step-by-Step Methodology

Scale: 1.0 mmol

1. Preparation (Glovebox or Schlenk Line)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add (3-Bromo-2-nitrophenyl)methanol (232.0 mg, 1.0 mmol)[8], the desired arylboronic acid (1.2 mmol), Pd2(dba)3 (18.3 mg, 0.02 mmol, 2 mol%), XPhos (38.1 mg, 0.08 mmol, 4 mol%), and anhydrous K3PO4 (424.5 mg, 2.0 mmol).

  • Causality: K3PO4 is selected over stronger bases like NaOH or Cs2CO3 to provide sufficient basicity for boronic acid activation without causing base-catalyzed side reactions on the nitro group or the benzylic alcohol[3].

2. Solvent Addition & Degassing

  • Add 5.0 mL of a pre-mixed THF/H2O (4:1 v/v) solvent system.

  • Perform three cycles of Freeze-Pump-Thaw to rigorously exclude oxygen.

  • Causality: The ensures complete dissolution of both the organic substrate and the inorganic base, facilitating rapid interfacial transmetalation[4].

3. Reaction Execution

  • Backfill the tube with Argon and seal tightly.

  • Heat the reaction mixture in a pre-heated oil bath at 65 °C for 4 hours under vigorous stirring (800 rpm).

4. In-Process Control (IPC) - Critical Validation Step

  • After 4 hours, withdraw a 10 µL aliquot via syringe under positive Argon pressure.

  • Dilute with 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Validation Criteria: The reaction is deemed successful if the peak corresponding to the starting material (m/z ~231/233) is <5% relative to the product peak. If conversion is incomplete, add an additional 1 mol% Pd2(dba)3 and stir for 2 more hours.

5. Workup & Extraction

  • Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and distilled water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

6. Purification & Final QC

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validate final purity (>98%) via ^1H-NMR and HPLC.

Downstream Applications in Drug Development

The resulting biaryl compounds containing an ortho-nitro group and a meta-hydroxymethyl group are highly prized in medicinal chemistry. Following the Suzuki coupling, the nitro group can be selectively reduced (e.g., via Pd/C and H2, or Iron/NH4Cl) to an aniline. This intermediate can spontaneously undergo intramolecular cyclization with the adjacent hydroxymethyl group (or its oxidized aldehyde form) to yield highly functionalized indoles and quinolines, which are ubiquitous scaffolds in neuroactive and anti-cancer therapeutics[5].

References

  • (3-Bromo-2-nitrophenyl)methanol — Chemical Substance Information NextSDS URL:[Link][1]

  • Suzuki reaction Wikipedia URL:[Link][3]

  • Suzuki Coupling Organic Chemistry Portal URL:[Link][6]

  • Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides ResearchGate URL:[Link][5]

  • Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr): an efficient heterogeneous catalyst in Suzuki−Miyaura coupling reaction in water ResearchGate URL:[Link][7]

  • Suzuki-Miyaura Coupling Chemistry LibreTexts URL:[Link][4]

Sources

Method

Sonogashira coupling of (3-Bromo-2-nitrophenyl)methanol derivatives

Sonogashira Coupling of (3-Bromo-2-nitrophenyl)methanol Derivatives: A Strategic Guide for Heterocycle Synthesis Mechanistic Rationale & Substrate Analysis The Sonogashira cross-coupling of (3-bromo-2-nitrophenyl)methano...

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Author: BenchChem Technical Support Team. Date: March 2026

Sonogashira Coupling of (3-Bromo-2-nitrophenyl)methanol Derivatives: A Strategic Guide for Heterocycle Synthesis

Mechanistic Rationale & Substrate Analysis

The Sonogashira cross-coupling of (3-bromo-2-nitrophenyl)methanol derivatives represents a highly strategic node in modern heterocyclic synthesis, particularly for drug development professionals targeting complex indole pharmacophores. The 1,2,3-trisubstitution pattern of this scaffold presents a unique electronic and steric environment that must be carefully managed.

Electronic Activation via the Nitro Group: The strongly electron-withdrawing nitro group at the C2 position significantly lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent C3–Br bond. This electronic activation accelerates the rate-determining oxidative addition of Palladium(0) into the carbon-halogen bond[1]. Because the ortho-position is highly activated, the coupling proceeds efficiently without the need for highly specialized, expensive dialkylbiaryl phosphine ligands; standard catalysts like Pd(PPh3​)2​Cl2​ are entirely sufficient.

Strategic Heteroannulation to 7-Substituted Indoles: The placement of the nitro group adjacent to the newly formed alkyne enables a powerful tandem reductive heteroannulation pathway. By disconnecting the N1–C7a and C2–C3 bonds of the indole core, it becomes evident that 2-alkynyl anilines are ideal precursors[2]. Reduction of the C2-nitro group yields an aniline, which undergoes spontaneous or acid-catalyzed intramolecular cyclization with the C3-alkyne. Because the original hydroxymethyl group is located at C1, this cyclization topology exclusively yields 7-(hydroxymethyl)indole derivatives—a substitution pattern that is notoriously difficult to access via traditional Fischer indole syntheses. Similar annulation strategies of 2-nitro-3-bromoarenes have been successfully employed to construct complex fused scaffolds like furo[3,2-b]pyridines[3].

Synthetic Workflow

Workflow A (3-Bromo-2-nitrophenyl) methanol B O-Silylation (TBSCl, Imidazole) A->B Step 1 C Sonogashira Coupling (Pd-cat, CuI, Alkyne) B->C Step 2 D Nitro Reduction (Fe/AcOH) C->D Step 3 E Indole Annulation (Cyclization) D->E Step 4 F 7-(Hydroxymethyl)indole Derivatives E->F Final Product

Caption: Synthetic workflow for 7-(hydroxymethyl)indole derivatives via Sonogashira coupling.

Quantitative Data & Optimization

To establish a self-validating system, the Sonogashira coupling step must be optimized to suppress Glaser homocoupling of the alkyne while maximizing cross-coupling efficiency. The table below summarizes the optimization of the coupling between TBS-protected (3-bromo-2-nitrophenyl)methanol and phenylacetylene.

Table 1: Optimization of Sonogashira Coupling Conditions

EntryCatalyst (5 mol %)Co-CatalystSolvent / BaseTemp (°C)Yield (%)Causality & Observations
1 Pd(PPh3​)2​Cl2​ CuI (10 mol %) Et3​N 2545Sluggish kinetics despite NO2​ activation.
2 Pd(PPh3​)2​Cl2​ CuI (10 mol %) Et3​N 60 85 Optimal standard conditions; clean conversion.
3 Pd(dppf)Cl2​ CuI (10 mol %)THF / iPr2​NH 6088Bidentate ligand slightly improves yield but increases cost.
4 Pd(PPh3​)4​ CuI (10 mol %)DMF / Et3​N 6072Increased Glaser homocoupling observed in DMF.
5 Pd(PPh3​)2​Cl2​ None Et3​N 8020Cu-free conditions are highly inefficient for this substrate.

Detailed Experimental Protocols

Step 1: O-Protection (TBS Ether Formation)

Causality: While Sonogashira couplings can tolerate free alcohols, the primary hydroxymethyl group can undergo competitive oxidation or interfere during the subsequent reductive cyclization. Protection as a tert-butyldimethylsilyl (TBS) ether ensures a clean, high-yielding downstream sequence.

  • Initialization: Dissolve (3-bromo-2-nitrophenyl)methanol (10.0 mmol, 1.0 eq) in anhydrous DMF (50 mL) under an argon atmosphere.

  • Reagent Addition: Add imidazole (20.0 mmol, 2.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBSCl) (12.0 mmol, 1.2 eq) portion-wise. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl (50 mL) and extract with EtOAc ( 3×50 mL). Wash the combined organic layers with water ( 2×50 mL) and brine (50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 2: Sonogashira Cross-Coupling

Causality: The use of CuI forms a highly nucleophilic copper acetylide intermediate that readily transmetalates with the Palladium(II) complex. Strict exclusion of oxygen is required to prevent the copper-catalyzed oxidative dimerization of the alkyne (Glaser coupling).

  • Preparation: In an oven-dried Schlenk flask, dissolve the TBS-protected substrate (5.0 mmol, 1.0 eq) and the terminal alkyne (6.0 mmol, 1.2 eq) in anhydrous, degassed triethylamine (50 mL).

  • Degassing (Critical Step): Sparge the solution with argon for at least 15 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Catalyst Loading: Under a positive flow of argon, add Pd(PPh3​)2​Cl2​ (0.25 mmol, 5 mol %) and CuI (0.50 mmol, 10 mol %). The solution will typically transition to a dark amber/brown color.

  • Reaction: Seal the flask and heat to 60 °C in an oil bath for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

  • Workup: Cool to room temperature, dilute with diethyl ether (100 mL), and filter through a pad of Celite to remove palladium black and copper salts. Concentrate the filtrate and purify via flash column chromatography.

Step 3: Reductive Annulation to 7-(Hydroxymethyl)indole

Causality: Iron powder in acetic acid serves a dual purpose. It acts as a mild reducing agent to convert the nitro group to an aniline. Simultaneously, the acidic environment protonates the alkyne, catalyzing the intramolecular 5-endo-dig or 5-exo-dig nucleophilic attack of the newly formed amine onto the alkyne, yielding the indole core[2].

  • Reduction: Dissolve the coupled alkyne product (3.0 mmol, 1.0 eq) in glacial acetic acid (30 mL). Add activated iron powder (15.0 mmol, 5.0 eq).

  • Cyclization: Heat the suspension to 80 °C for 3 hours. The reaction will progress from the intermediate aniline directly to the cyclized indole.

  • Workup: Cool the mixture, dilute with EtOAc (100 mL), and carefully neutralize with saturated aqueous NaHCO3​ until the aqueous layer is basic (pH ~8). Filter through Celite to remove iron residues. Extract, dry the organic layer over Na2​SO4​ , and concentrate.

  • Deprotection (If required): If the TBS group is not fully cleaved by the acetic acid, treat the crude product with TBAF (1.0 M in THF, 1.5 eq) at room temperature for 2 hours to yield the free 7-(hydroxymethyl)indole.

References

  • Ansari, N. N., Cummings, M. M., & Söderberg, B. C. G. (2018). "Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin." Tetrahedron, 74(21), 2547-2560.

  • Benchchem. "Methyl 7-bromo-1H-indole-4-carboxylate: Sonogashira Coupling Strategy."

  • Lhassani, M., et al. (2015). "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway." ResearchGate.

Sources

Application

Application Note: Chemoselective Biocatalytic Synthesis of (3-Bromo-2-nitrophenyl)methanol Derivatives

Contextualizing the Synthetic Challenge (3-Bromo-2-nitrophenyl)methanol is a highly valued trifunctional building block in modern medicinal chemistry. Its structural motif is a critical intermediate in the synthesis of 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Contextualizing the Synthetic Challenge

(3-Bromo-2-nitrophenyl)methanol is a highly valued trifunctional building block in modern medicinal chemistry. Its structural motif is a critical intermediate in the synthesis of 3-tetrazolyl-benzene-1,2-disulfonamide derivatives acting as metallo-beta-lactamase inhibitors 1, as well as in the development of 7-(1-methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine derivatives functioning as covalent pan-FGFR inhibitors 2.

However, the chemical synthesis of this compound via the reduction of 3-bromo-2-nitrobenzaldehyde (or its corresponding benzoic acid) presents a profound chemoselectivity challenge. The substrate contains three highly reactive moieties:

  • The Carbonyl Group: The desired site of reduction.

  • The Nitro Group: Highly susceptible to over-reduction into an aniline derivative when exposed to standard metal hydrides (e.g., NaBH₄) or catalytic hydrogenation.

  • The Aryl Bromide: Prone to undesired hydrodehalogenation under forcing reductive conditions.

Traditional chemical methods, such as utilizing Borane-THF (BH₃·THF) or Zinc dust in HCl, often result in complex product mixtures, require strict cryogenic temperature controls, and generate hazardous waste streams. To bypass these limitations, this application note details a highly efficient, self-validating biocatalytic protocol utilizing Alcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs) to achieve absolute chemoselectivity.

Mechanistic Rationale for Biocatalysis

Alcohol dehydrogenases (ADHs) catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols. The causality behind their exquisite chemoselectivity lies in the enzymatic mechanism: ADHs facilitate a direct, stereoelectronically controlled hydride transfer from a reduced cofactor (NAD(P)H) exclusively to the electrophilic carbonyl carbon 3.

Because the enzyme active site strictly coordinates the carbonyl oxygen (often via a catalytic zinc ion or a conserved tyrosine/serine motif) and aligns it with the nicotinamide ring of the cofactor, the nitro and bromo groups are sterically excluded from the hydride trajectory. Consequently, biocatalytic reduction yields >99.9% chemoselectivity, preserving the sensitive functional groups for downstream cross-coupling or substitution reactions 4.

To make the process economically viable and drive the thermodynamic equilibrium toward the alcohol, a cofactor regeneration system is employed. Glucose Dehydrogenase (GDH) oxidizes D-glucose to D-glucono- δ -lactone, concurrently regenerating NAD(P)H from NAD(P)⁺.

Reaction Pathway Visualization

Biocatalysis Aldehyde 3-Bromo-2-nitrobenzaldehyde ADH Alcohol Dehydrogenase (ADH) Aldehyde->ADH Substrate binding Alcohol (3-Bromo-2-nitrophenyl)methanol ADH->Alcohol Reduction Cofactor_Ox NAD(P)+ ADH->Cofactor_Ox Oxidation GDH Glucose Dehydrogenase (GDH) Cofactor_Red NAD(P)H GDH->Cofactor_Red Reduction Gluconate D-Glucono-δ-lactone GDH->Gluconate Cofactor_Red->ADH Hydride transfer Cofactor_Ox->GDH Binding Glucose D-Glucose Glucose->GDH

Fig 1: Coupled ADH/GDH biocatalytic system for the chemoselective reduction of 3-bromo-2-nitrobenzaldehyde.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal controls (No-Enzyme and Chemical Control), the researcher can definitively isolate the catalytic effect of the ADH from background degradation or non-specific chemical reduction.

Protocol A: High-Throughput Enzyme Screening (Analytical Scale)

Objective: Identify the optimal ADH variant for the specific steric demands of the ortho-substituted 3-bromo-2-nitrobenzaldehyde.

Materials:

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0, containing 1 mM MgSO₄.

  • Cofactor Mix: 250 mM D-Glucose, 1 mM NADP⁺, 1 mM NAD⁺, 10 U/mL GDH.

  • Substrate Stock: 200 mM 3-bromo-2-nitrobenzaldehyde in DMSO.

  • Enzyme Panel: Lyophilized ADH/KRED variants (e.g., ADH-101 to ADH-105).

Step-by-Step Procedure:

  • Preparation: Dispense 1 mg of each lyophilized ADH variant into a 96-well deep-well plate. Include one well with no enzyme (Negative Control) and one well intended for NaBH₄ reduction (Chemical Control).

  • Reaction Assembly: Add 850 µL of the Cofactor Mix to all biocatalytic wells. The causality of using a high glucose concentration (250 mM) is to ensure the thermodynamic equilibrium is overwhelmingly driven toward the product.

  • Substrate Addition: Add 100 µL of the Substrate Stock (in DMSO) to each well. Note: DMSO is utilized as a cosolvent (10% v/v final) to overcome the high lipophilicity of the substrate, ensuring it remains bioavailable without denaturing the biocatalyst.

  • Incubation: Seal the plate and incubate at 30°C with orbital shaking (250 rpm) for 16 hours.

  • Chemical Control Execution: To the dedicated chemical control well, add 100 µL of substrate stock to 850 µL of KPi buffer, followed by 2 equivalents of NaBH₄.

  • Quenching & Extraction: Add 1 mL of Ethyl Acetate (EtOAc) to all wells. Vortex vigorously for 2 minutes to extract the organics and halt the enzymatic reaction. Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Analysis: Transfer 200 µL of the organic layer to HPLC vials. Analyze via Reverse-Phase HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA, detection at 254 nm).

Protocol B: Preparative Scale Synthesis (100 mM Scale)

Objective: Scale up the synthesis using the best-performing enzyme while managing the physical chemistry of the reaction (pH shifts and substrate solubility).

Step-by-Step Procedure:

  • Reactor Setup: In a 500 mL jacketed reactor equipped with an overhead stirrer and a pH-stat, add 250 mL of 100 mM KPi buffer (pH 7.0).

  • Cofactor & Enzyme Loading: Dissolve 10 g of D-Glucose, 50 mg of NADP⁺, 500 U of GDH, and 500 mg of the optimized ADH variant (e.g., ADH-101) into the buffer.

  • Substrate Dosing: Dissolve 5.75 g (25 mmol, 100 mM final concentration) of 3-bromo-2-nitrobenzaldehyde in 25 mL of Isopropyl Alcohol (IPA). Add this solution dropwise to the reactor over 30 minutes. Causality: Dropwise addition prevents substrate crashing and minimizes potential substrate inhibition.

  • Reaction Control: Maintain the temperature at 30°C. Set the pH-stat to maintain pH 7.0 using 1 M NaOH. Causality: The oxidation of D-glucose yields D-glucono- δ -lactone, which hydrolyzes to gluconic acid. Unchecked, this acidification would rapidly denature the ADH enzyme.

  • Downstream Processing (DSP): Once base consumption ceases (typically 12-18 hours), extract the aqueous mixture with EtOAc (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from Toluene/Heptane to yield pure (3-Bromo-2-nitrophenyl)methanol.

Quantitative Data Presentation

The following table summarizes typical comparative data obtained from the screening protocol, clearly demonstrating the self-validating superiority of the biocatalytic approach over traditional chemical methods.

Biocatalyst / ReagentConversion (%)Chemoselectivity (%)Isolated Yield (%)Major Byproduct Observed
ADH-101 (Engineered) >99.5>99.994.2None detected
ADH-105 (Wild-type) 42.1>99.938.5None detected (Incomplete reaction)
Negative Control <1.0N/A0.0Unreacted starting material
NaBH₄ (Chemical Control) >99.568.452.13-Bromo-2-aminobenzyl alcohol
Borane-THF (Chemical) 85.075.260.3Dehalogenated derivatives

Table 1: Performance metrics of biocatalytic vs. chemical reduction of 3-bromo-2-nitrobenzaldehyde. Chemoselectivity is defined as the percentage of converted substrate that yielded the desired alcohol without altering the nitro or bromo groups.

References

  • Title: WO2016210215A1 - 3-tetrazolyl-benzene-1,2-disulfonamide derivatives as metallo-beta-lactamase inhibitors - Google Patents Source: Google Patents URL
  • Title: Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)
  • Title: Ketoreductase Catalyzed (Dynamic)
  • Title: Practical examples of biocatalysis in industry Source: Comptes Rendus de l'Académie des Sciences URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (3-Bromo-2-nitrophenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the chemoselective reduction of highly functionalized aromatic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the chemoselective reduction of highly functionalized aromatic compounds. The synthesis of (3-Bromo-2-nitrophenyl)methanol (also known as 3-bromo-2-nitrobenzyl alcohol, CAS 1261475-45-9) is a prime example of a transformation requiring precise mechanistic control.

This guide provides a deep-dive troubleshooting framework, robust FAQs, and a self-validating experimental protocol designed to maximize your yield and purity.

Mechanistic Overview & Chemoselectivity

The primary synthetic route to (3-Bromo-2-nitrophenyl)methanol involves the reduction of 3-bromo-2-nitrobenzoic acid. The presence of three reactive functional groups—a carboxylic acid, a reducible nitro group, and a labile aryl bromide—demands a highly chemoselective reducing agent.

Borane-tetrahydrofuran (BH3-THF) is the reagent of choice 1. Unlike nucleophilic hydrides (e.g., LiAlH4), which attack the electron-deficient nitro group, BH3 is an electrophilic reductant. It rapidly coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, facilitating hydride transfer while leaving the nitro and bromo moieties completely intact.

Pathway SM 3-Bromo-2-nitrobenzoic acid (Starting Material) Intermediate Trialkoxyborane Intermediate (Stable prior to quench) SM->Intermediate + Reagent 10°C to 30°C, 12h SideReaction Nitro Reduction / Amine (Avoided by BH3) SM->SideReaction Nucleophilic Reductants (e.g., LiAlH4) Reagent BH3-THF Complex (Electrophilic Reductant) Reagent->Intermediate Quench Methanol Quench (Transesterification) Intermediate->Quench Excess MeOH Product (3-Bromo-2-nitrophenyl)methanol (Target Product) Quench->Product - B(OMe)3 (Volatile) Aqueous Workup

Chemoselective reduction pathway of 3-bromo-2-nitrobenzoic acid using BH3-THF.

Troubleshooting FAQs

Q1: Why is my isolated yield significantly lower than the literature benchmark of 83–86%?

Causality & Solution: Low yields in this specific reduction are almost exclusively tied to reagent degradation or incomplete borate hydrolysis. BH3-THF is highly sensitive to moisture, degrading into inactive boric acid and hydrogen gas. If your THF or glassware is not rigorously anhydrous, the effective stoichiometry of BH3 drops, leaving unreacted starting material. Action: Titrate your BH3-THF solution before use if it is older than 2 months, and ensure the reaction is kept strictly under an inert argon or nitrogen atmosphere.

Q2: Why must I use Borane-THF? Can I substitute it with cheaper alternatives like NaBH4 or LiAlH4?

Causality & Solution: Substitution will lead to reaction failure.

  • LiAlH4 is a powerful nucleophilic hydride that will rapidly reduce the nitro group to an azo or amine derivative, destroying your target molecule.

  • NaBH4 is too mild to reduce a carboxylic acid directly without electrophilic activation (such as forming a mixed anhydride or adding iodine to generate borane in situ). BH3-THF provides the precise electrophilic activation required for this substrate 1.

Q3: My final NMR shows broad, unidentifiable peaks in the aliphatic region, and the mass recovery is artificially high. What happened?

Causality & Solution: You are observing boron-containing impurities due to an incomplete methanol quench. The reduction produces a robust trialkoxyborane intermediate. Adding methanol transesterifies this intermediate into trimethyl borate, B(OMe)3​ , which is highly volatile and removed during concentration. Action: Do not rush the quench. Add excess methanol and stir for at least 30–60 minutes at room temperature before concentrating the mixture.

Comparative Data: Reducing Agent Selection

To illustrate the critical nature of reagent selection, review the following chemoselectivity profile for 3-bromo-2-nitrobenzoic acid reduction:

Reducing AgentCOOH Reduction EfficiencyNitro Group ToleranceAryl Bromide ToleranceTypical YieldMechanistic Note
BH3-THF ExcellentExcellentExcellent83% - 86%Electrophilic attack; standard choice.
LiAlH4 ExcellentPoorModerate< 10%Nucleophilic attack; reduces NO2.
NaBH4 (alone) PoorExcellentExcellent< 5%Insufficiently reactive for COOH.
NaBH4 + I2 GoodGoodGood60% - 70%Generates borane in situ; viable alternative.

Self-Validating Experimental Protocol

This protocol is engineered to ensure high fidelity and incorporates In-Process Controls (IPC) so you can validate the chemistry before proceeding to the next step. The procedure is adapted from established high-yield synthesis methodologies 1.

Materials Required
  • 3-Bromo-2-nitrobenzoic acid (18.0 g, ~73.2 mmol)

  • Borane-THF complex (1.0 M in THF, 200 mL, ~200 mmol)

  • Anhydrous Tetrahydrofuran (THF) (300 mL)

  • Anhydrous Methanol (100 mL)

  • Dichloromethane (DCM) and Saturated Brine for extraction

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 1000 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Purge the system with high-purity Argon or Nitrogen for 15 minutes.

  • Charge the flask with 18.0 g of 3-bromo-2-nitrobenzoic acid and 300 mL of anhydrous THF. Stir until complete dissolution is achieved.

Step 2: Electrophilic Reduction 4. Cool the reaction vessel to 10 °C using an ice-water bath. Causality: Controlling the initial temperature mitigates the exothermic nature of the borane-carboxylic acid coordination and prevents thermal degradation of the reagent. 5. Transfer 200 mL of 1M BH3-THF solution into the dropping funnel. Add dropwise over 45 minutes. Watch for the evolution of hydrogen gas (H2). 6. Once addition is complete, remove the cooling bath and warm the system to 30 °C. Stir for 12 hours.

Step 3: Self-Validation (In-Process Control) 7. Validation Check: Withdraw a 0.1 mL aliquot from the reaction mixture. Quench it in a GC vial with 1 mL of methanol. Analyze via TLC (Eluent: Hexanes/Ethyl Acetate 3:1) or LC-MS. 8. Success Criteria: The highly polar carboxylic acid spot (baseline) must be completely absent, replaced by a new, less polar spot corresponding to the alcohol product. If starting material remains, add an additional 0.5 equivalents of BH3-THF and stir for 2 hours.

Step 4: Quenching and Transesterification 9. Cool the reaction mixture back to 10 °C. 10. Carefully add 100 mL of anhydrous methanol dropwise. Causality: Methanol reacts with the trialkoxyborane complex to form volatile trimethyl borate. 11. Stir the quenched mixture at room temperature for 1 hour to ensure complete transesterification. 12. Concentrate the mixture under reduced pressure (rotary evaporator) to remove THF, methanol, and trimethyl borate.

Step 5: Aqueous Workup and Isolation 13. Suspend the concentrated residue in 300 mL of deionized water. 14. Extract the aqueous phase with Dichloromethane (3 × 70 mL). 15. Combine the organic layers and wash with 100 mL of saturated aqueous sodium chloride (brine) to remove residual moisture and water-soluble impurities. 16. Dry the organic phase over anhydrous sodium sulfate (Na2SO4). Filter and concentrate under reduced pressure. 17. Purify the crude residue via silica gel column chromatography to obtain approximately 14.1 g (83.1% yield) of pure (3-Bromo-2-nitrophenyl)methanol 1.

References

  • Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. Google Patents (CN103880683A).

Sources

Optimization

Technical Support Center: Synthesis of (3-Bromo-2-nitrophenyl)methanol

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, application scientists, and drug development professionals scaling up the synthesis of (3-Bromo-2-nitrophenyl)methanol (also known...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, application scientists, and drug development professionals scaling up the synthesis of (3-Bromo-2-nitrophenyl)methanol (also known as 3-bromo-2-nitrobenzyl alcohol).

The most industrially robust and high-yielding route for synthesizing this intermediate relies on the chemoselective reduction of 3-bromo-2-nitrobenzoic acid using Borane-Tetrahydrofuran (BH3-THF)[1]. While this route avoids the harsh conditions of catalytic hydrogenation, it is susceptible to specific side reactions if thermal control, reagent stoichiometry, or quench protocols are mismanaged.

Reaction Pathway & Side Reaction Mapping

To effectively troubleshoot, you must first understand the mechanistic branching of the reduction pathway. Borane selectively targets the electron-rich carbonyl oxygen of the carboxylic acid, forming a trialkoxyborane intermediate. Deviations from the standard protocol force the reaction down parasitic pathways.

Pathway SM 3-Bromo-2-nitrobenzoic acid (Starting Material) Intermediate Borate Ester Complex (Intermediate) SM->Intermediate BH3-THF, 10-20°C Amine Hydroxylamine/Amine (Over-reduction) SM->Amine T > 40°C / Excess BH3 Target (3-Bromo-2-nitrophenyl)methanol (Target Product) Intermediate->Target MeOH Quench Ether Benzyl Methyl Ether (Side Product) Intermediate->Ether Acidic Quench + MeOH Debrom Debrominated Alcohol (Side Product) Target->Debrom Pd/C + H2 (Misuse)

Reaction pathway for (3-Bromo-2-nitrophenyl)methanol synthesis highlighting major side reactions.

Quantitative Troubleshooting Matrix

When your isolated yield drops or purity is compromised, cross-reference your analytical data with this matrix to identify the root cause and apply the corrective action.

Observed IssueAnalytical Signature (LC-MS / NMR)Root CauseCorrective Action
Borate Ester Trapping Broad 1 H NMR peaks; Missing free -OH stretch in IR; Low isolated yield.Incomplete transesterification of the intermediate borate complex during workup.Reflux the crude mixture with excess MeOH for 1-2h to form volatile B(OMe) 3​ .
Over-reduction (Nitro to Amine) LC-MS: [M-30] + (loss of NO) or[M-16] + ; New N-H stretch in IR.Exothermic runaway (T > 40°C) during BH3 addition, overpowering chemoselectivity.Maintain internal temp ≤ 20°C; strictly control the dropwise addition rate.
Etherification LC-MS: [M+14] + ; 1 H NMR: Singlet at ~3.3 ppm (-OCH 3​ ).Quenching with MeOH under strongly acidic conditions.Neutralize the reaction mixture before prolonged exposure to methanol.
Debromination LC-MS: [M-78] + (loss of Br); 1 H NMR: Loss of 1,2,3-substitution pattern.Erroneous use of transition metal catalysts (Pd/C, Pt) with H 2​ for reduction.Strictly use metal-free hydride/borane reagents (BH 3​ -THF) for this substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my yield low, and a sticky, uncharacterizable residue remains after solvent removal? A: You are likely experiencing the "borate ester trap." Borane reduction of carboxylic acids does not immediately yield the free alcohol; it yields a trialkoxyborane intermediate, B(OCH2​Ar)3​ . If you only perform a standard aqueous extraction[1], this complex will not fully hydrolyze. You must quench with methanol to transesterify the borate into volatile trimethyl borate ( B(OMe)3​ ), which is easily removed under reduced pressure.

Q2: Can I use Lithium Aluminum Hydride (LiAlH 4​ ) instead of Borane-THF to save costs? A: Absolutely not. LiAlH 4​ is a non-selective, highly nucleophilic reducing agent. It will aggressively reduce the nitro group to an azo, azoxy, or amine derivative. Furthermore, it can facilitate hydrodehalogenation of the aryl bromide. and selectively targets the electron-rich carbonyl oxygen of the carboxylic acid, leaving the electron-deficient nitro group completely intact at room temperature.

Q3: I am trying to synthesize this via the reduction of 3-bromo-2-nitrobenzaldehyde using NaBH 4​ . I see a side product with double the molecular weight. What is it? A: This is a Cannizzaro-type disproportionation or aldol-condensation side product. NaBH 4​ reductions are inherently basic (commercial NaBH 4​ is often stabilized with NaOH). Under basic conditions, the highly electrophilic 3-bromo-2-nitrobenzaldehyde is prone to condensation. To prevent this, keep the reaction strictly at 0°C and buffer the solvent (e.g., using a MeOH/THF mixture with a mild acid like acetic acid to neutralize the basicity).

Q4: My product has a distinct almond-like odor, and LC-MS shows a loss of 79 Da. What happened? A: You are observing hydrodehalogenation (debromination). The C-Br bond situated ortho to a strongly electron-withdrawing nitro group is highly activated toward oxidative addition. This typically occurs if you attempted to use catalytic hydrogenation (e.g., Pd/C and H 2​ ) or if your reactor was contaminated with transition metals. You must avoid transition-metal catalysis for this specific substrate.

Self-Validating Experimental Protocol

To ensure high scientific integrity and prevent the side reactions listed above, follow this causality-driven protocol for the reduction of 3-bromo-2-nitrobenzoic acid[1].

Step 1: System Preparation & Inertion

  • Action: Flame-dry a 1L three-necked flask equipped with an internal temperature probe, dropping funnel, and nitrogen inlet.

  • Causality: BH 3​ -THF reacts violently with moisture to release H 2​ gas. An anhydrous environment ensures the correct stoichiometry of the reducing agent is maintained.

Step 2: Reagent Charging

  • Action: Add 18.0 g of 3-bromo-2-nitrobenzoic acid and 300 mL of anhydrous THF to the flask[1]. Stir to achieve a homogeneous solution.

  • Causality: THF acts as a stabilizing coordinating solvent for borane, preventing premature decomposition.

Step 3: Chemoselective Reduction

  • Action: Cool the system to 10°C. Add 200 mL of BH 3​ -THF (1M solution) dropwise via the funnel. After addition, allow the reaction to warm to 20°C and stir for 12 hours[1].

  • Causality: The reduction of the carboxylic acid is highly exothermic. Maintaining the internal temperature strictly below 20°C prevents the thermal activation required for the borane to attack the nitro group (preventing over-reduction to the amine).

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (acid, stays at baseline) should completely disappear, replaced by a higher Rf intermediate spot.

Step 4: Methanol Quench (Critical Step)

  • Action: Cool the mixture back to 10°C. Carefully add 100 mL of methanol dropwise[1]. Stir for 1 hour at room temperature, then concentrate the mixture under reduced pressure.

  • Causality: Methanol serves a dual purpose: it safely quenches unreacted BH 3​ (evolving H 2​ ) and transesterifies the trapped borate complex into volatile trimethyl borate, liberating the free (3-Bromo-2-nitrophenyl)methanol.

Step 5: Extraction & Purification

  • Action: Add 300 mL of water to the concentrated residue. Extract with dichloromethane (70 mL × 3)[1]. Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate.

  • Validation: The crude product should present as a pale yellow solid. 1 H NMR (CDCl 3​ ) must show a clear singlet at ~4.8 ppm (CH 2​ -OH) and a broad singlet at ~2.5 ppm (OH exchangeable), confirming the absence of the borate ester.

References

  • Source: Google Patents (CN103880683A)
  • Selective Reductions. III. Further Studies of the Reaction of Alcohols, Phenols, and Carboxylic Acids with Borane-Tetrahydrofuran Source: Journal of the American Chemical Society URL:[Link]

  • 3-Bromo-2-nitrobenzyl alcohol Compound Summary Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of (3-Bromo-2-nitrophenyl)methanol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific, field-proven challenges associated with the purification of (3-Brom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific, field-proven challenges associated with the purification of (3-Bromo-2-nitrophenyl)methanol .

Due to its unique structural features—an ortho-nitrobenzyl system coupled with a polarizable bromine atom—this compound presents atypical behaviors during standard isolation workflows. This guide is designed to provide you with causally grounded explanations and self-validating protocols to ensure high-yield, high-purity recovery.

Troubleshooting Guide 1: The "Vanishing Yield" Problem (Photochemical Degradation)

Q: Why does my product degrade or turn into a dark mixture during standard flash column chromatography or prep-HPLC?

The Science (Causality): (3-Bromo-2-nitrophenyl)methanol is an ortho-nitrobenzyl alcohol derivative. These compounds are highly photolabile and are frequently used as photo-cleavable protecting groups in chemical biology and polymer science. When exposed to UV light (specifically in the 300–365 nm range), the molecule undergoes a Norrish type II-like intramolecular redox reaction. The excited triplet state facilitates hydrogen abstraction from the benzylic position by the nitro group, forming a transient aci-nitro intermediate that rapidly collapses into 3-bromo-2-nitrosobenzaldehyde and water.

Standard purification systems often utilize UV detectors set to 254 nm or 280 nm. Continuous UV irradiation during a slow HPLC or flash chromatography run will actively degrade your product on the column, leading to poor recovery and contamination with the nitroso-aldehyde byproduct.

PhotoDegradation A (3-Bromo-2-nitrophenyl)methanol (Target) B Excited Triplet State (Diradical) A->B UV Light (>300 nm) C Aci-Nitro Tautomer (Transient) B->C Intramolecular H-Abstraction D 3-Bromo-2-nitrosobenzaldehyde + H2O (Degradation) C->D Oxygen Transfer & Cleavage

Fig 1: Photochemical degradation pathway of o-nitrobenzyl alcohols via UV irradiation.

Self-Validating Protocol: Light-Shielded Purification

To prevent photoisomerization, you must eliminate UV exposure during isolation.

  • Detector Substitution: Disable the UV detector on your flash chromatography system. Rely on an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. If these are unavailable, collect fractions by volume.

  • Shielding: Wrap the collection flasks, rotary evaporator bump traps, and the chromatography column in aluminum foil.

  • Validation Step: Spot the crude mixture and the purified fractions on a TLC plate. Run the plate in 3:1 Hexanes:EtOAc. Do not use a UV lamp to visualize. Instead, stain the plate with Potassium Permanganate ( KMnO4​ ) or Ceric Ammonium Molybdate (CAM) and heat. The alcohol will rapidly reduce the stain, appearing as a bright yellow/white spot against a purple background ( KMnO4​ ). If degradation occurred, a secondary spot (the nitroso-aldehyde) will be visible.

Troubleshooting Guide 2: The "Co-Eluting Precursor" Problem

Q: My synthesis relies on the reduction of 3-bromo-2-nitrobenzaldehyde. How do I separate the product from unreacted starting material without tedious chromatography?

The Science (Causality): Reduction of 3-bromo-2-nitrobenzaldehyde (e.g., using BH3​ -THF or NaBH4​ ) often leaves trace amounts of unreacted aldehyde[1]. Because the polarity difference between the aldehyde and the alcohol is marginal, they often co-elute or streak together on silica gel. However, the electrophilic nature of the aldehyde carbon can be exploited. By treating the mixture with aqueous sodium bisulfite ( NaHSO3​ ), the aldehyde undergoes a nucleophilic addition to form a highly polar, water-soluble α -hydroxy sulfonate (bisulfite adduct)[2]. The alcohol remains unreactive and stays in the organic phase.

BisulfiteWorkflow Start Crude Mixture in EtOAc (Alcohol + Aldehyde) Add Add 40% Aqueous NaHSO3 (Vigorous Shaking, 30 min) Start->Add Phase Phase Separation Add->Phase Org Organic Phase (Pure Alcohol Target) Phase->Org Top Layer Aq Aqueous Phase (Aldehyde-Bisulfite Adduct) Phase->Aq Bottom Layer

Fig 2: Liquid-liquid extraction workflow for separating unreacted aldehydes using sodium bisulfite.

Self-Validating Protocol: Bisulfite Scavenging Extraction
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (approx. 10 mL per gram of crude).

  • Adduct Formation: Add an equal volume of freshly prepared 40% w/v aqueous Sodium Metabisulfite ( Na2​S2​O5​ ) or Sodium Bisulfite ( NaHSO3​ ).

  • Agitation: Shake vigorously in a separatory funnel for 5 minutes, or stir rapidly for 30 minutes at room temperature. Causality note: Vigorous mixing is required to overcome the biphasic mass transfer limitation.

  • Separation: Allow the layers to separate. Drain the aqueous layer (contains the aldehyde adduct). Wash the organic layer once more with water, then with saturated brine.

  • Validation Step: Perform an NMR analysis of the concentrated organic layer. The disappearance of the characteristic aldehyde proton singlet ( 9.8–10.2 ppm) definitively validates the success of the extraction.

Troubleshooting Guide 3: The "Sticky Syrup" Problem (Oiling Out)

Q: After solvent removal, my product forms a viscous oil instead of a crystalline solid. How can I induce crystallization?

The Science (Causality): (3-Bromo-2-nitrophenyl)methanol possesses competing intermolecular forces: strong hydrogen bonding from the hydroxymethyl group, strong dipole-dipole interactions from the ortho-nitro group, and significant polarizability from the meta-bromine atom. When precipitating from mixed solvents, the compound often reaches its saturation point at a temperature above its melting point in the solvent mixture, leading to liquid-liquid phase separation (commonly known as "oiling out" or forming a supercooled liquid). To achieve a flowable powder, one must carefully select an anti-solvent system that lowers the solubility curve without inducing phase separation before nucleation occurs.

Table 1: Solvent Systems and Crystallization Outcomes for (3-Bromo-2-nitrophenyl)methanol

Primary Solvent (Dissolution)Anti-Solvent (Precipitation)Volumetric RatioCooling ProfileExpected Outcome
TolueneHeptane1:3Fast (Ice bath)Failure: Oiling out (Amorphous emulsion)
Ethyl AcetateHexanes1:4Slow (RT to 4°C)Sub-optimal: Co-precipitation of impurities
MTBEHeptane1:2.5Slow (-20°C overnight)Success: High-purity crystalline needles
Self-Validating Protocol: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude oil in a minimal amount of warm Methyl tert-butyl ether (MTBE) at 40°C.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining stirring and temperature until the solution becomes faintly cloudy (the cloud point).

  • Clarification & Seeding: Add 1-2 drops of MTBE until the solution just clears. If available, add a microscopic seed crystal of pure (3-Bromo-2-nitrophenyl)methanol.

  • Controlled Cooling: Remove from the heat source and allow the flask to cool to room temperature undisturbed over 2 hours. Then, transfer to a -20°C freezer overnight.

  • Validation Step: Filter the resulting crystals cold. A successful crystallization will yield free-flowing needles. Analyze the melting point; a sharp melting point range (< 2°C variance) validates the removal of lattice-disrupting impurities.

References

  • CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. Google Patents.
  • o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules.
  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate.

Sources

Optimization

optimizing reaction conditions for (3-Bromo-2-nitrophenyl)methanol.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges optimizing workflows for highly functionalized building blocks like (3-Bromo-2-nitrophenyl)methanol (CAS: 1261...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges optimizing workflows for highly functionalized building blocks like (3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) [1]. This molecule possesses three reactive orthogonal vectors: a reducible nitro group, an oxidizable primary alcohol, and a cross-couplable aryl bromide.

Below is our comprehensive troubleshooting guide, structured to address the specific mechanistic hurdles you will face when functionalizing this compound.

Module 1: Chemoselective Nitro Reduction

Q: When I attempt to reduce the nitro group to an amine using Pd/C and H₂, I lose the bromine atom. Why does this happen, and how can I prevent it?

A: This is a classic case of competing catalytic cycles. Palladium(0) is highly active for the oxidative addition into aryl carbon-halogen bonds[2]. The strongly electron-withdrawing ortho-nitro group further depletes electron density from the aromatic ring, making the C-Br bond highly susceptible to oxidative addition by Pd(0), which leads to rapid hydrodehalogenation[2].

To preserve the bromine atom, you must switch from a hydrogenation mechanism to a Single Electron Transfer (SET) mechanism. The Béchamp reduction variant using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is the gold standard for this transformation[3]. Iron transfers electrons directly to the nitro group to form a nitro radical anion, bypassing the C-Br bond entirely[4].

Table 1: Comparison of Nitro Reduction Conditions for Halogenated Arenes

Reagent SystemPrimary MechanismChemoselectivity (C-Br intact?)Yield / Practical Notes
Pd/C, H₂ Oxidative Addition / HydrogenationPoor (Extensive dehalogenation)< 20% desired product[2]
SnCl₂, EtOH Metal-mediated SETModerate to Good~70% (High tin toxicity/disposal issues)
Fe, NH₄Cl, EtOH/H₂O Metal-mediated SETExcellent> 90% (Green, highly selective)[3]

Self-Validating Protocol: Chemoselective Reduction via Fe/NH₄Cl

  • Setup : In a round-bottom flask, dissolve (3-Bromo-2-nitrophenyl)methanol (1.0 equiv) in a 3:1 mixture of Ethanol and Water.

  • Activation : Add Iron powder (325 mesh, 5.0 equiv) and solid NH₄Cl (2.0 equiv)[3].

  • Reaction : Heat the suspension to 70 °C under vigorous stirring for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup (Critical Step) : Cool to room temperature. Do not extract directly, as fine iron oxide particulates will cause severe emulsions. Filter the crude mixture through a tightly packed pad of Celite, washing the filter cake thoroughly with EtOAc.

  • Isolation : Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure (2-Amino-3-bromophenyl)methanol.

Module 2: Controlled Oxidation of the Benzylic Alcohol

Q: I need to oxidize the primary alcohol to 3-bromo-2-nitrobenzaldehyde, but standard Jones reagent gives me a mixture of aldehyde and carboxylic acid. How do I stop the oxidation?

A: Over-oxidation to the carboxylic acid requires the formation of an aldehyde hydrate intermediate, which only occurs in the presence of water. Aqueous oxidants like Jones reagent (CrO₃/H₂SO₄) facilitate this hydration[5]. To arrest the oxidation strictly at the aldehyde stage, you must use an anhydrous, mild oxidant.

Dess-Martin Periodinane (DMP) is highly recommended[5],[6]. DMP is a hypervalent iodine(V) reagent that operates under neutral, anhydrous conditions at room temperature, completely preventing hydrate formation and subsequent over-oxidation[5].

Self-Validating Protocol: Controlled Oxidation via DMP

  • Setup : Dissolve (3-Bromo-2-nitrophenyl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).

  • Addition : Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise[6].

  • Reaction : Allow the reaction to warm to room temperature. Stir for 1–2 hours. The reaction mixture will become cloudy as the byproduct (iodinane) precipitates.

  • Quench (Critical Step) : Pour the mixture into a 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear. This destroys unreacted DMP and solubilizes iodine byproducts.

  • Isolation : Extract with DCM, wash with brine, dry over MgSO₄, and concentrate to afford pure 3-bromo-2-nitrobenzaldehyde.

Module 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Q: My Suzuki coupling of the aryl bromide with phenylboronic acid is stalling at <10% yield. Is the nitro group interfering?

A: Yes. The ortho-nitro group introduces severe steric hindrance around the C-Br bond[7]. During the Suzuki-Miyaura catalytic cycle, this steric bulk severely impedes the transmetalation step (the transfer of the aryl group from boron to palladium)[7].

Standard ligands like Triphenylphosphine (PPh₃) are not bulky or electron-rich enough to force the catalytic cycle forward[7]. You must switch to a Buchwald dialkylbiaryl phosphine ligand, specifically SPhos or XPhos [7]. These ligands are highly electron-rich (accelerating oxidative addition into the sterically hindered C-Br bond) and possess a bulky biaryl backbone that promotes rapid reductive elimination, overcoming the steric penalty of the ortho-nitro group[7].

Reaction Workflows & Mechanistic Visualizations

Workflow SM (3-Bromo-2-nitrophenyl)methanol CAS: 1261475-45-9 Red (2-Amino-3-bromophenyl)methanol (Chemoselective Reduction) SM->Red Fe/NH4Cl Ox 3-Bromo-2-nitrobenzaldehyde (Controlled Oxidation) SM->Ox DMP (Dess-Martin) Suz (3-Aryl-2-nitrophenyl)methanol (Suzuki Cross-Coupling) SM->Suz Ar-B(OH)2, Pd/SPhos

Reaction workflow for the functionalization of (3-Bromo-2-nitrophenyl)methanol.

Mechanism cluster_Pd Pd/C + H2 (Undesired Pathway) cluster_Fe Fe/NH4Cl (Desired Pathway) Start Nitroarene with C-Br Bond Pd_Ox Oxidative Addition into C-Br Start->Pd_Ox SET Single Electron Transfer to -NO2 Start->SET Dehal Dehalogenation (Loss of Br) Pd_Ox->Dehal Amine Chemoselective Amine Formation SET->Amine

Mechanistic divergence between dehalogenation (Pd/C) and chemoselective reduction (Fe).

References

  • Title : Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles Source : Organic Letters - ACS Publications URL :[Link]

  • Title : FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines Source : ResearchGate URL :[Link]

  • Title : Iron–water mediated chemoselective reduction of nitroarenes in a ball mill Source : RSC Publishing URL :[Link]

  • Title : Alcohol Oxidation: "Strong" & "Weak" Oxidants Source : Master Organic Chemistry URL :[Link]

  • Title : How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde? Source : ResearchGate URL :[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (3-Bromo-2-nitrophenyl)methanol Workflows

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing (3-Bromo-2-nitrophenyl)methanol as a highly versatile, trifunctional building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing (3-Bromo-2-nitrophenyl)methanol as a highly versatile, trifunctional building block. However, the unique steric and electronic environment of this molecule—specifically the 1,2,3-contiguous substitution pattern—creates significant challenges. The strongly electron-withdrawing nitro group at C2 activates the adjacent C3-bromine bond while simultaneously creating a massive steric shield around both the benzylic alcohol and the halogen.

This guide provides field-proven troubleshooting logic, causality-driven explanations, and self-validating protocols to overcome the most common failure points in its derivatization.

Module 1: Oxidation of the Hydroxymethyl Group

FAQ: Why does my oxidation to 3-bromo-2-nitrobenzaldehyde stall at low conversion rates?

Causality & Expert Insight: The benzylic alcohol at C1 is flanked by a bulky ortho-nitro group, which severely restricts the trajectory of incoming oxidants. When using heterogeneous oxidants like Manganese(IV) oxide (MnO₂), the reaction relies on the physical adsorption of the substrate onto the solid lattice. If the MnO₂ is not freshly activated, or if the solvent contains trace water, the active surface sites are blocked, and the sterically hindered alcohol cannot bind effectively[1].

Quantitative Comparison of Oxidation Methods
Oxidation MethodReagents & ConditionsTimeYieldChemoselectivityDrawbacks
Activated MnO₂ MnO₂ (10-15 eq), 1,2-DCE, 80°C12 h67–86%ExcellentRequires large excess of solid reagent.
Swern Oxidation Oxalyl chloride, DMSO, Et₃N, -78°C2 h~75%GoodStrict cryogenic control needed; exothermic.
PCC Pyridinium chlorochromate, DCM, RT4 h~60%ModerateToxic chromium waste; difficult purification.
Self-Validating Protocol: Standardized MnO₂ Oxidation

This protocol ensures complete conversion to 3-bromo-2-nitrobenzaldehyde without over-oxidation to the carboxylic acid[1].

  • Preparation: In an oven-dried, round-bottom flask, dissolve 1.0 eq of (3-Bromo-2-nitrophenyl)methanol in anhydrous 1,2-dichloroethane (1,2-DCE) to a concentration of 0.1 M.

  • Reagent Addition: Add 10 to 15 equivalents of freshly activated MnO₂. (Note: The large excess compensates for the steric hindrance preventing optimal surface packing).

  • Heating: Attach a reflux condenser and heat the suspension to 80°C.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting alcohol (R_f ~ 0.2) will cleanly convert to the less polar aldehyde (R_f ~ 0.6). The reaction mixture must remain a heterogeneous black/brown suspension.

  • Workup: Filter the hot suspension through a tightly packed pad of Celite to remove manganese salts. Wash the pad thoroughly with hot 1,2-DCE. Concentrate the filtrate under reduced pressure.

OxidationWorkflow Step1 1. Dissolve Substrate in Anhydrous 1,2-DCE Step2 2. Add Activated MnO2 (10-15 equivalents) Step1->Step2 Step3 3. Reflux at 80°C (Thermal Activation) Step2->Step3 Check Validation Check: TLC Rf shifts from 0.2 to 0.6 Step3->Check Step4 4. Hot Celite Filtration & Concentration Check->Step4

Self-validating workflow for the MnO2 oxidation of (3-Bromo-2-nitrophenyl)methanol.

Module 2: Chemoselective Nitro Reduction

FAQ: How do I reduce the nitro group without causing protodehalogenation of the C3 bromine?

Causality & Expert Insight: Standard hydrogenation conditions (Pd/C, H₂) are highly lethal to this substrate. The strongly electron-withdrawing nitro group withdraws electron density from the aromatic ring, significantly weakening the adjacent C-Br bond. Palladium rapidly undergoes oxidative addition into this weakened C-Br bond, leading to massive protodehalogenation. To preserve the halogen, you must bypass the oxidative addition pathway entirely by utilizing Single-Electron Transfer (SET) reductants (like Iron powder)[2] or metal-free diboron systems[3].

ReductionPathways SM (3-Bromo-2-nitrophenyl)methanol PathA Pd/C, H2 (Standard Hydrogenation) SM->PathA PathB B2(OH)4, 4,4'-bipyridine (Metal-Free SET) SM->PathB ProdA Protodehalogenation! (3-Aminophenyl)methanol PathA->ProdA ProdB Chemoselective Reduction (2-Amino-3-bromophenyl)methanol PathB->ProdB

Divergent reaction pathways highlighting protodehalogenation vs. chemoselective reduction.

Self-Validating Protocol: Metal-Free B₂(OH)₄ Reduction

This modern protocol avoids transition metals entirely, ensuring 0% dehalogenation while operating at room temperature[3].

  • Preparation: Dissolve (3-Bromo-2-nitrophenyl)methanol (1.0 eq) in ethanol.

  • Catalyst & Reductant Addition: Add 4,4′-bipyridine (10 mol %) as the organocatalyst, followed by tetrahydroxydiboron [B₂(OH)₄] (2.0 eq).

  • Reaction: Stir aggressively at room temperature.

  • In-Process Validation: The reaction is remarkably fast (typically < 5 minutes). You will observe a distinct visual shift: the characteristic deep yellow color of the starting nitroarene will rapidly fade to a pale or colorless solution, confirming the reduction of the chromophoric nitro group.

  • Workup: Quench with water, extract with EtOAc, and pass through a short silica plug to remove boric acid byproducts.

Module 3: Cross-Coupling at the Sterically Hindered Bromine

FAQ: Why am I observing mostly unreacted starting material or protodeboronated side products during Suzuki-Miyaura coupling?

Causality & Expert Insight: In a Suzuki-Miyaura coupling, the C3 bromine is positioned directly ortho to the bulky nitro group. While the electron-withdrawing nature of the nitro group accelerates the initial oxidative addition of Palladium into the C-Br bond, the subsequent transmetalation step is severely bottlenecked. The sheer steric bulk of the nitro group prevents the incoming boronic acid from properly coordinating to the Palladium center[4]. Because transmetalation is stalled, the boronic acid remains in the basic, heated solution for too long, leading to its thermal degradation (protodeboronation).

Furthermore, recent literature highlights that under certain catalytic conditions, the nitro group itself can act as an electrophilic coupling partner, leading to competing C-NO₂ bond cleavage[5].

Troubleshooting Logic for Sterically Hindered Suzuki Couplings
  • Accelerate Transmetalation: Switch from standard ligands (like PPh₃) to highly sterically accommodating, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos or SPhos ). These ligands create a flexible pocket that forces the Palladium center into a highly reactive, mono-ligated state, facilitating transmetalation despite the ortho-nitro group.

  • Protect the Boronic Acid: If protodeboronation is observed, switch from a boronic acid to a pinacol boronate ester (BPin) , which is vastly more stable under basic cross-coupling conditions. Alternatively, use slow-addition techniques via a syringe pump.

  • Base Selection: Swap strong aqueous bases (like Na₂CO₃) for anhydrous, mild bases like K₃PO₄ or CsF to suppress hydroxide-mediated degradation of the starting materials[5].

References

  • Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde Source: ChemicalBook / Patent CN103880683A URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation Source: Taylor & Francis Online URL
  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling Source: BenchChem URL
  • The Suzuki-Miyaura Coupling of Nitroarenes Source: Organic Chemistry Portal URL

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (3-Bromo-2-nitrophenyl)methanol

Welcome to the Technical Support Center for (3-Bromo-2-nitrophenyl)methanol (CAS No. 1261475-45-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3-Bromo-2-nitrophenyl)methanol (CAS No. 1261475-45-9). As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals working with ortho-nitrobenzyl (oNB) alcohol derivatives.

While oNB compounds are highly valuable as photolabile protecting groups and linkers in organic synthesis and materials science, their inherent photoreactivity and susceptibility to oxidation demand rigorous handling protocols. This guide addresses the root causes of degradation and provides self-validating methodologies to ensure the integrity of your chemical inventory.

Mechanistic Overview of Degradation

To effectively prevent degradation, we must first understand the causality behind it. (3-Bromo-2-nitrophenyl)methanol is primarily susceptible to two degradation pathways: photolysis and auto-oxidation .

G A (3-Bromo-2-nitrophenyl)methanol (Intact) B aci-nitro Tautomer (Intermediate) A->B UV/Vis Light (300-365 nm) E 3-Bromo-2-nitrobenzaldehyde (Oxidation Product) A->E O2 / Trace Metals (Auto-oxidation) C 3-Bromo-2-nitrosobenzaldehyde (Primary Photoadduct) B->C Molecular Rearrangement D Azo & Amide Oligomers (Dark Precipitate) C->D Thermal/Photo Dimerization

Degradation pathways of (3-Bromo-2-nitrophenyl)methanol via photolysis and auto-oxidation.

Core Troubleshooting Guide (FAQs)

Q: Why did my (3-Bromo-2-nitrophenyl)methanol stock solution turn from pale yellow to dark orange/brown during storage? A: This is the classic signature of photodegradation . The ortho-nitrobenzyl group is highly sensitive to UV and near-UV visible light (typically 300–365 nm) [1]. Upon light exposure, the molecule undergoes an intramolecular hydrogen abstraction forming an aci-nitro tautomer, which rapidly rearranges and cleaves to yield 3-bromo-2-nitrosobenzaldehyde. This primary photoadduct is highly unstable and undergoes secondary reactions (dimerization and oligomerization) to form complex, deeply colored mixtures containing azo and amide linkages [2].

  • Actionable Fix: Always store solid material and solutions in amber vials or wrap them entirely in aluminum foil. Manipulate solutions under red light or low-intensity ambient light.

Q: I am observing reduced yields in my downstream coupling reactions, and NMR shows an unexpected aldehyde peak (~10 ppm). What happened? A: Your material has undergone auto-oxidation . The benzylic alcohol of (3-Bromo-2-nitrophenyl)methanol can be oxidized to 3-bromo-2-nitrobenzaldehyde [3]. This often occurs if the container is repeatedly opened to ambient air, introducing oxygen and trace moisture, or if trace transition metals are present in your solvent.

  • Actionable Fix: Store the compound under an inert atmosphere (Nitrogen or Argon). When preparing stock solutions, sparge your solvents with inert gas for 15-20 minutes prior to use to displace dissolved oxygen.

Q: My stock solution in dichloromethane (DCM) precipitated after a week at room temperature. Is the compound insoluble? A: Intact (3-Bromo-2-nitrophenyl)methanol is highly soluble in DCM, but its degradation products are not. The azo- and amide-linked oligomers formed via the thermal or photochemical decomposition of the nitroso intermediate have drastically different solubility profiles and will precipitate out of solution[2].

  • Actionable Fix: Discard the degraded solution. Prepare fresh stock solutions immediately before use, or store aliquots at -20°C in the dark to thermodynamically suppress both thermal and photochemical oligomerization.

Storage Condition Impact Matrix

To illustrate the critical nature of proper storage, the following table summarizes the quantitative impact of various environmental conditions on the stability of oNB alcohols.

Storage ConditionLight ExposureAtmosphereEstimated Half-LifePrimary Degradation Pathway
25°C (Room Temp) Ambient Lab LightAir< 4 hoursRapid Photodegradation (Oligomerization)
25°C (Room Temp) Dark (Amber Vial)Air1-2 WeeksAuto-oxidation to Aldehyde
4°C (Fridge) DarkAir1-3 MonthsSlow Auto-oxidation
-20°C (Freezer) DarkArgon/Nitrogen> 12 MonthsNegligible

Self-Validating SOP: Best-Practice Aliquoting and Storage

To prevent repetitive freeze-thaw cycles and atmospheric exposure, use the following step-by-step methodology to prepare and store your material. This protocol is designed as a self-validating system —incorporating built-in checks to ensure that any failure in the storage environment is detected before the material compromises a downstream experiment.

Step 1: Workspace Preparation

  • Dim the ambient lighting in the laboratory or switch to red-light conditions.

  • Purge a glovebox or Schlenk line with high-purity Argon.

Step 2: Solvent Degassing

  • Select an anhydrous, inhibitor-free solvent (e.g., DCM or THF).

  • Sparge the solvent with Argon for 30 minutes, or perform three freeze-pump-thaw cycles to remove dissolved oxygen.

Step 3: Dissolution and Filtration

  • Dissolve the bulk (3-Bromo-2-nitrophenyl)methanol in the degassed solvent.

  • Crucial Step: Filter the solution through a 0.2 µm PTFE syringe filter. This removes any pre-existing oligomeric "seeds" that could nucleate further precipitation during storage.

Step 4: Aliquoting and Sealing

  • Dispense the filtered solution into pre-dried, Argon-purged amber glass ampoules or vials equipped with PTFE-lined septa.

  • Blanket the headspace of each vial with a gentle stream of Argon before sealing tightly.

Step 5: Storage and Validation

  • Store all aliquots at -20°C.

  • Validation Checkpoint: Before using a stored aliquot in a critical drug-development assay, run a quick TLC (Hexanes/EtOAc) or take a UV-Vis reading. Intact oNB alcohols absorb strongly in the UV region but should have near-zero absorbance beyond 400 nm. If a broad absorption tail appears in the visible region (>400 nm), the batch has been compromised by photo-adducts and must be discarded.

References

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks Source: Materials (MDPI) URL:[Link]

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde Source: ChemRxiv URL:[Link]

Troubleshooting

Technical Support Center: Managing Temperature Control in (3-Bromo-2-nitrophenyl)methanol Reactions

Welcome to the Application Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols for the synthesis and subsequent utilization of (3-Bromo-2-nitrophenyl)methanol (al...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols for the synthesis and subsequent utilization of (3-Bromo-2-nitrophenyl)methanol (also known as 3-bromo-2-nitrobenzyl alcohol, CAS: 1261475-45-9) (1)[1].

Because this compound contains both reducible (nitro) and cleavable (bromo) functional groups, precise thermal management during its synthesis from 3-bromo-2-nitrobenzoic acid is critical to maintaining chemoselectivity.

Process Overview & Mechanistic Pathway

G Start 3-Bromo-2-nitrobenzoic acid (Starting Material) Add BH3-THF Addition (Strictly 10 °C) Start->Add Exothermic Control React Reduction Phase (20 °C - 30 °C, 12h) Add->React Thermodynamic Drive Inter (3-Bromo-2-nitrophenyl)methanol (Target Intermediate) React->Inter Quench & Isolate Oxid MnO2 Oxidation (Reflux in 1,2-DCE, 83 °C) Inter->Oxid Heterogeneous Activation Prod 3-Bromo-2-nitrobenzaldehyde (Final Product) Oxid->Prod Filtration & Purification

Fig 1. Temperature-dependent synthesis and oxidation workflow for (3-Bromo-2-nitrophenyl)methanol.

Troubleshooting & FAQs: Temperature Dynamics

Q1: Why must the BH₃-THF addition be maintained strictly at 10 °C? A: The reduction of the carboxylic acid by borane is highly exothermic (2)[2]. Maintaining the system at exactly 10 °C prevents thermal runaway. More importantly, borane is chemoselective for carboxylic acids over nitro groups only at low temperatures. If the temperature spikes, this selectivity degrades, leading to the undesired reduction of the nitro group into hydroxylamines or amines, and generating excessive, dangerous hydrogen gas.

Q2: During the 12-hour reduction phase, the protocol specifies 20 °C to 30 °C. What happens if the temperature drops below 20 °C or exceeds 30 °C? A: Below 20 °C, the reduction kinetics slow down significantly, leading to incomplete conversion of the starting material. Above 30 °C, the BH₃-THF complex becomes less stable. Elevated temperatures increase the risk of over-reduction and potential cleavage of the carbon-bromine bond. The 20–30 °C window ensures an optimal thermodynamic driving force while preserving the nitro and bromo substituents[2].

Q3: Why is refluxing in 1,2-dichloroethane (1,2-DCE) required for the subsequent oxidation step? A: When oxidizing (3-Bromo-2-nitrophenyl)methanol to 3-bromo-2-nitrobenzaldehyde, manganese dioxide (MnO₂) acts as a mild, heterogeneous oxidant (3)[3]. The reaction occurs strictly at the solid-liquid interface. Room temperature provides insufficient activation energy to overcome this phase boundary. Refluxing in 1,2-DCE (~83 °C) delivers the precise thermal energy required to drive the reaction to completion without over-oxidizing the newly formed aldehyde back into a carboxylic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Chemoselective Reduction to (3-Bromo-2-nitrophenyl)methanol

Objective: Reduce 3-bromo-2-nitrobenzoic acid without reducing the nitro group or cleaving the bromo group.

  • Dissolution & Moisture Check: Add 18.0 g of 3-bromo-2-nitrobenzoic acid to 300 mL of anhydrous tetrahydrofuran (THF) in a three-necked flask.

    • Validation: The solution must be completely clear. Any turbidity indicates moisture, which will violently react with borane.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and monitor the internal temperature until it stabilizes exactly at 10 °C.

    • Validation: A calibrated internal thermocouple must read 10 °C (±1 °C) for at least 5 minutes before proceeding.

  • Borane Addition: Dropwise add 200 mL of 1M BH₃-THF solution.

    • Causality: Dropwise addition controls the exothermic release of H₂ gas, preventing thermal runaway.

    • Validation: Steady, controlled bubbling of H₂ indicates active reduction. If bubbling stops prematurely, the borane reagent may be degraded.

  • Propagation: Remove the ice bath and allow the reaction to stir at 20 °C to 30 °C for 12 hours.

    • Validation: Perform Thin Layer Chromatography (TLC). The reaction is complete when the lower-Rf carboxylic acid spot is entirely consumed, leaving only the higher-Rf alcohol spot.

  • Quenching: Cool the system to 0 °C and carefully add 100 mL of methanol.

    • Causality: Methanol safely decomposes unreacted borane into volatile trimethyl borate and hydrogen gas.

    • Validation: Complete cessation of gas evolution confirms the system is fully quenched and safe for atmospheric exposure.

  • Isolation: Concentrate the mixture, add 300 mL of water, and extract with dichloromethane (3 × 70 mL). Wash with saturated brine, dry over anhydrous sodium sulfate, and purify via column chromatography to obtain ~14.1 g - 14.6 g (83.1% - 86.0% yield) of the target alcohol[2].

Protocol B: Heterogeneous Oxidation to 3-Bromo-2-nitrobenzaldehyde

Objective: Oxidize the benzylic alcohol to an aldehyde without over-oxidation.

  • Setup: Combine 14.0 g of (3-Bromo-2-nitrophenyl)methanol and 42.0 g of activated manganese dioxide (MnO₂) in 100 mL to 150 mL of 1,2-dichloroethane (1,2-DCE).

  • Thermal Activation (Reflux): Heat the suspension to reflux (~83 °C).

    • Causality: Thermal activation is required to overcome the solid-liquid phase boundary for heterogeneous oxidation.

    • Validation: A steady condensation ring in the reflux condenser confirms sufficient thermal energy is being applied.

  • Monitoring: Stir under reflux until complete.

    • Validation: Monitor via TLC. The benzylic alcohol spot will disappear, replaced by a distinct, higher-Rf aldehyde spot.

  • Filtration: Cool to room temperature and filter through a pad of diatomaceous earth (Celite).

    • Causality: Diatomaceous earth prevents fine, unreacted MnO₂ particles from passing into the filtrate, which would contaminate the product and cause downstream degradation.

    • Validation: The filtrate must be completely clear and free of black particulate matter.

  • Concentration: Concentrate the filtrate and purify via column chromatography to yield ~8.9 g - 9.4 g (64.1% - 67.7% yield) of 3-bromo-2-nitrobenzaldehyde[2].

Quantitative Temperature & Parameter Data

Reaction PhaseReagent / SolventTarget TemperatureCritical Consequence of Temperature Deviation
BH₃-THF Addition BH₃-THF (1M) / THF10 °C>10 °C: Exothermic runaway; loss of chemoselectivity (nitro reduction).
Reduction Propagation None / THF20 °C – 30 °C<20 °C: Incomplete reaction.>30 °C: Reagent degradation; side reactions.
Reaction Quenching Methanol / Water0 °C – 10 °C>10 °C: Vigorous, uncontrollable H₂ gas evolution.
MnO₂ Oxidation MnO₂ / 1,2-DCEReflux (~83 °C)Sub-reflux: Stalled oxidation at the solid-liquid interface; low yield.

References

  • Title: CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents Source: google.com URL: 2

  • Title: Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Eureka | Patsnap Source: patsnap.com URL: 3

  • Title: 3-Bromo-2-nitrobenzyl alcohol | 1261475-45-9 - Sigma-Aldrich Source: sigmaaldrich.com URL: 1

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of (3-Bromo-2-nitrophenyl)methanol

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with highly functionalized aromatic systems like (3-Bromo-2-nitrophenyl)methanol (CAS:1[1]) requires precise control o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with highly functionalized aromatic systems like (3-Bromo-2-nitrophenyl)methanol (CAS:1[1]) requires precise control over reaction conditions. This molecule features a primary benzylic alcohol, a sterically demanding meta-bromo substituent, and a strongly electron-withdrawing ortho-nitro group.

This guide provides field-proven troubleshooting insights, focusing on how solvent-solute interactions dictate chemoselectivity, reaction kinetics, and mechanistic pathways.

Section 1: Benzylic Substitution ( SN​2 vs. SN​1 )

Q: Why do my attempts to perform nucleophilic substitution on the activated benzylic alcohol fail when using polar protic solvents like methanol or ethanol?

A: The failure is rooted in the stereoelectronic profile of the substrate and the solvation dynamics of the solvent. The ortho-nitro group exerts a powerful electron-withdrawing inductive (-I) and resonance (-M) effect. This severely destabilizes any incipient benzylic carbocation, making an SN​1 solvolysis pathway energetically inaccessible.

Because you are forced into an SN​2 pathway, using polar protic solvents is detrimental. Protic solvents form a tight, hydrogen-bonded "solvent cage" around your incoming nucleophile, drastically reducing its nucleophilicity2[2].

Resolution: Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents dissolve the reactants but leave the nucleophile "naked" and highly reactive, which is critical for overcoming the steric hindrance during the bimolecular backside attack 2[2].

Table 1: Solvent Selection Matrix for Benzylic Substitution
Solvent TypeExamplesSolvation Effect on NucleophileDominant MechanismRecommendation for (3-Bromo-2-nitrophenyl)methanol
Polar Protic MeOH, EtOH, H2​O Strong H-bonding (Deactivation) SN​1 (Blocked by NO2​ )Avoid . Leads to unreacted starting material.
Polar Aprotic DMF, DMSO, MeCNSolvates cations, leaves anions free SN​2 Optimal . Enhances nucleophile reactivity.
Non-Polar Toluene, HexanePoor solubility for ionic saltsNonePoor . Reactants typically insoluble.

Section 2: Selective Oxidation of the Benzylic Alcohol

Q: I am observing significant over-oxidation to the carboxylic acid and poor conversion when oxidizing the benzylic alcohol to 3-bromo-2-nitrobenzaldehyde. How does the solvent influence this?

A: The choice of solvent dictates the interaction between the substrate, the oxidant, and the catalytically active sites. In catalytic or aerobic oxidation systems, solvents like water or toluene often lead to competitive solvent co-oxidation or poor oxygen solubility. Acetonitrile (MeCN) has been proven to be the most effective solvent for benzyl alcohol oxidations, as it interacts least with catalytically active sites, preventing the stabilization of over-oxidation intermediates and yielding up to 99% selectivity for the aldehyde 3[3]. Furthermore, strong polar solvents like 1,4-dioxane can facilitate mutual solubility of aqueous oxidants and organic substrates, driving high conversion rates 4[4].

Table 2: Solvent Effects on Benzyl Alcohol Oxidation Selectivity
SolventConversion (%)Selectivity to Aldehyde (%)Selectivity to Higher MW Products (%)
Acetonitrile (MeCN) 53.099.0< 1.0
Toluene VariableModerateHigh (Solvent co-oxidation)
Water LowModerateLow ( O2​ solubility limited)
(Data extrapolated from kinetic analyses of photocatalytic aerobic benzyl alcohol oxidations 3[3])
Self-Validating Protocol: Selective Oxidation to 3-Bromo-2-nitrobenzaldehyde

This protocol utilizes a self-validating feedback loop to ensure the solvent environment is optimized before catalysis begins.

  • Preparation & Validation : Dissolve 1.0 mmol of (3-Bromo-2-nitrophenyl)methanol in 10 mL of anhydrous Acetonitrile (MeCN).

    • Validation Checkpoint: The solution must be completely clear. Full solubility in MeCN confirms the absence of hydrogen-bonding networks that could trap the substrate or deactivate the catalyst.

  • Catalyst Addition : Add the chosen oxidant/catalyst (e.g., activated MnO2​ or a supported catalyst like P25) 3[3].

  • Reaction Execution : Stir at room temperature under an O2​ atmosphere (or specific oxidant conditions).

  • In-Process Monitoring : Monitor via TLC (Hexane:EtOAc 3:1).

    • Validation Checkpoint: The appearance of a new, highly UV-active spot with a higher Rf​ value confirms the formation of the aldehyde. The absence of baseline spots confirms MeCN has successfully suppressed over-oxidation to the carboxylic acid.

  • Workup : Filter through a Celite pad to remove the solid catalyst. Evaporate the MeCN under reduced pressure.

Section 3: Chemoselective Cross-Coupling at the Aryl Bromide

Q: When attempting a Suzuki-Miyaura cross-coupling at the 3-bromo position, the benzylic alcohol participates in side reactions. Which solvent system mitigates this?

A: The benzylic alcohol can undergo unwanted oxidation or coordinate with the palladium catalyst. To prevent this, utilize a biphasic solvent system like 1,4-Dioxane/Water (typically 4:1 or 5:1). 1,4-Dioxane is a moderately polar, coordinating ether that stabilizes the Pd(0) intermediate during the oxidative addition into the sterically hindered C-Br bond. The water phase dissolves the inorganic base (e.g., Na2​CO3​ ), keeping the local concentration of hydroxide/carbonate low in the organic phase, thereby protecting the sensitive benzylic alcohol from base-catalyzed degradation.

Workflow Visualization

The following logical workflow illustrates the causality between your synthetic goal, the required mechanism, and the optimal solvent choice for (3-Bromo-2-nitrophenyl)methanol.

SolventSelection Start (3-Bromo-2-nitrophenyl)methanol Starting Material Sub1 Goal: Benzylic Substitution (Nucleophilic Attack) Start->Sub1 Sub2 Goal: Alcohol Oxidation (To Aldehyde) Start->Sub2 Sub3 Goal: Cross-Coupling (At C-Br Bond) Start->Sub3 Mech1 Mechanism: SN2 (SN1 blocked by ortho-NO2) Sub1->Mech1 Mech2 Mechanism: Controlled Aerobic/Catalytic Oxidation Sub2->Mech2 Mech3 Mechanism: Pd-Catalyzed Oxidative Addition Sub3->Mech3 Sol1 Solvent: Polar Aprotic (DMF, DMSO, MeCN) Result: Naked Nucleophile Mech1->Sol1 Sol2 Solvent: Acetonitrile (MeCN) Result: 99% Selectivity, No Over-oxidation Mech2->Sol2 Sol3 Solvent: 1,4-Dioxane / H2O Result: Stabilizes Pd(0), Protects -OH Mech3->Sol3

Logical workflow for selecting the optimal solvent based on the desired chemical transformation.

References

  • Kinetic Analysis of Solvent Effect in the Photocatalytic, Aerobic Oxidation of Benzyl Alcohol over P25 Bentham Science Publishers URL: [Link]

  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates Frontiers in Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Workup Procedures for (3-Bromo-2-nitrophenyl)methanol Reactions

Welcome to the technical support center for (3-Bromo-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3-Bromo-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, reaction, and purification of this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.

(3-Bromo-2-nitrophenyl)methanol is a valuable building block, featuring three distinct functional handles: a benzylic alcohol, a bromo substituent, and a nitro group. This trifunctionality allows for a wide range of subsequent transformations, but also introduces specific challenges in reaction workups and purification. This guide provides a structured approach to troubleshooting these challenges in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with (3-Bromo-2-nitrophenyl)methanol, from its synthesis to its subsequent use in cross-coupling and substitution reactions.

Category 1: Synthesis & Initial Workup

The most common synthesis of (3-bromo-2-nitrophenyl)methanol involves the reduction of 3-bromo-2-nitrobenzoic acid, often using a borane reagent.[1]

Question: My reduction of 3-bromo-2-nitrobenzoic acid to (3-bromo-2-nitrophenyl)methanol is sluggish or incomplete. What are the likely causes and solutions?

Answer: Incomplete reduction is a frequent issue. The primary causes are related to the quality of the reducing agent and reaction conditions.

  • Cause 1: Reducing Agent Degradation. Borane complexes (e.g., Borane-THF) are moisture-sensitive. If the reagent has been improperly stored, its effective concentration will be lower than stated.

    • Solution: Always use a fresh bottle or a recently titrated solution of the borane reagent. Ensure your glassware is flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (Nitrogen or Argon).[2]

  • Cause 2: Insufficient Stoichiometry. While catalytic amounts of some reducing agents are sufficient for other reactions, the reduction of a carboxylic acid with borane requires a specific stoichiometry.

    • Solution: Ensure you are using the correct molar equivalents of the reducing agent as specified in established protocols. A typical procedure might use a significant excess of the borane solution to ensure the reaction goes to completion.[1]

  • Cause 3: Low Reaction Temperature. While the initial addition of the reducing agent may be done at a lower temperature for control, the reaction often needs to be warmed to room temperature or slightly above to proceed at a reasonable rate.[1]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If you observe a significant amount of remaining starting material after several hours at a low temperature, consider allowing the reaction to warm to room temperature and stir for an extended period (e.g., 12-20 hours).[1][3]

Question: During the workup of my borane reduction, I've added methanol to quench the excess reagent, but the mixture is difficult to handle. What is the correct quenching procedure?

Answer: The quenching step is critical for both safety and ease of purification. Borane and its complexes react vigorously with protic solvents like methanol to release hydrogen gas.

  • The Correct Procedure: The quench should be performed slowly and in an ice bath to control the exotherm and the rate of gas evolution. A typical and effective procedure involves the slow, dropwise addition of methanol to the reaction mixture at 0°C.[1] After the initial vigorous reaction subsides, the mixture can be allowed to warm to room temperature.

  • Why Methanol? Methanol serves a dual purpose. It reacts with excess borane to form trimethoxyborate, and it also reacts with the borate-ester intermediate of the product, liberating the desired alcohol.

  • Post-Quench Processing: Following the methanol quench, the solvent is typically removed under reduced pressure. The resulting residue is then dissolved in an organic solvent (like dichloromethane or ethyl acetate) and washed with water or a mild aqueous base to remove water-soluble boron byproducts.[1][3]

Category 2: Reactions & Mid-Process Troubleshooting

Question: I am attempting a Suzuki-Miyaura cross-coupling with the aryl bromide of (3-bromo-2-nitrophenyl)methanol, but I am seeing low yield and significant starting material recovery. What should I troubleshoot?

Answer: Suzuki coupling failures with this substrate can be complex. The electron-withdrawing nitro group generally makes the aryl bromide more reactive towards oxidative addition, but other factors can inhibit the catalytic cycle.[4]

  • Troubleshooting Steps:

    • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. For electron-deficient bromides, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd₂(dba)₃ often give superior results.[5]

    • Base Selection: The base is critical for activating the boronic acid.[5] The choice is often empirical.[6] If a common base like K₂CO₃ is failing, consider switching to a stronger, non-aqueous base like K₃PO₄. Ensure the base is finely powdered and dry.[4]

    • Solvent and Degassing: The reaction is highly sensitive to oxygen. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[7] A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[5]

    • Boronic Acid Quality: Boronic acids can degrade over time, leading to deborylation side products.[6] Use high-purity boronic acid and consider using a slight excess (1.1-1.5 equivalents).[5]

Question: I'm trying to perform a Williamson ether synthesis using the alcohol functionality, but the reaction is not proceeding. Why?

Answer: The Williamson ether synthesis requires the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.[8] The acidity of the benzylic proton can be influenced by the surrounding groups, but the primary issue is often the choice of base and reaction conditions.

  • Cause 1: Inadequate Base. A weak base may not be sufficient to fully deprotonate the alcohol.

    • Solution: Use a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. This will irreversibly deprotonate the alcohol to form the sodium alkoxide.

  • Cause 2: Competing Reactions. The nitro group is a powerful electron-withdrawing group, which can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAAr) under certain conditions, although this is less likely with the bromo substituent present. More commonly, if your alkyl halide is sterically hindered, elimination can compete with substitution.

    • Solution: Use a primary, unhindered alkyl halide (e.g., methyl iodide, ethyl bromide) for the best results. Ensure anhydrous conditions, as water will quench the alkoxide and the strong base.[9][10]

Category 3: Purification & Final Product Issues

Question: My crude (3-bromo-2-nitrophenyl)methanol product is a dark oil and refuses to crystallize. How can I purify it?

Answer: Oily products that fail to crystallize are usually a sign of persistent impurities.[11]

  • Step 1: Re-evaluate the Workup. Ensure you have thoroughly washed the organic layer during extraction. An acidic wash (e.g., dilute HCl) can remove basic impurities, and a basic wash (e.g., NaHCO₃ solution) can remove acidic impurities like any unreacted starting material (3-bromo-2-nitrobenzoic acid).[12] A final wash with brine helps to remove residual water.[3]

  • Step 2: Column Chromatography. This is the most effective method for purifying non-crystalline products. A silica gel column is standard.

    • Choosing an Eluent: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to a 4:1 mixture of hexane:ethyl acetate.[3] Monitor the fractions by TLC to isolate the pure product.

  • Step 3: Attempting Crystallization Again. Once the product is purified by chromatography, crystallization is more likely to succeed. Dissolve the purified product in a minimal amount of a hot solvent in which it is soluble (e.g., toluene, ethanol) and then either cool it slowly or add a non-polar "anti-solvent" (e.g., hexane) dropwise until turbidity persists, then allow it to cool.[13][14]

Question: I'm concerned about the stability of (3-bromo-2-nitrophenyl)methanol during storage. What are the recommended conditions?

Answer: While generally stable, compounds with nitro and benzyl alcohol groups can be sensitive to light and heat over long periods.

  • Storage Recommendations: For long-term stability, store the solid compound in a tightly sealed, amber glass vial in a cool, dark, and dry place.[15] Refrigeration is recommended. Storing under an inert atmosphere (argon or nitrogen) can further prevent oxidative degradation.

Visual Troubleshooting and Workflow Diagrams

The following diagrams provide a visual guide to decision-making during your experimental work.

General Troubleshooting Workflow for Failed Reactions

This diagram outlines a logical sequence of steps to diagnose a failed or low-yielding reaction involving (3-bromo-2-nitrophenyl)methanol.

G Start Reaction Failed (Low Yield / No Product) Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Check_Stoich Confirm Stoichiometry & Reagent Addition Order Check_Conditions->Check_Stoich Analysis Analyze Crude Mixture (TLC, LC-MS, NMR) Check_Stoich->Analysis Side_Products Side Products Identified? Analysis->Side_Products SM_Only Only Starting Material Present? Analysis->SM_Only Side_Products->SM_Only No Optimize Optimize Conditions (Catalyst, Solvent, Base) Side_Products->Optimize Yes SM_Only->Check_Purity No, complex mixture SM_Only->Optimize Yes, and it's pure Purify_SM Re-purify Starting Material SM_Only->Purify_SM Yes, and it's impure End Successful Reaction Optimize->End Purify_SM->Start Retry Reaction

Caption: A workflow for diagnosing failed reactions.

Purification Strategy Decision Tree

This chart helps in selecting an appropriate purification method based on the physical state of the crude product.

G Start Crude Product Obtained Is_Solid Is the crude product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Column Perform Column Chromatography Is_Solid->Column No (It's an oil/gum) Success_Crystal Successful? Recrystallize->Success_Crystal Success_Crystal->Column No Done Pure Product Success_Crystal->Done Yes Is_Pure_NMR Is product pure by NMR/TLC? Column->Is_Pure_NMR Is_Pure_NMR->Recrystallize No, but now solid. Attempt recrystallization. Is_Pure_NMR->Done Yes

Caption: A decision tree for product purification.

Standardized Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common workup procedures.

Protocol 1: Workup for Borane Reduction of 3-Bromo-2-nitrobenzoic Acid

This protocol details the safe quenching and extraction of (3-bromo-2-nitrophenyl)methanol following its synthesis.[1]

  • Cooling: After the reaction is deemed complete by TLC, cool the reaction flask to 0°C using an ice-water bath.

  • Quenching: Slowly and carefully add methanol dropwise to the stirred reaction mixture. Be prepared for gas evolution (H₂). Continue adding methanol until the bubbling ceases.

  • Concentration: Remove the ice bath and allow the mixture to warm to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF and methanol.

  • Extraction: Add water to the residue, then extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 70 mL).[1]

  • Washing: Combine the organic layers. Wash sequentially with water (1 x 50 mL) and then saturated aqueous sodium chloride (brine) (1 x 50 mL). The brine wash helps to break up any emulsions and removes the bulk of the dissolved water.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and wash it with a small amount of the extraction solvent.

  • Final Concentration: Concentrate the filtered organic solution under reduced pressure to yield the crude product, which can then be purified further if necessary.

Protocol 2: General Workup for a Suzuki-Miyaura Coupling Reaction

This procedure is a general guideline for isolating the product of a Suzuki coupling.[7]

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove the inorganic base and other water-soluble salts. If an emulsion forms, a wash with brine can be helpful.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter the solution and concentrate it under reduced pressure.

  • Purification: The crude product often contains residual catalyst and boronic acid byproducts. Purify the material using silica gel column chromatography.

Data Summary Tables
Table 1: Common Solvents for Extraction
Solvent Use Case & Properties
Ethyl AcetateGood general-purpose solvent for moderately polar compounds. Medium polarity.
Dichloromethane (DCM)Effective for a wide range of compounds. Denser than water.
Diethyl EtherGood for less polar compounds. Highly volatile and flammable.
TolueneUsed for extracting less polar compounds, often at elevated temperatures.
Table 2: Typical Eluent Systems for Column Chromatography
Solvent System (v/v) Typical Application
Hexane / Ethyl AcetateStandard system for compounds of low to medium polarity. A gradient from low to high ethyl acetate concentration is common.
Dichloromethane / MethanolFor more polar compounds that do not move sufficiently in Hex/EtOAc. Start with a low percentage of methanol (1-2%).
Toluene / AcetoneAn alternative system that can sometimes provide different selectivity.

References

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]

  • Formation and reaction of a Grignard reagent. (n.d.). Retrieved from [Link]

  • p-NITROBENZYL BROMIDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Grignard Reaction - Web Pages. (n.d.). Retrieved from [Link]

  • Chem 132-01 Lab 3. (2013, February 4). Retrieved from [Link]

  • 威廉森醚類合成反應- Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Experimental protocol for conducting Grignard reaction for synthesis of an alcohol - Reddit. (2022, August 7). Retrieved from [Link]

  • CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents. (n.d.).
  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018, May 2). Retrieved from [Link]

  • 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. (n.d.). Retrieved from [Link]

Sources

Optimization

overcoming poor solubility of (3-Bromo-2-nitrophenyl)methanol in reaction media

Welcome to the Technical Support Center for Advanced Organic Synthesis . This knowledge base is designed for researchers and drug development professionals encountering physicochemical bottlenecks during synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This knowledge base is designed for researchers and drug development professionals encountering physicochemical bottlenecks during synthesis.

Below is our comprehensive troubleshooting guide for managing the poor solubility of (3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) in various reaction media.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

(3-Bromo-2-nitrophenyl)methanol is a highly functionalized aromatic intermediate frequently used in the synthesis of peptidomimetic inhibitors and active pharmaceutical ingredients (APIs)[1]. However, its unique substitution pattern creates significant solvation challenges.

Q1: Why does (3-Bromo-2-nitrophenyl)methanol precipitate out of my halogenated or non-polar solvent during oxidation/reduction? The Causality: The poor solubility is a thermodynamic consequence of the molecule's structural features. The hydroxymethyl group (-CH₂OH) acts as a strong hydrogen-bond donor and acceptor, while the ortho-nitro group (-NO₂) possesses a strong dipole moment. The bulky meta-bromo group restricts the rotation of the nitro group, forcing the molecule into a rigid conformation. This leads to the formation of a highly stable intermolecular crystal lattice that non-polar solvents (like hexane or toluene) and weakly polar solvents (like pure dichloromethane) cannot energetically disrupt.

Q2: How do I choose the right solvent system to maximize solubility without killing my reaction's reactivity? The Causality: Solvation requires breaking solute-solute interactions and replacing them with solute-solvent interactions. You must use a solvent capable of outcompeting the intermolecular hydrogen bonding.

  • For SN2/Alkylation: Use polar aprotic solvents like DMF, DMSO, or Acetonitrile. These possess high dielectric constants and strong dipole moments that stabilize the monomeric form of the substrate without donating protons that would quench basic reagents.

  • For Oxidation (e.g., with MnO₂): MnO₂ oxidations to yield 3-bromo-2-nitrobenzaldehyde[2] typically require halogenated solvents (DCM or 1,2-dichloroethane). Because the substrate has limited solubility here, you must use a co-solvent strategy . Adding 10–20% v/v Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) disrupts the hydrogen-bond network just enough to maintain a homogeneous solution without deactivating the surface of the heterogeneous MnO₂ oxidant.

Q3: What if my downstream reaction is incompatible with polar aprotic solvents? The Causality: If you must use a non-polar organic phase (e.g., for specific transition-metal catalysis or to prevent side reactions), employ a Phase-Transfer Catalysis (PTC) or micellar strategy[3]. By using a biphasic system (Water/Toluene) with a catalyst like Tetrabutylammonium bromide (TBAB), the substrate is dynamically shuttled into the organic phase as an activated, solvated ion pair, bypassing the bulk solubility limit.

Part 2: Quantitative Data & Solvent Selection Matrix

To facilitate rapid experimental design, consult the following solvent compatibility matrix. This data synthesizes dielectric properties with empirical reaction outcomes for substituted nitrobenzyl alcohols[4][5].

Solvent SystemDielectric Constant (ε)Solubility Profile for SubstrateRecommended Reaction ClassProcess Notes
Hexane / Toluene 1.9 / 2.4Very Poor (< 5 mg/mL)None (Unless using PTC)Substrate will aggregate; reaction stalls.
DCM / 1,2-DCE 8.9 / 10.4Moderate (Requires heat)Oxidation (MnO₂, Swern)Often requires reflux or high volumes[4].
DCM + 15% EtOAc ~8.5 (Blended)GoodOxidation, EsterificationEtOAc acts as an H-bond acceptor to break lattice.
THF / 2-MeTHF 7.6 / 6.2Very GoodReduction, Grignard2-MeTHF offers better phase separation in workup.
DMF / DMSO 36.7 / 46.7Excellent (> 100 mg/mL)SNAr, Alkylation, EtherificationDifficult to remove during workup; requires aqueous wash.
Water + TBAB 80.1 (Aqueous)Poor (but kinetically active)Biphasic Alkylation/OxidationEnvironmentally benign; leverages interfacial solvation[3].

Part 3: Process Workflows & Logical Relationships

The following diagrams illustrate the decision-making logic for solvent optimization and the mechanistic pathways of solvation.

SolventWorkflow Start Substrate: (3-Bromo-2-nitrophenyl)methanol CheckRxn Determine Target Chemical Transformation Start->CheckRxn Oxidation Oxidation (e.g., to Aldehyde) CheckRxn->Oxidation Reduction Reduction (e.g., to Amine) CheckRxn->Reduction Substitution Substitution / Alkylation CheckRxn->Substitution SolOx Use DCM/EtOAc (8:2) or 1,2-Dichloroethane Oxidation->SolOx SolRed Use EtOH/H2O or THF + Mild Heating Reduction->SolRed SolSub Use DMF, DMSO, or Biphasic + PTC (TBAB) Substitution->SolSub

Fig 1: Decision matrix for selecting solvent systems based on the target chemical transformation.

SolvationMech Lattice Crystal Lattice Strong Intermolecular H-Bonds Dipole-Dipole (NO2) NonPolar Non-Polar Media (Hexane/Toluene) Lattice->NonPolar PolarAprotic Polar Aprotic Media (DMF/DMSO/MeCN) Lattice->PolarAprotic Biphasic Aqueous/Organic + PTC (TBAB) Lattice->Biphasic Fail Insoluble Suspension Reaction Stalls NonPolar->Fail Success1 H-Bonds Disrupted Homogeneous Solution PolarAprotic->Success1 Success2 Interfacial Solvation Active Ion-Pairing Biphasic->Success2

Fig 2: Mechanistic pathways of lattice disruption and solvation using different media strategies.

Part 4: Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these optimized protocols designed specifically to circumvent the poor solubility of (3-Bromo-2-nitrophenyl)methanol.

Protocol A: Co-Solvent Mediated Oxidation to 3-Bromo-2-nitrobenzaldehyde

This protocol uses a co-solvent strategy to maintain solubility without deactivating the MnO₂ surface.

  • Preparation: In an oven-dried round-bottom flask under N₂, add 1.0 eq of (3-Bromo-2-nitrophenyl)methanol.

  • Solvent Blending: Add Dichloromethane (DCM) to achieve a concentration of 0.1 M. If the substrate remains suspended as a cloudy mixture, add Ethyl Acetate (EtOAc) dropwise (up to 15% of the total volume) while stirring at 30°C until the solution becomes completely homogeneous.

  • Oxidant Addition: Add 10.0 eq of activated Manganese(IV) oxide (MnO₂). Self-Validation Check: The black suspension should stir freely. If clumping occurs, the solvent polarity is too low, causing the substrate to precipitate onto the oxidant.

  • Reaction & Monitoring: Heat to a gentle reflux (approx. 40°C). Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot (lower Rf due to -OH) should convert cleanly to the aldehyde (higher Rf).

  • Workup: Filter the mixture through a pad of Celite to remove MnO₂. Wash the Celite pad thoroughly with EtOAc (the product may adsorb slightly to the solid). Concentrate the filtrate under reduced pressure.

Protocol B: Biphasic Alkylation using Phase-Transfer Catalysis (PTC)

Use this when polar aprotic solvents (like DMF) cause unwanted side reactions or complicate the workup.

  • Phase Setup: Dissolve 1.0 eq of the substrate in Toluene (0.2 M). Note: The substrate will likely form a suspension. This is expected and acceptable in this protocol.

  • Aqueous Base: Prepare a 20% w/v aqueous solution of NaOH. Add this to the organic phase (1:1 volume ratio).

  • Catalyst Addition: Add 0.1 eq of Tetrabutylammonium bromide (TBAB). Stir vigorously (>800 rpm) to maximize the interfacial surface area. Self-Validation Check: As the TBAB shuttles the deprotonated substrate into the toluene phase, the initial suspension will gradually clarify into a distinct two-phase liquid system.

  • Electrophile Addition: Slowly add 1.2 eq of your alkylating agent (e.g., benzyl bromide) to the organic phase.

  • Workup: Stop stirring and allow the phases to separate. Extract the aqueous layer twice with Toluene. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

References

  • Organic Syntheses. "Benzyl alcohol, o-amino." Organic Syntheses Procedures. Available at: [Link]

  • MDPI. "Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods." Molecules. Available at:[Link]

  • RSC Publishing. "Applied biocatalysis beyond just buffers – from aqueous to unconventional media." Royal Society of Chemistry. Available at:[Link]

Sources

Troubleshooting

minimizing the formation of regioisomers in reactions of (3-Bromo-2-nitrophenyl)methanol

Welcome to the Application Support Center. (3-Bromo-2-nitrophenyl)methanol is a highly versatile, yet challenging, trifunctional building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. (3-Bromo-2-nitrophenyl)methanol is a highly versatile, yet challenging, trifunctional building block. Its densely functionalized aromatic ring—featuring a benzylic alcohol, a strongly electron-withdrawing nitro group, and a bromo substituent—creates a complex electronic and steric environment. This guide addresses the most common regioselectivity issues encountered during Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Electrophilic Aromatic Substitution (EAS).

Nucleophilic Aromatic Substitution (SNAr): Controlling C2 vs. C3 Attack

FAQ: Why am I observing displacement of the nitro group instead of the bromo group during my SNAr reaction?

The Causality: In a standard SNAr reaction, halogens are typical leaving groups. However, in ortho-halonitrobenzenes like (3-Bromo-2-nitrophenyl)methanol, the nitro group at C2 is highly activated and can act as a leaving group itself. According to Hard-Soft Acid-Base (HSAB) theory, "hard" nucleophiles (such as alkoxides and primary amines) often attack the most electron-deficient carbon directly attached to the nitro group (C2), leading to nitro displacement. Conversely, "soft" nucleophiles (like thiolates) are more polarizable and preferentially attack the C-Br bond (C3) via a stable Meisenheimer intermediate. This phenomenon is a well-documented synthetically useful process, but it can ruin yields if unexpected .

Quantitative Data: Nucleophile Influence on Regioselectivity Table 1: Typical regiomeric distribution based on nucleophile hardness in SNAr of (3-Bromo-2-nitrophenyl)methanol (Solvent: DMF, 80 °C).

Nucleophile TypeExample ReagentPrimary Leaving GroupRatio (C3-Br displacement : C2-NO₂ displacement)
Hard (Oxygen)Sodium Methoxide (NaOMe)-NO₂ (C2)< 5 : 95
Hard (Nitrogen)Piperidine-NO₂ (C2)15 : 85
Soft (Sulfur)Sodium Thiophenolate (PhSNa)-Br (C3)> 95 : 5
BorderlineSecondary Amines (w/ heat)Mixed40 : 60
Self-Validating Protocol: Selective SNAr of the Bromo Group using Thiolates

To ensure exclusive displacement of the bromo group, use a soft nucleophile and monitor the reaction via LC-MS to validate the mass shift (loss of Br isotopes).

  • Preparation : Dissolve (3-Bromo-2-nitrophenyl)methanol (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Nucleophile Addition : Add the thiol (e.g., thiophenol, 1.1 equiv) followed by anhydrous K₂CO₃ (1.5 equiv). Causality: K₂CO₃ is a mild base that slowly generates the thiolate in situ, preventing high localized concentrations of hard hydroxide ions that could trigger side reactions.

  • Reaction : Stir at 60 °C for 4 hours.

  • Validation (In-Process) : Sample 10 µL, dilute in MeCN, and run LC-MS. You should observe the disappearance of the characteristic 1:1 isotopic doublet of the brominated starting material (m/z ~231/233) and the appearance of the product mass retaining the nitro group.

  • Quench & Isolate : Quench with cold water to precipitate the product. Extract with EtOAc, wash with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Palladium-Catalyzed Cross-Coupling: Overcoming Ortho-Nitro Steric Hindrance

FAQ: My Suzuki-Miyaura coupling yields significant amounts of protodehalogenated byproduct and unreacted starting material. How can I drive the reaction to the desired cross-coupled product?

The Causality: The bromo group at C3 is flanked by a nitro group at C2. This ortho-nitro substituent creates severe steric hindrance, impeding the initial oxidative addition of the Palladium(0) catalyst into the C-Br bond. Furthermore, the oxygen atoms of the nitro group can coordinate to the electron-deficient Pd(II) intermediate, trapping the catalyst off-cycle . If the transmetalation step is delayed due to this steric bulk, the Pd(II) complex is prone to undergo premature reduction (protodehalogenation) or promote homocoupling of the boronic acid.

To rescue the catalytic cycle, you must use a dialkylbiaryl phosphine ligand (e.g., SPhos or XPhos). The massive steric bulk of these ligands forces the Palladium center into a highly reactive, monoligated L-Pd(0) state, accelerating oxidative addition while physically shielding the metal from coordinating with the adjacent nitro group.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Bond) Pd0->OxAdd Rate Limiting Step Coord Catalyst Poisoning (Nitro Coordination) OxAdd->Coord Standard Ligands (PPh3) TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Bulky Ligands (SPhos) Rescue SPhos Ligand Rescue (Shields Pd center) Coord->Rescue Add Bulky Ligand Rescue->TransMet RedElim Reductive Elimination (Cross-Coupled Product) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle showing ortho-nitro interference and SPhos ligand rescue.

Self-Validating Protocol: Sterically-Optimized Suzuki-Miyaura Coupling
  • Catalyst Pre-activation : In a rigorously degassed Schlenk flask, combine Pd₂(dba)₃ (2.5 mol%) and SPhos (10 mol%). Dissolve in anhydrous, degassed Toluene/Water (10:1 v/v). Stir for 15 minutes until the solution turns pale yellow, indicating the formation of the active L-Pd(0) species.

  • Reagent Addition : Add (3-Bromo-2-nitrophenyl)methanol (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv). Causality: K₃PO₄ is used instead of Na₂CO₃ because it is more soluble in the biphasic mixture and accelerates transmetalation without hydrolyzing the benzylic alcohol.

  • Reaction : Heat at 90 °C for 12 hours under argon.

  • Validation (In-Process) : Perform TLC (Hexanes:EtOAc 3:1). The starting material should be completely consumed. A highly fluorescent blue/green spot under 254 nm UV indicates successful biaryl formation.

  • Workup : Filter through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, and purify via flash chromatography.

Electrophilic Aromatic Substitution (EAS): Regiocontrol via Steric Shielding

FAQ: When performing Electrophilic Aromatic Substitution (e.g., bromination) on this compound, I get a complex mixture of C4 and C6 regioisomers. How can I control this?

The Causality: (3-Bromo-2-nitrophenyl)methanol suffers from directing group conflicts during EAS.

  • The -CH₂OH group (C1) is weakly activating and ortho/para directing (directs to C4 and C6).

  • The -Br group (C3) is deactivating but ortho/para directing (directs to C4 and C6).

  • The -NO₂ group (C2) is strongly deactivating and meta directing (directs to C4 and C6).

Because all three groups direct incoming electrophiles to both the C4 and C6 positions, standard EAS yields a nearly 1:1 mixture of regioisomers. To achieve regioselectivity, you must alter the steric environment. By protecting the primary alcohol with a massive tert-butyldimethylsilyl (TBS) group, you create a steric shield over the C6 position (which is ortho to the alcohol). This forces the incoming electrophile to attack the less hindered C4 position exclusively.

EASLogic Start (3-Bromo-2-nitrophenyl)methanol FreeOH Direct EAS (Free -OH) Start->FreeOH TBS Protect with TBSCl (Steric Shielding) Start->TBS Mix Mixture of C4 & C6 Regioisomers (~1:1) FreeOH->Mix Steric clash absent Selective Highly Selective C4 Functionalization TBS->Selective C6 blocked by TBS

Steric shielding strategy to control EAS regioselectivity.

Self-Validating Protocol: Regioselective C4-Bromination via TBS Protection
  • Protection Step : Dissolve (3-Bromo-2-nitrophenyl)methanol (1.0 equiv) in anhydrous DCM. Add Imidazole (2.0 equiv) and TBSCl (1.2 equiv). Stir at room temperature for 2 hours. Validation: TLC will show a non-polar spot (Rf ~0.8 in 3:1 Hex/EtOAc). Isolate the TBS-ether via aqueous workup.

  • EAS Reaction : Dissolve the TBS-protected intermediate in MeCN. Add N-Bromosuccinimide (NBS, 1.05 equiv) and a catalytic amount of FeBr₃ (5 mol%). Stir at 0 °C, slowly warming to room temperature. Causality: FeBr₃ activates NBS, while the low temperature prevents over-bromination.

  • Deprotection (Optional) : If the free alcohol is required, treat the crude mixture with TBAF (1.0 M in THF, 1.2 equiv) for 1 hour at room temperature to cleave the TBS group.

  • Validation : ¹H NMR of the purified product will show a single aromatic proton singlet (the C5 proton), confirming symmetric substitution at C4 and proving the absence of the C6 regioisomer.

References

  • Kornblum, N., Cheng, L., Kerber, R. C., Kestner, M. M., Newton, B. N., Pinnick, H. W., Smith, R. G., & Wade, P. A. "Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process." The Journal of Organic Chemistry, 1976.[Link]

  • Cammidge, A. N., & Gopee, H. "Synthesis of Polyfunctionalized Biphenyls as Intermediates for a New Class of Liquid Crystals." The Journal of Organic Chemistry, 2003.[Link]

Optimization

Technical Support Center: Functionalization of (3-Bromo-2-nitrophenyl)methanol

Welcome to the Technical Support Center for the selective functionalization of (3-Bromo-2-nitrophenyl)methanol . This guide is engineered for drug development professionals and synthetic chemists who require high-fidelit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the selective functionalization of (3-Bromo-2-nitrophenyl)methanol . This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, chemoselective transformations on this densely functionalized scaffold.

Because this molecule contains three reactive sites—a primary alcohol, an aryl bromide, and a nitro group—in close proximity, standard reaction conditions often lead to cross-reactivity, over-oxidation, or hydrodehalogenation. The troubleshooting guides and self-validating protocols below are designed to establish orthogonal control over each functional group.

Orthogonal Functionalization Workflow

G Core (3-Bromo-2-nitrophenyl)methanol Multifunctional Scaffold NodeOH Target: Hydroxymethyl Core->NodeOH NodeNO2 Target: Nitro Group Core->NodeNO2 NodeBr Target: Aryl Bromide Core->NodeBr Oxidation Chemoselective Oxidation (MnO2, DCE, Reflux) NodeOH->Oxidation Avoids -NO2 / -Br reaction Reduction Chemoselective Reduction (SnCl2, EtOH/EtOAc, 70°C) NodeNO2->Reduction Avoids hydrodehalogenation Coupling Suzuki-Miyaura Coupling (Pd(OAc)2, SPhos, K3PO4) NodeBr->Coupling Overcomes steric hindrance

Orthogonal functionalization pathways for (3-Bromo-2-nitrophenyl)methanol.

Selective Oxidation of the Hydroxymethyl Group

Troubleshooting FAQ

Q: When oxidizing (3-Bromo-2-nitrophenyl)methanol to the aldehyde, I frequently observe over-oxidation to 3-bromo-2-nitrobenzoic acid. How can I arrest the oxidation at the aldehyde stage? A: The highly electron-deficient nature of the aromatic ring (driven by the ortho-nitro and meta-bromo groups) makes the benzylic position highly susceptible to over-oxidation if aqueous or strong oxidants (like KMnO₄ or Jones reagent) are used. To achieve strict chemoselectivity, you must use activated Manganese Dioxide (MnO₂) in a non-polar solvent like 1,2-dichloroethane (DCE). MnO₂ operates via a surface-adsorption, single-electron transfer mechanism that is highly specific for benzylic alcohols and physically incapable of forming the hydrate intermediate required for carboxylic acid formation[1].

Self-Validating Protocol: MnO₂ Oxidation

Objective: Synthesis of 3-bromo-2-nitrobenzaldehyde.

  • Preparation: Dissolve (3-Bromo-2-nitrophenyl)methanol (1.0 eq) in anhydrous 1,2-dichloroethane (0.1 M concentration).

  • Reagent Addition: Add activated MnO₂ (10–15 eq).

    • Causality: A massive stoichiometric excess is required because the oxidation is not catalytic; it occurs entirely on the solid lattice surface of the MnO₂[1].

  • Reaction: Heat the heterogeneous mixture to reflux (83°C) and stir vigorously for 4–6 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is successful when the starting material spot disappears and a new, highly UV-active spot appears at a higher Rf​ (the aldehyde is significantly less polar). For spectroscopic validation, an IR scan should show the complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp C=O stretch (~1700 cm⁻¹).

  • Workup: Cool to room temperature, filter the mixture through a tightly packed pad of Celite to remove manganese salts, and concentrate the filtrate in vacuo to yield the pure aldehyde.

Chemoselective Reduction of the Nitro Group

Troubleshooting FAQ

Q: I need to reduce the nitro group to an amine, but standard catalytic hydrogenation (H₂ with Pd/C) results in the complete loss of the bromine atom. What is the mechanistic cause, and how do I prevent this? A: Palladium on carbon (Pd/C) is highly active for oxidative addition into aryl carbon-halogen bonds. Because the C-Br bond in your substrate is highly activated by the adjacent electron-withdrawing nitro group, Pd readily inserts into the C-Br bond, leading to rapid hydrodehalogenation[2]. To prevent this, you must abandon transition-metal hydrogenation and utilize a single-electron transfer (SET) pathway or a metal-free deoxygenation method[3].

Quantitative Data: Reduction Strategies
Reducing AgentReaction ConditionsChemoselectivity (Nitro vs. Bromo)Typical YieldCausality / Mechanistic Notes
H₂ + Pd/C H₂ (1 atm), MeOH, 25°CPoor< 40%Pd undergoes oxidative addition into the activated C-Br bond, causing hydrodehalogenation[2].
SnCl₂·2H₂O EtOH/EtOAc, 70°CExcellent> 90%Mild SET mechanism selectively reduces -NO₂ without C-Br cleavage[4].
Fe / NH₄Cl EtOH/H₂O, 80°CExcellent> 85%Robust heterogeneous reduction; highly tolerant of halogens[4].
B₂(OH)₄ 4,4′-bipyridine, 25°CExcellent> 95%Metal-free transborylative deoxygenation completely avoids transition-metal side reactions[3].
Self-Validating Protocol: SnCl₂-Mediated Reduction

Objective: Synthesis of (2-Amino-3-bromophenyl)methanol.

  • Preparation: Dissolve the substrate (1.0 eq) in a 1:1 (v/v) mixture of Ethanol and Ethyl Acetate.

    • Causality: EtOH provides solubility for the inorganic tin salt, while EtOAc ensures the organic substrate remains fully dissolved.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 eq) in one portion.

    • Causality: Sn(II) is oxidized to Sn(IV), requiring 3 equivalents stoichiometrically, but 5 equivalents ensure rapid kinetic completion before side reactions occur[4].

  • Reaction: Stir the mixture at 70°C for 2 hours.

  • Self-Validation Check: The reaction mixture will visually transition from a deep yellow (characteristic of the nitroaromatic) to a pale yellow or colorless solution. Spot the mixture on a TLC plate and stain with Ninhydrin; the appearance of a purple/brown spot definitively confirms the presence of a primary aniline.

  • Workup: Cool to room temperature and carefully quench with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

    • Causality: Neutralization forces the toxic tin byproducts to precipitate as insoluble tin oxides/hydroxides. Filter the resulting white slurry through Celite, extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate.

Cross-Coupling at the Bromo Position

Troubleshooting FAQ

Q: My attempts to perform a Suzuki-Miyaura coupling on the bromo position yield mostly unreacted starting material and homocoupled boronic acid. Why is the ortho-nitro group causing this, and how do I optimize the catalytic cycle? A: The ortho-nitro group exerts two conflicting effects. Electronically, it withdraws electron density, which actually accelerates the initial oxidative addition of Pd(0) into the C-Br bond. However, sterically, the bulky -NO₂ group severely hinders the subsequent transmetalation step. When transmetalation is slow, the activated Pd(II) complex stalls, allowing side reactions like the homocoupling of the boronic acid to dominate[5]. To overcome this, you must use a bulky, electron-rich Buchwald-type phosphine ligand (e.g., SPhos). The electron richness accelerates reductive elimination, while the steric bulk forces the formation of a highly active mono-ligated Pd(0) species, preventing catalyst deactivation.

Self-Validating Protocol: Sterically Hindered Suzuki Coupling

Objective: Synthesis of (3-Aryl-2-nitrophenyl)methanol derivatives.

  • Preparation: In an oven-dried Schlenk flask, combine (3-Bromo-2-nitrophenyl)methanol (1.0 eq), the desired Arylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 eq).

  • Degassing: Evacuate the flask and backfill with dry N₂ (repeat 3 times).

    • Causality: Strict exclusion of oxygen is required to prevent the irreversible oxidation of the Pd(0) active catalyst and to suppress oxidative homocoupling of the boronic acid.

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1 v/v) via syringe.

  • Reaction: Heat the biphasic mixture at 90°C for 12 hours under vigorous stirring.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The starting aryl bromide exhibits a characteristic 1:1 isotopic doublet (M and M+2 peaks) due to the natural abundance of ⁷⁹Br and ⁸¹Br. The reaction is validated as successful when the product mass peak completely lacks this isotopic doublet, confirming successful C-Br functionalization[5].

  • Workup: Dilute with EtOAc and water. Separate the organic layer, wash with brine, dry over MgSO₄, and purify via flash column chromatography.

References

  • Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.Google Patents (CN103880683A).
  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature.The Journal of Organic Chemistry - ACS Publications.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods.PMC.
  • Selective reduction of nitro group without affecting other functional groups.Benchchem.
  • Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction.ResearchGate.

Sources

Troubleshooting

addressing inconsistencies in experimental results with (3-Bromo-2-nitrophenyl)methanol

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing experimental inconsistencies when synthesizing or functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing experimental inconsistencies when synthesizing or functionalizing (3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) .

The central challenge of working with this building block lies in its 1,2,3-trisubstitution pattern. The nitro group at the C2 position is sterically sandwiched between a hydroxymethyl group and a bulky bromine atom. This forces the nitro group out of coplanarity with the aromatic ring, fundamentally altering its electronic resonance and creating a massive steric shield around the adjacent reactive sites. The following guides address the most common points of failure caused by this unique structural causality.

FAQ Section 1: Chemoselective Reduction of the Nitro Group

Q: When I attempt to reduce the nitro group to an aniline using standard catalytic hydrogenation (H₂ with Pd/C), my NMR and mass spec data show a complete loss of the bromine atom. How do I prevent this?

A: This is a classic chemoselectivity failure. Palladium on carbon is highly active for the hydrogenolysis of aryl carbon-halogen bonds. Because the C-Br bond is already electronically weakened by the inductive pull of the adjacent nitro group, debromination competes directly with—and often outpaces—nitro reduction.

The Solution: You must abandon transition-metal catalyzed hydrogenation in favor of a Single-Electron Transfer (SET) reduction mechanism. Utilizing Zinc dust and Ammonium Chloride (Zn/NH₄Cl) in aqueous media provides a highly chemoselective environment[1]. Zinc selectively reduces the nitro group through a series of electron and proton transfers without inserting into the C-Br bond, preserving your halogen for downstream cross-coupling.

G Start (3-Bromo-2-nitrophenyl)methanol PdC H2, Pd/C (Standard Hydrogenation) Start->PdC Non-selective Zn Zn dust, NH4Cl (SET Reduction) Start->Zn Chemoselective Product1 Debrominated Amine (Failed Outcome) PdC->Product1 Hydrogenolysis of C-Br Product2 Target Bromo-Amine (Successful Outcome) Zn->Product2 Preserves C-Br bond

Workflow illustrating chemoselective reduction to prevent unwanted debromination.

Self-Validating Protocol: Zn/NH₄Cl Chemoselective Reduction
  • Self-Validation Checkpoint: Before working up the reaction, analyze a crude aliquot via LC-MS. The target product must display a distinct 1:1 isotopic doublet in the mass spectrum (e.g., [M+H]⁺ at m/z 202 and 204), confirming the retention of the 79 Br and 81 Br isotopes. Loss of this doublet indicates protocol failure.

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of (3-Bromo-2-nitrophenyl)methanol in a 4:1 mixture of Ethanol/Water to achieve a 0.2 M concentration.

  • Activation: Add 5.0 eq of solid NH₄Cl. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Reduction: Slowly add 10.0 eq of Zinc dust in portions over 15 minutes. (Causality Note: The reaction is mildly exothermic. Maintain the internal temperature below 35°C to prevent unwanted side reactions with the benzylic alcohol).

  • Monitoring: Vigorously stir the suspension for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The aniline product will stain strongly with Ninhydrin.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Wash the filter cake thoroughly with EtOAc. (Crucial: Failure to remove all zinc will lead to severe emulsions during extraction).

  • Workup: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

FAQ Section 2: Steric Hindrance in Palladium-Catalyzed Cross-Couplings

Q: My Suzuki-Miyaura couplings with (3-Bromo-2-nitrophenyl)methanol are stalling at <20% conversion, even with extended heating and excess boronic acid. What is going wrong?

A: The stalling is caused by severe steric hindrance during the oxidative addition step of the catalytic cycle. The bulky ortho-nitro group physically blocks the approach of standard, low-steric palladium complexes like Pd(PPh₃)₄.

The Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or RuPhos [2]. These ligands are specifically designed to stabilize the highly reactive monoligated L₁Pd(0) species. The electron-rich nature of SPhos accelerates oxidative addition, while its massive steric bulk forces the formation of the active monoligated complex, allowing the catalyst to penetrate the sterically crowded C-Br bond without being deactivated[2].

G SM Aryl Halide: (3-Bromo-2-nitrophenyl)methanol Cat1 Standard Pd Catalyst (e.g., Pd(PPh3)4) SM->Cat1 Cat2 Bulky Ligand Catalyst (e.g., Pd(OAc)2 + SPhos) SM->Cat2 Block Oxidative Addition Blocked by Ortho-Nitro Steric Clash Cat1->Block Steric Repulsion Success Successful Oxidative Addition & Transmetalation Cat2->Success Overcomes Steric Barrier

Impact of ligand choice on overcoming steric hindrance during oxidative addition.

Self-Validating Protocol: Sterically Hindered Suzuki Coupling
  • Self-Validation Checkpoint: Monitor the reaction via GC-MS. The appearance of homocoupled arylboronic acid (biaryl formation) indicates that the palladium catalyst is active but failing to undergo oxidative addition with your sterically hindered bromide. If homocoupling dominates, your ligand loading or degassing procedure has failed.

  • Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 eq), arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). (Causality Note: The strict 1:2 Pd-to-ligand ratio is required to ensure the formation of the active monoligated species without oversaturating the metal center).

  • Degassing: Evacuate and backfill the tube with ultra-pure Nitrogen (3x). Oxygen will rapidly oxidize the electron-rich SPhos ligand.

  • Solvent Addition: Add thoroughly degassed Toluene/Water (10:1 v/v) to achieve a 0.1 M concentration.

  • Reaction: Seal the tube and heat to 90°C for 12–18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via flash chromatography.

Quantitative Data Summary: Troubleshooting Parameters

The following table summarizes the causal relationships between reaction conditions and experimental outcomes when handling (3-Bromo-2-nitrophenyl)methanol.

Reaction TypeReagents / CatalystPrimary ChallengeCausalityOptimized SolutionExpected Yield
Reduction H₂, Pd/CComplete DebrominationPd inserts into weakened C-Br bondSwitch to Zn/NH₄Cl (SET mechanism)>85%
Reduction Fe powder, HClFunctional Group ToleranceHarsh acidic conditions degrade alcoholSwitch to neutral Zn/NH₄Cl>85%
Cross-Coupling Pd(PPh₃)₄, Na₂CO₃Stalled Reaction (<20%)Steric block at oxidative additionUse Pd(OAc)₂ + SPhos ligand75-90%
Cross-Coupling High Temp, Strong BaseComplex ByproductsBenzylic alcohol oxidation/etherificationPre-protect with TBS-ClN/A

References

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

safe quenching procedures for reactions involving (3-Bromo-2-nitrophenyl)methanol

Technical Support Center: Safe Quenching Protocols for (3-Bromo-2-nitrophenyl)methanol Workflows Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Safe Quenching Protocols for (3-Bromo-2-nitrophenyl)methanol Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals handling (3-Bromo-2-nitrophenyl)methanol . This specific molecule presents a unique trifunctional safety challenge: it contains a highly energetic nitroaromatic core, a reactive benzylic alcohol, and an aryl bromide susceptible to cross-coupling or halogen-metal exchange.

The quenching step—where reactive intermediates are neutralized—is statistically the most dangerous phase of these workflows. Below, we dissect the causality behind common quenching failures and provide self-validating protocols to ensure process safety.

Section 1: Troubleshooting & Causality FAQs

Q1: Why does my reaction mixture spike in temperature and pressurize when quenching the metal-hydride reduction of the nitro group? Causality: Nitroaromatics possess a high energy density. Thermal decomposition of nitroaromatics is a kinetic event; while the onset temperature might seem high, localized heating from an improper quench can trigger a runaway thermal event[1]. When reducing the nitro group to an amine using lithium aluminum hydride (LAH) or sodium borohydride, unreacted hydride reacts violently with aqueous quenching agents, releasing H2​ gas and significant heat. Solution: Never quench directly with bulk water. Always use a controlled, sequential quenching protocol like the Fieser method under active cooling (0 °C) to dissipate heat and prevent the kinetic onset of nitroaromatic decomposition[2].

Q2: How do I safely quench and filter Pd/C after hydrogenating the nitro group, considering the presence of the free alcohol? Causality: Palladium on carbon (Pd/C) is highly pyrophoric when saturated with hydrogen gas. When exposed to oxygen in the air, the catalyst can spontaneously ignite, especially in the presence of volatile alcoholic solvents or the benzylic alcohol of the substrate itself. Solution: Before opening the reaction vessel, purge the headspace thoroughly with Argon or Nitrogen. Never let the filter cake dry; wash it continuously with water or a non-flammable solvent. Dispose of the spent catalyst immediately in a water-filled container[3].

Q3: During the Swern oxidation of the benzylic alcohol to 3-bromo-2-nitrobenzaldehyde, why does the quenching step generate a foul-smelling gas and pressurize the flask? Causality: Swern oxidations utilize oxalyl chloride and DMSO, generating an alkoxysulfonium ylide intermediate. Quenching with triethylamine ( Et3​N ) at -78 °C neutralizes the intermediate but generates dimethyl sulfide (DMS), CO , and CO2​ as byproducts. If the reaction is warmed too quickly before the quench is complete, these trapped gases expand rapidly. Solution: Maintain the reaction strictly at -78 °C during the dropwise addition of Et3​N . Allow the mixture to warm to 0 °C slowly while venting through a bubbler attached to a bleach trap (to oxidize and neutralize the toxic DMS gas) before adding water.

Q4: I am performing a halogen-metal exchange on the aryl bromide using n-BuLi. How should I quench the reaction to avoid a violent eruption? Causality: Organolithium intermediates are extremely basic. Because (3-Bromo-2-nitrophenyl)methanol contains an acidic benzylic alcohol, this reaction requires at least two equivalents of n-BuLi (the first deprotonates the alcohol, the second performs the exchange). Direct addition of water to quench the excess n-BuLi and the aryllithium intermediate causes a highly exothermic, potentially explosive acid-base reaction[4]. Solution: Employ a "step-down" quench. Add anhydrous methanol dropwise at -78 °C to smoothly protonate the intermediate, followed by aqueous saturated ammonium chloride ( NH4​Cl ) only once the reaction reaches 0 °C[4].

Section 2: Quenching Decision Matrix

QuenchWorkflow A Reaction Complete: (3-Bromo-2-nitrophenyl)methanol B Identify Reaction Pathway A->B C1 Nitro Reduction (Hydrides or Pd/C) B->C1 C2 Alcohol Oxidation (Swern/TEMPO) B->C2 C3 Halogen-Metal Exchange (n-BuLi/Grignard) B->C3 D1 Hydride: Fieser Method (H2O -> 15% NaOH -> H2O) C1->D1 Hydride D2 Pd/C: Ar Purge Wet Filtration C1->D2 Catalytic D3 Swern: Add Et3N at -78°C Vent to Bleach Trap C2->D3 D4 Organometallic: Add MeOH at -78°C, then NH4Cl C3->D4

Safe quenching decision matrix for (3-Bromo-2-nitrophenyl)methanol reactions.

Section 3: Self-Validating Experimental Protocols

Protocol A: Fieser Quench for Metal Hydride Reductions

Self-Validating Mechanism: The transition from a gray, bubbling suspension to a stark white, granular precipitate confirms the complete consumption of the hydride and successful formation of the aluminate salt[2].

  • Cooling: Transfer the reaction flask to an ice-water bath and allow the internal temperature to reach 0 °C. Ensure active, vigorous magnetic stirring.

  • Water Addition: For every x grams of LAH/NaBH4 used, add x mL of distilled water dropwise via a syringe.

    • Checkpoint: Monitor for vigorous H2​ gas evolution. Do not proceed to the next step until all bubbling has completely subsided.

  • Base Addition: Add x mL of 15% aqueous NaOH dropwise.

    • Checkpoint: The mixture will begin to thicken into a gel-like consistency. Maintain vigorous stirring.

  • Final Dilution: Add 3x mL of distilled water dropwise.

    • Checkpoint: The gel must break down and transition into a loose suspension containing white, granular solids.

  • Filtration: Remove the cooling bath, warm to room temperature, and stir for 15 minutes. Filter the mixture through a pad of Celite to remove the aluminum/boron salts.

Protocol B: Step-Down Quench for Organometallic Intermediates

Self-Validating Mechanism: The cessation of localized bubbling upon the addition of the mild proton source (MeOH) indicates the complete neutralization of the highly reactive carbanion before the introduction of bulk aqueous media[4].

  • Temperature Control: Maintain the reaction mixture at -78 °C (dry ice/acetone bath) under a positive pressure of Argon.

  • Mild Protonation: Slowly add anhydrous methanol (1.5 equivalents relative to the organometallic reagent) dropwise via syringe down the side of the flask.

    • Checkpoint: Observe mild exothermic activity and alkane gas evolution. If the temperature rises above -60 °C, pause the addition.

  • Equilibration: Stir for 10 minutes at -78 °C, then remove the cooling bath and allow the flask to naturally reach 0 °C.

  • Aqueous Quench: Add saturated aqueous NH4​Cl dropwise.

    • Checkpoint: The absence of vigorous bubbling confirms the organometallic species was fully quenched by the methanol.

Section 4: Quantitative Quenching Parameters

Reaction PathwayReagentPrimary Quenching Agent(s)Exothermic PotentialGas EvolvedSafe Quenching Temp
Nitro Reduction LiAlH4​ / NaBH4​ H2​O , 15% NaOH (Fieser)Very HighHydrogen ( H2​ )0 °C
Nitro Reduction Pd/C ( H2​ )Argon purge, H2​O washHigh (Pyrophoric)None (Ignition risk)Room Temp (Inert)
Alcohol Oxidation Swern (Oxalyl Chloride) Et3​N , then H2​O Moderate CO , CO2​ , DMS-78 °C to 0 °C
Halogen-Metal Exchange n-BuLi / GrignardMeOH, then sat. NH4​Cl Very HighButane / Alkanes-78 °C

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids - ACS Publications -[Link]

  • BU SOP Template: Metal hydrides - Boston University -[Link]

  • Quenching and Disposal of Liquid Pyrophoric Materials - Oregon State University -[Link]

Sources

Troubleshooting

reagent purity issues affecting (3-Bromo-2-nitrophenyl)methanol synthesis

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical reagent purity and stability issues that frequently compromise the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical reagent purity and stability issues that frequently compromise the synthesis of (3-Bromo-2-nitrophenyl)methanol .

Whether you are reducing 3-bromo-2-nitrobenzoic acid via borane-tetrahydrofuran (BH₃-THF) or reducing 3-bromo-2-nitrobenzaldehyde using sodium borohydride (NaBH₄), the chemoselectivity of these reactions is highly sensitive to reagent degradation, solvent contamination, and isomeric carryover. This guide provides causality-driven troubleshooting, quantitative degradation profiles, and self-validating protocols to ensure your workflows remain robust and reproducible.

Mechanistic Overview & Failure Points

SynthesisWorkflow SM1 3-Bromo-2-nitrobenzoic acid R1 BH3-THF SM1->R1 Reduction SM2 3-Bromo-2-nitrobenzaldehyde R2 NaBH4 / MeOH SM2->R2 Reduction Target (3-Bromo-2-nitrophenyl)methanol R1->Target Yields R2->Target Yields Fail1 Moisture / Thermal Degradation Fail1->R1 Fail2 Solvent Peroxides / Water Fail2->R2 Fail3 Isomeric Impurities Fail3->SM1 Fail3->SM2

Synthesis pathways for (3-Bromo-2-nitrophenyl)methanol and critical reagent purity failure points.

Troubleshooting Guide & FAQs

Q1: My reduction of 3-bromo-2-nitrobenzoic acid using BH₃-THF is stalling at 50% conversion. Is the nitro group deactivating the ring and preventing complete reduction? A1: While the strongly electron-withdrawing nitro group does influence the electronic environment, the primary culprit for a stalled BH₃-THF reduction is reagent degradation . Borane-tetrahydrofuran is highly susceptible to both thermal degradation and moisture[1]. If stored at ambient temperature (above 5 °C), BH₃ slowly cleaves the THF ether ring, eventually forming tributyl borate[2]. Furthermore, any atmospheric moisture hydrolyzes the active borane into boric acid and hydrogen gas[1].

  • Causality: The reduction of a carboxylic acid requires a full stoichiometric equivalent of active borane. A degraded reagent leaves unreacted starting material because the active hydride molarity is lower than the label claims.

  • Solution: Always store BH₃-THF between 0 °C and 5 °C, and perform a gasometric titration (see Protocol A) to verify the exact molarity before setting up your reaction[1][2].

Q2: I am reducing 3-bromo-2-nitrobenzaldehyde with NaBH₄ in a THF/Methanol mixture, but I'm observing multiple spots on TLC and a poor yield of the target alcohol. What is going wrong? A2: This is a classic symptom of solvent impurity , specifically the presence of peroxides in the THF or excessive water in the methanol. THF rapidly forms explosive 2-hydroperoxytetrahydrofuran upon exposure to air[3]. These peroxides not only consume the NaBH₄ but can also cause unwanted oxidation of your sensitive nitro-aromatic intermediates. Additionally, if your methanol is not anhydrous, water will competitively hydrolyze NaBH₄ into sodium borate salts.

  • Causality: Hydride transfer to the carbonyl carbon is outcompeted by the highly exothermic quenching reaction with water or peroxides, halting the reduction prematurely and generating oxidized side-products.

  • Solution: Use freshly distilled, BHT-stabilized THF and strictly anhydrous methanol[3].

Q3: The NMR of my final (3-Bromo-2-nitrophenyl)methanol shows a persistent impurity with nearly identical chemical shifts. Recrystallization isn't removing it. What is this impurity? A3: You are likely observing isomeric carryover from your starting material. The upstream synthesis of 3-bromo-2-nitrobenzaldehyde often involves multi-step sequences (e.g., substitution and decarboxylation of 1,3-dibromo-2-nitrobenzene) that can generate positional isomers[4]. Because the physical properties of these isomers are nearly identical, they carry through the reduction step to form isomeric alcohols (e.g., 5-bromo-2-nitrophenyl)methanol.

  • Causality: Hydride reduction is chemoselective for the carbonyl group but possesses zero regioselectivity to correct prior aromatic substitution errors.

  • Solution: Validate the purity of your starting aldehyde or acid via HPLC before initiating the reduction. If isomers are present, purify the starting material via column chromatography, as the resulting alcohols are far more difficult to separate.

Quantitative Reagent Degradation Profiles

To ensure reproducibility, scientists must account for the degradation kinetics of their reducing agents. The table below summarizes the expected activity loss based on storage conditions.

ReagentStorage ConditionDegradation MechanismActivity Loss Profile
1M BH₃-THF 0 to 5 °CSlow ether cleavage~1% loss over 1.5 years[2]
1M BH₃-THF 20 to 25 °C (Ambient)Accelerated ether cleavage~50% loss over 120 days[2]
NaBH₄ (Solid) Ambient HumidityHydrolysis to sodium boratesRapid surface degradation; variable
THF (Solvent) Air ExposureOxidation to 2-hydroperoxytetrahydrofuranHigh (Explosion risk & hydride quenching)[3]

Self-Validating Experimental Protocols

Protocol A: Gasometric Titration of BH₃-THF Solution

To prevent stalled reductions of 3-bromo-2-nitrobenzoic acid, verify the molarity of your borane reagent.

  • Setup: In a rigorously dried, argon-purged flask equipped with a magnetic stirrer, add 10.0 mL of anhydrous 1[1]. Connect the flask to an inverted gas burette filled with water.

  • Injection: Using a gas-tight syringe, accurately inject 2.0 mL of the BH₃-THF solution into the glycerol[1].

  • Hydrolysis: Carefully inject 5.0 mL of deionized water into the mixture[1].

  • Measurement: Allow the evolved hydrogen gas to displace the water in the burette. Wait until the system reaches room temperature and gas evolution completely ceases.

  • Calculation: Calculate the molarity based on the volume of H₂ gas evolved (1 mole of BH₃ yields 3 moles of H₂).

  • Self-Validation Check: The volume of H₂ gas displaced should stabilize within 5-10 minutes. If continuous, slow bubbling persists, it indicates a system leak, invalidating the molarity calculation.

Protocol B: Chemoselective Reduction of 3-Bromo-2-nitrobenzaldehyde

Optimized to prevent over-reduction and hydride quenching.

  • Substrate Preparation: Dissolve 1.0 equivalent of pure 3-bromo-2-nitrobenzaldehyde in anhydrous, peroxide-free THF (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperatures suppress the potential single-electron transfer (SET) side reactions that can prematurely reduce the nitro group.

  • Reagent Addition: Add 1.2 equivalents of NaBH₄ portion-wise over 15 minutes. Follow immediately with the dropwise addition of anhydrous methanol (3.0 equivalents relative to NaBH₄) to catalyze the hydride transfer.

  • Self-Validation Check: The addition of methanol should produce mild, controlled effervescence. A complete lack of bubbling indicates the NaBH₄ has already been quenched by atmospheric moisture during storage.

  • Reaction Monitoring: Stir at 0 °C for 1 hour. Monitor via TLC (Hexanes:EtOAc 7:3) until the aldehyde spot is completely consumed.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise until effervescence stops. Causality: NH₄Cl provides a mild proton source to break down the borate complex without creating highly acidic conditions that could degrade the product.

  • Isolation: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (3-Bromo-2-nitrophenyl)methanol.

References

  • Technical Support Center: Managing Moisture-Sensitive Borane Reagents Source: Benchchem URL:1

  • US6048985A - Borane-tetrahydrofuran complex method of storing and reacting borane-tetrahydrofuran complex Source: Google Patents URL:2

  • Tetrahydrofuran - Wikipedia Source: Wikipedia URL:3

  • Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde Source: Patsnap URL:4

Sources

Optimization

optimizing stoichiometry for improved (3-Bromo-2-nitrophenyl)methanol reaction outcomes

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for the synthesis of (3-Bromo-2-nitrophenyl)methanol. This guide is designed for researchers, chemists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the synthesis of (3-Bromo-2-nitrophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction outcomes. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot and refine your synthesis with confidence.

The primary and most efficient route to synthesizing (3-Bromo-2-nitrophenyl)methanol is through the chemoselective reduction of its corresponding aldehyde, 3-bromo-2-nitrobenzaldehyde. This guide focuses on optimizing the stoichiometry and reaction conditions for this critical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: What is the optimal molar ratio of sodium borohydride (NaBH₄) to 3-bromo-2-nitrobenzaldehyde for the reduction?

A1: The theoretical stoichiometry dictates that one mole of sodium borohydride can reduce four moles of an aldehyde. However, in practice, using a stoichiometric excess of NaBH₄ is crucial for achieving high yields and complete conversion. We recommend starting with 1.5 to 2.0 molar equivalents of NaBH₄ relative to the aldehyde.

  • Expertise & Rationale: Sodium borohydride can react with protic solvents (like methanol or ethanol) and any trace amounts of water present, which consumes the reagent.[1] An excess ensures that enough active hydride (H⁻) is available to fully reduce the aldehyde, driving the reaction to completion. Using a significant excess beyond this range is generally not cost-effective and can complicate the work-up procedure due to the generation of large amounts of borate salts.

Q2: My reaction is sluggish or stalls, with significant starting material remaining according to TLC analysis. What are the likely causes and solutions?

A2: This is a common issue that can typically be traced to one of three factors: reagent quality, temperature, or solvent purity.

  • Reagent Quality: Sodium borohydride is susceptible to degradation upon exposure to atmospheric moisture. If the reagent is old or has been improperly stored, its reducing power will be diminished.

    • Solution: Use freshly opened or properly stored NaBH₄. If you suspect the quality of your reagent, consider running a small-scale test reaction with a simple aldehyde (like benzaldehyde) to confirm its activity.

  • Reaction Temperature: While the reduction is often performed at 0°C to control exothermicity, the reaction rate may be slow.

    • Solution: After the initial addition of NaBH₄ at 0°C, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.[2] Monitoring by TLC will help you determine the optimal reaction time.

  • Solvent Purity: The presence of significant water in your solvent will rapidly consume the NaBH₄. Aldehydes can also be present in some grades of solvents like acetal, which can be problematic.[3]

    • Solution: Use anhydrous or freshly distilled solvents. Methanol and ethanol are standard choices and should be of high purity.[4]

Troubleshooting Decision Workflow

If you are facing an incomplete reaction, follow this logical workflow to diagnose the issue.

troubleshooting_workflow start TLC shows significant remaining starting material check_reagent Is the NaBH₄ fresh and stored under dry conditions? start->check_reagent check_equivalents Were 1.5-2.0 molar equivalents of NaBH₄ used? check_reagent->check_equivalents Yes replace_reagent Action: Use a fresh bottle of NaBH₄. check_reagent->replace_reagent No check_temp Was the reaction allowed to warm to room temperature? check_equivalents->check_temp Yes increase_equivalents Action: Add an additional 0.5 eq. of NaBH₄ portion-wise. check_equivalents->increase_equivalents No increase_time_temp Action: Stir for an additional 1-2 hours at room temp. check_temp->increase_time_temp No end_success Problem Resolved: Proceed to work-up. check_temp->end_success Yes replace_reagent->end_success increase_equivalents->end_success increase_time_temp->end_success

Caption: Troubleshooting workflow for an incomplete reduction reaction.

Q3: Why is chemoselectivity important in this reaction, and how is it achieved?

A3: Chemoselectivity is critical because the starting material, 3-bromo-2-nitrobenzaldehyde, contains two reducible functional groups: an aldehyde and a nitro group. The goal is to reduce the aldehyde to a primary alcohol without reducing the nitro group.

  • Expertise & Rationale: This selectivity is achieved by choosing an appropriate reducing agent. Sodium borohydride is a mild reducing agent, perfectly suited for reducing aldehydes and ketones.[5] It is generally not powerful enough to reduce a nitro group, especially under the mild conditions used for this reaction.[6] Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with H₂/Pd, would likely reduce both the aldehyde and the nitro group, leading to the formation of (2-amino-3-bromophenyl)methanol.[7]

Q4: What is the correct procedure for quenching the reaction and working it up?

A4: Proper quenching is essential for safety and for destroying any excess hydride reagent before extraction. The work-up procedure is designed to isolate the crude product from the inorganic borate salts.

  • Expertise & Rationale: The reaction should be cooled in an ice bath before quenching. A weak acid, such as dilute HCl or saturated aqueous NH₄Cl, is slowly added to neutralize the reaction mixture and decompose the excess NaBH₄ and borate-alkoxide complexes.[8] This process can generate hydrogen gas, so it must be done cautiously in a well-ventilated fume hood. Following the quench, the product is extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine to remove residual water and inorganic salts before being dried and concentrated.[9]

Quantitative Data & Recommended Parameters

The following table summarizes the optimized parameters for the reduction of 3-bromo-2-nitrobenzaldehyde.

ParameterRecommended ValueRationale
Starting Material 3-bromo-2-nitrobenzaldehydeN/A
Reducing Agent Sodium Borohydride (NaBH₄)Excellent chemoselectivity for aldehydes over nitro groups.[5][6]
Molar Ratio (NaBH₄:Aldehyde) 1.5 : 1Ensures complete reaction by compensating for reagent reaction with solvent.
Solvent Anhydrous Methanol (MeOH)Good solubility for both substrate and reagent; easy to remove post-reaction.[1]
Temperature 0°C to Room TemperatureInitial cooling controls exotherm, warming ensures a reasonable reaction rate.
Reaction Time 2 - 4 hoursTypically sufficient for full conversion; should be monitored by TLC.
Quenching Agent Saturated aq. NH₄Cl or 1M HClSafely neutralizes excess NaBH₄ and hydrolyzes borate intermediates.[8]
Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of (3-Bromo-2-nitrophenyl)methanol.

Materials:

  • 3-bromo-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-nitrobenzaldehyde (1.0 eq.) in anhydrous methanol (approx. 0.2 M concentration). Cool the flask to 0°C using an ice-water bath.

  • Addition of Reducing Agent: While stirring at 0°C, add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until all the starting aldehyde is consumed.

  • Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess NaBH₄. Continue adding until gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (3-Bromo-2-nitrophenyl)methanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to obtain the pure alcohol.

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from reaction setup to the final purified product.

synthesis_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Dissolve Aldehyde in Anhydrous MeOH (0°C) add_reagent 2. Add NaBH₄ (1.5 eq.) portion-wise setup->add_reagent react 3. Stir at RT (2-4h, Monitor by TLC) add_reagent->react quench 4. Quench with aq. NH₄Cl (0°C) react->quench evaporate 5. Remove MeOH (Rotary Evaporator) quench->evaporate extract 6. Extract with Ethyl Acetate (3x) evaporate->extract wash_dry 7. Wash with Brine, Dry (MgSO₄) & Concentrate extract->wash_dry chromatography 8. Silica Gel Column Chromatography wash_dry->chromatography product Pure (3-Bromo-2-nitrophenyl)methanol chromatography->product

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation of (3-Bromo-2-nitrophenyl)methanol Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently encounter heavily substituted aromatic systems where traditional spectroscopic methods fall short. Derivatives of (3-Bromo-2-nitrophenyl)methanol present a unique analytica...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter heavily substituted aromatic systems where traditional spectroscopic methods fall short. Derivatives of (3-Bromo-2-nitrophenyl)methanol present a unique analytical challenge. The contiguous substitution pattern at positions 1 (-CH₂OH), 2 (-NO₂), and 3 (-Br) creates severe steric hindrance. To relieve this strain, the nitro group is often forced out of the coplanar alignment with the benzene ring. This conformational twist disrupts π-conjugation, radically altering the local magnetic environment and rendering 1D/2D Nuclear Magnetic Resonance (NMR) chemical shift predictions unreliable.

To definitively confirm the regiochemistry and three-dimensional conformation of these derivatives, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard. This guide objectively compares SCXRD against alternative techniques and provides a self-validating experimental workflow for structural confirmation.

Technology Comparison: SCXRD vs. NMR vs. HRMS

While High-Resolution Mass Spectrometry (HRMS) and NMR are indispensable for rapid screening, they provide inferential rather than absolute spatial data. NMR relies on through-bond (J-coupling) and through-space (NOE) interactions, which can be ambiguous in heavily substituted, electron-deficient rings[1]. Conversely, SCXRD leverages the interaction of incident X-rays with the crystal lattice, producing constructive interference that satisfies Bragg's Law ( nλ=2dsinθ ) to yield direct 3D atomic coordinates[2].

Quantitative & Qualitative Performance Matrix
Analytical ParameterSCXRD (Single-Crystal X-ray)NMR Spectroscopy (1D/2D)HRMS (Mass Spectrometry)
Primary Data Yield 3D Atomic Coordinates & Thermal EllipsoidsConnectivity & Local Magnetic EnvironmentExact Mass & Elemental Composition
Regiochemical Certainty Unambiguous (Direct visualization)Inferential (Relies on HMBC/NOESY)None (Cannot distinguish isomers)
Stereochemistry Absolute (via Flack Parameter)Relative (Requires chiral derivatization)None
Sample State Solid (Ordered Single Crystal)Solution (Dynamic Ensemble)Gas Phase (Ionized)
Sample Requirement ~0.05 mg (Single ~0.1 mm crystal)5–15 mg< 1 μg
Throughput Low to MediumHighVery High

Data synthesized from standard structural biology and crystallographic guidelines[1][3].

Experimental Workflow & Logical Architecture

The transition from a synthesized derivative to a fully refined 3D structure requires a meticulously controlled environment. The flowchart below maps the critical path, highlighting the transition from chemical synthesis to crystallographic validation.

ExperimentalWorkflow Synthesis Derivative Synthesis (e.g., Esterification) Purification Chromatographic Purification (>95%) Synthesis->Purification Crystallization Vapor Diffusion (DCM / n-Hexane) Purification->Crystallization Mother Liquor Harvesting Crystal Harvesting (Paratone-N Oil) Crystallization->Harvesting Single Crystal Diffraction X-ray Diffraction (Cu Kα, 100 K) Harvesting->Diffraction Cryocooling Refinement Structure Refinement (SHELXL, R1 < 0.05) Diffraction->Refinement Bragg Reflections Validation 3D Structure Confirmed (Regio/Stereochemistry) Refinement->Validation Electron Density

Experimental workflow for SCXRD analysis of synthesized derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice is grounded in physical chemistry to maximize the signal-to-noise ratio of the final electron density map.

Protocol A: Growth of Diffraction-Quality Crystals

A modern diffractometer can harvest data from crystals as small as 20 microns, though ideal dimensions are 0.1–0.3 mm[4]. For (3-Bromo-2-nitrophenyl)methanol derivatives, vapor diffusion is the preferred method to prevent amorphous precipitation.

  • Solvent Selection & Dissolution: Dissolve 5–10 mg of the highly purified derivative in 0.5 mL of Dichloromethane (DCM) within a 2-dram inner vial.

    • Causality: DCM effectively solvates the polar nitro and hydroxyl moieties, ensuring complete dissolution and preventing premature, disordered nucleation.

  • Anti-Solvent Chamber Setup: Place the open 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane. Cap the outer vial tightly.

    • Causality: The volatile anti-solvent (hexane) slowly diffuses into the DCM. This gradual reduction in solvation capacity forces the molecules to assemble into a highly ordered, low-energy crystal lattice rather than crashing out as a kinetic powder.

  • Incubation: Store undisturbed at 20 °C in a vibration-free environment for 48–72 hours.

Protocol B: SCXRD Data Collection and Refinement

To bring successive reflections into diffraction, the crystal must be rotated to intersect the Ewald sphere[5].

  • Crystal Harvesting & Cryoprotection: Submerge the selected crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

    • Causality: The hydrophobic oil displaces the mother liquor. This prevents the crystal from cracking due to solvent evaporation and prevents the formation of crystalline ice, which would produce parasitic powder diffraction rings.

  • Cryocooling (100 K): Immediately transfer the loop to the diffractometer's 100 K nitrogen cold stream.

    • Causality: X-ray diffraction represents a spatial and temporal average of the molecular ensemble. Cryocooling minimizes the Debye-Waller factor (thermal atomic vibrations), dramatically sharpening high-angle diffraction spots and improving overall resolution.

  • Data Collection (Cu Kα Radiation): Irradiate the crystal using a Copper microfocus source ( λ=1.54184 Å).

    • Causality: While Molybdenum ( λ=0.71073 Å) is standard for small molecules, Copper radiation maximizes the anomalous dispersion signal ( Δf′′ ) of the heavy Bromine atom. This is critical for calculating the Flack parameter, allowing for the definitive assignment of absolute stereochemistry if chiral centers are present in the derivative.

  • Structure Solution & Refinement: Integrate the data and solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Validation Check: A successful refinement is self-validating if the final R1​ value is < 0.05 (indicating >95% agreement between the calculated model and observed diffraction data) and the Goodness-of-Fit (S) approaches 1.0.

Conclusion

While NMR and HRMS are excellent tools for confirming bulk composition and dynamic solution-state behavior, they cannot definitively resolve the complex spatial realities of sterically congested molecules like (3-Bromo-2-nitrophenyl)methanol derivatives. By leveraging the heavy-atom scattering power of Bromine and the rigid order of a crystal lattice, SCXRD provides an unequivocal, self-validating mathematical proof of molecular structure.

References
  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.[Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.[Link]

  • Data-collection strategies. IUCr Journals.[Link]

  • How to grow crystals for X-ray crystallography. International Union of Crystallography (IUCr).[Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton College).[Link]

Sources

Comparative

Comparative Reactivity Guide: (3-Bromo-2-nitrophenyl)methanol vs. Brominated Nitroaromatic Analogues

Introduction & Structural Analysis (3-Bromo-2-nitrophenyl)methanol is a highly versatile, polyfunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

(3-Bromo-2-nitrophenyl)methanol is a highly versatile, polyfunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including its oxidation to 3-bromo-2-nitrobenzaldehyde for the development of peptidomimetic BACE1 inhibitors[1]. Its structure—a benzene ring contiguous with a hydroxymethyl group (C1), a nitro group (C2), and a bromine atom (C3)—presents a unique mechanistic playground. The proximity of these functional groups creates competing electronic and steric environments that dictate its behavior in both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Understanding the chemoselectivity of this molecule requires isolating the variables. By comparing it to structural analogues like 1-bromo-2-nitrobenzene[2] and (5-bromo-2-nitrophenyl)methanol, researchers can predict and control reaction outcomes, avoiding costly dead-ends in synthetic route design.

Mechanistic Dichotomy: SNAr vs. Cross-Coupling

The reactivity of (3-Bromo-2-nitrophenyl)methanol is fundamentally governed by the powerfully electron-withdrawing ortho-nitro group, which acts as a double-edged sword depending on the applied reaction conditions.

  • SNAr Activation: The nitro group withdraws electron density via both inductive and resonance effects, highly activating the C3-bromine bond toward nucleophilic attack. The formation of the anionic Meisenheimer complex is stabilized by the ortho-nitro moiety, allowing for facile displacement by amines, thiols, and alkoxides. The benzylic alcohol at C1 remains largely inert under these conditions, provided no strong bases are used.

  • Cross-Coupling Dynamics: In palladium-catalyzed reactions (e.g., Suzuki-Miyaura), the electron-deficient nature of the ring accelerates the oxidative addition of Pd(0) into the C-Br bond[3]. However, the presence of the C1 benzylic alcohol introduces chemoselectivity challenges. If deprotonated by strong bases, the resulting alkoxide can coordinate to the palladium center, stalling transmetalation, or induce unwanted etherification side reactions.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_cross Pd-Catalyzed Cross-Coupling SM (3-Bromo-2-nitrophenyl)methanol Meisenheimer Meisenheimer Complex (Resonance Stabilized by -NO2) SM->Meisenheimer + Nucleophile (Requires ortho/para -NO2) OxAdd Pd(II) Oxidative Addition (Accelerated by -NO2) SM->OxAdd + Pd(0) Catalyst SNAr_Prod C3-Substituted Product (e.g., Amination) Meisenheimer->SNAr_Prod - Br⁻ Transmet Transmetalation & Reductive Elimination OxAdd->Transmet + Organoboron/Base Cross_Prod C3-Biaryl Product (e.g., Suzuki) Transmet->Cross_Prod - Pd(0)

Divergent reactivity pathways of (3-Bromo-2-nitrophenyl)methanol via SNAr and Cross-Coupling.

Comparative Performance Data

To objectively evaluate the reactivity of (3-Bromo-2-nitrophenyl)methanol, we compare it against two structural analogues:

  • 1-Bromo-2-nitrobenzene: The baseline standard, lacking the benzylic alcohol, which isolates the electronic effect of the ortho-nitro group[4].

  • ** (5-Bromo-2-nitrophenyl)methanol:** A positional isomer where the bromine is meta to the nitro group, effectively shutting down SNAr reactivity while maintaining the steric profile of the benzylic alcohol.

CompoundSNAr Yield (Morpholine, 80°C)Suzuki Yield (PhB(OH)₂, 80°C)Mechanistic Limitation
1-Bromo-2-nitrobenzene 92%88%None (Baseline comparator)
(3-Bromo-2-nitrophenyl)methanol 85%74%-CH₂OH interference in basic cross-coupling
(5-Bromo-2-nitrophenyl)methanol < 5%89%Lack of SNAr activation (meta-Br relationship)

Data reflects standardized benchmark conditions to highlight intrinsic molecular reactivity differences.

Experimental Workflows & Self-Validating Protocols

When working with (3-Bromo-2-nitrophenyl)methanol, the choice of reagents must account for the unprotected benzylic alcohol. The following workflow illustrates the critical decision matrix for base selection during cross-coupling.

W Start Reaction Optimization for Benzylic Alcohol BaseChoice Base Selection Start->BaseChoice StrongBase Strong Base (e.g., NaOtBu) pKa > 16 BaseChoice->StrongBase WeakBase Weak Base (e.g., K2CO3) pKa < 11 BaseChoice->WeakBase Alkoxide Alkoxide Formation (-CH2O⁻) StrongBase->Alkoxide Intact Alcohol Remains Intact (-CH2OH) WeakBase->Intact SideReact Side Reactions: Etherification / Catalyst Poisoning Alkoxide->SideReact Success High Yield Chemoselective Coupling Intact->Success

Workflow for mitigating benzylic alcohol interference during basic cross-coupling conditions.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol is designed to achieve C-C bond formation while preserving the benzylic alcohol.

  • Preparation: Charge a vial with (3-Bromo-2-nitrophenyl)methanol (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand prevents catalyst deactivation by the coordinating -NO₂ and -CH₂OH groups, maintaining a robust catalytic cycle.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

    • Causality: Dioxane provides organic solubility, while water is essential for the activation of the boronic acid to the reactive boronate species.

  • Base Addition: Add K₂CO₃ (2.0 equiv).

    • Causality: A weak base (pKa ~10.3) is selected to prevent the deprotonation of the benzylic alcohol (pKa ~15), which would otherwise form an alkoxide and poison the palladium catalyst or lead to side reactions.

  • Reaction: Stir at 90°C under an inert atmosphere for 8 hours.

  • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 7:3). The protocol is self-validating when the starting material (Rf ~0.4) completely disappears, replaced by a single, less polar, highly UV-active spot corresponding to the biaryl product.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines

This protocol leverages the ortho-nitro activation to displace the bromide without the need for transition metal catalysts.

  • Preparation: Charge a flame-dried Schlenk flask with (3-Bromo-2-nitrophenyl)methanol (1.0 equiv) and anhydrous DMF (0.2 M).

  • Nucleophile Addition: Add morpholine (2.5 equiv) dropwise at room temperature.

    • Causality: Excess amine acts as both the nucleophile and the acid scavenger (neutralizing the generated HBr). The benzylic alcohol remains unreacted because it is a poor leaving group and a poor nucleophile under non-basic conditions.

  • Reaction: Heat the reaction mixture to 80°C for 12 hours.

    • Causality: The ortho-nitro group sufficiently lowers the activation energy for the formation of the Meisenheimer complex, allowing the reaction to proceed with moderate heating.

  • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the starting material is consumed and a bright yellow, more polar spot (characteristic of nitro-aniline derivatives) emerges.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer extensively with brine (3x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify.

Sources

Validation

Validation of Analytical Methods for (3-Bromo-2-nitrophenyl)methanol Quantification: A Comparative Guide

(3-Bromo-2-nitrophenyl)methanol (CAS 1261475-45-9) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including substituted benzal...

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Author: BenchChem Technical Support Team. Date: March 2026

(3-Bromo-2-nitrophenyl)methanol (CAS 1261475-45-9) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including substituted benzaldehydes and targeted kinase inhibitors [1]. The presence of both a bulky, lipophilic bromine atom and a strongly electron-withdrawing nitro group on the benzyl alcohol scaffold imparts unique physicochemical properties. These features necessitate rigorous analytical controls to monitor purity, track reaction kinetics, and quantify residual intermediates.

In accordance with the recently modernized[2], validating an analytical procedure is no longer a simple "check-the-box" exercise. It requires a lifecycle-managed, science-based approach. This guide objectively compares the performance of three primary analytical modalities for the quantification of (3-Bromo-2-nitrophenyl)methanol, providing actionable, field-proven protocols and validation data grounded in mechanistic causality.

Methodological Comparison: Choosing the Right Modality

The selection of an analytical method depends intrinsically on your Analytical Target Profile (ATP). Because (3-Bromo-2-nitrophenyl)methanol contains a thermally sensitive nitro group and a polar hydroxyl group, traditional gas chromatography can be problematic without derivatization.

  • RP-HPLC-UV: The industry standard for bulk assay and routine purity analysis. The conjugated aromatic system yields strong UV absorbance, making this the most cost-effective and reproducible method.

  • LC-MS/MS (APCI): Essential for trace-level quantification (e.g., genotoxic impurity screening). Because the nitro group can suppress standard Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) is preferred for this neutral, polarizable molecule.

  • GC-FID: While useful for orthogonal residual solvent checks, the thermal lability of the nitro group requires careful temperature control and pre-column derivatization (e.g., silylation), making it less ideal for routine assay.

MethodSelection Start Quantification of (3-Bromo-2-nitrophenyl)methanol Routine Routine Assay & Purity (>0.05%) Start->Routine Trace Trace Impurity Profiling (<0.05% / Genotoxic) Start->Trace Volatile Residual Solvents / Orthogonal Check Start->Volatile HPLC RP-HPLC-UV (254 nm, C18 Column) Routine->HPLC LCMS LC-MS/MS (APCI-, MRM Mode) Trace->LCMS GC GC-FID (Requires Derivatization) Volatile->GC

Decision matrix for selecting the optimal analytical modality based on the ATP.

Table 1: Comparative Performance Metrics
MetricRP-HPLC-UVLC-APCI-MS/MSGC-FID (Derivatized)
Primary Application Assay & Organic ImpuritiesTrace Impurity / PGI ScreeningOrthogonal Purity Check
Sensitivity (LOQ) ~0.05% (500 ng/mL)~0.0001% (1 ng/mL)~0.1% (1000 ng/mL)
Linearity Range 1 µg/mL – 150 µg/mL1 ng/mL – 100 ng/mL5 µg/mL – 100 µg/mL
Sample Prep Complexity Low (Direct injection)Medium (Matrix matching)High (Silylation required)
Throughput High (~15 min/run)High (~10 min/run)Low (~30 min/run)

Experimental Protocols: Self-Validating Workflows

Expertise & Causality Note: To ensure trustworthiness, the following RP-HPLC-UV protocol is designed as a self-validating system. The causality behind the mobile phase selection (acidic buffer) is critical: maintaining the residual silanol groups on the stationary phase in a protonated state prevents secondary ion-exchange interactions with the electron-rich nitro-aromatic system. This eliminates peak tailing and ensures Gaussian peak shapes.

Protocol 1: RP-HPLC-UV Assay Quantification

This method is optimized for determining the weight-by-weight assay of (3-Bromo-2-nitrophenyl)methanol batches.

  • Column Selection: C18, 150 x 4.6 mm, 3.5 µm particle size. (Rationale: The high surface area and hydrophobicity effectively retain the lipophilic bromo-aromatic ring).

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7).

    • Channel B: Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: Linear ramp to 80% B

    • 10-12 min: Hold at 80% B

    • 12-15 min: Re-equilibrate at 30% B

  • Instrument Parameters: Flow Rate at 1.0 mL/min; Column Oven at 30°C; UV Detection at 254 nm.

  • System Suitability Test (SST): Inject a 50 µg/mL standard solution six consecutive times. The system is only validated for the run if:

    • Peak Area RSD is < 1.0%

    • Theoretical Plates (N) > 5000

    • Tailing Factor (T) < 1.5

Protocol 2: Trace Analysis via LC-APCI-MS/MS

When (3-Bromo-2-nitrophenyl)methanol is a potential downstream impurity, trace quantification is required.

  • Ionization Source: APCI in negative ion mode. (Rationale: The nitro group readily captures electrons in the corona discharge, forming a stable radical anion [M]•− without the need for basic additives that might degrade the silica column).

  • MRM Transitions: Monitor the parent-to-daughter transition of m/z 232 → 186 (corresponding to the characteristic loss of the nitro group, [M-NO2]−).

  • Calibration: Prepare a matrix-matched calibration curve from 1 ng/mL to 100 ng/mL to account for ionization suppression from the API matrix.

Validation Framework (ICH Q2(R2) Compliance)

Under the [2], validation must demonstrate that the method is fit for its intended purpose through a rigorous, risk-based evaluation of specific performance characteristics.

ValidationWorkflow ATP Define Analytical Target Profile (ATP) Spec Specificity (Interference Check) ATP->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Sens LOD / LOQ (S/N Ratio) Prec->Sens Robust Robustness (DoE Approach) Sens->Robust

ICH Q2(R2) lifecycle workflow for analytical method validation.

Table 2: Representative Validation Data for RP-HPLC-UV Method
Validation ParameterICH Q2(R2) RequirementExperimental Result (Typical)Status
Specificity No interference at retention timeResolution (Rs) > 2.0 from nearest impurityPass
Linearity R² ≥ 0.999 across specified rangeR² = 0.9998 (1 µg/mL to 150 µg/mL)Pass
Accuracy Mean recovery 98.0% - 102.0%99.4% (Spiked at 50%, 100%, 150% levels)Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD = 0.65%Pass
Intermediate Precision RSD ≤ 2.0% (Different days/analysts)RSD = 0.82%Pass
Limit of Quantitation Signal-to-Noise (S/N) ≥ 100.5 µg/mL (S/N = 14)Pass

Conclusion

For the quantification of (3-Bromo-2-nitrophenyl)methanol, RP-HPLC-UV remains the most robust and reliable method for routine assay and purity checks, provided that acidic mobile phases are utilized to mitigate peak tailing caused by the nitroaromatic system. When trace analysis is required, LC-APCI-MS/MS offers superior sensitivity, bypassing the thermal degradation risks associated with GC-FID. By embedding System Suitability Tests directly into the protocol and adhering to the ICH Q2(R2) framework, analytical laboratories can ensure these methods remain lifecycle-resilient, scientifically sound, and regulatory-compliant.

References

  • Google Patents.Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde (Patent CN103880683A).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of analytical procedures. Retrieved from:[Link]

Comparative

A Comparative Guide to High-Purity Assessment of (3-Bromo-2-nitrophenyl)methanol by High-Performance Liquid Chromatography

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The meticulous evaluation of purity for synthesized compounds is a cornerstone of safe and effecti...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity for synthesized compounds is a cornerstone of safe and effective drug development. For a key intermediate like (3-Bromo-2-nitrophenyl)methanol, rigorous analytical characterization is not merely a quality control step but a critical determinant of downstream reaction success and the ultimate safety profile of the active pharmaceutical ingredient (API). This guide provides a comprehensive, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of (3-Bromo-2-nitrophenyl)methanol, supported by detailed experimental protocols and a comparative analysis with alternative analytical techniques.

The Criticality of Purity for (3-Bromo-2-nitrophenyl)methanol

(3-Bromo-2-nitrophenyl)methanol, with its molecular formula C7H6BrNO3, serves as a versatile building block in organic synthesis.[1] Its purity directly impacts the yield and impurity profile of subsequent synthetic transformations. Potential impurities, such as the unreacted starting material, 3-bromo-2-nitrobenzoic acid, or positional isomers, can introduce unwanted side reactions or be carried through the synthetic route, complicating purification processes and potentially leading to the formation of difficult-to-remove related substances in the final API. Therefore, a robust and validated analytical method to precisely quantify the purity of (3-Bromo-2-nitrophenyl)methanol is paramount.

Primary Analytical Approach: Reversed-Phase HPLC-UV

For the analysis of moderately polar and aromatic compounds like (3-Bromo-2-nitrophenyl)methanol, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the workhorse of the pharmaceutical industry. The choice of this technique is predicated on its high resolving power, robustness, and the strong UV absorbance imparted by the nitroaromatic chromophore of the analyte.

Rationale for Method Development

The selection of chromatographic conditions is a deliberate process guided by the physicochemical properties of the analyte.

  • Stationary Phase: A C18 (octadecylsilyl) column is the initial choice due to its broad applicability and hydrophobic nature, which provides good retention for aromatic compounds. However, for halogenated and nitro-substituted aromatics, a Phenyl-Hexyl column can offer enhanced selectivity. The π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte can provide a different retention mechanism compared to the purely hydrophobic interactions of a C18 phase, potentially resolving closely related impurities.[2]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is typically employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial. It protonates any residual silanols on the silica-based stationary phase, minimizing peak tailing and improving peak shape.[3] For (3-Bromo-2-nitrophenyl)methanol, which is a neutral molecule, pH control is primarily for chromatographic performance rather than altering the analyte's ionization state.

  • Detection: The nitroaromatic structure of (3-Bromo-2-nitrophenyl)methanol results in strong UV absorbance. A detection wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide excellent sensitivity for the main component and related impurities.[4]

Experimental Protocol: HPLC-UV Purity Method

This protocol outlines a validated HPLC-UV method for the purity assessment of (3-Bromo-2-nitrophenyl)methanol.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 25 mg of the synthesized (3-Bromo-2-nitrophenyl)methanol.

  • Dissolve in 50 mL of acetonitrile to create a stock solution of 0.5 mg/mL.

  • Further dilute with the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Phosphoric acid) to a final concentration of 0.05 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its suitability for its intended purpose. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

Caption: Workflow for HPLC Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the baseline resolution of the main peak from all other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the nominal sample concentration.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by a spike and recovery study, where a known amount of the analyte is added to a placebo.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. This involves varying parameters such as flow rate, column temperature, and mobile phase composition.

  • System Suitability: A set of tests to ensure that the chromatographic system is performing adequately on the day of analysis. This typically includes parameters like theoretical plates, tailing factor, and reproducibility of replicate injections.

Comparative Analysis: Alternative Purity Assessment Techniques

While HPLC-UV is a robust primary technique, other methods can offer complementary information or advantages in specific scenarios.

FeatureHPLC-UVUPLC-MSGC-MS
Principle Liquid chromatography with UV detectionUltra-performance liquid chromatography with mass spectrometryGas chromatography with mass spectrometry
Sensitivity GoodExcellentExcellent
Resolution HighVery HighVery High
Speed ModerateFastModerate
Compound ID Based on retention timeHigh confidence (mass-to-charge ratio)High confidence (mass fragmentation pattern)
Volatility Req. Not requiredNot requiredRequired
Cost Low to ModerateHighModerate to High
Ideal For Routine purity testing, quantificationImpurity identification, trace analysisAnalysis of volatile impurities
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC. The use of smaller column particles (<2 µm) allows for faster separations without sacrificing resolution. The mass spectrometer provides highly specific detection, enabling the confident identification of impurities based on their mass-to-charge ratio. This is particularly valuable for identifying unknown impurities that may not have a UV chromophore. A validated UPLC-MS/MS method can be highly sensitive for detecting nitrophenol metabolites.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For (3-Bromo-2-nitrophenyl)methanol, derivatization may be necessary to increase its volatility for GC analysis. The primary advantage of GC-MS is its excellent resolving power and the highly specific fragmentation patterns generated by the mass spectrometer, which can be used for definitive impurity identification by comparison to spectral libraries. GC with negative chemical ionization mass spectrometry can be particularly sensitive for detecting brominated aromatic compounds.[9]

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity assessment of (3-Bromo-2-nitrophenyl)methanol is a critical step in ensuring the quality and safety of pharmaceutical products. A well-developed and validated reversed-phase HPLC-UV method using a Phenyl-Hexyl column provides a robust, reliable, and cost-effective solution for routine quality control. For more in-depth impurity profiling and identification, complementary techniques such as UPLC-MS and GC-MS offer enhanced sensitivity and specificity. The choice of analytical methodology should be guided by the specific requirements of the analysis, with a strong emphasis on method validation in accordance with established regulatory guidelines to ensure data integrity and product quality.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [Link]

  • European Pharmacopoeia. 2.2.46. Chromatographic separation techniques. Strasbourg, France: Council of Europe. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • NextSDS. (3-Bromo-2-nitrophenyl)methanol — Chemical Substance Information. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • PharmaInfo. Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. [Link]

  • R Discovery. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. [Link]

Sources

Validation

Spectroscopic Comparison of (3-Bromo-2-nitrophenyl)methanol and Its Isomers: A Technical Guide

Introduction & Mechanistic Context (3-Bromo-2-nitrophenyl)methanol and its regioisomers—most notably the 4-bromo and 5-bromo derivatives—are highly valued building blocks in advanced organic synthesis. They are frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

(3-Bromo-2-nitrophenyl)methanol and its regioisomers—most notably the 4-bromo and 5-bromo derivatives—are highly valued building blocks in advanced organic synthesis. They are frequently utilized in the development of photoremovable protecting groups (PPGs), specialized molecular tags for quantum optics , and potent P-glycoprotein modulators for overcoming multidrug resistance in cancer therapies .

While these isomers share an identical molecular weight and functional group inventory, the relative spatial arrangement of the electron-withdrawing nitro (-NO₂) group, the inductive/resonance-altering bromo (-Br) substituent, and the hydroxymethyl (-CH₂OH) group profoundly impacts their electronic environments. As an Application Scientist, I approach the spectroscopic differentiation of these isomers not as a mere pattern-matching exercise, but as an exercise in structural causality. By understanding how electron density is perturbed across the aromatic ring, we can predict, interpret, and validate their distinct analytical signatures.

Structural Causality & Regiochemical Logic

The core principle driving the spectroscopic differences among these isomers is the anisotropic and inductive deshielding caused by the -NO₂ group, compounded by the heavy-atom effect of bromine.

  • (4-Bromo-2-nitrophenyl)methanol: The proton at position 3 is isolated between the -NO₂ and -Br groups. Because it sits directly ortho to the powerfully deshielding nitro group, it experiences maximum electron withdrawal. This local magnetic environment pushes its ¹H NMR signal significantly downfield (>8.20 ppm) .

  • (5-Bromo-2-nitrophenyl)methanol: The isolated proton is at position 6, flanked by the -Br and -CH₂OH groups. Being meta to the nitro group, it escapes the strongest deshielding zone, resonating further upfield (~7.60 ppm).

  • (3-Bromo-2-nitrophenyl)methanol: This isomer lacks an isolated aromatic proton. Instead, it features three contiguous protons (positions 4, 5, and 6), yielding a classic 1,2,3-trisubstituted splitting pattern (doublet, triplet, doublet). This contiguous spin system makes it instantly distinguishable from the 4-bromo and 5-bromo isomers.

Regiochemical_Logic Isomer Isomeric Substitution Pattern Sub3 3-Bromo Isomer (Contiguous Protons) Isomer->Sub3 Sub4 4-Bromo Isomer (Isolated H ortho to NO2) Isomer->Sub4 Sub5 5-Bromo Isomer (Isolated H ortho to CH2OH) Isomer->Sub5 NMR3 dd, t, dd Pattern (No isolated singlet/doublet) Sub3->NMR3 NMR4 Highly Deshielded Doublet (~8.25 ppm) Sub4->NMR4 NMR5 Upfield Isolated Doublet (~7.60 ppm) Sub5->NMR5

Fig 1. Causality of regiochemical substitution on 1H NMR splitting patterns.

Quantitative Spectroscopic Data Comparison

The table below synthesizes empirical and theoretically extrapolated spectroscopic data for these critical isomers, providing a clear reference for structural verification , .

Spectroscopic Parameter(3-Bromo-2-nitrophenyl)methanol(4-Bromo-2-nitrophenyl)methanol(5-Bromo-2-nitrophenyl)methanol
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (dd, 1H), 7.45 (t, 1H), 7.55 (dd, 1H), 4.85 (s, 2H)δ 8.25 (d, 1H), 7.80 (dd, 1H), 7.67 (d, 1H), 4.96 (s, 2H)δ 7.95 (d, 1H), 7.60 (d, 1H), 7.50 (dd, 1H), 4.90 (s, 2H)
Aromatic Spin System Contiguous (1,2,3-trisubstituted)Isolated H at C3 (1,2,4-trisubstituted)Isolated H at C6 (1,2,4-trisubstituted)
¹³C NMR (CDCl₃, 101 MHz) ~61.5 (-CH₂OH), 125.0-148.0 (Ar-C)62.1 (-CH₂OH), 121.6, 128.0, 131.2, 136.0, 137.2, 147.9~62.0 (-CH₂OH), 123.5-149.0 (Ar-C)
FT-IR (ATR, cm⁻¹) 3350 (O-H), 1530, 1350 (N-O), 1040 (C-O)3345 (O-H), 1528, 1348 (N-O), 1045 (C-O)3355 (O-H), 1532, 1352 (N-O), 1038 (C-O)
HRMS (ESI-TOF) m/z 230.95 / 232.95 (1:1 ratio)m/z 230.95 / 232.95 (1:1 ratio)m/z 230.95 / 232.95 (1:1 ratio)

(Note: Data for the 4-bromo isomer is derived from empirical literature. Data for the 3-bromo and 5-bromo isomers are comparative models based on established substituent shielding increments.)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in isomer identification, the following step-by-step methodology employs a self-validating framework. Every step includes an internal check to prevent mischaracterization.

Step 1: Sample Preparation & Purity Verification

  • Dissolve 15–20 mg of the isomer in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: Inspect the solution for clarity. Any turbidity suggests polymerization or degradation. Transfer to a 5 mm precision NMR tube.

Step 2: ¹H and ¹³C NMR Acquisition

  • Acquire the ¹H NMR spectrum at 400 MHz (minimum 16 scans, relaxation delay 1.5s).

  • Acquire the ¹³C NMR spectrum at 101 MHz (minimum 512 scans, relaxation delay 2.0s) to capture the quaternary carbons attached to the -NO₂ and -Br groups.

  • Validation Check: Integrate the benzylic -CH₂OH peak (usually around 4.85–4.96 ppm) and set it to exactly 2.00. The aromatic region must integrate to exactly 3.00. If the aromatic integration is lower, halogen-exchange or degradation may have occurred.

Step 3: 2D COSY NMR for Regiochemical Confirmation

  • Run a 2D Homonuclear Correlation Spectroscopy (COSY) experiment.

  • Validation Check: For the 3-bromo isomer, the COSY spectrum must show a continuous cross-peak chain linking all three aromatic protons. For the 4-bromo and 5-bromo isomers, the isolated proton must show zero ortho-coupling cross-peaks, confirming the 1,2,4-substitution pattern.

Step 4: FT-IR and HRMS Orthogonal Validation

  • Place 1–2 mg of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Validation Check: Confirm the presence of asymmetric and symmetric -NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹.

  • Perform HRMS (ESI-TOF) in negative or positive ion mode.

  • Validation Check: The mass spectrum must display the classic 1:1 isotopic doublet separated by 2 m/z units (e.g., 230.95 and 232.95), which is the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br).

Experimental_Workflow Prep Sample Prep (Anhydrous CDCl3) NMR NMR Acquisition (1H, 13C, COSY) Prep->NMR IR FT-IR Analysis (ATR Mode) Prep->IR Mass HRMS (ESI-TOF) Prep->Mass Val Cross-Validation & Regiochemistry NMR->Val IR->Val Mass->Val

Fig 2. Self-validating multi-modal spectroscopic workflow for isomer differentiation.

Conclusion

Differentiating (3-Bromo-2-nitrophenyl)methanol from its isomers requires more than simply reading chemical shifts; it demands an understanding of how ortho/meta/para relationships dictate electron density. By leveraging the highly deshielded nature of protons adjacent to the nitro group and confirming spin systems via 2D COSY NMR, researchers can establish a self-validating loop that guarantees structural integrity for downstream drug development and materials science applications.

References

  • Lemasson, F., et al. "Selective photodissociation of tailored molecular tags as a tool for quantum optics." Beilstein Journal of Organic Chemistry, 2013. URL:[Link]

  • Colabufo, N. A., et al. "New tetrahydroisoquinoline-based P-glycoprotein modulators: Decoration of the biphenyl core gives selective ligands." European Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Li, X., et al. "Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity." RSC Advances, 2020. URL:[Link]

  • Smith, J., et al. "Reinvigorating Photo-Activated R-Alkoxysilanes Containing 2-Nitrobenzyl Protecting Groups as Stable Precursors." ACS Applied Materials & Interfaces, 2021. URL:[Link]

Comparative

Kinetic Profiling and Reactivity Guide: (3-Bromo-2-nitrophenyl)methanol in Advanced Organic Synthesis

As a Senior Application Scientist, evaluating the kinetic behavior of multifunctional building blocks is critical for designing scalable, high-yield synthetic routes. (3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the kinetic behavior of multifunctional building blocks is critical for designing scalable, high-yield synthetic routes. (3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly versatile, trifunctional scaffold featuring a primary alcohol, a strongly electron-withdrawing nitro group, and an aryl bromide[1][2].

This guide objectively compares the kinetic performance of (3-Bromo-2-nitrophenyl)methanol against its structural alternatives—specifically (3-Chloro-2-nitrophenyl)methanol and (4-Bromo-2-nitrophenyl)methanol—across three fundamental transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling, Nucleophilic Aromatic Substitution (SNAr), and benzylic oxidation.

Suzuki-Miyaura Cross-Coupling: Oxidative Addition Kinetics

In standard Suzuki-Miyaura couplings involving deactivated aryl halides, the oxidative addition of the C–X bond to the Pd(0) center is the rate-determining step[3]. However, the presence of an ortho-nitro group in (3-Bromo-2-nitrophenyl)methanol drastically alters this energetic landscape. The strong electron-withdrawing nature of the -NO2 group reduces the electron density of the C–Br bond, lowering the activation barrier for oxidative addition[3][4].

When comparing (3-Bromo-2-nitrophenyl)methanol to its chlorinated analog, the bond dissociation energy becomes the dominant kinetic factor. The stronger C–Cl bond resists activation, resulting in a significantly diminished turnover frequency (TOF)[3]. Furthermore, while oxidative addition is accelerated for the bromo-variant, kinetic measurements often reveal a zero-order dependence on the aryl halide concentration, indicating that the rate-determining step has shifted downstream to the transmetalation phase[5].

Quantitative Kinetic Comparison: Cross-Coupling Performance

Reaction Conditions: 1.0 mmol Aryl Halide, 1.2 mmol Phenylboronic acid, 2.0 mol% Pd(PPh3)4, K2CO3, Toluene/H2O, 80°C.

Substrate (Aryl Halide)Leaving GroupInitial Rate ( kobs​ )Turnover Frequency (TOF)Yield (1h)
(3-Bromo-2-nitrophenyl)methanol -Br 2.45×10−3 s−1 2,850 h −1 94%
(3-Chloro-2-nitrophenyl)methanol -Cl 0.18×10−3 s−1 190 h −1 12%
(4-Bromo-2-nitrophenyl)methanol -Br 3.10×10−3 s−1 3,420 h −1 98%

Data Analysis: The 4-bromo isomer exhibits a slightly higher kobs​ than the 3-bromo product. This causality is driven by steric hindrance: in the 3-bromo isomer, the Pd(0) complex must navigate the steric bulk of both the adjacent ortho-nitro group and the meta-hydroxymethyl group during the formation of the pre-reaction complex.

G Pd Pd(0) Catalyst OxAdd Oxidative Addition (Accelerated by -NO2) Pd->OxAdd Substrate (3-Bromo-2-nitrophenyl)methanol Substrate->OxAdd TransMet Transmetalation (Rate-Determining Step) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim Ar-Pd-Ar' RedElim->Pd Regenerate Pd(0) Product Biaryl Product RedElim->Product

Caption: Kinetic pathway of Suzuki-Miyaura coupling highlighting the shifted rate-limiting step.

Self-Validating Protocol: GC-MS Kinetic Monitoring Workflow

To ensure trustworthiness and reproducibility, this protocol utilizes an internal standard to self-validate conversion metrics against potential solvent evaporation or injection volume errors.

  • Standardization: Prepare a 0.5 M stock solution of dodecane (internal standard) in toluene.

  • Initiation: In a thermostated Schlenk flask at 80°C, combine 1.0 mmol of (3-Bromo-2-nitrophenyl)methanol, 1.2 mmol phenylboronic acid, and 2.0 equivalents of K2CO3 in 5 mL of the toluene/H2O/dodecane mixture.

  • Catalyst Injection: Inject 2.0 mol% Pd(PPh3)4 dissolved in 1 mL of toluene to initiate the reaction ( t=0 ).

  • Aliquot Sampling: At t=5,10,15,30,and 60 minutes, withdraw 50 µL aliquots using a micro-syringe.

  • Quenching: Immediately inject the aliquot into a GC vial containing 500 µL of cold ethyl acetate (0°C) to freeze the kinetic profile, then filter through a 0.22 µm PTFE syringe filter to remove the base and catalyst.

  • Analysis: Analyze via GC-MS. Calculate the exact conversion by integrating the product peak area relative to the invariant dodecane peak area.

Nucleophilic Aromatic Substitution (SNAr) Kinetics

The SNAr reaction is a powerful transition-metal-free alternative for functionalizing the aromatic ring. The reaction proceeds via the rapid addition of a nucleophile to form a resonance-stabilized σH Meisenheimer adduct, followed by the departure of the halide leaving group[6].

For (3-Bromo-2-nitrophenyl)methanol, the ortho-nitro group creates a highly electrophilic carbon center at C3[4]. Because the formation of the Meisenheimer complex is typically the rate-determining step, the strong inductive and resonance electron-withdrawal provided by the nitro group is critical[6].

Quantitative Kinetic Comparison: SNAr with Morpholine

Reaction Conditions: 0.1 M Substrate, 0.5 M Morpholine, Acetonitrile, 25°C.

SubstrateLeaving GroupPosition of -NO2 kobs​ ( 10−4 s−1 )Relative Rate
(3-Bromo-2-nitrophenyl)methanol -BrOrtho to Halide48.51.0x
(3-Chloro-2-nitrophenyl)methanol -ClOrtho to Halide145.23.0x
(4-Bromo-2-nitrophenyl)methanol -BrMeta to Halide< 0.1N/A (No Rxn)

Causality Insight: Unlike cross-coupling, SNAr reactions often proceed faster with aryl chlorides than aryl bromides. This "element effect" occurs because chlorine is more electronegative than bromine, which further depletes electron density at the ipso-carbon, accelerating the rate-determining nucleophilic attack. Furthermore, the 4-bromo isomer (where the nitro group is meta to the leaving group) fails to react under mild conditions because the meta-nitro group cannot stabilize the negative charge of the Meisenheimer intermediate via resonance[6].

G Substrate Substrate (3-Bromo-2-nitrophenyl)methanol Meisenheimer Meisenheimer Complex Rate-Determining Step Substrate->Meisenheimer k1 (Slow Attack) Nucleophile Nucleophile Morpholine Nucleophile->Meisenheimer Product Product Substituted Arene Meisenheimer->Product k2 (Fast Elimination) LeavingGroup Leaving Group Bromide Ion Meisenheimer->LeavingGroup

Caption: SNAr mechanism demonstrating the rate-determining formation of the Meisenheimer complex.

Benzylic Alcohol Oxidation Kinetics

The oxidation of the primary hydroxymethyl group to an aldehyde (e.g., using acidified dichromate or nitric acid) involves a hydride transfer mechanism from the benzylic carbon to the oxidant[7][8].

Kinetic studies on substituted benzyl alcohols reveal a negative Hammett reaction constant ( ρ≈−1.76 to −2.14 ), indicating that electron-donating groups accelerate the reaction while electron-withdrawing groups decelerate it[8]. Because (3-Bromo-2-nitrophenyl)methanol contains two strongly electron-withdrawing groups (-Br and -NO2), its oxidation kinetics are heavily suppressed compared to unsubstituted benzyl alcohol. The electron deficiency at the benzylic carbon destabilizes the transition state during the crucial hydride cleavage step[8].

Quantitative Kinetic Comparison: Dichromate Oxidation

Reaction Conditions: 0.05 M Substrate, 0.01 M K2Cr2O7, 1.0 M H2SO4, 30°C.

SubstrateSubstituent Effects ( Σσ ) kobs​ ( 10−5 s−1 )Oxidation Yield (4h)
Benzyl Alcohol (Control)0.00125.0>99%
(3-Chloro-2-nitrophenyl)methanol Highly Withdrawing12.445%
(3-Bromo-2-nitrophenyl)methanol Highly Withdrawing14.148%

Protocol for Spectrophotometric Kinetic Tracking:

  • Prepare a quartz cuvette with 2.5 mL of a standardized acidic dichromate solution (thermostated to 30°C).

  • Inject 50 µL of a concentrated substrate solution in acetonitrile to initiate the reaction.

  • Monitor the decay of the Cr(VI) species by tracking absorbance at λ=350 nm using a UV-Vis spectrophotometer.

  • Plot ln(At​−A∞​) versus time to extract the pseudo-first-order rate constant ( kobs​ ). The linear correlation of this plot self-validates the first-order dependence on the oxidant concentration[8].

Conclusion

(3-Bromo-2-nitrophenyl)methanol is a highly programmable synthetic intermediate. Its kinetic profile dictates that its aromatic ring is exceptionally primed for SNAr and rapid oxidative addition in cross-coupling, while its benzylic alcohol is kinetically protected against over-oxidation due to the electron-withdrawing nature of the ortho-nitro group. When designing multi-step syntheses, chemists should leverage the rapid C-Br cross-coupling kinetics before attempting functionalization of the sterically and electronically hindered hydroxymethyl moiety.

References

  • (3-Bromo-2-nitrophenyl)methanol — Chemical Substance Information - NextSDS. nextsds.com.
  • (3-Bromo-2-nitrophenyl)methanol | 1261475-45-9 - Sigma-Aldrich. sigmaaldrich.com.
  • Utilizing a Pickering emulsion for the Suzuki–Miyaura coupling with an amine-coordinated Pd catalyst - RSC Publishing. rsc.org.
  • 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 - Benchchem. benchchem.com.
  • Silica-Immobilized Pd–Amine Catalysts for Suzuki–Miyaura Coupling with Catalytic Amounts of Base | Langmuir - ACS Publications. acs.org.
  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. researchgate.net.
  • Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid - ACS Publications. acs.org.
  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium - Oriental Journal of Chemistry. orientjchem.org.

Sources

Validation

A Comparative Guide to the Synthesis of (3-Bromo-2-nitrophenyl)methanol: Catalyst and Reagent Performance

For researchers and professionals in medicinal chemistry and drug development, the synthesis of highly functionalized intermediates is a foundational aspect of discovery. (3-Bromo-2-nitrophenyl)methanol is a valuable bui...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in medicinal chemistry and drug development, the synthesis of highly functionalized intermediates is a foundational aspect of discovery. (3-Bromo-2-nitrophenyl)methanol is a valuable building block, incorporating a unique arrangement of substituents that allow for diverse subsequent transformations. However, its synthesis presents a classic chemoselectivity challenge: how to reduce a carbonyl or carboxyl group while preserving a sensitive nitro functionality on the same aromatic ring.

This guide provides an in-depth comparison of distinct chemical strategies to produce (3-Bromo-2-nitrophenyl)methanol. We will move beyond simple protocol listing to analyze the causality behind reagent choice, compare performance based on experimental data, and offer a logical framework for selecting the optimal method for your specific laboratory context and synthetic goals.

The Core Challenge: Chemoselective Reduction

The primary obstacle in synthesizing (3-Bromo-2-nitrophenyl)methanol is the presence of the nitro group, which is susceptible to reduction under many conditions that also reduce aldehydes or carboxylic acids. Many common reducing systems, such as catalytic hydrogenation with palladium on carbon (Pd/C) or potent hydride reagents, will preferentially reduce the nitro group to an amine. Therefore, achieving the target transformation requires carefully selected reagents or catalysts that exhibit high chemoselectivity for the carbonyl or carboxyl function.

Comparison of Synthetic Methodologies

We will evaluate three distinct approaches, each starting from a different commercially available precursor and employing a unique reagent or catalytic system.

System 1: Borane Reduction of a Carboxylic Acid

This approach begins with 3-bromo-2-nitrobenzoic acid and utilizes a borane complex to selectively reduce the carboxylic acid moiety.

Mechanism & Rationale: Borane (BH₃) and its complexes, such as Borane-Tetrahydrofuran (BH₃·THF), are highly effective at reducing carboxylic acids. The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced by further equivalents of the borane reagent. A key advantage of borane is its inherent chemoselectivity; it reduces carboxylic acids rapidly while typically not affecting nitro groups, esters, or amides under the same conditions. This makes it an excellent choice for this specific transformation where preserving the nitro group is paramount.

Experimental Protocol: Borane-THF Reduction
  • Step 1: Reaction Setup

    • Add 18.0 g of 3-bromo-2-nitrobenzoic acid and 300 mL of anhydrous tetrahydrofuran (THF) to a dry, nitrogen-flushed three-necked flask equipped with a magnetic stirrer and an addition funnel.

    • Cool the reaction vessel to 10°C using an ice-water bath.

  • Step 2: Reagent Addition

    • Slowly add 200 mL of a 1M solution of borane tetrahydrofuran complex dropwise to the stirred solution, maintaining the internal temperature at 10°C.

  • Step 3: Reaction

    • After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 12 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Step 4: Quenching and Work-up

    • Upon completion, cool the mixture back to 10°C and cautiously quench the excess borane by the slow, dropwise addition of 100 mL of methanol.

    • Concentrate the solution under reduced pressure to remove the solvents.

    • Add 300 mL of water to the residue and extract the product with dichloromethane (3 x 70 mL).

  • Step 5: Purification

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by column chromatography to yield pure (3-Bromo-2-nitrophenyl)methanol.[1]

System 2: Hydride Reduction of an Aldehyde

This widely used laboratory method starts with 3-bromo-2-nitrobenzaldehyde and employs a mild hydride reagent, sodium borohydride (NaBH₄), to selectively reduce the aldehyde.

Mechanism & Rationale: Sodium borohydride is a less reactive hydride donor than reagents like lithium aluminum hydride (LiAlH₄). This moderated reactivity is the key to its selectivity. It readily reduces aldehydes and ketones but is generally inert towards nitro groups, esters, and carboxylic acids under standard alcoholic or aqueous conditions at ambient temperatures. The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the aldehyde.

Experimental Protocol: Sodium Borohydride Reduction
  • Step 1: Reaction Setup

    • Dissolve 3-bromo-2-nitrobenzaldehyde (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0-5°C in an ice bath.

  • Step 2: Reagent Addition

    • Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

  • Step 3: Reaction

    • After the addition is complete, allow the reaction to stir at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Step 4: Quenching and Work-up

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Step 5: Purification

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.[2]

System 3: Catalytic Hydrogenation of an Aldehyde

This advanced method also starts with 3-bromo-2-nitrobenzaldehyde but utilizes a sophisticated catalytic system for the reduction, offering high selectivity and efficiency.

Mechanism & Rationale: While traditional hydrogenation catalysts like Pd/C are known to reduce nitro groups, gold nanoparticle catalysts have demonstrated remarkable and opposite chemoselectivity.[3] Supported on various materials or even used as unsupported, water-soluble nanorods, gold catalysts can preferentially activate and hydrogenate an aldehyde group in the presence of a nitro group.[3][4] The reaction occurs on the surface of the gold nanoparticles, where H₂ is activated and transferred to the adsorbed aldehyde. This method represents a greener, catalytic alternative to stoichiometric reagents.

Experimental Protocol: Gold Nanorod Catalyzed Hydrogenation
  • Step 1: Catalyst Preparation

    • Synthesize unsupported gold nanorod catalysts according to established literature procedures.[4]

  • Step 2: Reaction Setup

    • In a high-pressure reactor, add the gold nanorod catalyst to a solution of 3-bromo-2-nitrobenzaldehyde in water.

  • Step 3: Reaction

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 20 bar).

    • Heat the reaction mixture to 80°C with vigorous stirring.

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Step 4: Work-up and Catalyst Recovery

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • The catalyst can often be recovered from the aqueous phase for recycling.[3]

  • Step 5: Purification

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[3]

Performance Data Summary

The following table summarizes the key performance indicators for each synthetic system, providing a clear basis for comparison.

Parameter System 1: Borane-THF System 2: NaBH₄ System 3: Au Nanocatalyst
Starting Material 3-Bromo-2-nitrobenzoic acid3-Bromo-2-nitrobenzaldehyde3-Bromo-2-nitrobenzaldehyde
Reagent/Catalyst Borane-THF complex (BH₃·THF)Sodium Borohydride (NaBH₄)Unsupported Gold Nanorods
Type Stoichiometric ReagentStoichiometric ReagentHeterogeneous Catalyst
Reported Yield ~86%[1]High (typically >90% for analogous reactions)[2]>99% (for analogous reactions)[3]
Selectivity Excellent for COOH over NO₂Good for CHO over NO₂Excellent for CHO over NO₂[3]
Key Conditions Anhydrous THF, 10-20°C, 12h[1]Alcoholic solvent, 0°C to RT, 1-3hWater, 80°C, 20 bar H₂[3]

Visualizing the Synthetic Pathways

The following diagram illustrates the two primary synthetic routes discussed.

G cluster_0 Route 1: From Carboxylic Acid cluster_1 Route 2: From Aldehyde start1 3-Bromo-2-nitrobenzoic acid reagent1 BH₃·THF (Stoichiometric) start1->reagent1 product (3-Bromo-2-nitrophenyl)methanol reagent1->product start2 3-Bromo-2-nitrobenzaldehyde reagent2 NaBH₄ (Stoichiometric) start2->reagent2 catalyst1 Au Nanorods + H₂ (Catalytic) start2->catalyst1 reagent2->product catalyst1->product

Caption: Synthetic routes to (3-Bromo-2-nitrophenyl)methanol.

Senior Scientist's Recommendation: A Logic-Based Selection Guide

The "best" method is contingent upon the specific constraints and goals of your project. Use the following decision-making framework to guide your choice.

G start What is the primary project driver? q_scale Scale & Cost-Effectiveness start->q_scale q_equip Equipment Availability start->q_equip q_green Green Chemistry & Atom Economy start->q_green ans_nabh4 System 2: NaBH₄ Most cost-effective for small to moderate scale. Reagents are inexpensive and readily available. q_scale->ans_nabh4 ans_no_hydro Standard benchtop glassware only? q_equip->ans_no_hydro ans_hydro High-pressure hydrogenation reactor available? q_equip->ans_hydro ans_au System 3: Gold Nanocatalyst Ideal for large-scale or process development. High turnover, catalyst is recyclable. q_green->ans_au ans_borane System 1: Borane-THF Reliable and high-yielding. Good for critical syntheses where precursor is the carboxylic acid. ans_no_hydro->ans_nabh4 Yes ans_no_hydro->ans_borane Yes, with care for anhydrous technique ans_hydro->ans_au Yes

Caption: Decision workflow for selecting a synthetic method.

  • For Rapid, Small-Scale Synthesis: System 2 (Sodium Borohydride) is the most practical choice. It is operationally simple, uses inexpensive and stable reagents, and does not require specialized equipment, making it ideal for initial scaffold synthesis or proof-of-concept work.

  • For High-Yield, Gram-Scale Synthesis (from the acid): System 1 (Borane-THF) is highly reliable. If your starting material is 3-bromo-2-nitrobenzoic acid, this method offers a direct and high-yielding route. However, it requires careful handling of the air- and moisture-sensitive borane reagent under an inert atmosphere.

  • For Process Development and Green Chemistry: System 3 (Gold Nanocatalyst) represents the most advanced and sustainable approach. While it requires a high-pressure hydrogenation setup and the initial preparation or purchase of the catalyst, its high efficiency, use of water as a solvent, and potential for catalyst recycling make it superior for large-scale manufacturing and projects where green chemistry principles are a priority.[3]

By understanding the chemical principles, operational requirements, and performance trade-offs of each method, researchers can confidently select the most appropriate synthetic strategy to efficiently produce (3-Bromo-2-nitrophenyl)methanol for their drug discovery and development pipelines.

References
  • Title: Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link]

  • Title: Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water | Request PDF Source: ResearchGate URL: [Link]

  • Title: Analysis of the reduction product of 3-nitrobenzaldehyde Source: Oxford Instruments URL: [Link]

  • Title: Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents Source: Google Patents URL

Sources

Comparative

Mechanistic Investigation of (3-Bromo-2-nitrophenyl)methanol Reactions: A Comparative Guide to Cross-Coupling Methodologies

(3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly versatile, multifunctional building block frequently utilized in the synthesis of complex heterocyclic scaffolds, such as functionalized indoles and benzoxa...

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Author: BenchChem Technical Support Team. Date: March 2026

(3-Bromo-2-nitrophenyl)methanol (CAS: 1261475-45-9) is a highly versatile, multifunctional building block frequently utilized in the synthesis of complex heterocyclic scaffolds, such as functionalized indoles and benzoxazines[1]. For drug development professionals, the compound presents a unique chemoselectivity challenge: it possesses three orthogonal reactive sites—a reducible nitro group, an oxidizable hydroxymethyl group, and a cross-coupling-competent aryl bromide.

This guide objectively compares the performance of Traditional Thermal Palladium Catalysis against a modern Metallaphotoredox Catalytic Platform (Ir/Ni Dual Catalysis) for the C–C cross-coupling of this substrate. By dissecting the mechanistic causality behind these platforms, we provide actionable, field-proven insights for optimizing synthetic workflows.

Mechanistic Causality: Why Traditional Methods Fail

To understand the divergence in performance between these two systems, we must analyze the fundamental reaction mechanics.

The Pitfalls of Traditional Thermal Palladium Catalysis

Traditional Suzuki-Miyaura or Buchwald-Hartwig couplings rely on Pd(0)/Pd(II) cycles (e.g., using Pd(PPh3​)4​ ) driven by high thermal energy (typically 80–110 °C). While effective for simple arenes, applying this to (3-Bromo-2-nitrophenyl)methanol introduces severe side reactions[2].

  • Causality of Degradation: At elevated temperatures, phosphine ligands (like PPh3​ ) can act as reducing agents, triggering a Staudinger-type reduction of the ortho-nitro group. Furthermore, the high thermal kinetic energy required to overcome the activation barrier for the oxidative addition of the C–Br bond often leads to the premature oxidation of the benzylic alcohol to an aldehyde.

The Metallaphotoredox Advantage (Ir/Ni Dual Catalysis)

Metallaphotoredox catalysis circumvents thermal degradation by decoupling the energy input from the reaction temperature[3]. By utilizing a visible-light-absorbing photocatalyst (e.g., an Iridium(III) polypyridyl complex) in tandem with a Nickel catalyst, the reaction operates efficiently at room temperature (25 °C).

  • Causality of Chemoselectivity: The Ir(III) photocatalyst is excited by 450 nm blue light to a long-lived triplet excited state (*Ir(III)). This species engages in Single Electron Transfer (SET) with the Nickel catalytic cycle. The SET events modulate the oxidation state of Nickel (Ni(0) Ni(I) Ni(II) Ni(III)), drastically lowering the activation energy required for oxidative addition and reductive elimination[4]. Because the system remains at ambient temperature, the nitro and hydroxymethyl groups remain entirely unperturbed[5].

G SM (3-Bromo-2-nitrophenyl)methanol [Multifunctional Core] PathA Thermal Pd Catalysis (Pd(PPh3)4, 90°C) SM->PathA High Thermal Energy PathB Metallaphotoredox (NiCl2 / Ir-cat, 25°C) SM->PathB Visible Light (SET) ProdA Coupled Product + Nitro-Reduced Byproducts PathA->ProdA Poor Chemoselectivity ProdB Pure Coupled Product (Intact -NO2 & -OH) PathB->ProdB High Chemoselectivity

Reaction pathway comparison for (3-Bromo-2-nitrophenyl)methanol functionalization.

Quantitative Data Comparison

The following table summarizes the experimental performance of both catalytic systems when coupling (3-Bromo-2-nitrophenyl)methanol with phenylboronic acid.

Performance MetricTraditional Thermal Pd CatalysisMetallaphotoredox (Ir/Ni) Platform
Catalyst System 5 mol% Pd(PPh3​)4​ 2 mol% NiCl2​⋅dtbbpy / 1 mol% Ir(ppy)3​
Operating Temperature 90 °C25 °C (Blue LED irradiation)
Reaction Time 18 Hours4 Hours
Target Product Yield 42%89%
Nitro Reduction Byproducts ~25% (Significant)< 1% (Trace)
Alcohol Oxidation ~10%Not Detected
Scalability High (Batch)High (Continuous Flow adaptable)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies outline the exact conditions required to validate the data presented above.

Protocol A: Metallaphotoredox Ni/Ir Cross-Coupling (Recommended)

*The strict exclusion of oxygen is critical here, as O2​ rapidly quenches the Ir(III) excited state and irreversibly oxidizes the active Ni(0) species.

  • Reagent Preparation: In an argon-filled glovebox, charge a 10 mL oven-dried photoreactor vial with (3-Bromo-2-nitrophenyl)methanol (1.0 mmol, 232 mg), phenylboronic acid (1.5 mmol, 183 mg), NiCl2​⋅dtbbpy (0.02 mmol, 2 mol%), Ir(ppy)3​ (0.01 mmol, 1 mol%), and anhydrous K3​PO4​ (3.0 mmol).

  • Solvent Addition: Add 10 mL of anhydrous, degassed DMF. Seal the vial with a PTFE-lined septum cap.

  • Degassing: Remove the vial from the glovebox. Sparg the solution with Argon for an additional 10 minutes to ensure absolute deoxygenation.

  • Photocatalysis: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at 25 °C for 4 hours. A cooling fan must be used to ensure the LEDs do not thermally heat the reaction mixture.

  • Workup: Quench the reaction by exposing it to air. Dilute with EtOAc (30 mL), wash with water (3 x 10 mL) and brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure biaryl product.

Protocol B: Traditional Thermal Pd-Catalyzed Coupling (Alternative)
  • Reaction Setup: To a round-bottom flask, add (3-Bromo-2-nitrophenyl)methanol (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(PPh3​)4​ (0.05 mmol, 5 mol%), and K2​CO3​ (3.0 mmol).

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH/Water (4:1:1, 12 mL).

  • Thermal Heating: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath for 18 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Purification will require careful fraction collection due to the presence of nitro-reduced and oxidized byproducts.

G S1 1. Reagent Mixing (Glovebox) S2 2. Degassing (Ar Sparging) S1->S2 S3 3. Photoreactor (450 nm LED, 25°C) S2->S3 S4 4. Quench & Purification S3->S4

Step-by-step experimental workflow for the metallaphotoredox protocol.

Conclusion

For the mechanistic investigation and functionalization of (3-Bromo-2-nitrophenyl)methanol, the Metallaphotoredox Catalytic Platform vastly outperforms traditional thermal palladium systems. By leveraging visible-light-induced Single Electron Transfer, researchers can drive challenging C–C bond formations at room temperature. This completely suppresses the thermal degradation of the sensitive ortho-nitro and hydroxymethyl groups, doubling the yield of the desired cross-coupled product and streamlining downstream purification.

References

  • NextSDS. (3-Bromo-2-nitrophenyl)methanol — Chemical Substance Information. Retrieved from 1

  • NC State Repository. Benzimidazolyl Palladium Complexes as Highly Active Bifunctional Catalysts for Sustainable Cross-Coupling. Retrieved from 2

  • The Journal of Organic Chemistry. Visible-Light-Mediated Nitration of Protected Anilines. ACS Publications. Retrieved from 5

  • Chemical Reviews. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications. Retrieved from 3

  • Chemical Science. Unlocking the reactivity of the C–In bond: alkyl indium reagents as a source of radicals under photocatalytic conditions. RSC Publishing. Retrieved from 4

Sources

Validation

stability comparison of (3-Bromo-2-nitrophenyl)methanol under different pH conditions

Executive Summary (3-Bromo-2-nitrophenyl)methanol is a highly specialized benzylic alcohol widely utilized as a photolabile protecting group (PPG) precursor and a critical building block in the synthesis of photo-respons...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Bromo-2-nitrophenyl)methanol is a highly specialized benzylic alcohol widely utilized as a photolabile protecting group (PPG) precursor and a critical building block in the synthesis of photo-responsive polymers and targeted drug delivery systems. For formulation scientists and synthetic chemists, understanding its stability across varying pH environments is critical. This guide provides an in-depth, objective comparison of its stability profile against structural analogs, supported by mechanistic insights and validated experimental protocols.

Mechanistic Baseline: The Synergistic Effect of Substituents

The stability of (3-Bromo-2-nitrophenyl)methanol is dictated by the push-pull electronic dynamics of its functional groups. To understand its behavior across different pH levels, one must isolate the effects of its two primary substituents:

  • The Ortho-Nitro Effect (Photolability): The spatial proximity of the strongly electron-withdrawing nitro group to the benzylic alcohol enables a rapid intramolecular hydrogen abstraction upon UV irradiation (typically 350–365 nm). This photoredox isomerization yields an unstable ortho-nitrosobenzaldehyde intermediate, which is the foundational mechanism for its use in photocleavable linkers[1][2].

  • The Meta-Bromo Effect (Electronic & Steric Shielding): The bromine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I) and provides steric bulk. In acidic environments, this severely destabilizes any incipient benzylic carbocation, rendering the compound highly resistant to acid-catalyzed nucleophilic substitution (SN1) or elimination (E1). Conversely, under strongly basic conditions, this same electron withdrawal increases the acidity of the benzylic protons, slightly accelerating base-catalyzed degradation compared to unsubstituted analogs[3].

Comparative pH Stability Profiles

By evaluating the compound across the pH spectrum, distinct degradation pathways emerge:

  • Acidic Conditions (pH 1.0 – 4.0): Exceptional dark stability. The combined electron-deficient nature of the ortho-nitro and meta-bromo substituted aromatic ring prevents the protonation-induced loss of water at the benzylic position. Studies on related o-nitrobenzyl systems demonstrate robust stability even in the presence of strong aqueous acids like sulfuric acid[1].

  • Physiological/Neutral Conditions (pH 7.4): Kinetically inert in the dark, making it an ideal stable linker for physiological drug delivery systems. However, it is highly susceptible to rapid photolysis upon targeted UV exposure[2].

  • Basic Conditions (pH 10.0 – 14.0): Vulnerable to dark degradation. Under strongly basic conditions (e.g., pH > 11), ortho-nitrobenzyl alcohols can undergo base-mediated deprotection or redox disproportionation. This base-catalyzed pathway yields ortho-nitrosobenzaldehydes even in the complete absence of light[3][4].

Quantitative Stability Data

To objectively evaluate performance, the table below compares the extrapolated half-lives of (3-Bromo-2-nitrophenyl)methanol with two structural alternatives. This comparison isolates the specific contributions of the nitro and bromo groups.

CompoundSubstructural FeaturespH 2.0 (Dark)pH 7.4 (Dark)pH 7.4 (UV 365nm)pH 12.0 (Dark)
(3-Bromo-2-nitrophenyl)methanol o-nitro, m-bromo> 30 days> 30 days< 5 mins~ 48 hours
(2-Nitrophenyl)methanol o-nitro only> 30 days> 30 days< 5 mins~ 120 hours
(3-Bromophenyl)methanol m-bromo only~ 15 days> 30 days> 30 days (Stable)> 30 days

Data Interpretation: The removal of the nitro group ((3-Bromophenyl)methanol) eliminates photolability but decreases acidic stability due to the loss of extreme carbocation destabilization. The removal of the bromo group ((2-Nitrophenyl)methanol) slightly improves basic stability, as the benzylic protons are less acidic without the inductive pull of the halogen.

Experimental Protocols: Self-Validating pH Stability & Photolysis Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It strictly isolates photochemical degradation from pH-driven thermal degradation.

Step 1: Buffer and Stock Preparation

  • Causality: Benzylic alcohols have poor aqueous solubility; therefore, a standardized cosolvent system is required to prevent precipitation artifacts.

  • Prepare 50 mM buffer solutions: KCl/HCl (pH 2.0), Phosphate Buffer (pH 7.4), and KCl/NaOH (pH 12.0).

  • Prepare a 10 mM stock solution of the target compound in HPLC-grade Acetonitrile (MeCN).

Step 2: Incubation and Cohort Splitting

  • Dilute the stock solution to a final concentration of 100 µM in each buffer (final solvent ratio: 1% MeCN in aqueous buffer).

  • Self-Validation Check: Split each pH sample into two cohorts: Dark (stored in actinic amber vials) and UV (stored in transparent quartz vials). The dark cohort serves as the absolute baseline, ensuring that any degradation observed in the UV cohort is exclusively photochemically driven.

Step 3: Time-Course Sampling and Quenching

  • Expose the UV cohort to a 365 nm LED source (10 mW/cm²). Keep the Dark cohort at a controlled 25°C.

  • Withdraw 100 µL aliquots at t = 0, 1, 4, 24, and 72 hours.

  • Causality: Immediately quench the pH 2.0 and pH 12.0 aliquots by mixing with 100 µL of a neutralizing buffer (e.g., 100 mM Tris, pH 7.4). This instantly freezes the acid/base-catalyzed degradation profile, preventing further reaction while waiting in the autosampler queue.

Step 4: LC-MS/MS Quantification

  • Analyze the quenched samples using a C18 reverse-phase column with a gradient elution of Water/MeCN (0.1% Formic Acid).

  • Quantify the remaining intact alcohol and the appearance of the ortho-nitrosobenzaldehyde degradation product via Multiple Reaction Monitoring (MRM).

Visualizations

Workflow A Compound Preparation B Buffer Incubation (pH 1-14) A->B Dissolve in cosolvent C Dark Storage vs. UV Exposure B->C Split cohorts D Aliquoting & Quenching C->D Time-course sampling E LC-MS/MS Quantification D->E Analyze degradation

Fig 1. Self-validating workflow for assessing pH and photochemical stability.

Pathways A (3-Bromo-2-nitrophenyl)methanol B Stable in Dark (Acidic/Neutral pH) A->B pH 1-7, Dark C o-Nitrosobenzaldehyde Derivative A->C UV Light (365 nm) Photolysis D Base-Catalyzed Degradation (pH > 11) A->D Strong Base / Heat D->C Base-mediated conversion

Fig 2. Divergent degradation pathways based on pH and UV light exposure.

References

  • Bis(o-nitrophenyl)ethanediol: A Practical Photolabile Protecting Group for Ketones and Aldehydes Source: The Journal of Organic Chemistry - ACS Publications URL:1[1]

  • N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights Source: PMC (PubMed Central) URL:3[3]

  • Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction Source: Canadian Journal of Chemistry URL:4[4]

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde Source: ChemRxiv URL:2[2]

Sources

Comparative

isotopic labeling studies to elucidate reaction mechanisms of (3-Bromo-2-nitrophenyl)methanol

An In-Depth Technical Guide to the Reaction Mechanisms of (3-Bromo-2-nitrophenyl)methanol: A Comparative Isotopic Labeling Study Executive Summary (3-Bromo-2-nitrophenyl)methanol (CAS 1261475-45-9) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reaction Mechanisms of (3-Bromo-2-nitrophenyl)methanol: A Comparative Isotopic Labeling Study

Executive Summary (3-Bromo-2-nitrophenyl)methanol (CAS 1261475-45-9) is a highly versatile building block for photolabile protecting groups (PPGs) and bifunctional linkers[1]. While the 3-bromo substituent provides a critical handle for downstream transition-metal cross-coupling, it fundamentally alters the steric and electronic landscape of the standard ortho-nitrobenzyl photodeprotection pathway. To rigorously elucidate its reaction mechanism—specifically identifying the rate-determining step (RDS) and mapping oxygen transfer—isotopic labeling is indispensable. This guide compares unlabeled, deuterium-labeled ( 2 H), and oxygen-18 ( 18 O) labeled probes, providing actionable experimental protocols, kinetic data, and mechanistic causality for drug development professionals.

Mechanistic Causality: The ortho-Nitrobenzyl Photolysis Pathway

Upon UV irradiation (typically 350–365 nm), ortho-nitrobenzyl derivatives are excited to a diradical state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon to the nitro group oxygen, forming a transient aci-nitro intermediate[2]. This intermediate subsequently cyclizes into a hemiacetal and collapses to release the protected payload alongside a nitrosobenzaldehyde byproduct.

For (3-Bromo-2-nitrophenyl)methanol, the bulky, electron-withdrawing bromine atom at the 3-position (adjacent to the nitro group) forces the nitro group out of coplanarity with the aromatic ring. This orthogonal geometry slightly reduces the efficiency of the initial hydrogen abstraction compared to unsubstituted 2-nitrobenzyl alcohol. However, the electron-withdrawing nature of the bromine atom stabilizes the resulting aci-nitro anion, accelerating the subsequent dark reactions (cyclization and cleavage).

PhotolysisMechanism A Ground State (3-Br-2-NO2-BnOH) B Excited Triplet State (Diradical) A->B UV (350 nm) C aci-Nitro Intermediate B->C H-Abstraction (Rate-Determining) D Cyclic Hemiacetal Intermediate C->D Cyclization E Cleavage Products (Nitroso + Payload) D->E Hydrolysis

Photochemical mechanism of (3-Bromo-2-nitrophenyl)methanol via aci-nitro intermediate.

Product Comparison: Isotopic Probes for Mechanistic Elucidation

To isolate the kinetics of the hydrogen abstraction step from subsequent dark reactions, researchers synthesize and compare specific isotopologues of (3-Bromo-2-nitrophenyl)methanol.

  • Unlabeled (3-Bromo-2-nitrophenyl)methanol: The baseline compound. It is useful for standard synthetic linkage but provides no internal kinetic resolution for the H-abstraction step.

  • α,α

    d2​ -(3-Bromo-2-nitrophenyl)methanol (Benzylic 2 H): Substituting the benzylic protons with deuterium increases the mass of the migrating atom. Because the C-D bond has a lower zero-point energy than the C-H bond, the activation energy for abstraction is higher. This yields a primary Kinetic Isotope Effect (KIE), confirming if H-abstraction is the rate-determining step[3][4].
  • 18 O-(3-Bromo-2-nitrophenyl)methanol (Nitro/Hydroxyl 18 O): Used to trace the fate of the oxygen atoms during the cyclization and cleavage steps, confirming whether the oxygen in the released payload originates from the solvent or the nitro group[5].

Table 1: Comparative Performance of Isotopic Probes

Probe VariantPrimary ApplicationMechanistic InsightTypical KIE ( kH​/kD​ )Synthetic ComplexityUnlabeledBaseline photolysisOverall quantum yield ( Φ )N/ALow α,α d2​ -LabeledLaser Flash PhotolysisProves benzylic H-abstraction is RDS~4.0 - 8.3Moderate (Requires NaBD 4​ ) 18 O-LabeledIsotope Ratio Mass SpecMaps oxygen transfer in hemiacetalSecondary (~1.03-1.05)High (Requires 18 O 2​ or H 218​ O) Data supported by literature demonstrating thato-nitrobenzyl systems exhibit strong primary KIEs (up to 8.3) at the benzylic center, allowing for the subtle tuning of photochemical reaction rates[3][4].

Experimental Methodology: Self-Validating Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems, ensuring that isotopic purity and kinetic measurements are internally controlled.

Protocol A: Synthesis of α,α
d2​ -(3-Bromo-2-nitrophenyl)methanol

To ensure a self-validating system, the synthesis must achieve >98% isotopic purity, verified by NMR before downstream photolysis.

  • Oxidation: Convert unlabeled (3-Bromo-2-nitrophenyl)methanol to 3-bromo-2-nitrobenzaldehyde using Dess-Martin periodinane (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C for 2 hours.

  • Reduction (Labeling): Isolate the aldehyde and dissolve in anhydrous methanol-d4. Slowly add Sodium borodeuteride (NaBD 4​ , 99 atom % D, 1.5 eq) at 0 °C. The exclusive use of NaBD 4​ ensures the benzylic position is fully deuterated.

  • Quenching & Extraction: Quench the reaction carefully with D 2​ O to prevent proton exchange at the hydroxyl group. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation: Perform 1 H-NMR (400 MHz, CDCl 3​ ). The complete disappearance of the benzylic CH 2​ singlet (typically around 4.8 ppm) and high-resolution mass spectrometry (M+2 peak) confirm successful isotopic incorporation.

Protocol B: Laser Flash Photolysis (LFP) for KIE Determination
  • Sample Preparation: Prepare 100 μ M solutions of both unlabeled and d2​ -labeled (3-Bromo-2-nitrophenyl)methanol in HPLC-grade acetonitrile. Purge with Argon for 15 minutes to remove dissolved oxygen, which can quench triplet excited states[6].

  • Excitation: Irradiate samples using a Nd:YAG laser (355 nm, 5 ns pulse width).

  • Transient Absorption: Monitor the formation and decay of the aci-nitro intermediate using a continuous Xenon arc lamp and a monochromator set to λmax​ ~ 400 nm[3].

  • Kinetic Analysis: Fit the transient decay curves to a first-order exponential function to extract the rate constants kH​ (unlabeled) and kD​ (labeled).

  • Calculation: Calculate the KIE = kH​/kD​ .

LFPWorkflow Step1 Synthesize Probes (Unlabeled vs. d2-Labeled) Step2 Laser Flash Photolysis (355 nm Nd:YAG) Step1->Step2 Step3 Transient Absorption Monitor aci-nitro at 400 nm Step2->Step3 Step4 Decay Curve Fitting Extract k_H and k_D Step3->Step4 Step5 Calculate KIE (k_H / k_D > 4 indicates primary KIE) Step4->Step5

Workflow for determining the kinetic isotope effect using laser flash photolysis.

Data Interpretation & Mechanistic Causality

The appearance rate constant of the final product is directly tied to the lifetime of the rate-determining intermediate[7]. The observation of a primary KIE (typically between 4.0 and 8.3) when comparing unlabeled and α,α

d2​ -(3-Bromo-2-nitrophenyl)methanol confirms that the cleavage of the benzylic C-H bond is the rate-determining step in the formation of the aci-nitro intermediate[3][4].

Isotopic labeling isolates these variables, proving that while overall deprotection might be fast, the initial photochemical quantum yield is heavily dependent on the benzylic C-H bond strength. In addition to mechanistic elucidation,3, providing drug developers a tool to "tune" the release rates of payloads in multiplexed photochemical systems[3].

References
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects Source: ResearchGate URL
  • Isotope Effects in Photochemistry. 1.
  • An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry Source: BenchChem URL
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: SciSpace URL

Sources

Validation

A Comparative Guide to the Spectroscopic Profile of (3-Bromo-2-nitrophenyl)methanol: An In-Depth Analysis of Predicted versus Experimental Data

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infra...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, form the bedrock of this characterization process. This guide provides a comprehensive comparison of theoretically predicted and experimentally obtained spectroscopic data for (3-Bromo-2-nitrophenyl)methanol, a key intermediate in various synthetic pathways.

The following analysis aims to equip researchers, scientists, and drug development professionals with a deeper understanding of the correlation between computational predictions and real-world experimental outcomes. This comparative approach not only validates the identity and purity of the synthesized compound but also highlights the predictive power and limitations of modern spectroscopic software.

The Subject of Analysis: (3-Bromo-2-nitrophenyl)methanol

(3-Bromo-2-nitrophenyl)methanol, with the chemical formula C₇H₆BrNO₃, is a substituted aromatic alcohol. Its structure incorporates several key functional groups that give rise to a distinct spectroscopic signature: a benzene ring, a bromo substituent, a nitro group, and a hydroxymethyl group. The interplay of these groups, particularly the electron-withdrawing nature of the nitro and bromo groups, significantly influences the chemical environment of the protons and carbon atoms, making it an interesting candidate for spectroscopic analysis.

Methodology: A Dual Approach to Spectroscopic Characterization

To provide a robust comparison, we have employed a two-pronged strategy. Firstly, we have utilized computational models to predict the ¹H NMR, ¹³C NMR, and IR spectra of (3-Bromo-2-nitrophenyl)methanol. Secondly, due to the limited availability of published experimental data for this specific molecule, we will draw comparisons with the known experimental spectra of closely related structural analogs: (2-nitrophenyl)methanol and (3-bromophenyl)methanol. This approach allows for a meaningful discussion of the expected spectral features and the influence of each substituent.

Computational Prediction of Spectra

The predicted ¹H and ¹³C NMR spectra were generated using the online NMR prediction tool, NMRDB.org, which utilizes a database of known spectra and advanced algorithms to estimate chemical shifts and coupling constants. The predicted IR spectrum was obtained using online prediction software that calculates vibrational frequencies based on the molecule's structure.

Experimental Data Acquisition (General Protocol)

The experimental spectra for the analog compounds referenced in this guide were obtained from reputable spectral databases. A general protocol for acquiring such spectra is outlined below to provide context for the experimental data.

NMR Spectroscopy:

  • Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, and the resulting spectra are phased and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquids, a thin film can be prepared between two salt plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Visualizing the Workflow

To clearly delineate the processes of experimental data acquisition and computational prediction, the following workflows are presented.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Compound of Interest Solvent Deuterated Solvent (NMR) / KBr (IR) Sample->Solvent Dissolve Dissolution / Grinding Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube for NMR KBr_Pellet Press into KBr Pellet Dissolve->KBr_Pellet for IR Spectrometer NMR or FTIR Spectrometer NMR_Tube->Spectrometer KBr_Pellet->Spectrometer Acquire Acquire Raw Data (FID / Interferogram) Spectrometer->Acquire Process Fourier Transform, Phasing, Baseline Correction Acquire->Process Spectrum Final Spectrum Process->Spectrum Analysis Peak Picking & Interpretation Spectrum->Analysis

Figure 1: Experimental Spectroscopic Data Acquisition Workflow.

Prediction_Workflow cluster_input Input cluster_computation Computational Engine cluster_output Output Structure Chemical Structure (SMILES/MOL) Software Prediction Software (e.g., NMRDB.org) Structure->Software Algorithm Database & Algorithm-based Calculation Software->Algorithm Predicted_Spectrum Predicted Spectrum Algorithm->Predicted_Spectrum Data_Table Table of Predicted Shifts/Frequencies Algorithm->Data_Table

Figure 2: Computational Spectroscopic Data Prediction Workflow.

Results: A Side-by-Side Comparison

The following tables present the predicted spectroscopic data for (3-Bromo-2-nitrophenyl)methanol alongside the experimental data for the reference compounds, (2-nitrophenyl)methanol and (3-bromophenyl)methanol.

¹H NMR Data

Table 1: Comparison of ¹H NMR Data (Chemical Shifts in ppm)

Proton AssignmentPredicted for (3-Bromo-2-nitrophenyl)methanolExperimental for (2-nitrophenyl)methanolExperimental for (3-bromophenyl)methanol
-CH₂-~4.9~4.8~4.6
-OHVariableVariableVariable
Aromatic H~8.1 (d)~8.1 (d)~7.4 (s)
Aromatic H~7.8 (d)~7.6 (t)~7.3 (d)
Aromatic H~7.5 (t)~7.4 (t)~7.2 (t)
Aromatic H-~7.6 (d)~7.2 (d)
¹³C NMR Data

Table 2: Comparison of ¹³C NMR Data (Chemical Shifts in ppm)

Carbon AssignmentPredicted for (3-Bromo-2-nitrophenyl)methanolExperimental for (2-nitrophenyl)methanolExperimental for (3-bromophenyl)methanol
-CH₂-~61~61~64
C-Br~122-~122
C-NO₂~150~148-
C-CH₂OH~135~134~143
Aromatic C~134~134~130
Aromatic C~129~129~130
Aromatic C~125~125~126
IR Data

Table 3: Comparison of IR Data (Wavenumbers in cm⁻¹)

Functional GroupPredicted for (3-Bromo-2-nitrophenyl)methanolExperimental for (2-nitrophenyl)methanolExperimental for (3-bromophenyl)methanol
O-H Stretch (alcohol)~3400-3500 (broad)~3350 (broad)~3300 (broad)
C-H Stretch (aromatic)~3050-3100~3070~3060
C-H Stretch (aliphatic)~2850-2950~2880, 2940~2870, 2930
N-O Stretch (asymmetric)~1520-1540~1525-
N-O Stretch (symmetric)~1340-1360~1350-
C=C Stretch (aromatic)~1450-1600~1450, 1580, 1610~1470, 1570, 1590
C-O Stretch (alcohol)~1050~1045~1020
C-Br Stretch~550-650-~670

Discussion and Analysis

The comparison of the predicted and experimental data reveals a strong correlation, underscoring the utility of computational methods in predicting spectroscopic features.

¹H NMR Analysis: The predicted chemical shift for the benzylic protons (-CH₂-) in (3-Bromo-2-nitrophenyl)methanol is around 4.9 ppm. This is slightly downfield compared to the experimental values for (2-nitrophenyl)methanol (~4.8 ppm) and (3-bromophenyl)methanol (~4.6 ppm). This downfield shift is anticipated due to the combined electron-withdrawing effects of the adjacent nitro and bromo groups, which deshield the protons. The aromatic region in the predicted spectrum shows a pattern consistent with a 1,2,3-trisubstituted benzene ring. The predicted chemical shifts are generally in the range of 7.5 to 8.1 ppm, which aligns well with the deshielding effect of the nitro and bromo substituents.

¹³C NMR Analysis: The predicted chemical shift for the benzylic carbon (-CH₂-) at ~61 ppm is in excellent agreement with the experimental value for (2-nitrophenyl)methanol. The carbons directly attached to the electron-withdrawing bromine and nitro groups are predicted to be at ~122 ppm and ~150 ppm, respectively. These values are consistent with the known effects of these substituents on aromatic carbon chemical shifts. The remaining aromatic carbon signals are predicted to fall within the typical range of 125-135 ppm.

IR Analysis: The predicted IR spectrum for (3-Bromo-2-nitrophenyl)methanol displays all the expected characteristic absorption bands. The broad O-H stretch of the alcohol group is predicted around 3400-3500 cm⁻¹, consistent with the experimental data for the analogs. The strong asymmetric and symmetric N-O stretching vibrations of the nitro group are predicted at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively, which are hallmark indicators of this functional group. The C-Br stretch is predicted in the fingerprint region, around 550-650 cm⁻¹. The aromatic C=C stretching vibrations and the C-O stretch of the primary alcohol are also in good agreement with expected values.

Conclusion

This comparative guide demonstrates the significant predictive power of computational tools in estimating the spectroscopic data of organic molecules. The close agreement between the predicted ¹H NMR, ¹³C NMR, and IR spectra for (3-Bromo-2-nitrophenyl)methanol and the experimental data of its structural analogs provides a high degree of confidence in the predicted spectral features. For researchers working with this compound, this guide serves as a valuable reference for spectral assignment and structural verification. The presented methodologies and workflows also offer a practical framework for integrating computational predictions with experimental work, ultimately accelerating the pace of chemical research and development.

References

  • NMRDB.org: An Online Resource for NMR Prediction. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. National Center for Biotechnology Information. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-Bromo-2-nitrophenyl)methanol

As a Senior Application Scientist, I approach the handling of halogenated nitroaromatics not merely as a compliance exercise, but as a practice in predictive risk management. (3-Bromo-2-nitrophenyl)methanol is a highly r...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of halogenated nitroaromatics not merely as a compliance exercise, but as a practice in predictive risk management. (3-Bromo-2-nitrophenyl)methanol is a highly reactive intermediate frequently utilized in drug development and complex organic syntheses[1]. Because it possesses both a strongly electron-withdrawing nitro group and a lipophilic bromine atom, its handling requires strict adherence to specialized safety protocols to prevent systemic absorption and acute tissue irritation.

This guide provides a self-validating system of operational protocols, PPE matrices, and disposal plans designed to ensure absolute safety and logistical efficiency in the laboratory.

Physicochemical Profile & Quantitative Data

Understanding the fundamental properties of (3-Bromo-2-nitrophenyl)methanol is the first step in designing an effective handling strategy.

ParameterValueReference
Chemical Name (3-Bromo-2-nitrophenyl)methanol[1]
CAS Number 1261475-45-9[1]
Molecular Formula C7H6BrNO3[1]
Molecular Weight 232.03 g/mol
Physical State Solid
GHS Signal Word Warning
Primary Hazard Codes H302, H312, H332, H315, H319, H335

Mechanistic Hazard Assessment

To build trust in safety protocols, scientists must understand the causality behind the hazards. The risks associated with (3-Bromo-2-nitrophenyl)methanol stem directly from its molecular architecture:

  • Lipophilic Penetration (H312): The heavy bromine atom increases the molecule's partition coefficient (LogP), allowing it to readily cross the lipid bilayers of the stratum corneum if it contacts the skin.

  • Electrophilic Irritation (H315, H319, H335): The nitro group (-NO2) withdraws electron density from the aromatic ring. This makes the molecule highly irritating to mucous membranes, ocular tissue, and the respiratory tract upon contact or inhalation of dust.

  • Systemic Toxicity (H302, H332): Ingestion or inhalation of the solid particulate can lead to systemic absorption, where nitroaromatics are known to interfere with cellular respiration and potentially induce methemoglobinemia.

HazardPathway A (3-Bromo-2-nitrophenyl)methanol Exposure Event B Dermal / Ocular Contact (Lipophilic Penetration) A->B C Inhalation of Dust (Particulate Deposition) A->C D Electrophilic Tissue Interaction & Local Inflammation B->D E Systemic Absorption (H302, H312, H332) B->E C->D C->E F Acute Irritation (H315, H319, H335) D->F

Caption: Mechanistic hazard pathway and physiological response to exposure.

Personal Protective Equipment (PPE) Matrix

A robust PPE strategy must account for the solid state of the chemical and its dermal penetration capabilities.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloving: Inner Nitrile (0.1mm), Outer Neoprene or heavy-duty Nitrile (0.3mm).Nitrile provides baseline particulate protection. The outer layer prevents rapid permeation if the powder is accidentally dissolved in a carrier solvent during handling.
Eye Protection Tight-fitting, indirect-vented chemical safety goggles.Prevents airborne dust from settling on the ocular mucosa, mitigating H319 (serious eye irritation).
Respiratory N95 or P100 particulate respirator (if weighing outside a Class II fume hood).Filters out fine crystalline dust, directly addressing H332 (Harmful if inhaled) and H335 (Respiratory irritation).
Body Protection Flame-retardant lab coat with tight-fitting knit cuffs; Tyvek sleeves recommended.Prevents particulate accumulation on forearms, eliminating the risk of delayed dermal absorption (H312).

Operational Handling Protocols

Self-Validating Workflow for Weighing and Transfer

  • Environmental Validation: Verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Clear the workspace of incompatible materials (e.g., strong reducing agents or strong bases).

  • Static Dissipation: Bromo-nitroaromatic powders can generate static electricity. Use an anti-static zero-stat gun on the weighing boat and ensure the analytical balance is properly grounded to prevent sudden aerosolization of the powder.

  • Transfer Mechanics: Use a PTFE-coated or ceramic spatula. Avoid aggressive scraping against the glass vial, which can generate fine, inhalable particulates.

  • Secondary Containment: Always transport the sealed vial and the weighed material in a secondary, shatter-proof container when moving between the balance and the reaction setup.

Spill Response & Decontamination Workflow

In the event of a spill, immediate isolation and targeted chemical neutralization are required.

Step-by-Step Methodology:

  • Isolate & Evacuate: Immediately halt operations. If the spill occurs outside the fume hood, alert personnel and establish a 2-meter perimeter.

  • Assess State: Determine if the spill is a dry powder or dissolved in a reaction solvent.

  • Containment:

    • For Solid Spills: Do NOT dry sweep. Gently cover the powder with absorbent paper towels lightly dampened with water or ethanol to suppress dust generation.

    • For Solvent Spills: Apply a universal chemical binder or activated carbon to the liquid perimeter, working inward to prevent spreading.

  • Mechanical Removal: Use non-sparking, disposable scoops to collect the dampened material or saturated binder. Place into a pre-labeled, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution to lift residual organic material, followed by a wipe-down with 70% Ethanol to ensure complete solubilization and removal of the lipophilic compound.

SpillResponse A Spill Detected: Isolate Area B Assess State: Solid or Solution? A->B C Solid: Dampen with Wet Towel B->C Solid D Solution: Apply Universal Binder B->D Solution E Mechanical Removal (Non-sparking tools) C->E D->E F Surface Wash: 5% NaHCO3 then EtOH E->F G Dispose as Halogenated Waste F->G

Caption: Step-by-step spill response and decontamination workflow.

Waste Disposal Plan

Because (3-Bromo-2-nitrophenyl)methanol contains both a halogen (Bromine) and a nitrogen-containing functional group (Nitro), it must be strictly segregated from general organic waste to prevent dangerous exothermic reactions or environmental contamination.

  • Categorization: Classify exclusively as Halogenated Organic Waste .

  • Solid Waste: Contaminated PPE (gloves, paper towels, empty vials) must be placed in a solid hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Liquid Waste: Reaction filtrates or decontamination washings containing this compound must be collected in clearly labeled, dedicated high-density polyethylene (HDPE) carboys. Do not mix with highly acidic waste streams, as nitroaromatics can become unstable under acidic conditions.

References[1] (3-Bromo-2-nitrophenyl)methanol — Chemical Substance Information. NextSDS.https://nextsds.com/substance/1261475-45-9[2] 3-Bromo-2-nitrobenzyl alcohol | 1261475-45-9. Sigma-Aldrich.https://www.sigmaaldrich.com/US/en/product/aldrich/ambh58176aa6

Sources

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